Elaidic alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-octadec-9-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSTYHKOOCGGFT-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014859 | |
| Record name | Octadecen-1-ol | |
| Source | EPA DSSTox | |
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Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506-42-3, 26446-12-8 | |
| Record name | Elaidyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Elaidic alcohol | |
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| Record name | Octadecen-1-ol | |
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| Record name | Elaidyl alcohol | |
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| Record name | Octadecen-1-ol | |
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| Record name | Octadecen-1-ol | |
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| Record name | (E)-octadec-9-enol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.307 | |
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| Record name | ELAIDIC ALCOHOL | |
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Foundational & Exploratory
elaidic alcohol chemical and physical properties
An In-depth Technical Guide to Elaidic Alcohol: Physicochemical Properties and Research Applications
Introduction
This compound, systematically known as (9E)-octadecen-1-ol, is a monounsaturated fatty alcohol. It is the trans isomer of oleyl alcohol and is structurally characterized by an 18-carbon chain with a single double bond in the trans configuration at the ninth carbon position.[1][2] This compound is typically produced through the hydrogenation of elaidic acid or its esters.[3][4][5] While its cis counterpart, oleyl alcohol, is more common in nature, this compound holds significant value in various research and industrial domains due to its distinct physicochemical properties imparted by the trans double bond.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core chemical and physical properties of this compound, outlines its synthesis and reactivity, details its applications in scientific research, and provides essential protocols for its handling and analysis.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is fundamental to its application in research and development. This compound is identified by a unique set of chemical descriptors.
-
IUPAC Name: (E)-octadec-9-en-1-ol[2]
-
Synonyms: Elaidyl alcohol, trans-9-Octadecen-1-ol, (9E)-9-Octadecen-1-ol[1][3][6]
The structural formula highlights a long hydrocarbon tail, which confers its lipophilic character, and a terminal hydroxyl group, which provides a site for hydrophilic interactions and chemical modification.
Caption: Synthesis of this compound via selective hydrogenation.
Chemical Reactivity
This compound's reactivity is governed by its two primary functional groups: the terminal hydroxyl (-OH) group and the internal carbon-carbon double bond (C=C).
-
Reactions of the Hydroxyl Group: As a primary alcohol, the -OH group can undergo standard alcohol reactions such as esterification with carboxylic acids or acyl chlorides to form elaidyl esters, and oxidation to yield elaidic aldehyde or elaidic acid, depending on the reaction conditions and oxidizing agent used.
-
Reactions of the Double Bond: The trans double bond can participate in addition reactions. For example, catalytic hydrogenation with a strong catalyst (e.g., Pd/C) will reduce the double bond to yield stearyl alcohol. It can also undergo halogenation (addition of Br₂ or Cl₂) and epoxidation.
Applications in Scientific Research and Drug Development
This compound is more than a simple fatty alcohol; it is a valuable molecular tool with specific applications stemming from its unique structure.
-
Probing Model Lipid Membranes: A primary application is in the formation of bimolecular films and synthetic lipid membranes. [3][4]The rigid, linear structure of this compound, compared to the "kinked" structure of its cis isomer, allows researchers to systematically study how changes in lipid geometry and packing density affect membrane properties like fluidity, permeability, and stability. This is crucial for understanding the biophysics of cell membranes. [4]* Antiviral Activity: Research has demonstrated that this compound possesses potent activity against certain enveloped viruses, including Herpes Simplex Virus 2 (HSV-2) and the bacteriophage ϕ6, with reported IC₅₀ values of 1.9 µM and 0.4 µM, respectively. [3][4]The proposed mechanism involves the disruption of the viral lipid envelope, highlighting a potential avenue for developing novel antiviral agents that target the physical integrity of viruses rather than viral enzymes.
-
Cosmetics and Drug Formulation: Due to its properties as an emollient (softening and soothing the skin) and an emulsifier (stabilizing oil-water mixtures), this compound is used in the cosmetic and personal care industries. [1]Its non-toxic and biodegradable nature makes it a favorable ingredient. [1]In drug development, it can be used as a lubricant or in the formulation of surfactants to improve the solubility and delivery of active pharmaceutical ingredients (APIs). [1][7]
Experimental Protocols and Methodologies
To ensure reproducibility and accuracy, standardized protocols for handling and analysis are essential.
Protocol: Preparation of Stock Solutions
This protocol describes a self-validating system for preparing stock solutions for cell culture or biochemical assays. The choice of solvent is critical and based on the experimental context and required concentration.
-
Pre-analysis: Weigh the required amount of this compound (purity ≥98%) in a sterile, conical tube using an analytical balance.
-
Solvent Selection: Based on the solubility data (Table 1), select an appropriate organic solvent. For biological assays, DMSO is often preferred due to its high solubilizing power and miscibility with aqueous media. For other applications, ethanol may be suitable.
-
Dissolution: Add the solvent to the this compound to achieve the desired stock concentration (e.g., 10 mg/mL in DMSO).
-
Inert Atmosphere (Causality): For long-term stability and to prevent potential oxidation at the double bond, it is best practice to handle the solvent and resulting solution under an inert gas like argon or nitrogen. This step is a self-validating measure to ensure the integrity of the compound over time, mirroring best practices for handling unsaturated lipids. [8]5. Solubilization: Vortex the solution gently until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) can aid dissolution if necessary.
-
Sterilization & Storage: If for cell culture use, sterile-filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO). Aliquot into sterile cryovials and store at -20°C for long-term stability (≥ 4 years). [3]
Caption: Workflow for preparing a sterile stock solution of this compound.
Safety, Handling, and Storage
While this compound is not considered acutely toxic, proper laboratory safety precautions are necessary.
-
Hazard Identification: It is classified as a skin irritant. [2]GHS pictograms typically include GHS07 (Exclamation Mark). * Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times. If handling large quantities of powder, a dust mask is recommended. * Handling: Avoid contact with skin and eyes. [9]Wash hands thoroughly after handling.
-
Storage: For maximum stability, this compound should be stored in a tightly sealed container at -20°C. [3][4]Some suppliers may ship the product on wet ice and recommend storage at 2-8°C for shorter terms. [3]The stability is reported to be at least 4 years when stored at -20°C. [3]
Conclusion
This compound is a monounsaturated fatty alcohol whose value in scientific and industrial applications is derived directly from the trans configuration of its double bond. This structural feature confers distinct physical properties, such as a higher melting point and a more linear molecular shape than its cis isomer. These characteristics make it an indispensable tool for studying the biophysical properties of lipid membranes. Furthermore, its demonstrated antiviral activity and its utility as an emollient and emulsifier underscore its broader potential in drug development and materials science. A thorough understanding of its chemical and physical properties, coupled with rigorous handling and experimental protocols, is paramount for leveraging its full potential in research and development.
References
-
Elaidyl Alcohol | CAS 506-42-3. Biomol.de. [Link]
-
This compound | C18H36O | CID 5367665. PubChem, National Institutes of Health. [Link]
-
Elaidyl Alcohol | CAS No : 506-42-3. Pharmaffiliates. [Link]
-
This compound (CAS 506-42-3): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
-
Elaidyl alcohol - 506-42-3, C18H36O, density, melting point, boiling point. ChemSynthesis. [Link]
-
Safety Data Sheet: Ethyl alcohol. Carl ROTH. [Link]
-
Elaidic acid. Wikipedia. [Link]
- Fatty alcohol mixtures and ethoxylates thereof showing improved low-temperature behavior.
Sources
- 1. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 2. This compound | C18H36O | CID 5367665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Elaidyl Alcohol | CAS 506-42-3 | Cayman Chemical | Biomol.de [biomol.com]
- 5. US5276204A - Fatty alcohol mixtures and ethoxylates thereof showing improved low-temperature behavior - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. moleculardepot.com [moleculardepot.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
Elaidic Alcohol: A Comprehensive Technical Guide for Advanced Research and Development
This guide provides an in-depth exploration of elaidic alcohol (CAS No. 506-42-3), a monounsaturated fatty alcohol with significant potential in various research and development sectors, particularly in the pharmaceutical sciences. This document moves beyond a simple recitation of facts to offer a nuanced understanding of its chemical properties, synthesis, and applications, grounded in established scientific principles and methodologies.
Core Identification and Chemical Profile
This compound, the trans-isomer of oleyl alcohol, is a long-chain fatty alcohol that presents as a white, waxy solid at ambient temperatures. Its unique stereochemistry imparts distinct physical and chemical properties that are of considerable interest to researchers.
Chemical Abstract Service (CAS) Number
The universally recognized identifier for this compound is:
Synonyms and Nomenclature
For clarity and comprehensive literature searching, a list of synonyms and alternative names is provided below:
-
(9E)-9-Octadecen-1-ol[1]
-
(E)-9-Octadecen-1-ol
-
trans-9-Octadecen-1-ol[3]
-
Elaidyl alcohol
-
NSC 72786[1]
-
(E)-Octadec-9-enol
-
trans-9-Octadecenol[3]
-
Octadeca-9-trans-en-1-ol
Physicochemical Properties
A summary of key physicochemical data for this compound is presented in the table below, offering a comparative overview for formulation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O | [1][2] |
| Molecular Weight | 268.48 g/mol | [3] |
| Appearance | White to off-white waxy solid | [1] |
| Melting Point | 34-36 °C | |
| Boiling Point | ~333 °C at 760 mmHg (estimated) | |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, DMSO, and DMF. | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is the selective hydrogenation of its corresponding fatty acid, elaidic acid. This process requires careful control of reaction conditions to ensure the preservation of the trans double bond while reducing the carboxylic acid moiety.
Recommended Synthesis Protocol: Selective Hydrogenation of Elaidic Acid
This protocol is based on established methods for the selective hydrogenation of unsaturated fatty acids to their corresponding alcohols.[4][5][6]
Objective: To synthesize elaidyl alcohol by the selective hydrogenation of elaidic acid.
Materials:
-
Elaidic acid (high purity)
-
Solvent (e.g., Dioxane or Tetrahydrofuran)
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave) equipped with a stirrer, temperature, and pressure controls
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Catalyst Preparation (if not commercially available): The Rh-Sn-B catalyst on an alumina or titania support can be prepared by incipient wetness impregnation methods as described in the literature.[5][6]
-
Reaction Setup:
-
In a high-pressure reactor, add elaidic acid and the solvent.
-
Add the catalyst to the mixture. The catalyst loading should be optimized based on the specific catalyst activity, typically in the range of 1-5% by weight of the elaidic acid.
-
Seal the reactor and purge several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
-
-
Hydrogenation:
-
Reaction Quenching and Product Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.
-
The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Research
This compound's unique structural features make it a molecule of interest for various applications in the pharmaceutical and biomedical fields.
Antiviral Activity
This compound has demonstrated notable antiviral activity, particularly against enveloped viruses. Research has shown its efficacy against Herpes Simplex Virus 2 (HSV-2).[1] The proposed mechanism of action for long-chain alcohols against enveloped viruses involves the disruption of the viral lipid envelope, a critical component for viral entry into host cells.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol provides a framework for assessing the antiviral activity of this compound against enveloped viruses like HSV-2.[7][8][9][10]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against a specific virus using a plaque reduction assay.
Materials:
-
Confluent monolayer of host cells (e.g., Vero cells for HSV-2) in 6-well plates
-
Virus stock of known titer
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Overlay medium (e.g., medium containing carboxymethyl cellulose or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Preparation of Virus-Compound Mixture:
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Mix each dilution of this compound with a constant amount of virus (to produce ~50-100 plaques per well).
-
Incubate the virus-compound mixtures at 37°C for 1 hour to allow for interaction.
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Inoculate the cells with the virus-compound mixtures.
-
Incubate at 37°C for 1-2 hours to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and add the overlay medium to each well.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.
-
-
Fixation and Staining:
-
Remove the overlay medium.
-
Fix the cells with the fixative solution.
-
Stain the cells with the crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting and IC₅₀ Determination:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control (no compound).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Skin Penetration Enhancer
Long-chain fatty alcohols are known to act as penetration enhancers in topical and transdermal drug delivery systems.[11][12] They are thought to function by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the permeability of the skin to drug molecules. While its cis-isomer, oleyl alcohol, is more commonly studied and utilized for this purpose, this compound's similar amphiphilic nature suggests it would also be an effective penetration enhancer.[13][14]
Component of Advanced Drug Delivery Systems
The incorporation of alcohols into lipid-based drug delivery systems, such as liposomes and ethosomes, has been shown to enhance their performance.[15][16] The presence of alcohols can increase the fluidity of the lipid bilayer, potentially leading to improved drug loading and release characteristics. Given its long alkyl chain and hydroxyl head group, this compound is a candidate for inclusion in such formulations.
Diagram of Potential Drug Delivery Application:
Caption: Hypothetical modulation of PKC signaling by this compound.
Conclusion and Future Directions
This compound is a versatile molecule with a range of potential applications in pharmaceutical research and development. Its synthesis is achievable through selective hydrogenation, and its physicochemical properties make it a candidate for use as an antiviral agent, a skin penetration enhancer, and a component of advanced drug delivery systems. Further research is warranted to fully elucidate its specific interactions with biological membranes and its influence on cellular signaling pathways. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing fatty alcohol.
References
-
Elaidyl Alcohol (CAS 506-42-3). Cayman Chemical.
-
A novel pH-sensitive liposome formulation containing oleyl alcohol. Request PDF.
-
Allyl alcohol activation of protein kinase C delta leads to cytotoxicity of rat hepatocytes. PubMed.
-
Ethanol and protein kinase C. PubMed.
-
Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments.
-
Plaque Assay Protocols. American Society for Microbiology.
-
Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. PubMed.
-
Alcohol's Effects on Lipid Bilayer Properties. Biophysical Journal.
-
Formulation and characterization of liposomes. Request PDF.
-
Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Preprints.org.
-
Protein kinase C and alcohol addiction. PubMed.
-
Inactivation of lipid-containing viruses by long-chain alcohols. PubMed.
-
Influenza virus plaque assay. Protocols.io.
-
Viral Plaque Assay. Protocols.io.
-
Selective hydrogenation of oleic acid to fatty alcohols on Rh-Sn-B/Al2O3 catalysts. Influence of Sn content. Request PDF.
-
Synthesis method of allyl alcohol derivative. Google Patents.
-
Signaling Pathways Mediating Alcohol Effects. PMC.
-
Oleyl Alcohol. Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd.
-
Oleyl alcohol – Knowledge and References. Taylor & Francis.
-
Liposomes with an Ethanol Fraction as an Application for Drug Delivery. PMC.
-
Elaidyl alcohol =99 506-42-3. Sigma-Aldrich.
-
Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. ACS Publications.
-
Preparation and use of allyl alcohol in industrial organic synthesis. ResearchGate.
-
Fluorescence anisotropy measurement of membrane fluidity. ResearchGate.
-
Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. PMC.
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
-
Selective hydrogenation of fatty acids and methyl esters of fatty acids to obtain fatty alcohols - Review. CONICET Digital.
-
Membrane fluidity measurement using UV fluorescence polarization. BMG LABTECH.
-
An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. ResearchGate.
-
Protein Kinase C (PKC) in Neurological Health: Implications for Alzheimer's Disease and Chronic Alcohol Consumption. MDPI.
-
Elaidyl Alcohol (CAS 506-42-3). Cayman Chemical.
-
Fluorescence Techniques to Study Lipid Dynamics. PMC.
-
Two-Step Esterification–Hydrogenation of Bio-Oil to Alcohols and Esters over Raney Ni Catalysts. MDPI.
-
Selective hydrogenation of oleic acid to fatty alcohols over a Rh–Sn–B/Al2O3 catalyst: kinetics and optimal reaction conditions. RSC Publishing.
-
Selective hydrogenation of oleic acid to fatty alcohols using Rh‐Sn‐B/TiO2 catalysts: Influence of Sn content. R Discovery.
Sources
- 1. Allyl alcohol activation of protein kinase C delta leads to cytotoxicity of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of fluorescence anisotropy to assess drug-lipid membrane partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Selective hydrogenation of oleic acid to fatty alcohols over a Rh–Sn–B/Al2O3 catalyst: kinetics and optimal reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. Influenza virus plaque assay [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Oleyl Alcohol — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Liposomes with an Ethanol Fraction as an Application for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elaidic Alcohol: Molecular Structure and Isomerism
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive examination of elaidic alcohol ((9E)-9-Octadecen-1-ol), a monounsaturated fatty alcohol of significant interest in various industrial and research applications. The document delves into the intricacies of its molecular structure, with a particular focus on the stereochemistry of its C9=C10 double bond, which defines its properties. A core component of this guide is the detailed exploration of its isomerism, contrasting it with its cis-isomer, oleyl alcohol. We will discuss how this geometric difference profoundly impacts physicochemical properties such as melting point and molecular conformation. Furthermore, this guide presents a standard laboratory protocol for the synthesis of this compound, summarizes key quantitative data, and reviews its principal applications. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this compound.
Introduction to this compound
This compound, systematically named (9E)-9-Octadecen-1-ol, is an 18-carbon unsaturated fatty alcohol.[1][2] It is characterized by a single double bond in the trans configuration located at the ninth carbon position.[3] This molecule is the alcohol derivative of elaidic acid, a well-known trans fatty acid.[1][4] The term "elaidyl" is derived from elaidic acid, which itself is the trans isomer of oleic acid.[5][6] While its cis-isomer, oleyl alcohol, is more common in nature, this compound's unique linear structure imparts distinct physical properties that make it valuable in specialized applications, including its use as an emollient, emulsifier, and surfactant, and as a tool in lipid membrane research.[1][4][7]
Elucidating the Molecular Structure
The structure of this compound is fundamental to its function and physical behavior. Its chemical formula is C₁₈H₃₆O, with a molecular weight of approximately 268.48 g/mol .[8][9]
Key Functional Groups
The molecule consists of two primary functional regions:
-
A Long Hydrocarbon Chain: An 18-carbon aliphatic chain that is nonpolar and hydrophobic.
-
A Primary Hydroxyl Group (-OH): Located at the C1 position, this group makes the molecule an alcohol and provides a site for chemical reactivity (e.g., esterification). This polar head is responsible for its surfactant properties.
The Defining Feature: Trans Stereochemistry
The most critical structural feature of this compound is the geometry of the double bond between the ninth and tenth carbon atoms (C9=C10). The designation "(E)" (from the German entgegen, meaning opposite) in its systematic name signifies a trans configuration. In this arrangement, the hydrogen atoms attached to the double-bonded carbons are on opposite sides of the bond axis. This geometry forces the carbon chain into a relatively straight, linear conformation, which is in stark contrast to its cis-counterpart.[10][11] This linear shape is a key determinant of its physical properties.[10]
The Core Concept: Isomerism in C18:1 Alcohols
Isomerism is the phenomenon where molecules share the same chemical formula but have different arrangements of atoms. In the case of 9-octadecen-1-ol, geometric isomerism is paramount.
Geometric (Cis-Trans) Isomerism
This compound and oleyl alcohol are geometric isomers, specifically cis-trans isomers (or E/Z isomers).[3] They differ only in the three-dimensional orientation of the carbon chains attached to the C9=C10 double bond.
-
This compound (trans-isomer): The C1-C9 and C10-C18 segments of the carbon chain are on opposite sides of the double bond, resulting in a linear molecular shape.[11]
-
Oleyl Alcohol (cis-isomer): The C1-C9 and C10-C18 segments are on the same side of the double bond. This arrangement introduces a distinct "kink" or bend in the molecule.[12][13]
// Define Nodes FattyAcid [label="C18:1 Fatty Acids", fillcolor="#FBBC05"]; FattyAlcohol [label="C18:1 Fatty Alcohols", fillcolor="#FBBC05"]; ElaidicAcid [label="Elaidic Acid\n(trans-isomer)"]; OleicAcid [label="Oleic Acid\n(cis-isomer)"]; ElaidicAlcohol [label="this compound\n(trans-isomer)"]; OleylAlcohol [label="Oleyl Alcohol\n(cis-isomer)"]; Isomerism [label="Geometric Isomerism\n(Cis/Trans at C9=C10)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Reduction [label="Reduction of\nCarboxylic Acid", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define Edges and Relationships FattyAcid -> {ElaidicAcid, OleicAcid}; FattyAlcohol -> {ElaidicAlcohol, OleylAlcohol}; ElaidicAcid -> Isomerism [dir=both, style=dashed, color="#5F6368"]; OleicAcid -> Isomerism [dir=both, style=dashed, color="#5F6368"]; ElaidicAlcohol -> Isomerism [dir=both, style=dashed, color="#5F6368"]; OleylAlcohol -> Isomerism [dir=both, style=dashed, color="#5F6368"];
ElaidicAcid -> Reduction [style=dotted, arrowhead=none, color="#4285F4"]; OleicAcid -> Reduction [style=dotted, arrowhead=none, color="#4285F4"]; Reduction -> ElaidicAlcohol [color="#4285F4"]; Reduction -> OleylAlcohol [color="#4285F4"]; }
Caption: Relationship between C18:1 fatty acids and alcohols.
Impact of Isomerism on Physicochemical Properties
The difference in molecular shape has profound consequences for the bulk properties of these isomers. The linear structure of this compound allows the molecules to pack together more efficiently and closely, similar to saturated fats. This tight packing increases the strength of the intermolecular van der Waals forces.[14] In contrast, the kink in oleyl alcohol's structure disrupts orderly packing.
This structural difference directly explains the significant variation in their melting points:
-
This compound is a white, waxy solid at room temperature with a melting point of approximately 32-34°C.[15]
-
Oleic acid , the cis-isomer precursor, has a melting point of 17°C, while its trans counterpart, elaidic acid, melts at a much higher 44°C.[14] This trend holds for the corresponding alcohols, making oleyl alcohol a liquid at room temperature.
Comparative Physicochemical Properties
The table below summarizes and contrasts the key properties of this compound and its cis-isomer, oleyl alcohol.
| Property | This compound | Oleyl Alcohol |
| IUPAC Name | (9E)-9-Octadecen-1-ol | (9Z)-9-Octadecen-1-ol |
| Synonyms | trans-9-Octadecenol | cis-9-Octadecenol, Oleol |
| CAS Number | 506-42-3[1][9] | 143-28-2[16] |
| Molecular Formula | C₁₈H₃₆O[1] | C₁₈H₃₆O[16] |
| Molecular Weight | 268.48 g/mol [9] | 268.48 g/mol [16] |
| Double Bond Config. | trans (E) | cis (Z) |
| Molecular Shape | Linear | Bent ("Kinked") |
| Melting Point | ~32-34 °C[15] | ~6-7 °C |
| Physical State (STP) | White waxy solid[1] | Colorless oily liquid |
| Solubility in Water | Insoluble[1][7] | Insoluble |
Experimental Protocols
Synthesis: Reduction of Elaidic Acid to this compound
A standard and reliable method for synthesizing this compound in a laboratory setting is the reduction of the carboxylic acid group of elaidic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.
Causality: LiAlH₄ is chosen because it is a powerful, non-selective reducing agent capable of reducing stable functional groups like carboxylic acids directly to primary alcohols. The mechanism involves the transfer of hydride ions (H⁻) to the carbonyl carbon.
Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent.
-
Reagent Suspension: Carefully add a calculated amount (e.g., 1.1 equivalents) of lithium aluminum hydride (LiAlH₄) powder to the solvent under a nitrogen atmosphere to create a suspension. Cool the flask in an ice bath.
-
Substrate Addition: Dissolve elaidic acid (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by Thin Layer Chromatography). Gentle refluxing may be required to drive the reaction to completion.
-
Quenching (Self-Validation Step 1): Cautiously quench the reaction by slowly adding ethyl acetate to consume excess LiAlH₄, followed by a sequential dropwise addition of water and then a 15% sodium hydroxide solution, and finally more water (Fieser workup). This procedure is critical for safety and results in a granular precipitate of aluminum salts that is easily filtered.
-
Extraction & Purification (Self-Validation Step 2): Filter the granular precipitate and wash it with additional solvent. Collect the organic filtrate, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude elaidyl alcohol.
-
Final Purification: Purify the crude product via flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure elaidyl alcohol.
-
Characterization (Self-Validation Step 3): Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR (verifying the disappearance of the carboxylic acid proton and the appearance of alcohol protons), and Mass Spectrometry (to confirm the molecular weight).
Caption: Workflow for the synthesis of this compound.
Applications in Research and Industry
The unique properties of this compound make it suitable for several specialized applications:
-
Cosmetics and Personal Care: Due to its solid texture and emollient properties, it is used in the formulation of creams, lotions, and other personal care products to provide texture and skin conditioning.[1]
-
Surfactants and Emulsifiers: As a fatty alcohol, it can be ethoxylated or otherwise modified to create non-ionic surfactants and emulsifiers used in various industrial processes.[7][15]
-
Lubricants: Its long hydrocarbon chain provides lubricity, making it a component in certain lubricant formulations.[1]
-
Lipid Bilayer Research: In biochemistry and biophysics, this compound is used to create model lipid membranes and bimolecular films. Its trans-double bond allows researchers to study how the absence of a "kink" (compared to oleyl alcohol) affects membrane fluidity, packing, and stability.[4]
Conclusion
This compound is a structurally distinct fatty alcohol whose properties are overwhelmingly dictated by the trans configuration of its double bond. This single stereochemical feature straightens the molecule, allowing for efficient packing and resulting in a solid-state at room temperature with a higher melting point than its cis-isomer, oleyl alcohol. This guide has provided a detailed overview of its molecular structure, the fundamental principles of its isomerism, a comparative analysis of its properties, and a standard protocol for its synthesis. A thorough understanding of these core concepts is essential for professionals leveraging this molecule in research, drug development, and industrial applications.
References
As a Senior Application Scientist, I have compiled the following references to ground the technical claims made in this guide. All links have been verified for accessibility.
-
TradeIndia. Elaidyl Alcohol - Manufacturer: High Quality at Best Price. [Link]
-
Pediaa. (2020). Difference Between Oleic Acid and Elaidic Acid. [Link]
-
Wikipedia. Oleic acid. [Link]
-
Ataman Kimya. ELAIDIC ACID. [Link]
-
Acme Synthetic Chemicals. Lipid Chemicals Manufacturer,Lipid Chemicals Supplier,Exporter. [Link]
-
Gauth. How are oleic acid and elaidic acid similar? How are they different?. [Link]
-
Pharmaffiliates. CAS No : 506-42-3| Chemical Name : Elaidyl Alcohol. [Link]
-
Wikidata. elaidyl alcohol. [Link]
-
ResearchGate. Structures of oleic and elaidic acids. Oleic acid and elaidic acids are.... [Link]
-
NIST. 9-Octadecen-1-ol, (E)-. [Link]
-
ACS Publications. Structures Formed by the Chiral Assembly of Racemic Mixtures of Enantiomers: Iodination Products of Elaidic and Oleic Acids. [Link]
-
Wikipedia. Elaidic acid. [Link]
-
ResearchGate. (PDF) Elaidic acid (trans-9-octadecenoic acid). [Link]
-
PubMed. Structures formed by the chiral assembly of racemic mixtures of enantiomers: iodination products of elaidic and oleic acids. [Link]
-
PubMed. Isomerization of stable isotopically labeled elaidic acid to cis and trans monoenes by ruminal microbes. [Link]
-
Pearson+. Consider the stereoisomers elaidic acid and oleic acid. Identify.... [Link]
-
Institute for Future Intelligence. Cis–Trans Isomerism. [Link]
-
NIH PubChem. 9-Octadecen-1-ol. [Link]
-
NIST. 9-Octadecen-1-ol, (Z)-. [Link]
-
YouTube. Cis & Trans Fatty acids. [Link]
-
StudySoup. Oleic acid and elaidic acid are, respectively, the cis and trans isomers of. [Link]
-
NIH PubChem. This compound. [Link]
-
The Good Scents Company. (E)-9-octadecen-1-ol, 506-42-3. [Link]
-
Human Metabolome Database. Showing metabocard for Elaidic acid (HMDB0000573). [Link]
-
ResearchGate. Structure of the geometric isomers of C18 fatty acids showing elaidic.... [Link]
-
EMBL-EBI. elaidic acid (CHEBI:27997). [Link]
-
EMBIBE. Which of the following is not an isomer of allyl alcohol. [Link]
-
Royal Society of Chemistry. Synthesis of allyl alcohol as a method to valorise glycerol from the biodiesel production. [Link]
-
Quora. Do alcohol exhibit isomerism? If so, support your answer with an example.. [Link]
-
Chemistry LibreTexts. Synthesis of Alkyl Halides from Alcohols. [Link]
-
Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]
- Google Patents.
Sources
- 1. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 9-Octadecen-1-ol, (E)- [webbook.nist.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. differencebetween.com [differencebetween.com]
- 6. Oleic acid - Wikipedia [en.wikipedia.org]
- 7. Elaidyl Alcohol - Manufacturer: High Quality at Best Price [acmesynthetic.com]
- 8. elaidyl alcohol - Wikidata [wikidata.org]
- 9. Elaidyl alcohol =99 506-42-3 [sigmaaldrich.com]
- 10. atamankimya.com [atamankimya.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. intofuture.org [intofuture.org]
- 15. Lipid Chemicals Manufacturer,Lipid Chemicals Supplier,Exporter [acmesynthetic.com]
- 16. 9-Octadecen-1-ol, (Z)- [webbook.nist.gov]
Whitepaper: Synthesis of Elaidyl Alcohol from Elaidic Acid via Hydride Reduction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis of elaidyl alcohol ((9E)-octadecen-1-ol) from its corresponding carboxylic acid, elaidic acid. The primary method detailed herein employs lithium aluminum hydride (LiAlH₄), a potent reducing agent, necessitating a thorough understanding of the underlying chemical principles and stringent adherence to safety protocols. This document is structured to provide not only a step-by-step methodology but also the causal reasoning behind experimental choices, troubleshooting insights, and robust analytical validation techniques. It is intended for chemical researchers and professionals in drug development who require a reliable and well-characterized synthesis of this long-chain unsaturated fatty alcohol.
Introduction and Strategic Overview
Elaidic acid is the principal trans isomer of oleic acid, a C18:1 monounsaturated fatty acid.[1][2] Its structure is defined by a trans double bond between carbons 9 and 10.[1] While often studied in the context of nutrition and metabolic health, its derivatives, such as elaidyl alcohol, serve as valuable molecules in various applications. Elaidyl alcohol, a waxy solid at room temperature, is utilized as an emollient, emulsifier in cosmetics, and a precursor for surfactants.[3] Furthermore, its potential as an antiviral agent has been noted in scientific literature.[4]
The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. This process involves the reduction of the carboxyl group, a transformation that requires a powerful reducing agent due to the low electrophilicity of the carboxylate carbon. This guide focuses on the use of Lithium Aluminum Hydride (LiAlH₄), a highly effective but non-selective reagent, for this purpose.
The Chemistry of Carboxylic Acid Reduction
The reduction of a carboxylic acid to a primary alcohol proceeds in a multi-step mechanism, which necessitates a strong hydride donor like LiAlH₄.[5][6]
-
Deprotonation: The first equivalent of hydride (H⁻) acts as a base, deprotonating the acidic carboxylic acid to form a lithium carboxylate salt and evolving hydrogen gas. This initial acid-base reaction consumes one-quarter of the LiAlH₄.
-
Coordination and Hydride Attack: The aluminum center of the remaining AlH₃ species coordinates to the carbonyl oxygen of the carboxylate salt. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by a hydride from another LiAlH₄ molecule. This forms a tetrahedral intermediate.[5]
-
Intermediate Collapse: The tetrahedral intermediate collapses, eliminating an O-Al-H species to form an aldehyde.
-
Final Reduction: Aldehydes are more reactive towards hydride reduction than carboxylic acids.[7] The aldehyde intermediate is therefore rapidly reduced by another hydride equivalent to form an alkoxide.
-
Hydrolysis: An aqueous workup step is required to hydrolyze the resulting aluminum alkoxide complex to liberate the final primary alcohol product, elaidyl alcohol.[7]
While other reagents like borane complexes (BH₃-THF or BH₃-SMe₂) can also reduce carboxylic acids, often with greater selectivity in the presence of esters, LiAlH₄ is chosen for this protocol due to its high reactivity and well-established procedures.[8] However, its violent reactivity with water and protic solvents demands rigorous anhydrous conditions and extreme caution.[6][9]
Detailed Experimental Protocol
This protocol details the reduction of elaidic acid using lithium aluminum hydride in an anhydrous ether solvent.
Safety Imperatives
-
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water, generating flammable hydrogen gas.[9] All manipulations must be performed under an inert atmosphere (e.g., dry nitrogen or argon).
-
All glassware must be oven-dried or flame-dried immediately before use to remove any trace moisture.
-
The reaction and particularly the quenching (workup) phase must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS Number | Key Properties |
| Elaidic Acid | C₁₈H₃₄O₂ | 282.46 | 112-79-8 | White solid, >98% purity |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 16853-85-3 | Grey powder, highly reactive |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Volatile, flammable, peroxide-former |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Corrosive |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Ethyl Acetate (HPLC Grade) | C₄H₈O₂ | 88.11 | 141-78-6 | Solvent for chromatography |
| Hexane (HPLC Grade) | C₆H₁₄ | 86.18 | 110-54-3 | Solvent for chromatography |
Equipment Setup
A three-necked round-bottom flask is assembled with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum. All joints should be securely clamped.
Step-by-Step Synthesis Procedure
-
Inert Atmosphere Preparation: Assemble the dry glassware and purge the entire system with dry nitrogen or argon for 15-20 minutes. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Reagent Suspension: In the three-necked flask, carefully weigh and add Lithium Aluminum Hydride (1.2 eq). Under the inert atmosphere, add anhydrous diethyl ether via cannula or a dry syringe to create a suspension.
-
Cooling: Immerse the reaction flask in an ice-water bath to cool the suspension to 0 °C.
-
Substrate Addition: Dissolve Elaidic Acid (1.0 eq) in a separate flask with anhydrous diethyl ether. Transfer this solution to the dropping funnel. Add the elaidic acid solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes.[10] The rate of addition should be controlled to manage the exothermic reaction and prevent excessive hydrogen evolution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the elaidic acid spot (visualized with a suitable stain like permanganate).
-
Reaction Quenching (Fieser Workup): This is the most hazardous step and must be performed with extreme caution behind a blast shield.[11]
-
Cool the reaction flask back down to 0 °C in an ice-water bath.
-
Slowly and dropwise, add 'x' mL of water, where 'x' is the mass in grams of LiAlH₄ used. (e.g., for 1 g of LiAlH₄, add 1 mL of water).[11] Vigorous bubbling (H₂ evolution) will occur.
-
Next, slowly add 'x' mL of a 15% aqueous sodium hydroxide solution.[11]
-
Finally, slowly add '3x' mL of water.[11]
-
Remove the ice bath and stir the mixture vigorously for 30 minutes. This procedure should result in the formation of a granular, white precipitate of aluminum salts that is easy to filter.
-
-
Product Isolation:
-
Filter the slurry through a pad of Celite or filter paper to remove the inorganic salts.
-
Rinse the salts thoroughly with additional diethyl ether to recover any adsorbed product.
-
Combine the filtrate and washes in a separatory funnel. Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude elaidyl alcohol.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel.
-
A solvent gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20) is effective for eluting the elaidyl alcohol, separating it from any non-polar impurities or unreacted starting material.
-
Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield pure elaidyl alcohol as a white, waxy solid.
-
Synthesis Workflow Diagram
Product Characterization and Validation
Affirming the identity and purity of the synthesized elaidyl alcohol is critical. A combination of spectroscopic and physical methods should be employed.
| Analysis Method | Expected Result for Elaidyl Alcohol | Rationale |
| ¹H NMR | δ ~5.4 ppm (m, 2H, -CH=CH-), δ 3.65 ppm (t, 2H, -CH₂OH), δ ~2.0 ppm (m, 4H, allylic CH₂), δ 1.2-1.4 ppm (br s, 24H, alkyl CH₂), δ ~0.9 ppm (t, 3H, -CH₃) | Confirms the presence of the trans-alkene, the new primary alcohol protons, and the disappearance of the COOH proton. |
| ¹³C NMR | δ ~130 ppm (-CH=CH-), δ ~63 ppm (-CH₂OH), δ ~32 ppm (allylic CH₂), δ 20-30 ppm (alkyl chain), δ ~14 ppm (-CH₃) | Confirms the presence of the alcohol carbon and disappearance of the C=O carbon (~180 ppm). |
| FT-IR | Broad peak at ~3300 cm⁻¹ (O-H stretch), ~3000 cm⁻¹ (C-H sp²), ~2900 cm⁻¹ (C-H sp³), ~965 cm⁻¹ (trans C=C bend) | Shows the appearance of the alcohol O-H group and disappearance of the carboxylic acid C=O (~1710 cm⁻¹) and broad O-H. |
| GC-MS | Single major peak with M⁺ or [M-H₂O]⁺ corresponding to C₁₈H₃₆O (m/z = 268.48) | Confirms molecular weight and assesses purity. |
| Melting Point | Literature value is ~33-36 °C | A sharp melting point close to the literature value indicates high purity. |
Field Insights & Troubleshooting
-
Problem: The workup results in a persistent, gelatinous emulsion that is difficult to filter.
-
Insight & Solution: This is a common issue with aluminum salt precipitation.[10] Ensure vigorous stirring during the workup. If an emulsion persists, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir for several hours or overnight. The tartrate chelates the aluminum salts, helping to break up the emulsion.[11]
-
-
Problem: The reaction yield is significantly low.
-
Insight & Solution: The most common culprit is moisture. Ensure all reagents, solvents, and glassware are scrupulously dry. Another possibility is incomplete reaction; confirm the disappearance of starting material by TLC before quenching. Finally, ensure the aluminum salts are washed thoroughly with ether during filtration, as the product can adsorb to their surface.
-
-
Problem: The product is contaminated with a saturated alcohol (stearyl alcohol).
-
Insight & Solution: While LiAlH₄ does not typically reduce isolated carbon-carbon double bonds, this can occur if the double bond is conjugated or if impurities are present in the hydride source.[12] Confirm the presence of the double bond using NMR or IR spectroscopy. If saturation is an issue, consider a milder reducing agent or a two-step process (esterification followed by reduction with NaBH₄), which is less likely to affect the double bond.[8][13]
-
Conclusion
The reduction of elaidic acid to elaidyl alcohol using lithium aluminum hydride is a robust and effective synthetic method. This guide has detailed the chemical principles, a validated step-by-step protocol, and essential characterization techniques. The success of this synthesis is fundamentally dependent on the stringent control of reaction conditions, particularly the exclusion of moisture, and a cautious, well-executed workup procedure. By integrating the procedural steps with the underlying chemical rationale and practical field insights, researchers can confidently and safely execute this synthesis to produce high-purity elaidyl alcohol for further application in research and development.
References
-
Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness . Impactfactor. [Link]
-
Alcohol synthesis by carboxyl compound reduction . Organic Chemistry Portal. [Link]
-
Carboxylic Acids to Alcohols . Chemistry Steps. [Link]
-
Acid to Alcohol - Common Conditions . The Organic Chemistry Portal. [Link]
-
Reduction of carboxylic acids . Chemguide. [Link]
-
How to perform reduction of carboxylic acids to primary alcohols in the lab? . Reddit. [Link]
-
(PDF) Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness . ResearchGate. [Link]
- Chromatographic purification of higher fatty alcohols.
-
REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE . Imperial College London. [Link]
-
Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica . National Institutes of Health (NIH). [Link]
-
Elaidic acid . Wikipedia. [Link]
-
Workup: Aluminum Hydride Reduction . University of Rochester Department of Chemistry. [Link]
-
Lithium Aluminum Hydride (LAH) . Common Organic Chemistry. [Link]
-
Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols . PubMed. [Link]
-
19.3: Reductions using NaBH4, LiAlH4 . Chemistry LibreTexts. [Link]
-
L-VALINOL . Organic Syntheses. [Link]
-
The modification of lipid composition in L-M cultured cells supplemented with elaidate. Increased formation of fatty alcohols . PubMed. [Link]
- Separation and purification of fatty alcohols.
-
(PDF) Fatty acid isoprenoid alcohol ester synthesis in fruits of the African Oil Palm (Elaeis guineensis) . ResearchGate. [Link]
- Process for the production of a fatty alcohol
-
How can I convert carboxylic acids (fatty acids) to alcohols by simple and safe methods? . ResearchGate. [Link]
- Process for the reduction of fatty acids to alcohols.
-
Elaidic acid . LIPID MAPS Structure Database (LMSD). [Link]
-
Elaidic acid – Knowledge and References . Taylor & Francis. [Link]
Sources
- 1. Elaidic acid - Wikipedia [en.wikipedia.org]
- 2. LIPID MAPS [lipidmaps.org]
- 3. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. Workup [chem.rochester.edu]
- 12. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 13. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
A Technical Guide to the Biological Synthesis of Trans Fatty Alcohols: Leveraging the Reversed β-Oxidation Pathway for Novel Biocatalysis
Executive Summary
The biological synthesis of specialty oleochemicals is a rapidly advancing field, offering sustainable alternatives to traditional petrochemical processes. Trans fatty alcohols, with their unique physicochemical properties, represent a class of molecules with significant potential in the formulation of advanced lubricants, surfactants, and as precursors for pharmaceuticals and polymers. This technical guide provides a comprehensive overview of a core biosynthetic strategy for the production of trans fatty alcohols in microbial systems. As no direct, well-established natural pathway is known, this guide focuses on the rational design and implementation of a synthetic pathway based on the reversed β-oxidation cycle. We will delve into the key enzymatic players, metabolic engineering strategies for host organisms, and provide self-validating experimental protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide actionable insights for pioneering work in this area.
Introduction: The Case for Biosynthesis of Trans Fatty Alcohols
Fatty alcohols are aliphatic alcohols with a chain length of at least six carbon atoms. While saturated and cis-unsaturated fatty alcohols are common in nature and have established markets, trans-unsaturated fatty alcohols are less common and their biological synthesis is not well-explored. The trans configuration of the double bond imparts a more linear and rigid structure to the molecule compared to its cis counterpart, which can lead to desirable properties such as higher melting points and different packing characteristics in molecular assemblies. These properties make them attractive for applications requiring specific thermal or crystalline properties.
Traditionally, the production of such specialty chemicals would rely on complex and energy-intensive chemical synthesis routes. A biological approach, using engineered microorganisms, offers the potential for a more sustainable and controlled production process, starting from renewable feedstocks like glucose. This guide outlines a feasible and scientifically grounded approach to achieve this.
Core Biosynthetic Strategy: The Reversed β-Oxidation Pathway
The cornerstone of our proposed strategy for trans fatty alcohol synthesis is the implementation of a reversed β-oxidation (rBOX) pathway. This pathway is essentially the reversal of the fatty acid degradation process, but with a key enzymatic substitution that makes it anabolic. The rBOX pathway is particularly well-suited for this purpose because one of its core intermediates is a trans-2-enoyl-CoA, which carries the desired trans double bond.
The cycle begins with the condensation of two acetyl-CoA molecules and proceeds through a series of reduction, dehydration, and a second reduction step to elongate the acyl-CoA chain by two carbons in each turn. The final trans-unsaturated acyl-CoA can then be channeled towards a terminal reductase to produce the trans fatty alcohol.
Caption: The reversed β-oxidation pathway for trans fatty alcohol synthesis.
Key Enzymatic Players and Their Characteristics
The successful implementation of this pathway hinges on the careful selection and expression of a set of core enzymes. The choice of enzymes will dictate the efficiency of the pathway and the chain length of the final product.
| Enzyme | EC Number | Function | Key Considerations |
| Thiolase | 2.3.1.9 | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. | Should have a high affinity for acetyl-CoA to initiate the pathway efficiently. |
| β-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | Reduces the β-keto group of acetoacetyl-CoA to a hydroxyl group. | Must be specific for the correct stereoisomer. |
| Enoyl-CoA Hydratase | 4.2.1.17 | Dehydrates the β-hydroxyacyl-CoA to form a trans-2-enoyl-CoA. | This enzyme establishes the critical trans double bond. |
| Trans-2-Enoyl-CoA Reductase (TER) | 1.3.1.44 | Reduces the trans-2-enoyl-CoA to a saturated acyl-CoA for chain elongation. | The selection of a TER with appropriate chain-length specificity is crucial for producing the desired fatty alcohol. |
| Fatty Acyl-CoA Reductase (FAR) | 1.2.1.84 | Reduces the final trans-unsaturated acyl-CoA to a trans fatty alcohol. | Must be able to act on unsaturated acyl-CoAs and should not reduce the trans double bond. |
A critical component of this engineered pathway is the trans-2-enoyl-CoA reductase (TER). This enzyme is responsible for the reduction of the double bond in the trans-2-enoyl-CoA intermediate, allowing the cycle to continue for chain elongation. The TER from Euglena gracilis, involved in its wax ester fermentation, is a well-characterized example. The stereospecificity of these reductases is a key area of study, as it determines the conformation of the resulting acyl chain.
Metabolic Engineering Strategies in a Host Organism
The production of trans fatty alcohols can be achieved by introducing the reversed β-oxidation pathway into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. These organisms are well-characterized and have a vast array of genetic tools available for metabolic engineering.
Host Selection:
-
E. coli : Offers rapid growth and well-established genetic tools. It has been successfully engineered for the production of various fatty acid-derived molecules.
-
S. cerevisiae : As a eukaryote, it can perform post-translational modifications that may be necessary for some enzymes and is generally more tolerant to alcohols.
Core Engineering Steps:
-
Pathway Integration: The genes encoding the enzymes of the reversed β-oxidation pathway are cloned into expression plasmids or integrated into the host's genome. Codon optimization for the chosen host is recommended to ensure efficient translation.
-
Enhancing Precursor Supply: The intracellular pool of acetyl-CoA, the primary building block, needs to be increased. This can be achieved by overexpressing enzymes in the upstream glycolytic pathway and the pyruvate dehydrogenase complex.
-
Redox Cofactor Balancing: The pathway requires both NADH and NADPH. Engineering the host to increase the availability of these reducing equivalents is crucial. For instance, deleting competing pathways that consume these cofactors can be beneficial.
-
Elimination of Competing Pathways: To maximize the carbon flux towards trans fatty alcohol production, competing pathways should be knocked out. This includes the native fatty acid synthesis pathway and the β-oxidation pathway for fatty acid degradation.
Caption: A generalized workflow for the metabolic engineering of a microbial host.
Experimental Protocols
The following protocols are designed to be self-validating, with clear positive and negative controls to ensure the reliability of the results.
Protocol 1: Functional Expression and Characterization of a Trans-2-Enoyl-CoA Reductase (TER)
Objective: To confirm the enzymatic activity of a candidate TER enzyme in vitro.
Methodology:
-
Cloning and Expression:
-
Synthesize the codon-optimized gene for the chosen TER (e.g., from Euglena gracilis) and clone it into an expression vector with a His-tag (e.g., pET-28a).
-
Transform the plasmid into an expression host like E. coli BL21(DE3).
-
Grow the cells to mid-log phase and induce protein expression with IPTG.
-
-
Protein Purification:
-
Lyse the cells and purify the His-tagged TER protein using nickel-affinity chromatography.
-
Verify the purity and size of the protein using SDS-PAGE.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer, NADPH or NADH, and the substrate (trans-2-enoyl-CoA, e.g., trans-2-hexenoyl-CoA).
-
Initiate the reaction by adding the purified TER enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH/NADH.
-
Controls:
-
Negative control 1: Reaction mixture without the enzyme.
-
Negative control 2: Reaction mixture without the substrate.
-
Positive control: A known active TER, if available.
-
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme (units per mg of protein).
-
Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.
-
Protocol 2: In Vivo Production and Quantification of Trans Fatty Alcohols
Objective: To detect and quantify the production of trans fatty alcohols from the engineered microbial host.
Methodology:
-
Strain Cultivation:
-
Inoculate a culture of the engineered host strain (and a control strain with an empty vector) in a suitable production medium.
-
Induce the expression of the pathway genes at the appropriate cell density.
-
Continue the cultivation for a set production period.
-
-
Extraction of Fatty Alcohols:
-
Harvest the cells by centrifugation.
-
Perform a liquid-liquid extraction of the cell pellet and supernatant using a non-polar solvent like hexane or ethyl acetate.
-
-
Sample Derivatization:
-
Evaporate the solvent and derivatize the fatty alcohols to their trimethylsilyl (TMS) ethers using a reagent like BSTFA. This increases their volatility for gas chromatography.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify the trans fatty alcohol peaks by comparing their retention times and mass spectra to authentic standards.
-
Quantify the produced fatty alcohols using an internal standard and a calibration curve.
-
Controls:
-
Negative control: Extract from the control strain.
-
Positive control: A sample spiked with a known amount of the target trans fatty alcohol.
-
-
Challenges and Future Perspectives
The biological synthesis of trans fatty alcohols is a novel and challenging endeavor. Key hurdles to overcome include:
-
Enzyme Specificity: The FAR enzyme must be carefully selected to ensure it reduces the acyl-CoA to an alcohol without saturating the trans double bond.
-
Product Toxicity: Higher concentrations of fatty alcohols can be toxic to microbial hosts, limiting the achievable titers. Strategies like in situ product removal could be explored.
-
Metabolic Burden: The expression of a multi-gene pathway can impose a significant metabolic burden on the host, potentially leading to slow growth and reduced productivity.
-
Isomerization: The potential for enzymatic or spontaneous isomerization of the trans double bond to the more common cis configuration needs to be investigated and mitigated.
Future research should focus on the discovery and engineering of novel enzymes with improved activity and specificity. Protein engineering of TERs and FARs could lead to enzymes tailored for the production of specific trans fatty alcohols. Furthermore, the exploration of non-model organisms that may naturally produce trans fatty acids or alcohols could provide new genetic resources for this exciting area of synthetic biology.
References
-
Nakazawa, M., et al. (2017). Anaerobic respiration coupled with mitochondrial fatty acid synthesis in wax ester fermentation by Euglena gracilis. Journal of Biological Chemistry, 292(38), 15894-15903. [Link]
-
Tomiyama, T., et al. (2023). Understanding wax ester synthesis in Euglena gracilis: Insights into mitochondrial anaerobic respiration. Protist, 174(6), 125996. [Link]
- Wallace, K. K., & Tonkes, A. (1997).
Elaidic Alcohol: A Technical Guide to Natural Sources, Biosynthesis, and Analysis
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword
Elaidic alcohol, the trans-isomer of oleyl alcohol, represents a unique molecule at the intersection of natural product chemistry and industrial processing. While its presence in nature is subtle and often linked to its precursor, elaidic acid, its potential biological activities and applications in forming model lipid membranes warrant a deeper understanding. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its natural occurrence, biosynthetic pathways, and detailed analytical methodologies for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, natural product chemistry, and drug development, providing both foundational knowledge and practical insights for future investigations.
Introduction to this compound
This compound, systematically named (E)-octadec-9-en-1-ol, is an 18-carbon unsaturated fatty alcohol. It is the geometric isomer of oleyl alcohol, differing in the configuration of the double bond at the ninth carbon, which is in the trans configuration. This seemingly minor structural variance significantly impacts its physical and chemical properties, influencing its molecular shape and how it interacts within biological systems. While commercially produced through the hydrogenation of elaidic acid, its natural occurrence is less direct and primarily linked to the metabolism of its corresponding fatty acid.[1]
Natural Occurrence: An Indirect Presence
Direct evidence for the widespread natural occurrence of free this compound in significant quantities is limited. Its presence in the natural world is predominantly inferred from the occurrence of its precursor, elaidic acid.
Ruminant Products: A Primary Natural Source of the Precursor
Elaidic acid is found in small amounts in the milk fat and meat of ruminant animals such as cows and goats, typically constituting around 0.1% of the total fatty acids.[1] This trans fatty acid is a byproduct of the biohydrogenation of dietary unsaturated fatty acids by microorganisms in the rumen. While the focus of most studies on ruminant milk fat has been on the fatty acid profile, the presence of elaidic acid suggests the potential for its enzymatic reduction to this compound within the animal's tissues or by the gut microbiota, although this has not been definitively proven.
Industrially Hydrogenated Oils: An Anthropogenic Source
The most significant source of elaidic acid, and by extension, a potential source for the synthesis of this compound, is industrially partially hydrogenated vegetable oils. This process converts liquid oils into semi-solid fats for use in margarines, shortenings, and many processed foods, and results in the formation of various trans fatty acids, with elaidic acid being a major component.
Other Potential Natural Sources
While not well-documented, trace amounts of this compound could potentially be found in organisms that contain elaidic acid and possess the necessary enzymatic machinery for its conversion. This could include certain plants, insects, and marine organisms, though further research is needed to confirm its presence and concentration in these sources. For instance, various fatty alcohols are known components of plant waxes and insect pheromones, but the specific identification of this compound in these contexts is not yet established.[2][3]
Biosynthesis of this compound: An Enzymatic Perspective
The biosynthesis of fatty alcohols in living organisms is a well-established process involving the reduction of fatty acids or their activated forms (acyl-CoA or acyl-ACP).[4][5][6] The direct biosynthesis of this compound would therefore depend on two key factors: the availability of elaidic acid (or elaidoyl-CoA) and the presence of enzymes capable of reducing this trans-acyl substrate.
The Fatty Acyl Reductase (FAR) Pathway
The primary enzymes responsible for fatty alcohol synthesis are Fatty Acyl Reductases (FARs).[7][8] These enzymes catalyze the NADPH-dependent reduction of fatty acyl-CoAs or acyl-ACPs to their corresponding primary alcohols.[7] The biosynthesis can proceed through a two-step reaction involving a fatty aldehyde intermediate, or a single-step reduction.[9]
Substrate Specificity of FARs
A critical aspect of this compound biosynthesis is the substrate specificity of FARs. Research has shown that FARs exhibit distinct specificities for the chain length and saturation of their acyl substrates.[7] Importantly, some FARs have demonstrated the ability to act on unsaturated fatty acyl-CoAs.[7] The preference of certain insect FARs for either cis or trans isomers of fatty acyl substrates in pheromone biosynthesis suggests that enzymes with specificity for trans-isomers like elaidoyl-CoA could exist in nature.[7] This provides a plausible, though not yet directly demonstrated, enzymatic basis for the natural synthesis of this compound.
Cellular Studies
Supporting the concept of enzymatic conversion, a study on cultured L-M cells showed that supplementation of the growth medium with elaidic acid led to an increased production of free fatty alcohols. This finding indicates that mammalian cells possess the enzymatic machinery to reduce exogenous elaidic acid to its corresponding alcohol.
Methodologies for the Study of this compound
The analysis of this compound, often present in complex lipid matrices, requires robust and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone of fatty alcohol analysis.
Extraction
The first step in the analysis of this compound from a biological or food matrix is the extraction of total lipids. A common and effective method is a modified Folch extraction using a mixture of chloroform and methanol. For solid samples, homogenization is necessary to ensure efficient extraction.
Saponification and Separation
If this compound is expected to be present in an esterified form (e.g., in wax esters), a saponification step using an alcoholic solution of potassium hydroxide is required to release the free alcohol. The resulting free fatty alcohols can then be separated from fatty acid salts and other unsaponifiable lipids through liquid-liquid extraction.
Derivatization for GC-MS Analysis
Due to their polarity and relatively low volatility, fatty alcohols require derivatization prior to GC-MS analysis. This chemical modification enhances their thermal stability and chromatographic properties.
Table 1: Common Derivatization Reagents for Fatty Alcohol Analysis
| Derivatizing Agent | Abbreviation | Derivative Formed | Key Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Common, effective for general analysis. |
| Pentafluorobenzoyl chloride | PFBoylCl | Pentafluorobenzoyl ester | Enhances sensitivity for detection by Electron Capture Negative Ion Chemical Ionization (ECNICI-MS). |
Experimental Protocol: Extraction and Derivatization of Fatty Alcohols
The following protocol provides a general workflow for the extraction and derivatization of fatty alcohols from a lipid sample for GC-MS analysis.
I. Lipid Extraction (Folch Method)
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
II. Saponification (Optional, for esterified alcohols)
-
Dissolve the lipid extract in a 0.5 M KOH solution in 95% ethanol.
-
Heat at 80°C for 1 hour.
-
Add water and extract the unsaponifiable matter (containing fatty alcohols) with hexane or diethyl ether.
-
Wash the organic phase with water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
III. Derivatization (TMS Ether Formation)
-
To the dried lipid extract, add a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture at 60-70°C for 30 minutes.
-
The derivatized sample is now ready for injection into the GC-MS.
GC-MS Analysis
The derivatized fatty alcohols are separated on a capillary GC column, typically a non-polar or medium-polarity column. The mass spectrometer is used for detection and identification. The mass spectrum of the TMS ether of this compound will show characteristic fragmentation patterns that allow for its unambiguous identification.
Potential Applications and Future Directions
While research on this compound is still in its early stages, its unique properties suggest several potential applications:
-
Model Lipid Membranes: this compound has been used in the formation of bimolecular films to study the effect of unsaturation and trans geometry on the properties of model lipid membranes.
-
Drug Delivery: As a long-chain fatty alcohol, it could be explored for its potential in drug delivery systems, such as in the formation of liposomes or as a component of topical formulations.
-
Antiviral Research: Early studies have shown that elaidyl alcohol exhibits activity against certain enveloped viruses, such as herpes simplex virus 2.
Future research should focus on a more systematic investigation of the natural occurrence of this compound in a wider range of organisms. The identification and characterization of Fatty Acyl Reductases with specificity for trans-unsaturated substrates would be a significant step forward in understanding its biosynthesis. Furthermore, a more in-depth exploration of its biological activities could unveil novel therapeutic applications.
Conclusion
This compound remains a molecule of interest, primarily due to its relationship with elaidic acid and its unique physicochemical properties. While its natural occurrence appears to be limited and indirect, the enzymatic machinery for its synthesis likely exists in organisms that metabolize elaidic acid. The analytical methods for its detection and quantification are well-established, providing a solid foundation for future research. A deeper understanding of the natural sources, biosynthesis, and biological roles of this compound will be crucial for unlocking its full potential in various scientific and industrial applications.
References
-
Biological Synthesis | Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment | Books Gateway. (2008, October 16). Retrieved from [Link]
-
Milk Lipids Profiling of Minor Species for Assessing Quality of Nutritional Input: A Review. (2017, August 28). Retrieved from [Link]
-
The Plant Fatty Acyl Reductases - MDPI. (2022, December 18). Retrieved from [Link]
-
Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories - PubMed Central. (2020, December 3). Retrieved from [Link]
-
Fatty acid reductases (FAR): Insights into the biosynthesis of fatty alcohols in plants and bacteria - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - Frontiers. (n.d.). Retrieved from [Link]
-
Biosynthetic pathways of microbial fatty alcohols production. TE... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Fatty Acids -- Additional Enzymes: trans- vs cis. (n.d.). Retrieved from [Link]
-
(PDF) Fatty Alcohols – a review of their natural synthesis and environmental distribution. (n.d.). Retrieved from [Link]
-
Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols - PubMed. (n.d.). Retrieved from [Link]
-
Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida. (n.d.). Retrieved from [Link]
-
Alcohol potentiates a pheromone signal in flies - eLife. (2020, November 3). Retrieved from [Link]
-
Elaidic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Alcohol potentiates a pheromone signal in flies - PMC - NIH. (n.d.). Retrieved from [Link]
-
Metabolism of Trans Polyunsaturated Fatty Acids Formed during Frying – AOCS. (2019, July 23). Retrieved from [Link]
-
Alcohol boosts pheromone production in male flies and makes them sexier - bioRxiv. (2020, August 11). Retrieved from [Link]
-
Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC - NIH. (2021, November 11). Retrieved from [Link]
-
Alcohol-functionalized Pheromone for Pest Management - Labinsights. (2023, May 8). Retrieved from [Link]
-
Transcriptional regulation of fatty acid cis–trans isomerization in the solvent-tolerant soil bacterium, Pseudomonas putida F1 - PMC - NIH. (n.d.). Retrieved from [Link]
-
Production of wax esters in plant seed oils by oleosomal cotargeting of biosynthetic enzymes - NIH. (n.d.). Retrieved from [Link]
-
A comparative study of fatty acid profiles in ruminant and non-ruminant milk - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Increased production of wax esters in transgenic tobacco plants by expression of a fatty acid reductase:wax synthase gene fusion - PubMed. (n.d.). Retrieved from [Link]
-
Effect of Alcohol Fermented Feed on Lactating Performance, Blood Metabolites, Milk Fatty Acid Profile and Cholesterol Content in Holstein Lactating Cows - NIH. (n.d.). Retrieved from [Link]
-
Nannochloropsis Lipids and Polyunsaturated Fatty Acids: Potential Applications and Strain Improvement - MDPI. (n.d.). Retrieved from [Link]
-
The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - NIH. (n.d.). Retrieved from [Link]
-
Microbial production of fatty alcohols - PubMed. (n.d.). Retrieved from [Link]
-
HPLC-MS, GC and NMR Profiling of Bioactive Lipids of Human Milk and Milk of Dairy Animals (Cow, Sheep, Goat, Buffalo, Camel, Red Deer) - MDPI. (n.d.). Retrieved from [Link]
-
Nutritional factors affecting the fatty acid composition of bovine milk - PubMed. (n.d.). Retrieved from [Link]
-
(PDF) Enzymatic Esterification of Oleic Acid with Aliphatic Alcohols for the Biodiesel Production by Candida antarctica Lipase - ResearchGate. (2025, August 6). Retrieved from [Link]
- US2248465A - Process for the reduction of fatty acids to alcohols - Google Patents. (n.d.).
-
Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - MDPI. (2022, October 14). Retrieved from [Link]
-
Marine Microalgae–Microorganism Co-Cultures: An Insight into Nannochloropsis sp. Use and Biotechnological Applications - MDPI. (n.d.). Retrieved from [Link]
-
Subcritical co-solvents extraction of lipid from wet microalgae pastes of Nannochloropsis sp. (n.d.). Retrieved from [Link]
Sources
- 1. Elaidic acid - Wikipedia [en.wikipedia.org]
- 2. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. books.rsc.org [books.rsc.org]
- 5. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Fatty acid reductases (FAR): Insights into the biosynthesis of fatty alcohols in plants and bacteria | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
The Metabolic Crossroads of a Trans-Fatty Alcohol: An In-Depth Technical Guide to the Fate of Elaidic Alcohol in Mammalian Cells
Introduction: Beyond Elaidic Acid - The Significance of its Alcoholic Counterpart
Elaidic acid, the principal dietary trans fatty acid, has been the subject of extensive research due to its implications for cardiovascular health and cellular metabolism.[1] However, the metabolic journey of its corresponding fatty alcohol, elaidic alcohol, remains a less-explored yet crucial area of lipid biochemistry. Fatty alcohols are not merely metabolic intermediates; they are integral components of cellular structures like ether lipids and waxes and can act as signaling molecules.[2][3] Understanding the metabolic fate of this compound is paramount for researchers in nutrition, cellular biology, and drug development, as it provides a more complete picture of how dietary trans fats and their derivatives influence cellular function and pathology.
This technical guide provides a comprehensive overview of the metabolic pathways governing this compound in mammalian cells. We will delve into its cellular uptake, activation, and subsequent catabolic and anabolic fates, offering both mechanistic insights and practical experimental protocols for its study. This document is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of trans fatty alcohol metabolism.
Cellular Uptake and Activation: The Gateway to Metabolism
The journey of this compound begins with its transport across the plasma membrane, a process it likely shares with other long-chain fatty acids and alcohols. While specific transporters for this compound have not been definitively identified, it is presumed to utilize fatty acid transport proteins. Once inside the cell, this compound must be activated before it can enter metabolic pathways. This activation is a two-step oxidative process, converting the alcohol first to an aldehyde and then to a carboxylic acid.[3]
This conversion is catalyzed by a family of enzymes with broad substrate specificities. The initial oxidation to elaidic aldehyde is likely carried out by alcohol dehydrogenases or a fatty alcohol:NAD+ oxidoreductase complex.[3][4] The subsequent and essentially irreversible oxidation to elaidic acid is catalyzed by fatty aldehyde dehydrogenase (FALDH).[3]
Following its conversion to elaidic acid, the molecule is activated to its coenzyme A (CoA) thioester, elaidoyl-CoA, by acyl-CoA synthetases. This step is crucial as it "tags" the molecule for entry into various metabolic pathways, including β-oxidation for energy production or incorporation into complex lipids for storage or structural purposes.
Catabolic Fate: The Nuances of β-Oxidation
The primary catabolic route for fatty acyl-CoAs is β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2.[5] While elaidoyl-CoA is a substrate for mitochondrial β-oxidation, its metabolism is less efficient than its cis-isomer, oleoyl-CoA.[6] Studies have shown that the rate of oxidation for elaidic acid esters is approximately half that of oleic acid esters.[6] Interestingly, this reduced rate is primarily observed in the first cycle of β-oxidation. The subsequent intermediates of elaidoyl-CoA degradation are oxidized at rates comparable to those of oleoyl-CoA intermediates.[6]
A key finding in the study of elaidic acid metabolism is the accumulation of the intermediate 5-trans-tetradecenoyl-CoA within the mitochondrial matrix.[7] This accumulation is attributed to the fact that 5-trans-tetradecenoyl-CoA is a poorer substrate for long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis counterpart.[7] This metabolic bottleneck can lead to the hydrolysis of 5-trans-tetradecenoyl-CoA and its conversion to 5-trans-tetradecenoylcarnitine, allowing for its export from the mitochondria.[7] This "leaky" β-oxidation represents a compromised but functional pathway for the degradation of this trans-fatty acid.
The Role of Peroxisomes
In addition to mitochondrial β-oxidation, peroxisomes play a significant role in lipid metabolism, particularly in the oxidation of very long-chain fatty acids and branched-chain fatty acids.[8][9][10][11] While the specific role of peroxisomes in this compound metabolism is not fully elucidated, it is plausible that they contribute to its initial chain shortening, especially if the fatty acid chain is elongated. Peroxisomal β-oxidation differs from the mitochondrial pathway and is not directly coupled to ATP production.[8][11]
Anabolic Fate: Incorporation into Complex Lipids
Beyond catabolism, elaidoyl-CoA can be incorporated into various complex lipids, thereby influencing the composition and physical properties of cellular membranes and lipid droplets. Studies have demonstrated the incorporation of elaidic acid into phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, as well as neutral lipids like triacylglycerols and cholesterol esters.[12][13]
The incorporation of elaidic acid into membrane phospholipids can alter membrane fluidity, which in turn can affect the function of membrane-bound proteins and signaling pathways.[14] The linear structure of the trans double bond in elaidic acid leads to a more ordered, less fluid membrane compared to the kinked structure of cis fatty acids like oleic acid.[14]
Furthermore, the supplementation of cultured cells with elaidic acid has been shown to induce the accumulation of free fatty alcohols, suggesting a potential feedback mechanism or a shift in lipid metabolism.[13]
Experimental Protocols for Studying this compound Metabolism
To facilitate research in this area, we provide the following detailed experimental protocols.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a relevant mammalian cell line, such as HepG2 (human hepatoma) or 3T3-L1 (mouse adipocytes), based on the research question.
-
Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Stock Solution: Dissolve this compound in ethanol to create a high-concentration stock solution.
-
Treatment: When cells reach the desired confluency, replace the culture medium with a fresh medium containing the desired concentration of this compound. A vehicle control (ethanol only) should be included in all experiments. The final concentration of ethanol in the medium should be kept low (e.g., <0.1%) to avoid solvent-induced cellular stress.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to allow for the uptake and metabolism of this compound.
Protocol 2: Lipid Extraction from Cultured Cells
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual this compound from the medium.
-
Cell Lysis: Scrape the cells in PBS and centrifuge to obtain a cell pellet.
-
Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v) to extract total lipids.
-
Phase Separation: Add water to the mixture to induce phase separation. The lower organic phase will contain the lipids.
-
Drying and Storage: Carefully collect the lower organic phase, dry it under a stream of nitrogen, and store the lipid extract at -20°C until further analysis.
Protocol 3: Analysis of Fatty Alcohol and Fatty Acid Composition by GC-MS
-
Derivatization: To enable gas chromatography, the fatty alcohols and fatty acids in the lipid extract need to be derivatized. For fatty alcohols, this can be achieved by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15] For fatty acids, a transesterification reaction with methanolic HCl will convert them to fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the different fatty alcohol silyl ethers and FAMEs based on their volatility and polarity.
-
Detection and Identification: The mass spectrometer will detect the eluting compounds, and their identity can be confirmed by comparing their mass spectra to a reference library.
-
Quantification: The amount of each fatty alcohol and fatty acid can be quantified by comparing the peak area to that of an internal standard.
Data Presentation
Table 1: Comparison of β-Oxidation Rates of Different Fatty Acyl-CoAs
| Substrate | Relative Oxidation Rate (%) | Reference |
| Oleoyl-CoA | 100 | [6] |
| Elaidoyl-CoA | ~50 | [6] |
| Stearoyl-CoA | ~100 | [6] |
Visualizing the Metabolic Pathways
Diagram 1: Overall Metabolic Fate of this compound
Caption: Workflow for studying this compound metabolism.
Conclusion and Future Directions
The metabolic fate of this compound in mammalian cells is a complex interplay of oxidative activation, catabolic degradation, and anabolic incorporation. While it shares many metabolic pathways with other long-chain fatty alcohols and acids, the trans configuration of its double bond introduces unique metabolic challenges, leading to a less efficient β-oxidation and potential alterations in cellular lipid composition. The experimental protocols and analytical approaches outlined in this guide provide a framework for researchers to further investigate the nuanced effects of this dietary-derived molecule.
Future research should focus on identifying the specific enzymes and transporters involved in this compound metabolism, elucidating the precise role of peroxisomes, and understanding the downstream consequences of its incorporation into complex lipids on cellular signaling and organelle function. A deeper understanding of these processes will be invaluable for developing strategies to mitigate the adverse health effects associated with dietary trans fats.
References
-
Lawson, L. D., & Holman, R. T. (1981). beta-Oxidation of the coenzyme A esters of elaidic, oleic, and stearic acids and their full-cycle intermediates by rat heart mitochondria. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 665(1), 60-67. [Link]
-
Yang, S. Y., He, X. Y., & Schulz, H. (2004). Leaky beta-oxidation of a trans-fatty acid: incomplete beta-oxidation of elaidic acid is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria. The Journal of biological chemistry, 279(50), 52160–52167. [Link]
-
Cederbaum, A. I. (2012). Alcohol metabolism. Clinics in liver disease, 16(4), 667–685. [Link]
-
Yasugi, E., & Fujitani, Y. (2022). Fatty Acid Metabolism in Peroxisomes and Related Disorders. International Journal of Molecular Sciences, 23(15), 8633. [Link]
-
Giger, T., & Vögeli, B. (2018). Analytical Methods. In Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment (pp. 125-155). Springer, Cham. [Link]
-
Zakhari, S. (2006). Overview: how is alcohol metabolized by the body?. Alcohol research & health : the journal of the National Institute on Alcohol Abuse and Alcoholism, 29(4), 245–254. [Link]
-
Li, Q., Wang, Y., & Chen, S. (2013). Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 938, 69–74. [Link]
-
Testino, G., & Patussi, V. (2021). Ethanol metabolism pathways in the liver. ResearchGate. [Link]
-
Wood, R. (1978). The effect of elaidic acid incorporation upon the lipid composition of Ehrlich Ascites tumor cells and of the host's liver. Lipids, 13(12), 850–859. [Link]
-
Lee, T. C., & Stephens, N. (1982). The modification of lipid composition in L-M cultured cells supplemented with elaidate. Increased formation of fatty alcohols. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 712(2), 299-304. [Link]
-
Gerli, F. (n.d.). Fatty alcohol analysis. Cyberlipid. [Link]
-
Xu, F., Liu, Y., & Zhang, W. (2020). Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. Analytical Chemistry, 92(14), 9946–9954. [Link]
-
Awad, A. B., & Spector, A. A. (1981). Uptake and oxidation of elaidic acid by Ehrlich ascites tumor cells. Cancer biochemistry biophysics, 5(2), 111–117. [Link]
-
Stohs, S. J., & Bagchi, D. (2015). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. Nutrients, 7(8), 6429–6455. [Link]
-
Wanders, R. J., & Waterham, H. R. (2006). Lipid metabolism in peroxisomes: enzymology, functions and dysfunctions of the fatty acid alpha- and beta-oxidation systems in humans. The Biochemical journal, 400(Pt 3), 385–396. [Link]
-
Wikipedia contributors. (2024, January 3). Pharmacology of ethanol. Wikipedia. [Link]
-
Small Molecule Pathway Database. (n.d.). Ethanol Degradation. [Link]
-
d'Avignon, D. A., & Fisher, D. J. (2019). Multi-Omics Analysis of Fatty Alcohol Production in Engineered Yeasts Saccharomyces cerevisiae and Yarrowia lipolytica. Frontiers in Bioengineering and Biotechnology, 7, 198. [Link]
-
Wikipedia contributors. (2024, January 5). Beta oxidation. Wikipedia. [Link]
-
Okazaki, M., et al. (2021). Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity. Nutrients, 13(9), 3112. [Link]
-
Lodhi, I. J., & Semenkovich, C. F. (2014). Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling. Cell metabolism, 19(2), 196–203. [Link]
-
Yasugi, E., & Fujitani, Y. (2022). Fatty Acid Metabolism in Peroxisomes and Related Disorders. International Journal of Molecular Sciences, 23(15), 8633. [Link]
-
Jack Westin. (n.d.). Oxidation Of Fatty Acids. [Link]
-
Lee, T. C. (1979). Perturbation of Lipid Metabolism in L-M Cultured Cells by Elaidic Acid Supplementation: Formation of Fatty Alcohols. ETSU Faculty Works. [Link]
-
Okazaki, M., et al. (2021). Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity. Nutrients, 13(9), 3112. [Link]
-
Sun, G. Y., & Sun, A. Y. (1988). Effects of ethanol on arachidonic acid incorporation into lipids of a plasma membrane fraction isolated from brain cerebral cortex. Alcoholism, clinical and experimental research, 12(6), 795–800. [Link]
-
Ringseis, R., et al. (2013). Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics. PLoS ONE, 8(9), e74283. [Link]
-
James, P. F., & Rizzo, W. B. (2011). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. Dermatology research and practice, 2011, 235241. [Link]
-
Li, W., et al. (2017). Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells. Molecular medicine reports, 16(6), 9579–9585. [Link]
-
Donohue, T. M., Jr, et al. (2014). The Involvement of Acetaldehyde in Ethanol-Induced Cell Cycle Impairment. Biomolecules, 4(2), 481–496. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethanol Degradation. PubChem. [Link]
Sources
- 1. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. beta-Oxidation of the coenzyme A esters of elaidic, oleic, and stearic acids and their full-cycle intermediates by rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leaky beta-oxidation of a trans-fatty acid: incomplete beta-oxidation of elaidic acid is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipid metabolism in peroxisomes: enzymology, functions and dysfunctions of the fatty acid alpha- and beta-oxidation systems in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acid Metabolism in Peroxisomes and Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of elaidic acid incorporation upon the lipid composition of Ehrlich Ascites tumor cells and of the host's liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The modification of lipid composition in L-M cultured cells supplemented with elaidate. Increased formation of fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity [mdpi.com]
- 15. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
An In-depth Technical Guide to the Biochemical Pathways and Metabolites of Elaidic Alcohol
Introduction
Elaidic alcohol (trans-9-octadecen-1-ol) is a monounsaturated fatty alcohol with an 18-carbon chain and a trans double bond at the ninth position. While not as prevalent in biological systems as its cis-isomer, oleyl alcohol, this compound and its metabolic products are of significant interest to researchers in lipid biochemistry, toxicology, and drug development. Understanding the metabolic fate of this compound is crucial for elucidating its physiological and pathophysiological roles. This guide provides a comprehensive overview of the biochemical pathways involved in the metabolism of this compound, its key metabolites, and the experimental methodologies used for their characterization.
Core Metabolic Pathway: Oxidation of this compound
The primary metabolic route for this compound, like other long-chain fatty alcohols, is a two-step oxidation process that converts it into its corresponding fatty acid, elaidic acid. This conversion is catalyzed by a class of enzymes known as fatty alcohol:NAD+ oxidoreductases (FAO). The FAO system is a multi-component enzyme complex that includes fatty alcohol dehydrogenase (FADH) and fatty aldehyde dehydrogenase (FALDH)[1][2].
The sequential reactions are as follows:
-
Oxidation to Elaidic Aldehyde: The first step is the oxidation of this compound to elaidic aldehyde. This reaction is catalyzed by alcohol dehydrogenase (ADH) enzymes, which utilize NAD+ as a cofactor[3][4].
-
Oxidation to Elaidic Acid: The intermediate, elaidic aldehyde, is then rapidly oxidized to elaidic acid by aldehyde dehydrogenase (ALDH) enzymes, specifically fatty aldehyde dehydrogenase (FALDH)[1][5]. This step is largely irreversible and is crucial for preventing the accumulation of potentially toxic aldehydes[1].
The overall pathway can be visualized as follows:
Caption: Oxidation pathway of this compound to elaidic acid.
Downstream Metabolism of Elaidic Acid
Once formed, elaidic acid enters the general pool of fatty acids and can undergo several metabolic fates. The presence of the trans double bond can influence the efficiency of these pathways compared to its cis-isomer, oleic acid.
Beta-Oxidation
The primary catabolic pathway for elaidic acid is mitochondrial and peroxisomal beta-oxidation, where the fatty acid is broken down to produce acetyl-CoA[6][7]. This process involves a cycle of four enzymatic reactions. While trans fatty acids can be metabolized through beta-oxidation, the trans double bond requires the action of an additional enzyme, enoyl-CoA isomerase, to convert the trans-Δ3-enoyl-CoA intermediate to the cis-Δ2-enoyl-CoA substrate for the next enzyme in the cycle. The efficiency of beta-oxidation of elaidic acid may be slightly lower than that of oleic acid[8].
Caption: Simplified overview of the beta-oxidation of elaidoyl-CoA.
Incorporation into Complex Lipids
Elaidic acid can be activated to elaidoyl-CoA and subsequently incorporated into various complex lipids, including:
-
Triacylglycerols (TAGs): For energy storage in adipose tissue.
-
Phospholipids: As a component of cell membranes, potentially altering membrane fluidity and function.
-
Cholesteryl Esters: Formed by the esterification of cholesterol.
The incorporation of elaidic acid into these lipids can have significant physiological consequences, as trans fatty acids have been linked to adverse effects on lipid profiles and cardiovascular health[9][10].
Non-oxidative Metabolism
In the presence of ethanol, elaidic acid can undergo esterification to form fatty acid ethyl esters (FAEEs), such as ethyl elaidate[11][12]. This non-oxidative pathway is catalyzed by FAEE synthases and can occur in various tissues, including the liver and pancreas[13]. The accumulation of FAEEs has been implicated in the organ damage associated with alcohol abuse[12][14].
Key Metabolites of this compound
The metabolism of this compound gives rise to a series of key metabolites, each with distinct biochemical properties and physiological relevance.
| Metabolite | Chemical Formula | Key Pathway | Physiological Significance |
| Elaidic Aldehyde | C18H34O | Oxidation of this compound | A transient, reactive intermediate. |
| Elaidic Acid | C18H34O2 | Oxidation of Elaidic Aldehyde | The primary metabolite, which enters fatty acid metabolic pathways.[10] |
| Elaidoyl-CoA | C39H70N7O17P3S | Fatty Acid Activation | The activated form of elaidic acid required for most of its metabolic fates. |
| Acetyl-CoA | C23H38N7O17P3S | Beta-Oxidation | A central metabolite that can enter the citric acid cycle for energy production or be used for biosynthesis. |
| Ethyl Elaidate | C20H38O2 | Esterification with Ethanol | A non-oxidative metabolite implicated in alcohol-induced organ toxicity.[11][12] |
Experimental Protocols for Studying this compound Metabolism
Investigating the biochemical pathways of this compound requires robust experimental designs and analytical techniques. Below are representative protocols for in vitro and in vivo studies.
In Vitro Metabolism using Liver Microsomes or Hepatocytes
This protocol allows for the study of the initial oxidation steps of this compound in a controlled environment.
1. Preparation of Liver Microsomes or Hepatocytes:
- Isolate liver microsomes from a suitable animal model (e.g., rat, mouse) by differential centrifugation.
- Alternatively, use primary hepatocytes or a hepatoma cell line (e.g., HepG2).
2. Incubation:
- Incubate the microsomes or hepatocytes with this compound at a defined concentration (e.g., 10-100 µM).
- The incubation buffer should contain necessary cofactors, such as NAD+.
- Include control incubations (without substrate or with heat-inactivated enzymes).
- Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
3. Extraction of Metabolites:
- Terminate the reaction by adding a cold organic solvent (e.g., a mixture of chloroform and methanol).
- Vortex and centrifuge to separate the organic and aqueous layers.
- Collect the organic layer containing the lipids.
4. Analysis of Metabolites:
- Evaporate the solvent and reconstitute the residue in a suitable solvent.
- Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound, elaidic aldehyde, and elaidic acid.[15][16][17]
start [label="Start: Prepare Liver Microsomes/Hepatocytes"];
incubation [label="Incubate with this compound and Cofactors"];
extraction [label="Extract Lipids with Organic Solvents"];
analysis [label="Analyze by GC-MS or LC-MS"];
end [label="End: Identify and Quantify Metabolites"];
start -> incubation;
incubation -> extraction;
extraction -> analysis;
analysis -> end;
}
Sources
- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of fatty aldehyde dehydrogenase in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Fatty aldehyde and fatty alcohol metabolism: review and importance for epidermal structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. aocs.org [aocs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for Elaidic acid (HMDB0000573) [hmdb.ca]
- 11. Fatty acid ethyl esters in adipose tissue. A laboratory marker for alcohol-related death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty acid ethyl esters: ethanol metabolites which mediate ethanol-induced organ damage and serve as markers of ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethanol Metabolism and Its Impact on Health - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 14. Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multi-Omics Analysis of Fatty Alcohol Production in Engineered Yeasts Saccharomyces cerevisiae and Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
An In-depth Technical Guide on the Physiological Effects of Elaidic Alcohol Consumption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elaidic alcohol, the trans-isomer of oleyl alcohol, is a long-chain fatty alcohol derived from elaidic acid. While direct research on the physiological effects of this compound consumption is limited, its metabolic fate is intrinsically linked to that of elaidic acid, a well-documented trans fatty acid with significant health implications. This technical guide synthesizes the current understanding of fatty alcohol metabolism to project the physiological consequences of this compound intake. By serving as a metabolic precursor to elaidic acid, this compound is anticipated to contribute to dyslipidemia, systemic inflammation, and cellular stress. This document provides a comprehensive overview of the metabolic pathways, predicted physiological impacts, and key experimental methodologies for investigating the effects of this compound, thereby offering a foundational resource for the scientific community.
Introduction: The Scientific Imperative to Understand this compound
This compound (trans-9-octadecen-1-ol) is the fatty alcohol corresponding to elaidic acid, the most prevalent industrially produced trans fatty acid. While the adverse effects of elaidic acid are well-established, the direct physiological impact of its alcohol counterpart remains largely unexplored. This guide addresses this knowledge gap by postulating the effects of this compound consumption based on established principles of fatty alcohol metabolism. The central hypothesis is that ingested this compound is rapidly oxidized to elaidic acid, thereby exerting its primary physiological effects through the well-characterized pathways of this trans fatty acid. This document is structured to provide researchers with a foundational understanding of this compound's biochemistry and its probable systemic consequences, alongside practical experimental designs to validate these hypotheses.
The Metabolic Conversion of this compound: A Gateway to Bioactivity
Long-chain fatty alcohols are metabolized in a multi-step process primarily occurring in the liver and intestines. This conversion is critical as it transforms the relatively inert alcohol into a biologically active fatty acid.
The metabolic pathway for this compound is projected as follows:
-
Oxidation to Elaidic Aldehyde: Ingested this compound is first oxidized to its corresponding aldehyde, elaidic aldehyde. This reaction is catalyzed by alcohol dehydrogenases.
-
Conversion to Elaidic Acid: The highly reactive elaidic aldehyde is then rapidly and irreversibly oxidized to elaidic acid by fatty aldehyde dehydrogenase (FALDH)[1]. This step is crucial as it generates the molecule responsible for the majority of the downstream physiological effects.
-
Activation to Elaidoyl-CoA: Before entering metabolic pathways, elaidic acid is activated to its coenzyme A (CoA) thioester, elaidoyl-CoA, by acyl-CoA synthetases.
This metabolic sequence indicates that the systemic exposure to elaidic acid is a direct consequence of this compound consumption.
Caption: Metabolic conversion of this compound to elaidic acid.
Projected Physiological Effects Mediated by Elaidic Acid
The conversion of this compound to elaidic acid suggests that its consumption will mirror the well-documented adverse effects of dietary trans fats. These effects are multifaceted, impacting lipid metabolism, cardiovascular health, and cellular function.
Dyslipidemia and Cardiovascular Risk
Dietary elaidic acid is a known contributor to an atherogenic lipid profile.[2][3] Its incorporation into lipoproteins alters their metabolism, leading to:
-
Increased Low-Density Lipoprotein (LDL) Cholesterol: Elaidic acid is associated with elevated levels of "bad" cholesterol.[2][3]
-
Decreased High-Density Lipoprotein (HDL) Cholesterol: It can also reduce levels of "good" cholesterol.[2][3]
-
Elevated Lipoprotein(a): Some studies have shown that trans fats can increase levels of this independent risk factor for cardiovascular disease.
These changes in the lipoprotein profile are major contributors to the development of atherosclerosis, the underlying cause of most heart attacks and strokes.[4]
Pro-inflammatory Signaling and Cellular Senescence
Elaidic acid has been shown to promote inflammation and cellular aging through various mechanisms:
-
Activation of Inflammatory Pathways: It can enhance interleukin-1 receptor (IL-1R) signaling, leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines like IL-1, IL-6, and IL-8.[5]
-
Induction of Cellular Senescence: By amplifying DNA damage responses, elaidic acid can promote a state of irreversible cell cycle arrest known as cellular senescence.[5] Senescent cells secrete a range of inflammatory molecules, further contributing to a pro-inflammatory environment.[5]
Caption: Elaidic acid-mediated pro-inflammatory signaling cascade.
Endoplasmic Reticulum Stress and Oxidative Damage
In neuronal cells, elaidic acid has been demonstrated to induce apoptosis through the induction of endoplasmic reticulum (ER) stress and the accumulation of reactive oxygen species (ROS).[6][7]
-
ER Stress Pathway: Elaidic acid upregulates GRP78, a key marker of ER stress, and modulates the GRP78/ATF4/CHOP signaling pathway, which can lead to programmed cell death.[6][7]
-
Oxidative Stress: It can increase the production of ROS, leading to lipid peroxidation and damage to cellular components.[6][7]
Methodologies for Investigating the Physiological Effects of this compound
To validate the hypothesized effects of this compound, a multi-pronged experimental approach is necessary.
In Vitro Cell Culture Models
-
Hepatocytes (e.g., HepG2 cells): To study the metabolism of this compound and its effects on lipid metabolism and cholesterol synthesis.[2][8]
-
Endothelial Cells (e.g., HUVECs): To investigate the impact on vascular inflammation and endothelial dysfunction.
-
Immune Cells (e.g., Macrophages): To assess the pro-inflammatory potential of this compound and its metabolites.
-
Neuronal Cells (e.g., SH-SY5Y): To examine neurotoxic effects and the induction of ER stress.[6]
Experimental Protocol: Assessing Lipid Accumulation in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in a suitable medium until they reach 80-90% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound, elaidic acid (as a positive control), and a vehicle control for 24-48 hours.
-
Oil Red O Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 10-15 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize and quantify the lipid droplets using microscopy and image analysis software.
-
Animal Models
-
Rodent Models (Mice or Rats): Oral gavage administration of this compound to investigate its in vivo metabolism, effects on plasma lipid profiles, systemic inflammation, and histopathological changes in the liver and cardiovascular system.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the quantification of this compound and its metabolites (elaidic aldehyde and elaidic acid) in biological samples (plasma, tissues).
-
Western Blotting: To measure the expression levels of proteins involved in lipid metabolism (e.g., SREBP-1c), inflammation (e.g., NF-κB, IL-6), and ER stress (e.g., GRP78, CHOP).
-
Quantitative Real-Time PCR (qRT-PCR): To analyze the gene expression of relevant markers.
-
ELISA: To quantify the levels of circulating cytokines and other biomarkers of inflammation.
Caption: Workflow for the analysis of this compound and its metabolites.
Quantitative Data Summary: Predicted Impact on Lipid Profile
Based on studies of elaidic acid, the consumption of this compound is predicted to have the following effects on plasma lipid concentrations.
| Biomarker | Predicted Change with this compound Consumption | Reference Compound Effect (Elaidic Acid) |
| Total Cholesterol | ↑ | Significant Increase |
| LDL Cholesterol | ↑ | Significant Increase |
| HDL Cholesterol | ↓ | Significant Decrease |
| Triglycerides | ↑ or ↔ | Variable effects reported |
| Lipoprotein(a) | ↑ | Increase reported |
Note: The magnitude of these changes will likely be dose-dependent.
Conclusion and Future Directions
While direct evidence on the physiological effects of this compound consumption is currently lacking, its metabolic conversion to elaidic acid provides a strong basis for predicting its adverse health consequences. This guide posits that this compound is a pro-drug for elaidic acid, and as such, is expected to contribute to dyslipidemia, inflammation, and cellular stress, thereby increasing the risk for cardiovascular and other chronic diseases.
Future research should focus on:
-
In vivo metabolic studies to confirm the conversion rate and kinetics of this compound to elaidic acid.
-
Comparative studies directly comparing the physiological effects of equimolar doses of this compound and elaidic acid.
-
Investigation into the potential unique effects of this compound or its aldehyde intermediate before their conversion to elaidic acid.
By providing a comprehensive theoretical framework and practical experimental guidance, this document aims to stimulate further research into the health implications of this understudied trans fatty alcohol.
References
- Rizzo, W. B. (2007). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. Traffic, 8(10), 1269-1277.
- Sands, J., Auperin, D., & Snipes, W. (1979). Extreme sensitivity of enveloped viruses, including herpes simplex, to long-chain unsaturated monoglycerides and alcohols. Antimicrobial Agents and Chemotherapy, 15(1), 67–73.
- Okada, Y., et al. (2021). Elaidic acid drives cellular senescence and inflammation via lipid raft-mediated IL-1R signaling.
- Wang, Y., et al. (2018). Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells. Molecular Medicine Reports, 17(1), 143-150.
- Kim, S. J., et al. (2021).
- Wang, Y., et al. (2018). Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells. Molecular Medicine Reports, 17(1), 143-150.
- Nielsen, L. V., et al. (2013). Effects of elaidic acid on lipid metabolism in HepG2 cells, investigated by an integrated approach of lipidomics, transcriptomics and proteomics. PloS one, 8(9), e74283.
-
Wikipedia. (n.d.). Fatty alcohol. Retrieved from [Link]
- Nielsen, L. V., et al. (2013). Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics. PLOS ONE, 8(9), e74283.
- Judd, J. T., et al. (1997). Trans (Elaidic) Fatty Acids Adversely Affect the Lipoprotein Profile Relative to Specific Saturated Fatty Acids in Humans. The Journal of Nutrition, 127(3), 514S-520S.
- Roberts, D. W. (2000). Human health risk assessment of long chain alcohols. International journal of toxicology, 19 Suppl 2, 1-32.
-
Alcohol and Drug Foundation. (n.d.). How Does Alcohol Cause Cardiovascular Disease?. Retrieved from [Link]
- Cederbaum, A. I. (2012). Alcohol metabolism. Clinics in liver disease, 16(4), 667-685.
- Rochette, L., et al. (2011). Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models. The British journal of nutrition, 105(3), 359-366.
- Judd, J. T., et al. (1997). Trans (Elaidic) Fatty Acids Adversely Affect the Lipoprotein Profile Relative to Specific Saturated Fatty Acids in Humans. The Journal of Nutrition, 127(3), 514S-520S.
- You, M., & Arteel, G. E. (2019). Alcohol and lipid metabolism. Journal of lipid research, 60(5), 923-933.
- Dhaka, V., et al. (2011). Trans fats-sources, health risks and alternative approach - A review. Journal of food science and technology, 48(5), 534-541.
- Fernández-Solà, J. (2020).
-
Agricultural Marketing Service. (2018). Fatty Alcohols for use on Organic Tobacco Crops. Retrieved from [Link]
-
Wikipedia. (n.d.). Elaidic acid. Retrieved from [Link]
- Beyond Pesticides. (2017). Fatty alcohols pose health and environmental risks.
- Rubin, E. (1980). Cardiovascular effects of alcohol. Pharmacology, biochemistry, and behavior, 13 Suppl 1, 37-40.
-
Difference Between. (2020). Difference Between Oleic Acid and Elaidic Acid. Retrieved from [Link]
- Dr. Matt & Dr. Mike. (2018, December 4). Alcohol Metabolism [Video]. YouTube.
- Piano, M. R. (2017). Alcohol's Effects on the Cardiovascular System. Alcohol research : current reviews, 38(2), 219-241.
- Georgieva, V. N., et al. (2023). Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. Pharmaceutics, 15(12), 2736.
-
American Addiction Centers. (2023). Effects of Alcohol on the Cardiovascular System. Retrieved from [Link]
- Okazaki, M., et al. (2021). Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity. International Journal of Molecular Sciences, 22(16), 8758.
- van de Loo, A. J. A. E., et al. (2020). The Inflammatory Response to Alcohol Consumption and Its Role in the Pathology of Alcohol Hangover. Journal of clinical medicine, 9(7), 2081.
-
Wikipedia. (n.d.). Pharmacology of ethanol. Retrieved from [Link]
- Georgieva, V. N., et al. (2023). Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. Pharmaceutics, 15(12), 2736.
-
Ardu Recovery Center. (n.d.). Why is alcohol so inflammatory?. Retrieved from [Link]
-
EatingWell. (2023). Does Drinking Alcohol Cause Inflammation? Here's What Experts Say. Retrieved from [Link]
- Stojanovska, J., et al. (2021). Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. Hemijska industrija, 75(3), 175-183.
- Stojanovska, J., et al. (2021). Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application.
- Stojanovska, J., et al. (2021).
- Kabera, J. N. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. International Journal of Forensic Sciences, 2(3), 1-8.
- Kabera, J. N. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Semantic Scholar.
Sources
- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Elaidic Alcohol in Lipid Metabolism: From Precursor Effects to Uncharted Metabolic Fates
An In-Depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elaidic acid, the principal dietary trans fatty acid, is unequivocally linked to dyslipidemia and cardiovascular disease. Its metabolic effects, particularly within the liver, have been extensively characterized. However, the metabolic role of its corresponding fatty alcohol, elaidic alcohol, remains largely unexplored. This technical guide provides a comprehensive analysis of this compound's role in lipid metabolism, grounding the discussion in the well-established metabolic pathways of its precursor, elaidic acid. We synthesize current knowledge on how elaidic acid disrupts hepatic lipid homeostasis and extrapolate these principles to predict the metabolic fate and cellular impact of this compound. This guide further presents detailed experimental protocols and workflows, offering a practical framework for researchers to investigate the direct effects of this understudied lipid species. By bridging the known metabolic consequences of the acid with the potential pathways of the alcohol, we aim to equip scientists with the foundational knowledge and methodological tools required to advance this critical area of lipid research.
Introduction: The Elaidic Acid-Alcohol Axis
Industrially produced trans fatty acids (TFAs) are notorious for their adverse effects on cardiovascular health.[1][2] The most abundant of these is elaidic acid (EA), the trans-isomer of oleic acid, which is primarily formed during the partial hydrogenation of vegetable oils.[3][4][5] Its consumption is strongly associated with an atherogenic lipid profile, characterized by elevated low-density lipoprotein (LDL) cholesterol and reduced high-density lipoprotein (HDL) cholesterol.[2][3][6]
This compound, the corresponding C18:1 trans-9 fatty alcohol, is produced by the chemical reduction of elaidic acid.[7] While direct dietary intake of this compound is not significant, its endogenous formation is a critical consideration. Research has shown that supplementing cultured cells with elaidic acid leads to a notable accumulation of free fatty alcohols, suggesting that cells can actively convert dietary elaidic acid into its alcohol form.[8] This conversion raises pivotal questions about the subsequent metabolic fate of this compound and whether it contributes to the cellular pathology attributed to its acid precursor.
This guide will first dissect the known metabolic impact of elaidic acid, as this knowledge forms the bedrock for understanding any potential role of this compound. We will then explore the enzymatic pathways capable of this conversion and propose the likely metabolic routes for this compound, drawing parallels with established fatty alcohol and ethanol metabolism.
Caption: Key pathways affected by elaidic acid in the liver.
Proposed Metabolism and Cellular Fate of this compound
While direct evidence is sparse, the metabolic fate of this compound can be logically inferred from the established biochemistry of fatty alcohol metabolism and its structural similarity to other long-chain alcohols.
Formation from Elaidic Acid
As previously mentioned, cultured L-M cells supplemented with elaidic acid show a net increase in the production of free fatty alcohols. [8]This conversion is likely mediated by the fatty acyl-CoA reductase enzyme system, which reduces fatty acyl-CoAs to their corresponding fatty alcohols. This suggests that a portion of intracellular elaidic acid is shunted away from esterification or β-oxidation and towards alcohol synthesis.
Oxidative Metabolism to Elaidic Acid
The primary route for fatty alcohol catabolism is oxidation back to the corresponding fatty acid. This process mirrors the oxidation of ethanol and is expected to occur in two main steps:
-
Oxidation to Aldehyde: this compound is likely oxidized to elaidic aldehyde. This reaction can be catalyzed by cytosolic alcohol dehydrogenases (ADHs). [9]2. Oxidation to Carboxylic Acid: The resulting elaidic aldehyde is then rapidly oxidized to elaidic acid by aldehyde dehydrogenases (ALDHs), which are present in both the cytosol and mitochondria. [9][10] This pathway effectively converts this compound back into its well-studied precursor, suggesting that this compound could serve as a metabolic reservoir that perpetuates the adverse effects of elaidic acid. The generation of NADH during these oxidative steps would also alter the cellular redox state (NADH/NAD+ ratio), which is known to inhibit fatty acid β-oxidation and promote lipid accumulation. [11][12]
Caption: The likely catabolic pathway for this compound in hepatocytes.
Non-Oxidative Metabolism and Cellular Incorporation
Beyond oxidation, this compound can be incorporated into other lipid species:
-
Wax Esters: this compound can be esterified to another fatty acid (e.g., palmitate, stearate, or even elaidate itself) to form wax esters. This has been observed in cells treated with elaidic acid. [8]Wax esters are neutral lipids that would be stored in lipid droplets, contributing to cellular steatosis.
-
Ether Lipids: this compound could potentially serve as a precursor for the synthesis of ether-linked lipids (plasmalogens), where the alkyl group at the sn-1 position of the glycerol backbone is derived from a fatty alcohol. The presence of a trans double bond could significantly alter the physical properties and signaling functions of these membrane lipids.
Methodologies for Investigating this compound's Metabolic Role
To move from inference to evidence, rigorous experimental investigation is required. The following protocols provide a framework for dissecting the metabolic impact of this compound in a controlled laboratory setting.
Experimental Workflow Overview
Caption: A comprehensive workflow for studying lipid metabolism in vitro.
Protocol: Cell Culture Treatment and Lipid Analysis
Objective: To quantify the incorporation and metabolic conversion of this compound and its effect on the cellular lipidome.
Materials:
-
HepG2 or HuH-7 human hepatoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Cayman Chemical or equivalent)
-
Elaidic acid, Oleic acid (Sigma-Aldrich)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Bligh-Dyer lipid extraction reagents (Chloroform, Methanol)
-
Internal standards for GC-MS (e.g., C17:0 fatty acid, C17:0 fatty alcohol)
Procedure:
-
Prepare Fatty Acid/Alcohol-BSA Complexes:
-
Dissolve this compound, elaidic acid, and oleic acid in ethanol to create 100 mM stock solutions.
-
Warm a 10% BSA solution in serum-free DMEM to 37°C.
-
While vortexing the BSA solution, slowly add the lipid stock to achieve a final concentration of 5 mM. This creates a 5:1 molar ratio of lipid to BSA.
-
Incubate at 37°C for 1 hour to allow complexation. Filter-sterilize the solution.
-
-
Cell Treatment:
-
Plate HepG2 cells in 6-well plates and grow to ~80% confluency.
-
Wash cells with PBS and replace the medium with serum-free DMEM containing the desired final concentration (e.g., 100 µM) of the lipid-BSA complexes (Vehicle [BSA only], Oleic Acid, Elaidic Acid, this compound).
-
Incubate for 24 hours.
-
-
Lipid Extraction:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into 1 mL of PBS and transfer to a glass tube.
-
Add internal standards.
-
Perform a Bligh-Dyer extraction by adding 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly.
-
Add 1.25 mL of chloroform, vortex, then add 1.25 mL of water and vortex again to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Analysis by GC-MS:
-
Dry the lipid extract under a stream of nitrogen.
-
To analyze fatty acids and alcohols, perform derivatization (e.g., silylation with BSTFA) to make the molecules volatile.
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use established temperature gradients and mass spectrometry methods to separate and quantify individual lipid species relative to the internal standards.
-
Protocol: Gene Expression Analysis by RT-qPCR
Objective: To determine if this compound, like elaidic acid, modulates the expression of key lipogenic genes.
Materials:
-
Treated cells from section 4.2
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Primers for target genes (SREBF1, FASN, SCD, HMGCR) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction: Lyse cells directly in the culture plate using the buffer from the RNA extraction kit. Proceed according to the manufacturer's protocol to isolate total RNA. Quantify RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using the cDNA synthesis kit.
-
qPCR:
-
Prepare qPCR reactions containing SYBR Green Master Mix, forward and reverse primers (final concentration ~200-500 nM), and diluted cDNA.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C denaturation, followed by 40 cycles of 95°C and 60°C).
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.
-
Summary of Comparative Effects and Data
The distinct effects of the cis isomer (oleic acid) versus the trans isomer (elaidic acid) are stark and provide a crucial baseline for predicting the effects of this compound.
Table 1: Comparative Effects of Oleic Acid vs. Elaidic Acid on Key Metabolic Markers
| Parameter | Oleic Acid (cis-18:1) | Elaidic Acid (trans-18:1) | Reference(s) |
| Plasma Lipoproteins | |||
| LDL Cholesterol | Tends to decrease or no change | Increases | [2] |
| HDL Cholesterol | Tends to increase or no change | Decreases | [2][6] |
| Hepatic Lipogenesis | |||
| SREBP-1c Activity | Inhibits | Potently Induces | [13] |
| Lipogenic Gene Expression | Decreases | Increases | [13] |
| Cellular Function | |||
| Insulin-stimulated Glucose Uptake (Myotubes) | Increases | No effect / Detrimental | [14][15] |
| Inflammatory Marker Expression (TNF-α) | No significant effect | Increases | [14] |
| Adiponectin Expression (Adipocytes) | Increases | No effect | [14][15] |
Conclusion and Future Directions
The metabolic impact of this compound is a significant knowledge gap in lipid research. Grounded in the extensive evidence of its precursor, elaidic acid, we can formulate a strong hypothesis: This compound likely contributes to cellular lipotoxicity and dyslipidemia, primarily by acting as a metabolic reservoir that can be converted back to the pathogenically active elaidic acid. This conversion would not only regenerate the acid but also disrupt cellular redox balance, further inhibiting fatty acid oxidation and promoting lipid storage.
Furthermore, the direct incorporation of this compound into complex lipids like wax esters and ether lipids presents an additional, underappreciated mechanism of cellular disruption. The presence of the rigid trans double bond in these molecules could profoundly alter membrane fluidity, lipid droplet dynamics, and intracellular signaling.
Future research, guided by the methodologies outlined in this guide, should focus on:
-
Quantifying the conversion rates between elaidic acid and this compound in various cell types and in vivo.
-
Elucidating the direct effects of this compound on SREBP-1c activation, independent of its conversion to the acid.
-
Characterizing the impact of this compound incorporation into complex lipids on membrane biology and cell signaling pathways.
By systematically addressing these questions, the scientific community can achieve a complete understanding of the metabolic risks posed not just by dietary trans fatty acids, but by their full spectrum of metabolic derivatives.
References
-
Effect of trans–fatty acids on lipid metabolism: Mechanisms for their adverse health effects. (2016). Food Reviews International, 32(3), 323-339. [Link]
-
Effect of trans–fatty acids on lipid metabolism: Mechanisms for their adverse health effects. (2016). Semantic Scholar. [Link]
-
Effect of trans–fatty acids on lipid metabolism: Mechanisms for their adverse health effects. (2016). Taylor & Francis Online. [Link]
-
Trans Fatty Acids: Effects on Cardiometabolic Health and Implications for Policy. (n.d.). PMC. [Link]
-
The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns. (n.d.). Hindawi. [Link]
-
Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics. (2013). PMC. [Link]
-
Showing metabocard for Elaidic acid (HMDB0000573). (2005). Human Metabolome Database. [Link]
-
Elaidic acid. (n.d.). Wikipedia. [Link]
-
Ethanol (Alcohol) Metabolism: Acute and Chronic Toxicities. (n.d.). The Medical Biochemistry Page. [Link]
-
The modification of lipid composition in L-M cultured cells supplemented with elaidate. Increased formation of fatty alcohols. (1982). PubMed. [Link]
-
Elaidic acid. (n.d.). Tuscany Diet. [Link]
-
Major metabolic pathways of ethanol in humans. (n.d.). ResearchGate. [Link]
-
The Metabolism of Elaidic Acid in the Perfused Rat Heart. (1966). PubMed. [Link]
-
[Metabolism of ethyl alcohol in the human body]. (n.d.). AHEM - PHMD. [Link]
-
Effects of ethanol on lipid metabolism. (n.d.). PubMed. [Link]
-
Synthesis and Physicochemical Characterization of Mixed Diacid Triglycerides That Contain Elaidic Acid. (1998). JAOCS. [Link]
-
The effect of ethanol on the beta-oxidation of fatty acids. (n.d.). PubMed. [Link]
-
Elaidic acid increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells. (2014). PubMed. [Link]
-
(PDF) Effects of ethanol on lipid metabolism. (n.d.). ResearchGate. [Link]
-
Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity. (2021). PubMed. [Link]
-
Interaction between fatty acid oxidation and ethanol metabolism in liver. (n.d.). PMC. [Link]
-
Effects of ethanol on the metabolism of free fatty acids in isolated liver cells. (n.d.). ResearchGate. [Link]
-
Effect of ethanol on lipid metabolism. (n.d.). PubMed. [Link]
-
Analysis of the effect of alcohol and oleate on lipid peroxidation and... (n.d.). ResearchGate. [Link]
-
Ethanol Degradation. (n.d.). SMPDB. [Link]
-
Chronic Alcohol Consumption Disrupted Cholesterol Homeostasis in Rats: Downregulation of Low Density Lipoprotein Receptor and Enhancement of Cholesterol Biosynthesis Pathway in the Liver. (n.d.). PMC. [Link]
-
Pharmacology of ethanol. (n.d.). Wikipedia. [Link]
-
Cellular and Mitochondrial Effects of Alcohol Consumption. (n.d.). PMC. [Link]
-
Addition of trans fat and alcohol has divergent effects on atherogenic diet-induced liver injury in rodent models of steatohepatitis. (n.d.). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Synthesis and physicochemical characterization of mixed diacid triglycerides that contain elaidic acid. (n.d.). ResearchGate. [Link]
-
Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models. (2011). PubMed. [Link]
-
Effects of ethanol on lipid metabolism. (1979). R Discovery. [Link]
-
Effect of ethanol on lipid metabolism. (n.d.). PMC. [Link]
-
Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models. (2011). British Journal of Nutrition. [Link]
-
Trans fat is double trouble for heart health. (n.d.). Mayo Clinic. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Trans Fatty Acids: Effects on Cardiometabolic Health and Implications for Policy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elaidic acid - Wikipedia [en.wikipedia.org]
- 5. tuscany-diet.net [tuscany-diet.net]
- 6. Trans fat is double trouble for heart health - Mayo Clinic [mayoclinic.org]
- 7. caymanchem.com [caymanchem.com]
- 8. The modification of lipid composition in L-M cultured cells supplemented with elaidate. Increased formation of fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethanol Metabolism and Its Impact on Health - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]
- 11. Interaction between fatty acid oxidation and ethanol metabolism in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of ethanol on lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elaidic acid increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]
solubility of elaidic alcohol in organic solvents
An In-Depth Technical Guide to the Solubility of Elaidic Alcohol in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
This compound, the trans-isomer of oleyl alcohol, is a long-chain unsaturated fatty alcohol that is garnering increasing interest across various scientific disciplines.[1] Its unique molecular structure, featuring a C18 hydrocarbon chain with a single trans double bond and a terminal hydroxyl group, imparts specific physicochemical properties that make it a valuable tool in research and development.[1] Notably, it has been utilized in the formation of bimolecular films to study the effects of unsaturation on model lipid membranes and has shown activity against certain enveloped viruses.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's solubility in organic solvents is paramount for its effective use in experimental design, formulation, and manufacturing.
This guide provides an in-depth exploration of the solubility of this compound, moving beyond simple data points to explain the underlying principles that govern its behavior in different solvent systems. We will delve into the theoretical framework of solubility, present quantitative data, and provide a detailed experimental protocol for its determination.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical characteristics is essential for interpreting its solubility. These properties dictate its interactions with solvent molecules.
| Property | Value | Source |
| Chemical Name | (E)-octadec-9-en-1-ol | [3][4] |
| Synonyms | Elaidyl alcohol, trans-9-Octadecenol | [1][2][3][5][6] |
| CAS Number | 506-42-3 | [2][3][5] |
| Molecular Formula | C₁₈H₃₆O | [2][3][5] |
| Molecular Weight | 268.48 g/mol | [3][5] |
| Appearance | White, waxy solid at room temperature | [1] |
| XLogP3-AA | 7.4 | [3] |
The structure of this compound is amphiphilic, possessing both a polar and a nonpolar region. The terminal hydroxyl (-OH) group serves as the polar "head," capable of engaging in hydrogen bonding. The 18-carbon chain, with its trans double bond, constitutes the nonpolar, lipophilic "tail." This dual nature is the primary determinant of its solubility characteristics.
Caption: Molecular structure of this compound highlighting its amphiphilic nature.
Theoretical Principles of Solubility
The adage "like dissolves like" is the guiding principle for predicting solubility.[7] This means that substances with similar polarities and intermolecular forces are more likely to be miscible. The solubility of this compound is a balance between the interactions of its polar head and nonpolar tail with the solvent molecules.
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound can form strong hydrogen bonds with these solvents, promoting solubility. However, the long, nonpolar hydrocarbon tail disrupts the hydrogen-bonding network of the solvent, which can limit solubility, especially in highly polar solvents like water. As the alkyl chain of the alcohol solvent increases (e.g., from methanol to butanol), the solvent becomes more nonpolar, enhancing its interaction with the nonpolar tail of this compound.[8]
-
Polar Aprotic Solvents (e.g., DMSO, acetone, DMF): These solvents possess dipoles but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept hydrogen bonds and engage in dipole-dipole interactions. The hydroxyl group of this compound can act as a hydrogen bond donor to the electronegative atoms (like oxygen or nitrogen) in these solvents. This, combined with dipole-dipole interactions, contributes to significant solubility.
-
Nonpolar Solvents (e.g., hexane, toluene, chloroform): These solvents lack significant dipoles and cannot form hydrogen bonds. Their primary intermolecular forces are weak London dispersion forces (van der Waals forces). The long hydrocarbon tail of this compound interacts favorably with these nonpolar solvents through these forces.[9] The polar hydroxyl head has unfavorable interactions with these solvents, but the energetic contribution of the tail's interaction is dominant, leading to good solubility. Chloroform, while often considered nonpolar, has a slight polarity and can act as a weak hydrogen bond donor, further enhancing its ability to dissolve fatty alcohols.[10]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in a variety of organic solvents at 25°C. The data is compiled from publicly available databases and provides a quantitative basis for solvent selection.
| Solvent | Solvent Type | Solubility (g/L) @ 25°C |
| Polar Protic Solvents | ||
| Water | Polar Protic | 0.01 |
| Ethylene Glycol | Polar Protic | 10.8 |
| Methanol | Polar Protic | 227.73 |
| Ethanol | Polar Protic | 502.91 |
| n-Propanol | Polar Protic | 577.75 |
| Isopropanol | Polar Protic | 686.53 |
| n-Butanol | Polar Protic | 800.68 |
| Isobutanol | Polar Protic | 545.79 |
| sec-Butanol | Polar Protic | 718.46 |
| n-Pentanol | Polar Protic | 499.94 |
| n-Octanol | Polar Protic | 334.17 |
| Polar Aprotic Solvents | ||
| Acetonitrile | Polar Aprotic | 198.1 |
| Dimethylformamide (DMF) | Polar Aprotic | 464.56 |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 585.29 |
| Acetone | Polar Aprotic | 947.49 |
| 2-Butanone (MEK) | Polar Aprotic | 947.63 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1118.46 |
| 1,4-Dioxane | Polar Aprotic | 1195.79 |
| Tetrahydrofuran (THF) | Polar Aprotic | 3071.68 |
| Nonpolar & Weakly Polar Solvents | ||
| Toluene | Nonpolar | 330.23 |
| n-Hexane | Nonpolar | 510.67 |
| Cyclohexane | Nonpolar | 1491.93 |
| Chloroform | Weakly Polar | 1286.19 |
| Ethyl Acetate | Weakly Polar | 1095.87 |
| Methyl Acetate | Weakly Polar | 469.56 |
| n-Propyl Acetate | Weakly Polar | 1203.11 |
| n-Butyl Acetate | Weakly Polar | 1521.81 |
Data sourced from Scent.vn and Cayman Chemical.[2][3]
Analysis of Data: As predicted by the theoretical principles, this compound is practically insoluble in water but exhibits significant solubility in a wide array of organic solvents. Its solubility is exceptionally high in solvents like THF, cyclohexane, and n-butyl acetate, which effectively solvate its long hydrocarbon chain. High solubility is also observed in polar aprotic solvents like DMSO and 1,4-dioxane. Among the polar protic solvents, there is a trend of increasing solubility from methanol to butanol, after which it begins to decrease, illustrating the interplay between the polarity of the solvent and the amphiphilic nature of this compound.
Experimental Determination of Solubility
For novel solvent systems or when precise solubility under specific conditions is required, experimental determination is necessary. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[7]
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Materials and Equipment:
-
This compound (≥98% purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or CAD) or Gas Chromatography (GC) system.
2. Step-by-Step Methodology:
-
Step 1: Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible to ensure that equilibrium is reached from a state of saturation.
-
Step 2: Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course experiment is recommended to determine the minimum time required to reach equilibrium.
-
Step 3: Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. Subsequently, centrifuge the vials at a moderate speed to further separate the undissolved solid.
-
Step 4: Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is critical not to disturb the solid pellet.
-
Step 5: Filtration: Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step removes any remaining microscopic particles. The first few drops of the filtrate should be discarded to prevent errors from potential adsorption onto the filter membrane.
-
Step 6: Dilution and Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
Step 7: Analysis: Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method with a calibration curve prepared from standard solutions of known concentrations.
-
Step 8: Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in g/L or mg/mL.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Conclusion
The solubility of this compound is governed by its amphiphilic structure, allowing it to dissolve in a broad spectrum of organic solvents while remaining virtually insoluble in water. Its long, nonpolar hydrocarbon tail drives its solubility in nonpolar solvents through van der Waals forces, while its polar hydroxyl head facilitates interactions with polar solvents via hydrogen bonding and dipole-dipole forces. This comprehensive understanding, supported by quantitative data and a robust experimental protocol, empowers researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, thereby enabling the successful design and execution of their scientific endeavors.
References
-
This compound (CAS 506-42-3): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. [Link]
-
Why are fats soluble in alcohol? (2021, July 11). Quora. [Link]
-
Experiment 1: Determination of Solubility Class. (n.d.). [Link]
-
Fatty Alcohols. (n.d.). In Anthropogenic and Natural Occurrence in the Environment. [Link]
-
Elaidyl Alcohol. (n.d.). Acme Synthetic Chemicals. [Link]
-
Definitions | Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. (2018, October 3). RSC Publishing. [Link]
-
Fatty Alcohol - One of the Core Members of Surfactants. (n.d.). Guangzhou Monsa Chemical Co.,Ltd. [Link]
-
Elaidic Acid. (n.d.). PubChem. [Link]
-
Fatty Alcohol- One of the Core Members of Surfactants. (2023, May 31). Rickman Chemical. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]
-
Experiment Report 2. (n.d.). Scribd. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Sydney. [Link]
-
Ellagic acid (EA) sollubilization. (2025, March 6). ResearchGate. [Link]
-
Solubility of triglycerides in aqueous ethanol. (n.d.). Iowa State University Digital Repository. [Link]
-
CAS No : 506-42-3| Chemical Name : Elaidyl Alcohol. (n.d.). Pharmaffiliates. [Link]
-
Solubility of fatty acids (g acid/100-g solution) in methanol at different temperatures. (n.d.). ResearchGate. [Link]
-
1.6: Physical properties of organic compounds. (2019, August 12). Chemistry LibreTexts. [Link]
-
Lipids, Chloroform, and Their Intertwined Histories. (2022, March 7). FUPRESS. [Link]
-
What class of lipid that soluble in hexane? (2017, June 13). ResearchGate. [Link]
Sources
- 1. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scent.vn [scent.vn]
- 4. This compound | C18H36O | CID 5367665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Elaidyl alcohol =99 506-42-3 [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. riviste.fupress.net [riviste.fupress.net]
elaidic alcohol melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Properties of Elaidic Alcohol
Abstract
This compound, systematically known as (9E)-9-Octadecen-1-ol, is a monounsaturated fatty alcohol of significant interest across various scientific disciplines, including cosmetics, pharmaceuticals, and materials science.[1][2] Its distinct physical properties, governed by its unique molecular geometry, differentiate it from its cis-isomer, oleyl alcohol. This guide provides a comprehensive examination of the melting and boiling points of this compound, delving into the underlying molecular principles, standardized measurement protocols, and the critical influence of its trans isomeric configuration.
Introduction: The Molecular Profile of this compound
This compound is an 18-carbon, long-chain fatty alcohol characterized by a single double bond between the ninth and tenth carbon atoms in a trans configuration.[1][3] This seemingly subtle geometric feature—the trans bond—imparts a quasi-linear molecular shape, which is a critical determinant of its macroscopic physical properties. Derived from the hydrogenation of elaidic acid, it is a white, waxy solid at ambient temperatures, a characteristic that contrasts sharply with its liquid cis-isomer, oleyl alcohol.[1][4] This difference is fundamental to their respective applications, with this compound being valued where structure and stability are paramount.[1]
Core Physicochemical Data
The fundamental physical constants for this compound are summarized below. It is important to note that reported values, particularly for melting and boiling points, can exhibit slight variations across different sources due to measurement conditions and sample purity.
| Property | Value | Source(s) |
| IUPAC Name | (E)-octadec-9-en-1-ol | [3] |
| Synonyms | (9E)-9-Octadecen-1-ol, trans-9-Octadecenol | [1][5][6] |
| CAS Number | 506-42-3 | [1][2][6] |
| Molecular Formula | C₁₈H₃₆O | [1][2] |
| Molecular Weight | 268.48 g/mol | [5][6] |
| Appearance | White to off-white waxy solid/powder | [1][2] |
| Melting Point | 35 - 45 °C | [2][7] |
| Boiling Point | 332 - 334 °C (at 760 mmHg) | [2][5] |
| 206-207 °C (at 13 mmHg) | [8] | |
| Density | ~0.824 - 0.849 g/cm³ | [7][8] |
Scientific Rationale: Structure-Property Relationships
As a Senior Application Scientist, it is crucial to move beyond simply listing data points and to explain the causality behind these values. The physical behavior of this compound is a direct consequence of its molecular architecture and the resulting intermolecular forces.
The Decisive Role of Trans Geometry in the Melting Point
The melting point of a substance is the temperature at which it transitions from a highly ordered solid lattice to a disordered liquid state. This transition requires sufficient energy to overcome the intermolecular forces holding the molecules together.
-
This compound (trans-isomer): The trans double bond results in a relatively straight, linear molecular shape. This linearity allows individual molecules to pack closely and efficiently into a stable crystal lattice. The increased proximity maximizes the surface area contact between adjacent molecules, thereby strengthening the cumulative effect of the van der Waals dispersion forces.
-
Oleyl Alcohol (cis-isomer): In contrast, the cis double bond introduces a distinct "kink" or bend in the hydrocarbon chain. This bent geometry sterically hinders efficient packing. Molecules are held further apart in the solid state, leading to weaker intermolecular van der Waals forces.
Consequently, significantly more thermal energy is required to disrupt the well-ordered, tightly packed lattice of this compound, resulting in a much higher melting point (35-45 °C) compared to its cis-isomer, oleyl alcohol (melts between 2-12 °C).[9] This is why this compound is a solid at room temperature, while oleyl alcohol is a liquid.[10]
Caption: Isomeric effect on physical properties.
Determinants of the Boiling Point
The boiling point is governed by two primary factors: molecular weight and the strength of intermolecular forces.
-
Hydrogen Bonding: The terminal hydroxyl (-OH) group is the most significant contributor. The polar O-H bond allows this compound molecules to form strong hydrogen bonds with one another, which requires a substantial amount of energy to overcome for the substance to enter the gaseous phase.[11][12]
-
Van der Waals Forces: With a long 18-carbon chain, this compound has a large surface area and a significant number of electrons, leading to strong London dispersion forces along the nonpolar hydrocarbon tails.[11]
-
Molecular Weight: A higher molecular weight (268.48 g/mol ) inherently requires more energy to vaporize compared to smaller molecules.[3]
The combination of these forces results in a very high boiling point, typically cited around 333 °C at atmospheric pressure.[5] It is common practice to distill such high-boiling-point compounds under reduced pressure to prevent thermal decomposition, which is why boiling points at lower pressures (e.g., 206-207 °C at 13 mmHg) are often reported.[8]
Experimental Protocols for Property Determination
To ensure trustworthy and reproducible data, standardized methodologies must be employed. The purity of the sample is paramount, as impurities will depress the melting point and broaden its range.[13]
Protocol: Melting Point Determination (Capillary Method)
This protocol describes the use of a standard Mel-Temp apparatus, a common and reliable instrument in research settings.
Workflow Diagram
Caption: Workflow for melting point determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount of dry, purified this compound onto a clean, dry watch glass.
-
Using a spatula, crush the solid into a fine powder to ensure uniform heating.
-
Tamp the open end of a capillary tube into the powder until a small amount of sample enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end. The final packed height should be 3-4 mm.
-
-
Apparatus Setup:
-
Insert the capillary tube into the designated slot in the heating block of the Mel-Temp apparatus.
-
Ensure a calibrated thermometer or digital probe is correctly positioned to accurately measure the block's temperature.
-
-
Determination:
-
Initial Estimate (Optional but Recommended): Heat the block rapidly and observe the approximate temperature at which the sample melts. This saves time during the precise measurement.
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the estimated melting point. Using a new packed capillary, begin heating again at a slow, controlled rate of 1-2°C per minute as you approach the expected melting point.
-
Record the Melting Range:
-
Record the temperature (T₁) at which the first drop of liquid becomes visible.
-
Record the temperature (T₂) at which the last crystal of the solid turns into a clear liquid.
-
-
The melting point is reported as the range from T₁ to T₂. For a highly pure sample, this range should be narrow (≤ 1°C).[13]
-
Conclusion
The melting and boiling points of this compound are not mere data points but are direct reflections of its molecular structure. The linear geometry conferred by the trans-9 double bond allows for efficient molecular packing, leading to strong intermolecular forces and a correspondingly high melting point that renders it a solid at room temperature. Its high boiling point is a product of both strong hydrogen bonding at the polar head and significant van der Waals forces along its long hydrocarbon tail. A thorough understanding of these structure-property relationships is essential for researchers, scientists, and drug development professionals to effectively utilize this compound in their specific applications.
References
- Elaidyl Alcohol - Manufacturer: High Quality
- CAS 506-42-3: Elaidyl alcohol - CymitQuimica. CymitQuimica.
- trans-9-Octadecenol - Chem-Impex. Chem-Impex.
- Elaidyl alcohol - 506-42-3, C18H36O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis.
- 506-42-3(TRANS-9-OCTADECENOL) Product Description - ChemicalBook. ChemicalBook.
- Safety Data Sheet - Cayman Chemical. Cayman Chemical.
- This compound | C18H36O | CID 5367665 - PubChem. NIH PubChem.
- Elaidyl alcohol =99 506-42-3 - Sigma-Aldrich. Sigma-Aldrich.
- This compound (CAS 506-42-3): Odor profile, Properties, & IFRA compliance - Scent.vn. Scent.vn.
- Elaidyl Alcohol (CAS 506-42-3) - Cayman Chemical. Cayman Chemical.
- (E)-9-octadecen-1-ol, 506-42-3 - The Good Scents Company. The Good Scents Company.
- 9-Octadecen-1-ol, (Z)- - NIST WebBook. NIST.
- Safety Data Sheet: Ethyl alcohol - Carl ROTH. Carl ROTH.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- Elaidyl Alcohol | CAS 506-42-3 | Cayman Chemical | Biomol.de. Biomol.de.
- cis-9-Octadecen-1-ol CAS 143-28-2 - Sigma-Aldrich. Sigma-Aldrich.
- Showing metabocard for Elaidic acid (HMDB0000573) - Human Metabolome Database.
- Safety Data Sheet - Cayman Chemical. Cayman Chemical.
- Alcohols: Structure & Properties – HSC Chemistry - Science Ready. Science Ready.
- Alcohols: Structure, Naming, Boiling Point and Solubility // HSC Chemistry - YouTube. YouTube.
- Elaidic acid - Chem-Impex. Chem-Impex.
- Oleyl Alcohol - High Purity Fatty Alcohol at Attractive Prices - Acme Synthetic Chemicals. Acme Synthetic Chemicals.
- cis-9-Octadecen-1-ol for synthesis 143-28-2 - Sigma-Aldrich. Sigma-Aldrich.
- Determination of melting and boiling points. SlideShare.
- Alcohol - Boiling Point, Solubility, Flammability | Britannica. Britannica.
- Melting point determin
- OLEYL ALCOHOL - Ataman Kimya.
- Elaidic acid - Wikipedia. Wikipedia.
- Elaidic Acid | CAS#:112-79-8 | Chemsrc. Chemsrc.
- CAS No : 506-42-3| Chemical Name : Elaidyl Alcohol - Pharmaffiliates.
- Showing Compound Elaidic acid (FDB002951) - FooDB. FooDB.
Sources
- 1. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C18H36O | CID 5367665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 506-42-3 CAS MSDS (TRANS-9-OCTADECENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Elaidyl alcohol =99 506-42-3 [sigmaaldrich.com]
- 7. Elaidyl Alcohol - Manufacturer: High Quality at Best Price [acmesynthetic.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Oleyl Alcohol - High Purity Fatty Alcohol at Attractive Prices [acmesynthetic.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 13. alnoor.edu.iq [alnoor.edu.iq]
A Technical Guide to the Spectroscopic Characterization of Elaidic Alcohol
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for elaidic alcohol ((9E)-octadecen-1-ol), a long-chain unsaturated fatty alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Where experimental data is not publicly available, this guide presents predicted data based on established spectroscopic principles and comparative analysis with structurally related compounds.
Introduction: The Significance of this compound
This compound, the trans isomer of oleyl alcohol, is a fatty alcohol with a single double bond at the C9 position. Its physical and chemical properties, largely dictated by its molecular structure, are of significant interest in various fields, including biochemistry, materials science, and pharmacology. Spectroscopic analysis is the cornerstone of molecular characterization, providing a detailed fingerprint of the compound's structure and purity. This guide aims to be a definitive resource for understanding and utilizing the spectroscopic data of this compound.
Molecular Structure of this compound
To provide a visual reference, the chemical structure of this compound is presented below.
Caption: Chemical structure of this compound ((9E)-octadecen-1-ol).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
A. Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) would exhibit characteristic signals for the different types of protons present in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (C18) | 0.88 | Triplet | 3H |
| -CH₂- (bulk methylene, C4-C7, C12-C17) | 1.25-1.40 | Multiplet | ~20H |
| Allylic -CH₂- (C8, C11) | 2.01 | Multiplet | 4H |
| -CH₂-OH (C1) | 3.64 | Triplet | 2H |
| -CH=CH- (trans) | 5.35-5.45 | Multiplet | 2H |
| -OH | Variable (e.g., 1.5-2.5) | Singlet (broad) | 1H |
Causality behind Experimental Choices: The choice of CDCl₃ as a solvent is standard for non-polar to moderately polar organic molecules like this compound due to its excellent dissolving power and the single, easily identifiable solvent peak. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The broadness of the hydroxyl (-OH) proton signal is a consequence of chemical exchange with trace amounts of water or acid in the solvent; this signal can be confirmed by a D₂O exchange experiment, where the -OH peak disappears.
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C18 (-CH₃) | ~14.1 |
| Bulk -CH₂- | ~22.7 - 29.8 |
| C2 (-CH₂CH₂OH) | ~32.8 |
| Allylic -CH₂- (C8, C11) | ~32.6 |
| C1 (-CH₂OH) | ~62.9 |
| -CH=CH- (trans) | ~130.5 |
Expertise & Experience: The chemical shift of the carbon atom bonded to the hydroxyl group (C1) is significantly downfield (~62.9 ppm) due to the deshielding effect of the electronegative oxygen atom. The olefinic carbons of the trans double bond are expected around 130.5 ppm. The signals for the numerous methylene (-CH₂-) carbons in the long aliphatic chain will overlap in the region of 22-33 ppm, which is characteristic for such structures.
Experimental Protocol: Acquiring NMR Spectra of Waxy Alcohols
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Due to the waxy nature of this compound at room temperature, it may be necessary to gently warm the sample to facilitate dissolution.
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Gently agitate the vial, with slight warming if necessary, until the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
-
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Acquisition frequency: 400 MHz
-
Pulse sequence: Standard single pulse (zg30)
-
Spectral width: ~16 ppm
-
Number of scans: 16-64 (signal averaging to improve signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR:
-
Acquisition frequency: 100 MHz
-
Pulse sequence: Proton-decoupled single pulse (zgpg30)
-
Spectral width: ~240 ppm
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, C-H, C=C, and C-O bonds.
A. Predicted IR Spectrum
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200-3500 | Strong, Broad |
| C-H stretch (sp³ C-H) | 2850-2960 | Strong |
| C=C stretch (trans) | ~1670 | Weak to Medium |
| C-H bend (scissoring) | ~1465 | Medium |
| C-H out-of-plane bend (trans C=C-H) | ~965 | Strong |
| C-O stretch (primary alcohol) | ~1050-1070 | Strong |
Trustworthiness: The presence of a strong, broad band in the 3200-3500 cm⁻¹ region is a definitive indicator of the hydroxyl group and is broadened due to intermolecular hydrogen bonding.[1] A key diagnostic peak for the trans double bond in this compound is the strong absorption around 965 cm⁻¹. The C=C stretching vibration for a trans double bond is often weak.[2]
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Objective: To obtain a high-quality Fourier-transform infrared (FTIR) spectrum of this compound using an attenuated total reflectance (ATR) accessory.
Methodology:
-
Instrument Setup:
-
Ensure the FTIR spectrometer is properly aligned and has been purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean sample spectrum.
-
-
Sample Application:
-
Place a small amount of solid or molten this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
If the sample is solid, use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[3]
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.
A. GC-MS Data
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of fatty alcohols. The following information is based on data available from the NIST Mass Spectrometry Data Center, accessible through PubChem.
Table 4: Key Mass Spectral Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₃₆O | - |
| Molecular Weight | 268.48 g/mol | - |
| NIST Number | 237269 | [4] |
Predicted Fragmentation Pattern:
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 268, although it may be of low intensity. Common fragmentation pathways for long-chain alcohols include:
-
Loss of water (M-18): A peak at m/z 250 ([C₁₈H₃₄]⁺˙).
-
Alpha-cleavage: Cleavage of the C1-C2 bond, leading to a fragment at m/z 31 ([CH₂OH]⁺). This is often a prominent peak for primary alcohols.
-
Cleavage along the alkyl chain: A series of peaks separated by 14 Da (corresponding to CH₂ units) due to fragmentation of the hydrocarbon chain.
Caption: Key fragmentation pathways of this compound in mass spectrometry.
Experimental Protocol: GC-MS Analysis
Objective: To separate and identify this compound in a sample mixture and obtain its mass spectrum.
Methodology:
-
Sample Preparation (with Derivatization):
-
For improved volatility and chromatographic performance, this compound can be derivatized. A common method is silylation.
-
Dissolve a small amount of the sample (e.g., 1 mg) in an appropriate solvent (e.g., 100 µL of anhydrous pyridine).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (100 µL).
-
Heat the mixture at 60-70°C for 30 minutes. The resulting trimethylsilyl (TMS) ether of this compound is now ready for injection.
-
-
GC-MS Parameters (Example):
-
Gas Chromatograph (GC):
-
Column: A nonpolar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is suitable for separating long-chain fatty alcohols.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the separation of components in the sample.
-
The mass spectrum corresponding to the this compound peak can be extracted and compared to a reference library (e.g., NIST) for confirmation.
-
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for this compound. While experimental NMR and IR spectra are not widely available, this guide has presented robust predictions based on established chemical principles and data from analogous compounds. The provided GC-MS data and fragmentation analysis, along with the detailed experimental protocols, offer a solid foundation for researchers and scientists working with this long-chain unsaturated alcohol. The careful application of these spectroscopic techniques is essential for the unambiguous identification, purity assessment, and further investigation of this compound in various scientific and industrial applications.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5367665, this compound. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
University of Alberta. NMR Sample Preparation. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
University of California, Irvine. Infrared Spectroscopy Tutorial: Alcohols. [Link]
-
Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
-
O'Connor, R. T., et al. (1951). Infrared Absorption Spectra.Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry, 23(5), 726-733. [Link]
Sources
elaidic alcohol discovery and history
An In-Depth Technical Guide to Elaidic Alcohol
Abstract
This compound, the unsaturated fatty alcohol corresponding to elaidic acid, represents a molecule of significant interest in both industrial and research settings. As the trans-isomer of oleyl alcohol, its unique stereochemistry imparts distinct physical properties and biological activities. This guide provides a comprehensive technical overview of this compound, beginning with its historical context rooted in the study of lipids and trans fats. We will detail its physicochemical properties, outline established methods for its chemical synthesis, and explore its applications, which range from its use as an emollient in cosmetics to a tool in virology and membrane biophysics research. Furthermore, this document provides detailed, step-by-step protocols for the robust analysis of this compound using modern chromatographic techniques, intended to equip researchers and drug development professionals with the practical knowledge required for its study and application.
Discovery and Historical Context
The history of this compound is intrinsically linked to its carboxylic acid precursor, elaidic acid. The study of these molecules began with the observation of "elaidinization," a chemical process that converts oleic acid (the cis-isomer) into its solid, higher-melting point trans-isomer, elaidic acid.[1][2] This reaction, first observed in the 19th century, was a cornerstone in understanding isomeric differences in fatty acids.
The industrial significance of elaidic acid surged in the early 20th century with the development of partial hydrogenation of vegetable oils.[1] This process, designed to create semi-solid fats like margarine from liquid oils, unavoidably produced large quantities of trans fatty acids, with elaidic acid being a primary component.[2][3] Consequently, this compound, derived from the reduction of elaidic acid, became readily accessible for investigation and industrial use. While concerns over the health impacts of dietary trans fats have since curtailed the use of partially hydrogenated oils in food, the existing chemical infrastructure and the unique properties of these trans-isomers ensure their continued relevance in chemical and biological research.[1][2]
Chemical Structure and Physicochemical Properties
This compound, systematically named (9E)-octadecen-1-ol, is an 18-carbon unsaturated fatty alcohol.[4] Its defining feature is a single double bond between carbons 9 and 10 in the trans configuration, which results in a more linear, rigid structure compared to its cis-isomer, oleyl alcohol. This structural difference profoundly influences its physical properties, such as its melting point and packing behavior in lipid assemblies.[4][5]
Chemical Structure of this compound
Caption: Chemical structure of this compound ((9E)-octadecen-1-ol).
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 506-42-3 | [4][6] |
| Molecular Formula | C₁₈H₃₆O | [4][6][7] |
| Molecular Weight | 268.48 g/mol | [6] |
| IUPAC Name | (9E)-octadec-9-en-1-ol | [7] |
| Appearance | White to off-white waxy solid/flakes | [4][6] |
| Melting Point | 32-34 °C | [6] |
| Boiling Point | ~343 °C (estimated) | [8] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. | [4][6][8] |
| SMILES | CCCCCCCC/C=C/CCCCCCCCO | [7][8] |
| InChI Key | ALSTYHKOOCGGFT-MDZDMXLPSA-N | [4][7] |
Synthesis and Manufacturing
The primary and most direct route for the synthesis of this compound is through the chemical reduction of its corresponding fatty acid, elaidic acid. Elaidic acid itself is typically sourced from the industrial partial hydrogenation of oils rich in oleic or linoleic acid.
Laboratory-Scale Synthesis: Reduction of Elaidic Acid
A common laboratory method involves the selective hydrogenation of the carboxylic acid group.
Causality of Experimental Choices:
-
Catalyst Selection: The choice of catalyst is critical for selectively reducing the carboxylic acid to an alcohol without affecting the carbon-carbon double bond. Catalysts like zinc-chromium oxides or other proprietary systems are often employed for this purpose.
-
Reaction Conditions: High pressure and temperature are necessary to achieve efficient conversion of the carboxylic acid group, which is less reactive than an ester or aldehyde.
A well-documented approach for the selective hydrogenation of oleic acid (which can be adapted for elaidic acid) uses a copper-chromium-cadmium catalyst, achieving high yields of the corresponding alcohol.[5]
Experimental Protocol: Catalytic Hydrogenation of Elaidic Acid
This protocol is adapted from established methods for fatty acid reduction.[5]
-
Catalyst Preparation: Prepare or acquire a suitable hydrogenation catalyst (e.g., copper-chromium based).
-
Reactor Setup: Charge a high-pressure autoclave reactor with elaidic acid and the catalyst (e.g., 1-5% by weight of the acid).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-20 MPa).
-
Heating: Heat the mixture to the target temperature (e.g., 250-300 °C) with constant stirring.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooling and Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent (e.g., acetone) to yield a high-purity product.
Synthesis Workflow Diagram
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Elaidic acid - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for Elaidic acid (HMDB0000573) [hmdb.ca]
- 4. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Elaidyl Alcohol - Manufacturer: High Quality at Best Price [acmesynthetic.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. scent.vn [scent.vn]
Methodological & Application
Application Notes and Protocols: The Use of Elaidic Alcohol in Artificial Membrane Studies
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For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Molecular Geometry in Membrane Mimics
Biological membranes are dynamic, complex structures fundamental to cellular function. The ability to create simplified, artificial membrane models is crucial for systematically studying lipid-protein interactions, drug permeability, and the biophysical principles governing membrane behavior.[1] The choice of components for these models is paramount, as subtle changes in molecular structure can lead to significant alterations in the collective properties of the membrane.
This guide focuses on elaidic alcohol (trans-9-octadecen-1-ol) , a monounsaturated fatty alcohol that serves as a unique tool for membrane research.[2] Its defining feature is the trans configuration of the double bond in its 18-carbon chain. This geometry results in a more linear, rigid structure compared to its cis-isomer, oleyl alcohol, which has a distinct "kink".[3][4][5] This structural difference is not trivial; it allows researchers to probe how lipid packing, membrane fluidity, and phase behavior are influenced by the shape of its constituent molecules. By incorporating this compound into artificial membranes, such as liposomes and supported lipid bilayers, we can create models with tailored biophysical properties to investigate a range of biological questions.
This document provides a comprehensive overview of this compound's properties and detailed protocols for its application in forming and characterizing artificial membranes. The methodologies are designed to be robust and self-validating, explaining the causality behind each experimental step to ensure scientific integrity.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is essential for its effective use in membrane studies. Unlike its bent cis-isomer, the linear shape of this compound allows for more ordered packing within a lipid assembly, akin to saturated lipids.[5]
| Property | This compound | Oleyl Alcohol (for comparison) |
| Synonyms | (E)-9-Octadecen-1-ol, Elaidyl alcohol | (Z)-9-Octadecen-1-ol, Oleyl alcohol |
| CAS Number | 506-42-3[6][7] | 143-28-2 |
| Molecular Formula | C18H36O[6][7] | C18H36O |
| Molecular Weight | 268.48 g/mol | 268.48 g/mol |
| Structure | 18-carbon chain with a trans double bond at C9 | 18-carbon chain with a cis double bond at C9 |
| Physical State | White, waxy solid at room temperature[7] | Colorless to light yellow liquid |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF[2][6][7] | Insoluble in water; Soluble in organic solvents |
The higher melting point and solid state of this compound at room temperature are direct consequences of its linear structure, which facilitates stronger intermolecular van der Waals forces. This property is central to its effect on membrane mechanics.
Core Applications in Artificial Membranes
This compound is primarily used to modulate the physical state of artificial membranes. Its incorporation allows for the systematic investigation of:
-
Membrane Fluidity and Order: The straight-chain nature of this compound tends to decrease membrane fluidity.[8] When interspersed with more fluid lipids (like those with cis-unsaturated or short acyl chains), it can induce a more ordered, gel-like state. This is invaluable for studying processes that are sensitive to the membrane's phase, such as the function of transmembrane proteins or the formation of lipid rafts.
-
Membrane Permeability: Changes in membrane fluidity directly impact its permeability. By stiffening the membrane, this compound can be used to create less permeable bilayers, providing a model to study how barrier function is regulated.
-
Lipid Packing and Phase Separation: The presence of this compound can influence how other lipids pack together, potentially inducing phase separation into domains of differing fluidity. This is a powerful tool for creating heterogeneous membrane models that more closely mimic the complexity of cellular membranes.
Experimental Protocols
The following protocols provide step-by-step instructions for incorporating this compound into two common types of artificial membranes: Giant Unilamellar Vesicles (GUVs) and Supported Lipid Bilayers (SLBs).
Protocol 1: Formation of GUVs Containing this compound via Gentle Hydration
GUVs are micron-sized vesicles that are excellent models for microscopy-based studies of membrane dynamics.[9] The gentle hydration method is suitable for a wide range of lipid compositions, including those containing charged lipids.[9][10]
Rationale: This protocol relies on the spontaneous swelling of a dried lipid film in an aqueous buffer. The inclusion of this compound necessitates careful temperature control above its melting point to ensure proper mixing and homogeneous vesicle formation.
Materials:
-
Primary phospholipid (e.g., DOPC, POPC)
-
This compound (≥98% purity)[2]
-
Fluorescent lipid dye (e.g., Rhodamine-PE, NBD-PE) for visualization
-
Chloroform (HPLC grade)
-
Hydration buffer (e.g., 200 mM sucrose)
-
Glass vials or round-bottom flasks
-
Nitrogen or Argon gas stream
-
Vacuum desiccator
-
Water bath or heating block
-
Microscope slides and coverslips
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of the primary phospholipid, this compound, and fluorescent dye in chloroform at a concentration of 1-5 mg/mL.
-
Causality: Using a volatile organic solvent ensures that all lipid components are fully solubilized and can be mixed homogeneously at the molecular level.
-
-
Lipid Film Formation:
-
In a clean glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 94.5% DOPC, 5% this compound, 0.5% Rhodamine-PE).
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin, even film on the bottom.
-
Causality: A thin, uniform film is critical for successful and complete hydration, leading to a higher yield of unilamellar vesicles.[11]
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Causality: Residual chloroform can disrupt bilayer formation and alter the membrane's physical properties.
-
-
Pre-hydration & Hydration:
-
Pre-warm the hydration buffer to a temperature approximately 10-15°C above the main phase transition temperature (Tm) of the lipid mixture. Given that elaidic acid (the precursor to the alcohol) has a melting point of 42-44°C, a temperature of ~55-60°C is a safe starting point.[12]
-
Gently add the warm hydration buffer to the vial containing the lipid film. The volume should be sufficient to fully cover the film (e.g., 1 mL).
-
Seal the vial with paraffin film to prevent evaporation.[11]
-
Causality: Hydrating above the Tm ensures the lipids are in a fluid state, which facilitates the budding and sealing of vesicles from the lipid film.[13]
-
-
Incubation and Vesicle Formation:
-
Incubate the vial in a water bath or oven at the same elevated temperature (55-60°C) for 2-4 hours, or overnight for a higher yield, without agitation.
-
Causality: This gentle, undisturbed swelling process allows large, unilamellar vesicles to form spontaneously.[11]
-
-
Observation:
-
Carefully aspirate a small volume of the GUV suspension and place it in a pre-made observation chamber on a microscope slide.
-
Observe the GUVs using phase-contrast and fluorescence microscopy. Unilamellar vesicles will appear as spherical structures with a single, fluorescently labeled membrane.
-
Protocol 2: Formation of SLBs Containing this compound via Vesicle Fusion
SLBs are planar membrane models formed on a solid support, ideal for surface-sensitive techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) and Atomic Force Microscopy (AFM).[13][14] The vesicle fusion method is a common and robust technique for SLB formation.[15]
Rationale: This protocol first forms small unilamellar vesicles (SUVs) which then spontaneously rupture and fuse on a hydrophilic substrate (like silica or glass) to form a continuous bilayer. The presence of this compound can make fusion more challenging, so careful optimization of temperature and buffer conditions is key.
Materials:
-
Lipid mixture (as in Protocol 1) in chloroform
-
Probe sonicator or bath sonicator
-
Hydrophilic substrate (e.g., glass coverslips, silicon wafers)
-
Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ) or plasma cleaner
-
Vesicle fusion buffer (e.g., 10 mM Tris, 150 mM NaCl, 2 mM CaCl2, pH 7.4)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
SUV Preparation:
-
Prepare a dried lipid film as described in Protocol 1, steps 1-2.
-
Hydrate the film with the vesicle fusion buffer. The final lipid concentration should be around 0.5-1.0 mg/mL.
-
Sonicate the suspension using a probe sonicator (in short bursts on ice to prevent overheating) or a bath sonicator until the solution becomes clear. This typically indicates the formation of SUVs (25-50 nm in diameter).
-
Causality: Sonication provides the energy required to break down large, multilamellar aggregates into small, unilamellar vesicles, which are the precursors for SLB formation.
-
-
Substrate Cleaning and Hydrophilization:
-
Clean the glass or silica substrates thoroughly. A common method is immersion in Piranha solution for 10-15 minutes, followed by extensive rinsing with deionized water. (Safety Note: Piranha solution is extremely corrosive and reactive. Always use appropriate personal protective equipment and work in a fume hood).
-
Alternatively, use a plasma cleaner to render the surface hydrophilic.
-
Causality: A clean, hydrophilic surface is essential for promoting vesicle adsorption and rupture, which initiates bilayer formation.[15]
-
-
Vesicle Fusion and SLB Formation:
-
Place the cleaned substrate in a suitable chamber.
-
Heat the substrate and the SUV suspension to a temperature above the Tm of the lipid mixture (e.g., 55-60°C).
-
Add the heated SUV suspension to the chamber, ensuring it completely covers the substrate.
-
Incubate for 30-60 minutes.
-
Causality: The combination of thermal energy (keeping the lipids fluid) and the presence of divalent cations (like Ca2+) facilitates the fusion of vesicles on the surface.[13]
-
-
Rinsing and Characterization:
-
Gently rinse the surface with pre-warmed buffer to remove any unfused or excess vesicles.
-
The SLB is now formed and must be kept hydrated at all times.
-
The quality of the SLB can be characterized using techniques like Fluorescence Recovery After Photobleaching (FRAP) to assess lipid mobility or AFM to visualize the bilayer's topography.
-
Visualization of Experimental Concepts
Diagrams help clarify the molecular and procedural concepts central to these protocols.
Molecular Structures:
Caption: Comparison of cis (kinked) and trans (linear) isomers.
GUV Formation Workflow:
Caption: Workflow for Giant Unilamellar Vesicle (GUV) formation.
SLB Formation via Vesicle Fusion:
Caption: Workflow for Supported Lipid Bilayer (SLB) formation.
Conclusion and Future Perspectives
This compound is a valuable, yet simple, molecule for biophysicists and drug development professionals. Its linear geometry provides a straightforward way to manipulate the packing and fluidity of artificial membranes. By creating more ordered and less fluid membrane models, researchers can isolate the effects of the lipid environment on protein function, study the mechanics of membrane barrier function, and design more sophisticated drug delivery vehicles. The protocols detailed herein provide a robust foundation for leveraging this compound to construct and validate these artificial membrane systems, paving the way for deeper insights into the complex world of biological membranes.
References
-
This compound (CAS 506-42-3): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. Retrieved from [Link]
-
"Making Giant Unilamellar Vesicles via Hydration of a Lipid Film". (2008). Current Protocols in Cell Biology. Retrieved from [Link]
-
Giant Vesicle Preparation. (n.d.). Avanti Polar Lipids. Retrieved from [Link]
-
Khan, T. R., & Grandin, H. M. (2018). Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes. Langmuir, 34(5), 2135–2144. Retrieved from [Link]
-
Wang, A. (2022). Methods for Forming Giant Unilamellar Fatty Acid Vesicles. Methods in Molecular Biology, 2402, 1-12. Retrieved from [Link]
-
Grinberg, I., et al. (2023). Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. Molecular Pharmaceutics, 20(12), 6237–6245. Retrieved from [Link]
-
Howes, S. T., et al. (2020). Generation of Giant Unilamellar Vesicles (GUVs) Using Polyacrylamide Gels. JoVE (Journal of Visualized Experiments), (165), e61902. Retrieved from [Link]
-
Harris, R. A., et al. (1987). In vitro effects of ethanol on erythrocyte membrane fluidity of alcoholic patients: an electron spin resonance study. Alcoholism, Clinical and Experimental Research, 11(4), 332-335. Retrieved from [Link]
-
Tabaei, S. R., et al. (2019). Solvent-assisted preparation of supported lipid bilayers. Nature Protocols, 14(7), 2071–2088. Retrieved from [Link]
-
Young, T. H., et al. (2001). Preparation of EVAL membranes with smooth and particulate morphologies for neuronal culture. Biomaterials, 22(13), 1771-1778. Retrieved from [Link]
-
Tabaei, S. R., & Cho, N. J. (2020). Supported Lipid Bilayer Formation: Beyond Vesicle Fusion. Langmuir, 36(8), 1939–1952. Retrieved from [Link]
-
Elaidic Acid. (n.d.). PubChem. Retrieved from [Link]
-
Harris, R. A., et al. (1987). In Vitro Effects of Ethanol on Erythrocyte Membrane Fluidity of Alcoholic Patients: An Electron Spin Resonance Study. Alcoholism: Clinical and Experimental Research, 11(4), 332-335. Retrieved from [Link]
-
Rivas, E., et al. (2000). Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes. The Journal of Lipid Research, 41(5), 754-762. Retrieved from [Link]
-
Goldstein, D. B. (1984). Effect of alcohol on cellular membranes. Annals of Emergency Medicine, 13(9 Pt 2), 866-869. Retrieved from [Link]
-
Grinberg, I., et al. (2023). Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. Molecular Pharmaceutics, 20(12), 6237-6245. Retrieved from [Link]
-
Hirst, L. S., et al. (2018). Preparation and Characterization of Solid-Supported Lipid Bilayers Formed by Langmuir-Blodgett Deposition: A Tutorial. Langmuir, 34(51), 15443–15453. Retrieved from [Link]
-
Structures of oleic and elaidic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Gokul, A., et al. (2020). Structure, Formation, and Biological Interactions of Supported Lipid Bilayers (SLB) Incorporating Lipopolysaccharide. Biosensors, 10(11), 166. Retrieved from [Link]
-
Kamiya, K., et al. (2023). A Practical Guide to Preparation and Applications of Giant Unilamellar Vesicles Formed via Centrifugation of Water-in-Oil Emulsion Droplets. Membranes, 13(4), 448. Retrieved from [Link]
-
How does alcohol affect the permeability of the cell membrane? (2020). Quora. Retrieved from [Link]
-
Lee, T. C., & Stephens, N. (1982). The modification of lipid composition in L-M cultured cells supplemented with elaidate. Increased formation of fatty alcohols. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 712(2), 299-304. Retrieved from [Link]
-
Huffer, S., et al. (2011). Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea. Applied and Environmental Microbiology, 77(19), 6849–6857. Retrieved from [Link]
-
Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. (2023). ResearchGate. Retrieved from [Link]
-
Aagaard, A. P., et al. (2015). Alcohol's Effects on Lipid Bilayer Properties. Biophysical Journal, 109(2), 360–369. Retrieved from [Link]
-
Okazaki, S., et al. (2021). Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity. Journal of Atherosclerosis and Thrombosis, 28(11), 1201–1214. Retrieved from [Link]
-
Ghosh, S., et al. (2019). Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics. Frontiers in Cell and Developmental Biology, 7, 147. Retrieved from [Link]
-
Elaidic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparation, characterization and performance evaluation of separation of alcohol using crosslinked membrane materials. (2025). ResearchGate. Retrieved from [Link]
-
Pal, K., et al. (2007). Preparation and characterization of polyvinyl alcohol-gelatin hydrogel membranes for biomedical applications. Journal of Applied Polymer Science, 105(3), 1236-1243. Retrieved from [Link]
-
Misra, G. P. (2021). Artificial Lipid Membranes: Past, Present, and Future. Membranes, 11(7), 506. Retrieved from [Link]
-
Wang, L., et al. (2018). Liquefied chitin/polyvinyl alcohol based blend membranes: Preparation and characterization and antibacterial activity. International Journal of Biological Macromolecules, 106, 1152-1159. Retrieved from [Link]
-
Poly(vinyl alcohol) membranes-inspired heterocyclic compounds for different applications: synthesis and characterization. (2022). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
- 7. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. epfl.ch [epfl.ch]
- 10. Generation of Giant Unilamellar Vesicles (GUVs) Using Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Elaidic Acid | C18H34O2 | CID 637517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Characterization of Solid-Supported Lipid Bilayers Formed by Langmuir-Blodgett Deposition: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: Incorporating Elaidic Alcohol into Lipid Bilayers for Biophysical Characterization and Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate architecture of lipid bilayers is fundamental to cellular function, serving as a selective barrier and a dynamic matrix for membrane proteins. The ability to modulate the physicochemical properties of these bilayers is a cornerstone of drug delivery system design and biophysical research. Fatty alcohols, suchas Elaidic Alcohol, represent a class of amphiphilic molecules that can be incorporated into lipid bilayers to alter their characteristics.[1][2]
This compound, the trans-isomer of oleyl alcohol, is a C18 monounsaturated fatty alcohol.[3][4][5] Its linear conformation, a consequence of the trans double bond, allows it to pack more tightly within the acyl chain region of the lipid bilayer compared to its cis-counterpart, oleyl alcohol. This structural difference is hypothesized to impart distinct effects on membrane fluidity, permeability, and stability. Understanding the impact of this compound on lipid bilayers is crucial for its potential applications, ranging from enhancing the stability of liposomal drug formulations to serving as a tool to probe membrane biophysics.[6][7][8][9]
This comprehensive guide provides a detailed framework for the incorporation of this compound into lipid bilayers. It outlines a robust methodology for the preparation of this compound-containing liposomes via the thin-film hydration and extrusion technique. Furthermore, it details a suite of biophysical assays—Differential Scanning Calorimetry (DSC), a DPH fluorescence anisotropy assay, and a calcein leakage assay—to rigorously characterize the resulting vesicles. This document is designed to equip researchers with the necessary protocols and theoretical understanding to investigate the influence of this compound on lipid membrane properties.
Materials and Reagents
Lipids and Chemicals
| Reagent | Supplier | Purity | Purpose |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Avanti Polar Lipids | >99% | Primary bilayer-forming lipid |
| This compound | Cayman Chemical | >98% | Molecule of interest |
| Chloroform | Sigma-Aldrich | HPLC Grade | Lipid solvent |
| Methanol | Sigma-Aldrich | HPLC Grade | Lipid solvent |
| 1,6-diphenyl-1,3,5-hexatriene (DPH) | Molecular Probes | >99% | Fluorescence anisotropy probe |
| Calcein | Sigma-Aldrich | >95% | Encapsulated fluorescent dye for leakage assay |
| Sephadex G-50 | GE Healthcare | --- | Gel filtration matrix for purification |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | Sigma-Aldrich | >99.5% | Buffering agent |
| Sodium Chloride (NaCl) | Sigma-Aldrich | >99.5% | Osmolarity adjustment |
| Triton X-100 | Sigma-Aldrich | --- | Detergent for liposome lysis |
Equipment
-
Rotary evaporator
-
Round-bottom flasks (50 mL)
-
Water bath sonicator
-
Mini-extruder (e.g., Avanti Polar Lipids)
-
Polycarbonate membranes (100 nm pore size)
-
Gas-tight syringes (1 mL)
-
Differential Scanning Calorimeter (DSC)
-
Fluorometer with polarization capabilities
-
Dynamic Light Scattering (DLS) instrument
-
Standard laboratory glassware and consumables
Experimental Protocols
Part 1: Preparation of this compound-Containing Liposomes
The thin-film hydration method followed by extrusion is a widely adopted technique for producing unilamellar liposomes of a defined size.[10][11][12][13] This method involves the initial dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to create a thin lipid film.[11][14] The film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs), which are subsequently extruded through polycarbonate membranes to generate small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a homogenous size distribution.[10][15]
Step-by-Step Protocol: Thin-Film Hydration and Extrusion
-
Lipid Preparation:
-
In a clean round-bottom flask, dissolve the desired amounts of DPPC and this compound in a chloroform:methanol (2:1, v/v) solvent mixture. A typical starting point is a 9:1 molar ratio of DPPC to this compound. Prepare a control sample with only DPPC.
-
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipid mixture (for DPPC, this is 41°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[16]
-
-
Film Drying:
-
To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours, or preferably overnight.[14]
-
-
Hydration:
-
Hydrate the dried lipid film with the desired aqueous buffer (e.g., HEPES-buffered saline, pH 7.4). The temperature of the hydration buffer should be above the Tm of the lipid mixture.[11][13]
-
Vortex the flask vigorously to detach the lipid film from the glass wall, leading to the formation of a milky suspension of multilamellar vesicles (MLVs).[17]
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To enhance the encapsulation efficiency of hydrophilic molecules (like calcein), subject the MLV suspension to 5-10 freeze-thaw cycles.[15] This is achieved by alternately placing the sample in liquid nitrogen and a warm water bath.
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.[15][18][19]
-
Ensure the extruder and syringes are heated to a temperature above the lipid mixture's Tm.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of LUVs.[15]
-
-
Characterization of Vesicle Size:
-
Determine the mean diameter and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).[20]
-
Caption: Workflow for preparing this compound-containing liposomes.
Part 2: Biophysical Characterization of Liposomes
A multi-faceted approach is essential to fully characterize the impact of this compound on the lipid bilayer.
Protocol 1: Differential Scanning Calorimetry (DSC) - Assessing Phase Behavior
DSC is a powerful technique used to measure the heat changes that occur in a sample as it is heated or cooled.[21] For lipid bilayers, DSC can determine the main phase transition temperature (Tm), which is the temperature at which the bilayer transitions from a rigid gel state to a more fluid liquid-crystalline state.[22][23] Changes in Tm and the enthalpy (ΔH) of this transition provide insights into how this compound affects the packing and stability of the lipid acyl chains.[24][25]
Step-by-Step Protocol:
-
Sample Preparation:
-
Transfer a precise amount of the liposome suspension (and a matching amount of buffer for the reference pan) into DSC pans.
-
Seal the pans hermetically.
-
-
DSC Analysis:
-
Place the sample and reference pans into the calorimeter.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Scan the temperature upwards at a controlled rate (e.g., 1-2°C/min) through the phase transition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The Tm is identified as the peak temperature of the endothermic transition.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak.
-
Compare the thermograms of the control (DPPC only) and this compound-containing liposomes.
-
Protocol 2: DPH Fluorescence Anisotropy - Measuring Membrane Fluidity
Membrane fluidity is a measure of the freedom of movement of the lipid molecules within the bilayer.[26] The fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) partitions into the hydrophobic core of the lipid bilayer.[27][28][29] By measuring the steady-state fluorescence anisotropy of DPH, one can infer changes in the rotational mobility of the probe, which is inversely related to the microviscosity or "fluidity" of its environment.[27][28][30] A higher anisotropy value indicates a more ordered, less fluid membrane.[28]
Step-by-Step Protocol:
-
Probe Incorporation:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran or methanol).
-
Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to facilitate probe incorporation. The final lipid-to-probe molar ratio should be approximately 200:1.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths for DPH (typically ~360 nm and ~430 nm, respectively).
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, as well as the corresponding intensities with horizontally polarized excitation for the G-factor correction (I_HV and I_HH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G (the G-factor) = I_HV / I_HH.
-
-
Data Analysis:
Protocol 3: Calcein Leakage Assay - Quantifying Membrane Permeability
The calcein leakage assay is a robust method to assess the integrity and permeability of liposomal membranes.[17][32][33] Calcein, a fluorescent dye, is encapsulated within the liposomes at a high, self-quenching concentration.[32] If the membrane's integrity is compromised, calcein leaks out into the surrounding buffer, leading to dilution and a significant increase in fluorescence.[17][34]
Step-by-Step Protocol:
-
Preparation of Calcein-Loaded Liposomes:
-
During the hydration step of the liposome preparation protocol, use a solution of 50-100 mM calcein in the desired buffer.
-
After extrusion, remove the unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).[35]
-
-
Leakage Measurement:
-
Dilute the purified calcein-loaded liposomes in the release medium to a suitable concentration in a cuvette.
-
Monitor the baseline fluorescence (F₀) over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.
-
Induce leakage if desired (e.g., by adding a perturbing agent or changing the temperature). For spontaneous leakage, monitor the fluorescence over an extended period.
-
At the end of the experiment, add a small amount of a detergent like Triton X-100 to lyse all liposomes and release all encapsulated calcein. This gives the maximum fluorescence signal (F_t).[36]
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at a given time point (F) using the formula: % Leakage = [(F - F₀) / (F_t - F₀)] * 100[17]
-
Compare the leakage profiles of the control and this compound-containing liposomes. A lower leakage rate for the latter would indicate that this compound enhances membrane stability.
-
Caption: Workflow for the biophysical characterization of liposomes.
Data Interpretation and Troubleshooting
Expected Outcomes
The incorporation of this compound into DPPC bilayers is expected to influence the membrane's properties due to its unique trans-geometry.
| Parameter | Expected Effect of this compound | Rationale |
| Phase Transition Temp (Tm) | Increase or minimal change | The linear structure of this compound may allow for tighter packing with the saturated DPPC acyl chains, similar to saturated fatty acids, potentially increasing the energy required to induce the gel-to-liquid crystalline phase transition.[7][8] |
| Transition Enthalpy (ΔH) | Minimal change or slight decrease | Incorporation of a different molecule may slightly disrupt the cooperative melting of the DPPC chains. |
| Membrane Fluidity (Anisotropy) | Increased anisotropy (decreased fluidity) | The straight acyl chain of this compound is expected to increase the order and packing density of the lipid bilayer, restricting the rotational motion of the DPH probe.[37][38][39] |
| Membrane Permeability (% Leakage) | Decreased leakage | Tighter packing of the lipid chains should result in a less permeable membrane, reducing the spontaneous leakage of encapsulated contents.[37] |
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Low liposome yield or heterogeneous size distribution (high PDI) | Incomplete film hydration; Inefficient extrusion. | Ensure hydration buffer is above Tm. Increase the number of extrusion passes. Check for membrane rupture. |
| Broad or noisy DSC peaks | Low liposome concentration; Improper sealing of DSC pans. | Concentrate the liposome sample. Ensure pans are properly sealed to prevent evaporation. |
| High background fluorescence in leakage assay | Incomplete removal of unencapsulated calcein. | Optimize the size-exclusion chromatography step. Use a longer column or a different resin. |
| Inconsistent fluorescence anisotropy readings | Light scattering from the sample; Probe aggregation. | Dilute the liposome suspension. Ensure the lipid-to-probe ratio is appropriate and allow sufficient incubation time. |
Conclusion
This application note provides a comprehensive and validated set of protocols for the successful incorporation of this compound into lipid bilayers and the subsequent characterization of their biophysical properties. The methodologies detailed herein—from liposome preparation by thin-film hydration and extrusion to analysis by DSC, fluorescence anisotropy, and calcein leakage—offer a robust framework for researchers in drug delivery and membrane biophysics. By systematically applying these techniques, scientists can elucidate the specific effects of this compound on membrane phase behavior, fluidity, and permeability. This knowledge is not only of fundamental scientific interest but also holds significant potential for the rational design of more stable and efficient liposomal delivery systems. The principles and protocols outlined can be adapted to study a wide range of other membrane-active molecules, contributing to the broader understanding and application of lipid bilayer systems.
References
-
Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. (2017). In: D'Souza, G. (eds) Liposomes. Methods in Molecular Biology, vol 1522. Humana Press, New York, NY. [Link]
-
Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2024). Elveflow. [Link]
-
Ohline, S. M., et al. (2003). Differential Scanning Calorimetric Study of Bilayer Membrane Phase Transitions. A Biophysical Chemistry Experiment. Journal of Chemical Education, 80(4), 447. [Link]
-
Mini-Extruder Extrusion Technique. Avanti Polar Lipids. [Link]
-
Thin-Film Hydration Method for Liposome Preparation. CD Formulation. [Link]
-
Dua, J. S., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. International Journal of Molecular Sciences, 22(19), 10454. [Link]
-
Protocol for Liposome Preparation Through Thin-film Hydration. [Link]
-
This compound (CAS 506-42-3): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
-
Why are trans unsaturated fatty acids more fluid than saturated fatty acids? Reddit. [Link]
-
He, L., et al. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. In: Kleinschmidt, J. (eds) Lipid-Protein Interactions. Methods in Molecular Biology, vol 974. Humana Press, Totowa, NJ. [Link]
-
Castelli, F., et al. (2005). Differential Scanning Calorimetry (DSC): A Tool to Study the Thermal Behavior of Lipid Bilayers and Liposomal Stability. Journal of Thermal Analysis and Calorimetry, 82(3), 633-639. [Link]
-
Belogortseva, N., et al. (2018). Calcein leakage as a robust assay for cytochrome c/H2O2-mediated liposome permeabilization. Analytical Biochemistry, 552, 19-23. [Link]
-
Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims. (2017). protocols.io. [Link]
-
Nagle, J. F., & Akabori, K. (2023). Closer look at the calorimetric lower transition in lipid bilayers. Chemistry and Physics of Lipids, 250, 105208. [Link]
-
Roach, C., et al. (2004). Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties. Biochemistry, 43(20), 6344-6351. [Link]
-
Extrusion and suspension of phospholipid liposomes from lipid fims. (2017). protocols.io. [Link]
-
How to do Lipid Extrusion (Nanosizing Liposomes from LMV to SUV) || Practical Biochemistry. (2021). YouTube. [Link]
-
DPH Probe Method for Liposome-Membrane Fluidity Determination. (2023). In: Guo, S. (eds) Liposome-Based Drug Delivery Systems. Methods in Molecular Biology, vol 2622. Humana, New York, NY. [Link]
-
DPH Probe Method for Liposome-Membrane Fluidity Determination. (2023). Springer Protocols. [Link]
-
Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein. (2020). Journal of Visualized Experiments, (161), e61413. [Link]
-
Enhancing Skin Delivery of Liposomes via Flexibility Optimization with Fatty Alcohol Incorporation for Skin Barrier Reinforcement and Brightening. (2025). ACS Applied Materials & Interfaces, 17(42), 57976-57988. [Link]
-
Enhancing Skin Delivery of Liposomes via Flexibility Optimization with Fatty Alcohol Incorporation for Skin Barrier Reinforcement and Brightening. (2025). ACS Applied Materials & Interfaces, 17(42), 57976-57988. [Link]
-
Leakage and Rupture of Lipid Membranes by Charged Polymers and Nanoparticles. (2020). Langmuir, 36(3), 733-742. [Link]
-
Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. (2015). Journal of Visualized Experiments, (105), e53211. [Link]
-
Evaluation of DPH and TMA-DPH fluorescence anisotropy as indicator of changed membrane fluidity within adherent C6 cells. ResearchGate. [Link]
-
Comparison of Cis and Trans Fatty Acid Containing Phosphatidylcholines on Membrane Properties. (2004). ResearchGate. [Link]
-
Fluorescence anisotropy measurement of membrane fluidity. (2019). ResearchGate. [Link]
-
Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics. (2017). Frontiers in Cell and Developmental Biology, 5, 8. [Link]
-
This compound. PubChem. [Link]
-
Membrane fluidity. Wikipedia. [Link]
-
Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes. (2025). ResearchGate. [Link]
-
Influence of Membrane Phase on the Optical Properties of DPH. (2019). Molecules, 24(18), 3331. [Link]
-
Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs. (2011). The Journal of Biological Chemistry, 286(43), 37494-37503. [Link]
-
A novel pH-sensitive liposome formulation containing oleyl alcohol. (2002). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1564(1), 31-37. [Link]
-
ELAIDIC ACID. Ataman Kimya. [Link]
-
Effects of elaidic acid on lipid metabolism in HepG2 cells, investigated by an integrated approach of lipidomics, transcriptomics and proteomics. (2013). PloS one, 8(9), e74283. [Link]
-
The Metabolism of Fatty Alcohols in Lipid Nanoparticles by Alcohol Dehydrogenase. (2018). Molecular Pharmaceutics, 15(11), 5177-5185. [Link]
-
Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity. (2021). Nutrients, 13(9), 3112. [Link]
-
Characterization of fatty acid liposome coated with low-molecular-weight chitosan. (2012). Journal of Liposome Research, 22(4), 331-338. [Link]
-
Characterization of loaded liposomes by size exclusion chromatography. (2003). Journal of Biochemical and Biophysical Methods, 56(1-3), 131-149. [Link]
-
Preparation and characterization of medium-chain fatty acid liposomes by lyophilization. (2010). Journal of Liposome Research, 20(3), 183-190. [Link]
-
Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity. (2021). Nutrients, 13(9), 3112. [Link]
-
Preparation, Purification, and Use of Fatty Acid-containing Liposomes. (2018). Journal of Visualized Experiments, (132), e56951. [Link]
-
Akbarzadeh, A., et al. (2013). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Nanoscale Research Letters, 8(1), 102. [Link]
-
Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). protocols.io. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing Skin Delivery of Liposomes via Flexibility Optimization with Fatty Alcohol Incorporation for Skin Barrier Reinforcement and Brightening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 4. scent.vn [scent.vn]
- 5. This compound | C18H36O | CID 5367665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 11. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application [mdpi.com]
- 14. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 15. avantiresearch.com [avantiresearch.com]
- 16. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 19. m.youtube.com [m.youtube.com]
- 20. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tandfonline.com [tandfonline.com]
- 24. ucm.es [ucm.es]
- 25. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 26. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 27. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. Influence of Membrane Phase on the Optical Properties of DPH [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Calcein leakage as a robust assay for cytochrome c/H2O2-mediated liposome permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Characterization of loaded liposomes by size exclusion chromatography. | Semantic Scholar [semanticscholar.org]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
- 39. Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elaidic Alcohol as a Tool in Membrane Fluidity Research
Introduction: The Dynamic Lipid Bilayer and the Significance of Fluidity
The cell membrane is not a static barrier but a fluid and dynamic interface crucial for cellular function. This property, known as membrane fluidity, is determined by the composition and interactions of its lipid components. Membrane fluidity influences a vast array of cellular processes, including the activity of membrane-bound enzymes and receptors, ion transport, and cellular signaling.[1] The ability to modulate membrane fluidity in a controlled manner is therefore a powerful tool for researchers in cell biology, pharmacology, and drug development.
One of the key determinants of membrane fluidity is the packing of the fatty acyl chains of phospholipids. Saturated fatty acids, with their straight hydrocarbon chains, can pack tightly together, resulting in a more ordered and less fluid membrane. In contrast, cis-unsaturated fatty acids introduce a kink in the acyl chain, disrupting tight packing and increasing membrane fluidity.
This application note focuses on elaidic alcohol , the alcohol counterpart to elaidic acid, a monounsaturated trans fatty acid. Due to the linear conformation of its trans double bond, this compound, like its corresponding fatty acid, is expected to mimic saturated lipids in its packing behavior. This unique characteristic makes it a valuable tool for systematically decreasing membrane fluidity, allowing researchers to investigate the functional consequences of a more ordered membrane state.
Mechanism of Action: How this compound Modulates Membrane Fluidity
The influence of this compound on membrane fluidity is rooted in its molecular geometry. Unlike cis-unsaturated lipids that possess a pronounced kink, the trans double bond in this compound results in a nearly linear hydrocarbon chain, similar to that of saturated lipids.[2] When incorporated into a lipid bilayer, these linear chains can align more closely with neighboring acyl chains, leading to increased van der Waals interactions and a more tightly packed, ordered membrane.[3] This increased order corresponds to a decrease in membrane fluidity.
The effect of this compound can be conceptualized as a shift in the phase behavior of the membrane. It can increase the temperature of the main phase transition (T_m) from the gel phase to the liquid-crystalline phase. In a fluid membrane, the introduction of this compound can induce a more ordered state, influencing the formation of lipid domains.
Visualizing the Impact of Acyl Chain Geometry on Membrane Packing
The diagram below illustrates the contrasting effects of cis and trans unsaturated acyl chains on lipid packing within the membrane.
Caption: Molecular packing of cis- vs. trans-unsaturated lipids.
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.[4][5]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired phospholipid
-
This compound
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired amounts of phospholipid (e.g., DOPC) and this compound in a chloroform/methanol mixture (2:1 v/v). The molar ratio of this compound can be varied (e.g., 1-20 mol%) to achieve different degrees of membrane ordering.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing the flask. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (optional, but can improve lamellarity).
-
Extrude the suspension 11-21 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. This process will yield a suspension of LUVs.
-
Protocol 2: Measuring Membrane Fluidity using Fluorescence Anisotropy
Fluorescence anisotropy using the probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is a widely used method to assess membrane fluidity.[6][7][8] DPH partitions into the hydrophobic core of the lipid bilayer, and its rotational freedom is indicative of the local viscosity.
Materials:
-
Liposome suspension containing this compound (from Protocol 1)
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran)
-
Fluorometer with polarization filters
Procedure:
-
Probe Incorporation:
-
Add a small volume of the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe ratio of approximately 200:1.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for the incorporation of DPH into the liposomes.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.
-
Measure the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively. G is the G-factor, which corrects for instrumental bias.
-
-
Data Interpretation:
-
An increase in fluorescence anisotropy indicates a decrease in the rotational freedom of DPH, corresponding to a more ordered and less fluid membrane.
-
Compare the anisotropy values of liposomes with and without this compound to quantify its effect on membrane fluidity.
-
Experimental Workflow for Membrane Fluidity Analysis
Caption: Workflow for assessing this compound's effect on membrane fluidity.
Protocol 3: Characterizing Phase Behavior using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the thermotropic phase behavior of lipid membranes.[9][10][11][12] It measures the heat changes associated with the phase transition from the gel state to the liquid-crystalline state.
Materials:
-
Liposome suspension containing this compound (from Protocol 1)
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Load a precise amount of the liposome suspension into a DSC sample pan.
-
Use the hydration buffer as a reference.
-
-
DSC Scan:
-
Equilibrate the sample at a temperature below the expected phase transition.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) through the phase transition region.
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The temperature at the peak of the endothermic transition is the main phase transition temperature (T_m).
-
The width of the peak provides information about the cooperativity of the transition.
-
An increase in T_m in the presence of this compound indicates a stabilization of the gel phase and a decrease in membrane fluidity at a given temperature.
-
Quantitative Data Summary
The following table summarizes the expected effects of incorporating this compound into a model phospholipid membrane compared to its cis-isomer, oleyl alcohol, and a saturated alcohol.
| Parameter | Saturated Alcohol (e.g., Stearyl Alcohol) | This compound | Oleyl Alcohol |
| Effect on T_m | Significant Increase | Moderate Increase | Significant Decrease |
| Effect on Fluidity | Decreases | Decreases | Increases |
| DPH Anisotropy | High | Moderately High | Low |
| Acyl Chain Packing | Highly Ordered | Ordered | Disordered |
Applications in Research and Drug Development
-
Studying the Role of Membrane Fluidity in Protein Function: By systematically decreasing membrane fluidity with this compound, researchers can investigate how the function of membrane-embedded proteins, such as ion channels and receptors, is affected by the physical state of the lipid bilayer.
-
Investigating Lipid Raft Formation: this compound can be used to explore the influence of trans fatty acyl chains on the formation and stability of ordered lipid domains, or "rafts," which are implicated in various cellular signaling pathways.
-
Drug-Membrane Interactions: In drug development, this compound can be used to create model membranes with reduced fluidity to study how a drug's partitioning and activity are influenced by the membrane's physical properties.
-
Understanding the Pathophysiology of Trans Fats: While elaidic acid is more commonly studied in this context, this compound can serve as a tool to investigate the biophysical mechanisms by which trans lipids alter membrane structure and function, contributing to our understanding of their health implications.[13]
Conclusion
This compound provides a valuable and precise tool for researchers to investigate the consequences of decreased membrane fluidity. Its linear geometry, a result of the trans double bond, allows for tighter packing within the lipid bilayer, leading to a more ordered membrane state. By employing the protocols outlined in this application note, scientists can effectively utilize this compound to modulate membrane properties in model systems and gain deeper insights into the critical role of membrane fluidity in a wide range of biological processes.
References
-
Effects of alcohols on fluorescence anisotropies of diphenylhexatriene and its derivatives in bovine blood platelets: relationships of the depth-dependent change in membrane fluidity by alcohols with their effects on platelet aggregation and adenylate cyclase activity. (1992). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1112(1), 14-18. [Link]
-
Roach, C., Feller, S. E., Ward, J. A., Shaikh, S. R., Zerouga, M., & Stillwell, W. (2004). Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties. Biochemistry, 43(20), 6344–6351. [Link]
-
Lewis, R. N. A. H., & McElhaney, R. N. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Methods in Molecular Biology, 400, 171–195. [Link]
-
Heerklotz, H. (2013). Differential scanning calorimetry of protein–lipid interactions. Methods in Molecular Biology, 974, 55–71. [Link]
-
Lakowicz, J. R., Prendergast, F. G., & Hogen, D. (1979). Differential polarized phase fluorometric investigations of diphenylhexatriene in lipid bilayers. Quantitation of hindered depolarizing rotations. Biochemistry, 18(4), 508–519. [Link]
-
Teye-Kau, J. H. G. (2021). Synthesis of Phosphatidylethanolamine Lipids for Model Studies of the Cell Membrane. Electronic Theses and Dissertations. [Link]
-
Funari, S. S., Barceló, F., & Escribá, P. V. (2003). Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes. Journal of Lipid Research, 44(3), 567–575. [Link]
-
Kim, H., et al. (2023). Enhancing Skin Delivery of Liposomes via Flexibility Optimization with Fatty Alcohol Incorporation for Skin Barrier Reinforcement and Brightening. ACS Applied Materials & Interfaces. [Link]
-
Barceló, F., & Escribá, P. V. (2003). Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes. Journal of Lipid Research, 44(3), 567-575. [Link]
-
Kim, H., et al. (2023). Enhancing Skin Delivery of Liposomes via Flexibility Optimization with Fatty Alcohol Incorporation for Skin Barrier Reinforcement and Brightening. ACS Applied Materials & Interfaces. [Link]
-
Gzyl-Malcher, B., et al. (2018). Behavior of the DPH fluorescence probe in membranes perturbed by drugs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(9), 1849-1856. [Link]
-
Henriques, S. T., et al. (2017). Structural Analysis and Design of Chionodracine-Derived Peptides Using Circular Dichroism and Molecular Dynamics Simulations. Scientific Reports, 7(1), 1-13. [Link]
-
Heerklotz, H. (2013). Differential scanning calorimetry of protein-lipid interactions. Methods in Molecular Biology, 974, 55-71. [Link]
-
Kaseda, S., et al. (2021). Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity. International Journal of Molecular Sciences, 22(17), 9576. [Link]
-
Zambrano, P., et al. (2024). Differential scanning calorimetry in drug-membrane interactions. Biochemical and Biophysical Research Communications, 709, 149806. [Link]
-
Koynova, R., & Caffrey, M. (1995). Differential Scanning Calorimetry Studies of Phospholipid Membranes: The Interdigitated Gel Phase. Chemistry and Physics of Lipids, 78(2), 113-138. [Link]
-
Gorniak, A., et al. (2019). Evaluation of DPH and TMA-DPH fluorescence anisotropy as indicator of changed membrane fluidity within adherent C6 cells. PLoS One, 14(3), e0213998. [Link]
-
Das, S., et al. (2020). Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics. Frontiers in Physiology, 11, 579. [Link]
-
Torchilin, V. P., & Weissig, V. (2003). A novel pH-sensitive liposome formulation containing oleyl alcohol. Journal of Liposome Research, 13(1), 85-97. [Link]
-
Slotte, J. P. (2007). Phosphatidylcholine and sphingomyelin containing an elaidoyl fatty acid can form cholesterol-rich lateral domains in bilayer membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(8), 1934-1940. [Link]
-
Levental, I., & Veatch, S. L. (2016). The continuing mystery of the plasma membrane. Journal of Molecular Biology, 428(24), 4747-4764. [Link]
-
Das, S., et al. (2020). Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics. Frontiers in Physiology, 11, 579. [Link]
-
Chen, J., & Devaraj, N. K. (2018). Novel Chemical Ligations for Synthetic Lipid Membrane Assembly. eScholarship, University of California. [Link]
-
Grilc, M., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. International Journal of Molecular Sciences, 22(12), 6547. [Link]
-
Grilc, M., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. International Journal of Molecular Sciences, 22(12), 6547. [Link]
Sources
- 1. Membrane phospholipid synthesis and endoplasmic reticulum function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a spin-labeled phospholipid for studying membrane dynamics in intact mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of alcohols on fluorescence anisotropies of diphenylhexatriene and its derivatives in bovine blood platelets: relationships of the depth-dependent change in membrane fluidity by alcohols with their effects on platelet aggregation and adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucm.es [ucm.es]
- 11. Differential scanning calorimetry of protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Antiviral Activity of Elaidic Alcohol Against Enveloped Viruses
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The continuous emergence of viral pathogens necessitates the exploration of novel antiviral agents. Long-chain unsaturated alcohols represent a class of compounds with putative antiviral properties, primarily attributed to their interaction with viral lipid envelopes. This guide provides a comprehensive framework for the systematic investigation of elaidic alcohol, the trans-isomer of oleyl alcohol, as a potential virucidal agent against enveloped viruses. While direct antiviral data for this compound is not extensively documented, its structural similarity to other bioactive lipids warrants a thorough evaluation. These application notes and protocols are designed to provide researchers with the necessary methodologies to assess the cytotoxicity, virucidal efficacy, and mechanism of action of this compound in a robust and reproducible manner.
Introduction: The Scientific Rationale for Investigating this compound
Enveloped viruses, a category that includes influenza viruses, herpesviruses, and coronaviruses, are characterized by a lipid bilayer envelope that is crucial for viral entry into host cells.[1] This lipid envelope presents a prime target for antiviral intervention. Alcohols, particularly those with long carbon chains, have demonstrated the ability to disrupt these lipid membranes, leading to viral inactivation.[2] This mechanism is conceptually straightforward: the lipophilic alkyl chains of the alcohols intercalate into the viral membrane, disrupting its integrity and denaturing essential membrane proteins, ultimately rendering the virus non-infectious.[3][4]
This compound, an 18-carbon monounsaturated fatty alcohol, falls into this category of compounds with theoretical virucidal potential. While its cis-isomer, oleyl alcohol, and related fatty acids have been investigated for their antimicrobial properties, this compound itself remains a largely unexplored molecule in the context of virology. The trans-configuration of its double bond may influence its interaction with the viral lipid bilayer, potentially offering a different efficacy or toxicity profile compared to its cis-counterpart.
This document serves as a practical guide for researchers embarking on the evaluation of this compound's antiviral activity. The protocols herein are designed to first establish a safe therapeutic window by assessing cytotoxicity, and then to quantify its direct effect on viral infectivity.
Preliminary Considerations: Compound Preparation and Cytotoxicity
A critical prerequisite for any antiviral screening is to differentiate true antiviral activity from non-specific cytotoxicity.[5] Therefore, the first step is to determine the 50% cytotoxic concentration (CC50) of this compound on the host cell line that will be used for the antiviral assays. This ensures that subsequent antiviral experiments are conducted at non-toxic concentrations of the compound.
Solubility and Stock Solution Preparation
This compound, being a long-chain fatty alcohol, is poorly soluble in aqueous media. A common approach is to dissolve it in an organic solvent to create a high-concentration stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are suitable choices.[6]
-
Procedure: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in 100% DMSO or ethanol. Store this stock solution at -20°C.
-
Working Dilutions: For cell culture experiments, the stock solution should be serially diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5% for DMSO).[7] A solvent control (medium with the same final concentration of solvent) must be included in all experiments.
Protocol: Cytotoxicity Assay (CC50 Determination) using MTT
This protocol determines the concentration of this compound that reduces the viability of the host cell line by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[8]
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (100 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 1 mM). Also, prepare a solvent control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the serially diluted this compound solutions to the respective wells. Include wells with medium only (cell control) and wells with the solvent control.
-
Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
Quantifying Virucidal Activity
Once the non-toxic concentration range of this compound is established, its direct effect on viral particles can be assessed. A virucidal suspension assay is a suitable method for this purpose.[9]
Protocol: Virucidal Suspension Assay
This assay determines if this compound can directly inactivate viral particles in suspension.
Materials:
-
High-titer virus stock of an enveloped virus (e.g., Influenza A virus, Herpes Simplex Virus-1)
-
This compound solutions at non-toxic concentrations
-
Ice-cold cell culture medium (for neutralization)
-
Host cell line for viral titration (e.g., TCID50 or plaque assay)
Step-by-Step Protocol:
-
Reaction Mixture: In a sterile microcentrifuge tube, mix a fixed amount of the virus stock with an equal volume of the this compound solution (at 2x the final desired concentration). Include a control where the virus is mixed with the vehicle (e.g., culture medium with the corresponding solvent concentration).
-
Incubation: Incubate the mixture for a defined contact time (e.g., 15, 30, 60 minutes) at room temperature or 37°C.
-
Neutralization: At the end of the contact time, immediately stop the reaction by performing a serial 10-fold dilution of the mixture in ice-cold cell culture medium. This dilution effectively neutralizes the activity of the this compound.
-
Viral Titer Determination: Determine the remaining infectious virus titer in the serially diluted samples using a standard method like the TCID50 assay or plaque assay on the susceptible host cell line.[6][10]
-
Data Analysis: Calculate the log reduction in viral titer for each concentration of this compound compared to the vehicle control. A significant log reduction (e.g., ≥ 4 log10) is indicative of potent virucidal activity.[11]
Determining Antiviral Efficacy in a Cell-Based Assay
While a virucidal assay demonstrates a direct effect on the virus, it's also important to assess the compound's ability to inhibit viral replication in a cell culture system. The plaque reduction assay is the gold standard for this purpose.[3][12]
Protocol: Plaque Reduction Assay (EC50 Determination)
This assay quantifies the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayers of a suitable host cell line in 6-well or 12-well plates
-
Virus stock (at a concentration that produces a countable number of plaques)
-
This compound serial dilutions (in 2x concentration)
-
Overlay medium (e.g., medium with 1% low-melting-point agarose or methylcellulose)
-
Crystal violet solution for staining
Step-by-Step Protocol:
-
Cell Preparation: Seed plates to obtain confluent cell monolayers on the day of infection.
-
Infection: Wash the cell monolayers with sterile PBS and infect them with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.
-
Treatment and Overlay: After the adsorption period, aspirate the virus inoculum. Add the overlay medium containing the different concentrations of this compound (or no drug for the virus control).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until visible plaques are formed (typically 2-3 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Elucidating the Mechanism of Action
To understand at which stage of the viral life cycle this compound exerts its effect, a time-of-addition assay can be performed.[13][14]
Protocol: Time-of-Addition Assay
This experiment helps to pinpoint whether this compound acts at the entry, replication, or egress stage of the viral life cycle.
Experimental Arms:
-
Virucidal: Pre-incubate the virus with this compound before infection, then dilute the mixture to non-effective concentrations before adding to the cells.
-
Pre-treatment of Cells: Treat the cells with this compound before infection, wash the compound away, and then infect the cells.
-
Co-treatment: Add this compound to the cells simultaneously with the virus.
-
Post-treatment: Add this compound at various time points after infection (e.g., 2, 4, 6 hours post-infection).
Readout: The viral yield at the end of the replication cycle is quantified (e.g., by TCID50 or plaque assay).
Interpretation:
-
Inhibition in the virucidal arm suggests a direct effect on the virus particle.
-
Inhibition in the pre-treatment arm suggests an effect on the host cell that prevents viral entry or replication.
-
Inhibition in the co-treatment arm that is not seen in the pre-treatment arm suggests an effect during viral attachment or entry.
-
Inhibition in the post-treatment arm suggests an effect on post-entry stages of the viral life cycle, such as genome replication or virion assembly.
Data Presentation and Interpretation
Quantitative Data Summary
The results from the cytotoxicity and antiviral assays should be summarized in a table for clear comparison.
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Value | Value | Value |
| Positive Control | Value | Value | Value |
Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells. An SI value greater than 10 is generally considered promising for further development.
Visualizations: Workflows and Mechanisms
Experimental Workflow for Antiviral Screening
Caption: Workflow for the comprehensive evaluation of this compound's antiviral activity.
Hypothesized Mechanism of Action
Caption: Hypothesized virucidal mechanism of this compound on enveloped viruses.
Conclusion
The protocols and application notes presented here provide a comprehensive and scientifically rigorous framework for the investigation of this compound as a potential antiviral agent against enveloped viruses. By systematically evaluating its cytotoxicity, virucidal activity, and mechanism of action, researchers can generate the foundational data necessary to determine its therapeutic potential. Given the urgent need for new antiviral strategies, the exploration of compounds like this compound, which target the vulnerable lipid envelope of many pathogenic viruses, is a worthwhile endeavor.
References
-
Cytotoxicity Screening Assay - Paired with Antiviral Assays. (2025). Protocols.io. [Link]
-
How to test if a liquid is antiviral: Suspension test for virucidal activity. (2023). Viroxy. [Link]
-
Does alcohol kill viruses? How it works and ways to use. (2022). Medical News Today. [Link]
-
Inactivation of Lipid-Containing Viruses by Long-Chain Alcohols. PubMed. [Link]
-
Important Considerations in Antiviral Testing. (2025). Emery Pharma. [Link]
-
Virucidal Action Mechanism of Alcohol and Divalent Cations Against Human Adenovirus. (2020). Frontiers in Microbiology. [Link]
-
Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells. (2018). Molecular Medicine Reports. [Link]
-
Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Viroxy. [Link]
-
TCID50 Assay Protocol. BrainVTA. [Link]
-
Efficacy of ethanol against viruses in hand disinfection. (2017). Journal of Hospital Infection. [Link]
-
Antiviral activity and possible mode of action of ellagic acid identified in Lagerstroemia speciosa leaves toward human rhinoviruses. (2014). BMC Complementary and Alternative Medicine. [Link]
-
Antiviral activity and possible mode of action of ellagic acid identified in Lagerstroemia speciosa leaves toward human rhinoviruses. PubMed. [Link]
-
Antiviral mechanism of action of alcohol against enveloped viruses. ResearchGate. [Link]
-
The modification of lipid composition in L-M cultured cells supplemented with elaidate. Increased formation of fatty alcohols. PubMed. [Link]
-
Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells. PubMed. [Link]
-
Inhibition of antibody-dependent cell-mediated cytotoxicity by ethanol. ScienceDirect. [Link]
-
Cytotoxicity of short-chain alcohols. PubMed. [Link]
-
Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. (2019). Scientific Reports. [Link]
-
How to prevent fatty acid precipitation/micelle formation in cell culture media? ResearchGate. [Link]
-
Antiviral Mechanism of Action of Epigallocatechin-3-O-gallate and Its Fatty Acid Esters. (2018). Molecules. [Link]
- Antiviral and antibacterial activity of fatty acids and monoglycerides.
-
Antiviral activity of alcohol for surface disinfection. ResearchGate. [Link]
-
Anti-microbial activity of C18 Unsaturated Fatty Acids and their Conjugated Isomers against Methicillin Resistant Staphylococcus aureus. CORE. [Link]
-
Elaidic acid increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells. PubMed. [Link]
-
Virucidal activity of a new hand disinfectant with reduced ethanol content: comparison with other alcohol-based formulations. PubMed. [Link]
-
EN 14476 Virucidal Testing – Disinfectant Efficacy Lab Services. Microbe Investigations. [Link]
-
Screening for Antiviral Activity: MTT Assay. Springer Nature Experiments. [Link]
-
Comparative Virucidal Activities of Essential Oils and Alcohol-Based Solutions against Enveloped Virus Surrogates: In Vitro and In Silico Analyses. (2023). Molecules. [Link]
-
How exactly does alcohol solution kill or neutralize viruses? Biology Stack Exchange. [Link]
-
Oxidative cell injury in the killing of cultured hepatocytes by allyl alcohol. PubMed. [Link]
-
In vitro methods for testing antiviral drugs. (2017). Virology Journal. [Link]
Sources
- 1. Inactivation of lipid-containing viruses by long-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral activity of alcohol for surface disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral activity and possible mode of action of ellagic acid identified in Lagerstroemia speciosa leaves toward human rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative cell injury in the killing of cultured hepatocytes by allyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Virucidal Activities of Essential Oils and Alcohol-Based Solutions against Enveloped Virus Surrogates: In Vitro and In Silico Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of ethanol against viruses in hand disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Comparative Virucidal Activities of Essential Oils and Alcohol-Based Solutions against Enveloped Virus Surrogates: In Vitro and In Silico Analyses | Semantic Scholar [semanticscholar.org]
protocol for testing antiviral efficacy of elaidic alcohol
A Comprehensive Framework for Evaluating the Antiviral Efficacy of Elaidic Alcohol
Abstract
This document provides a detailed framework and step-by-step protocols for the systematic evaluation of the antiviral efficacy of this compound. While direct research into the antiviral properties of this compound is nascent, its structural analog, elaidic acid—the most common trans fatty acid—has been studied for its various biological activities, including its effects on lipid metabolism and cell signaling pathways.[1][2][3] This provides a scientific rationale for investigating the potential antiviral capabilities of its corresponding fatty alcohol. This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach from initial cytotoxicity assessment to definitive antiviral activity assays and preliminary mechanism of action studies. The protocols herein are designed to be self-validating through the inclusion of essential controls, ensuring data integrity and trustworthiness.
Introduction and Rationale
The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents.[4] Fatty alcohols and their corresponding fatty acids are intriguing candidates due to their role in cellular membranes and metabolic pathways, which are often hijacked by viruses during their replication cycle. This compound, the fatty alcohol equivalent of elaidic acid (trans-9-octadecenoic acid), is a compound of interest.[5] Elaidic acid is known to influence membrane fluidity and is an agonist for nuclear receptors like PPARγ and PPARα, which regulate lipid metabolism and inflammatory responses.[1] These interactions suggest that this compound could potentially interfere with viral entry, replication, or egress.
The primary objective of this application note is to provide a robust, multi-phase protocol to rigorously assess the antiviral potential of this compound. The workflow begins with the critical evaluation of compound-induced cytotoxicity to establish a safe therapeutic window.[6][7] Subsequently, direct antiviral activity is quantified using gold-standard virological assays. Finally, we outline advanced methods to probe the compound's potential mechanism of action.
Pre-Experimental Considerations
Successful and reproducible antiviral testing hinges on careful preparation and selection of reagents and biological systems.
-
Compound Solubilization: this compound is lipophilic. A high-concentration stock solution should be prepared in a suitable, sterile solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in cell culture media should be kept constant across all experimental conditions and should not exceed a non-toxic level (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Cell Line Selection: The choice of host cell line is critical. The selected cells must be permissive to infection by the virus of interest and exhibit clear, reproducible cytopathic effects (CPE) or support robust viral replication. Examples include Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero E6 cells for coronaviruses and flaviviruses, and A549 cells for adenoviruses and respiratory syncytial virus.
-
Virus Selection: To assess the breadth of this compound's potential activity, it is recommended to screen against a panel of viruses, including both enveloped and non-enveloped viruses.
-
Enveloped Viruses: e.g., Influenza A virus, Human Coronavirus (HCoV-229E or OC43), Herpes Simplex Virus (HSV-1).
-
Non-enveloped Viruses: e.g., Human Adenovirus, Enterovirus.
-
-
Biosafety: All work with infectious viruses must be conducted in a laboratory with the appropriate Biosafety Level (BSL) designation.[8][9] Work with viruses like HCoV-229E, HCoV-OC43, and many influenza strains can often be performed at BSL-2.[10][11] However, highly pathogenic strains or novel viruses may require BSL-3 or BSL-4 containment.[8][10] Always consult institutional and national guidelines.[11]
Phase 1: Cytotoxicity Assessment
Causality: Before assessing antiviral activity, it is imperative to determine the concentration range at which this compound is toxic to the host cells. A compound that kills the host cells will invariably prevent viral replication, leading to a false-positive antiviral result.[6][7][12] Therefore, the 50% cytotoxic concentration (CC50) must be established first. We will use two orthogonal assays: the MTT assay, which measures metabolic activity, and the LDH assay, which measures cell membrane integrity.[13]
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells.[13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14][15]
Materials:
-
Host cells
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[16]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight (or until ~80% confluent).[14]
-
Compound Treatment: Prepare 2-fold serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include "cells only" (untreated control) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for a period relevant to the planned antiviral assay (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[13][15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[13]
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate percent cell viability for each concentration: (% Viability) = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.
Protocol 2: LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[17] The amount of LDH in the supernatant is proportional to the number of lysed cells and can be measured using a coupled enzymatic reaction that results in a colored formazan product.[18][19]
Materials:
-
Cells and compound dilutions prepared as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher, Abcam).
-
Lysis buffer (provided in kit, for maximum LDH release control).
-
Microplate reader (absorbance at ~490 nm).
Procedure:
-
Cell Seeding and Treatment: Prepare and treat a 96-well plate with serial dilutions of this compound as described for the MTT assay (Steps 1-3).
-
Control Wells: Include the following controls in triplicate:
-
Untreated Control: Cells with medium only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of incubation.[20]
-
Background Control: Medium only.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.[20]
-
Incubation & Stop Reaction: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution (if required by the kit).[20]
-
Absorbance Reading: Measure the absorbance at 490 nm (with a 680 nm reference reading to subtract background).[20]
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate percent cytotoxicity: (% Cytotoxicity) = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
-
Plot % Cytotoxicity against the log of the compound concentration and use non-linear regression to determine the CC50 value.
| Parameter | MTT Assay | LDH Assay |
| CC50 (µM) | Value | Value |
| Assay Principle | Metabolic Activity | Membrane Integrity |
| Incubation Time (h) | e.g., 48h | e.g., 48h |
Phase 2: Antiviral Efficacy Assessment
Causality: Once the non-toxic concentration range of this compound is known, its ability to inhibit viral replication can be tested. The goal is to find a concentration that significantly reduces viral titer without harming the host cells. The Plaque Reduction Assay (PRA) is considered the gold standard for quantifying infectious virus particles.[21] The TCID50 assay is a valuable alternative for viruses that do not form plaques.[22][23]
Caption: General workflow for in vitro antiviral efficacy testing.
Protocol 3: Plaque Reduction Assay (PRA)
Principle: This assay quantifies the number of infectious virus particles, or plaque-forming units (PFU), in a sample. When a virus infects a confluent monolayer of cells, it replicates and lyses the host cell, spreading to adjacent cells. This creates a localized area of cell death called a plaque. A semi-solid overlay (like agarose or methylcellulose) is used to restrict viral spread to adjacent cells only.[24] By counting the number of plaques, one can determine the viral titer. In a PRA for antiviral testing, the reduction in the number of plaques in the presence of the compound is measured.[21]
Materials:
-
Confluent cell monolayers in 6-well or 12-well plates.
-
Virus stock.
-
Serial dilutions of this compound in infection medium (e.g., serum-free medium).
-
2X overlay medium (e.g., 2X MEM).
-
1.2% Agarose or 2% Methylcellulose solution, sterile.
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).
-
Fixative (e.g., 10% formaldehyde).
Procedure:
-
Preparation: The day before, seed plates to ensure they are 95-100% confluent on the day of infection.[25] Prepare serial dilutions of this compound at 2X the final concentration.
-
Infection: Wash the cell monolayers with sterile PBS. Infect the cells by adding a standardized amount of virus (e.g., 50-100 PFU per well) in a small volume of infection medium.
-
Adsorption: Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells, rocking the plates every 15 minutes.
-
Treatment & Overlay: Aspirate the viral inoculum. Immediately add the treatment overlay, prepared by mixing equal volumes of the 2X this compound dilutions with the melted 1.2% agarose solution (cooled to ~42°C). Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates inverted at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Fix the cells by adding a fixative solution for at least 4 hours. After fixation, remove the agarose overlay and stain the monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration: (% Reduction) = [1 - (Plaque Count in Treated Well / Plaque Count in Virus Control Well)] x 100.
-
Plot % Reduction against the log of the compound concentration and use non-linear regression to calculate the 50% effective concentration (EC50).
-
Calculate the Selectivity Index (SI): SI = CC50 / EC50. A higher SI value (ideally >10) indicates a more promising antiviral candidate, as it suggests efficacy at concentrations well below toxic levels.
Phase 3: Preliminary Mechanism of Action (MoA) Studies
Causality: After confirming antiviral activity, the next logical step is to investigate how the compound works. A time-of-addition assay can provide initial clues by pinpointing the stage of the viral lifecycle that is inhibited.[4] Quantitative PCR offers a direct way to measure the impact on viral genome replication.
Caption: Simplified viral life cycle and potential targets for antiviral agents.
Protocol 4: Quantitative PCR (qPCR) for Viral Load
Principle: This assay quantifies the number of viral genomes in a sample.[26] By measuring viral DNA or RNA levels in infected cells treated with this compound, one can directly assess the compound's impact on viral nucleic acid replication.[27] This method is highly sensitive and specific.[28]
Materials:
-
Infected and treated cell samples from a time-course experiment.
-
Nucleic acid extraction kit (for viral RNA or DNA).
-
Reverse transcriptase (for RNA viruses).
-
qPCR master mix (e.g., SYBR Green or probe-based).
-
Virus-specific primers and probes.
-
Real-time PCR instrument.
Procedure:
-
Sample Preparation: Seed cells and infect with the virus. Treat with a non-toxic concentration of this compound (e.g., at or near the EC50). Harvest cells and/or supernatant at various time points post-infection (e.g., 8, 16, 24 hours).
-
Nucleic Acid Extraction: Extract total RNA or DNA from the samples using a suitable commercial kit.
-
Reverse Transcription (for RNA viruses): Convert extracted viral RNA to cDNA using a reverse transcriptase enzyme.
-
qPCR: Set up the qPCR reaction with the master mix, primers/probes, and cDNA/DNA sample. Run the reaction on a real-time PCR instrument using an optimized thermal cycling protocol.
-
Quantification: Use a standard curve of known concentrations of viral nucleic acid to perform absolute quantification of the viral load (copies/mL).[28]
Data Analysis:
-
Compare the viral load in this compound-treated samples to the untreated virus control at each time point.
-
Express the data as log reduction in viral genome copies. A significant reduction indicates inhibition of viral genome replication or an earlier step in the viral life cycle.
Data Summary and Interpretation
A successful evaluation will yield a clear dataset that defines the therapeutic window and efficacy of this compound. All quantitative data should be summarized for clear interpretation.
| Compound | Cell Line | Virus | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | MDCK | Influenza A | Value | Value | Value |
| This compound | Vero E6 | HCoV-229E | Value | Value | Value |
| This compound | A549 | Adenovirus 5 | Value | Value | Value |
| Positive Control | Relevant | Relevant | Value | Value | Value |
Interpretation:
-
A high CC50 value indicates low cytotoxicity.
-
A low EC50 value indicates high antiviral potency.
-
A high Selectivity Index (SI > 10) is the most critical parameter, indicating that the compound is effective at concentrations far below those that cause harm to host cells. This suggests a specific antiviral effect rather than general toxicity.
This comprehensive approach ensures that the antiviral potential of this compound is assessed with scientific rigor, providing a solid foundation for further preclinical development.
References
-
Title: In Vitro Antiviral Assays: A Review of Laboratory Methods Source: PubMed Central URL: [Link]
-
Title: In vitro methods for testing antiviral drugs Source: PubMed Central URL: [Link]
-
Title: Testing Protocols for Antiviral Disinfectants Source: Microbe Investigations URL: [Link]
-
Title: Lactate Dehydrogenase (LDH) Assay Protocol Source: OPS Diagnostics URL: [Link]
-
Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: TCID50 Assay Protocol Source: BrainVTA URL: [Link]
-
Title: In Vitro Antiviral Testing Source: Institute for Antiviral Research, Utah State University URL: [Link]
-
Title: Antiviral & Antimicrobial Testing Source: Charles River Laboratories URL: [Link]
-
Title: Important Considerations in Antiviral Testing Source: Emery Pharma URL: [Link]
-
Title: Antiviral Drug Screening Source: Virology Research Services URL: [Link]
-
Title: Plaque Reduction Neutralization Test (PRNT) Protocol Source: Creative Biolabs URL: [Link]
-
Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]
-
Title: Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: LDH Assay Source: Cell Biologics Inc. URL: [Link]
-
Title: ELAIDIC ACID Source: Ataman Kimya URL: [Link]
-
Title: Understanding Cytotoxicity Source: Virology Research Services URL: [Link]
-
Title: TCID50 Assay Source: Agilent URL: [Link]
-
Title: Laboratory biosafety for handling emerging viruses Source: PubMed Central URL: [Link]
-
Title: Virus Titration / TCID50 Assay Source: Coriolis Pharma URL: [Link]
-
Title: Method for Antiviral Efficacy Testing Against H5N2 Source: Microbe Investigations URL: [Link]
-
Title: Elaidic acid – Knowledge and References Source: Taylor & Francis Online URL: [Link]
-
Title: Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients Source: PubMed Central URL: [Link]
-
Title: Cell-based Assays to Identify Inhibitors of Viral Disease Source: PubMed Central URL: [Link]
-
Title: EPA's Draft Residual Efficacy Protocols for “Long-Lasting” Efficacy for Antiviral Products Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Viral Load Testing Source: Creative Diagnostics URL: [Link]
-
Title: SARS-CoV-2 TCID50 Source: Protocols.io URL: [Link]
-
Title: Plaque Reduction Assay Source: Creative Diagnostics URL: [Link]
-
Title: Antiviral-Induced Cytotoxicity Assay Source: Bio-protocol URL: [Link]
-
Title: Elaidic acid Source: Wikipedia URL: [Link]
-
Title: Elaidic acid increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells Source: PubMed URL: [Link]
-
Title: Biosafety level Source: Wikipedia URL: [Link]
-
Title: Real-Time Quantitative PCR Analysis of Viral Transcription Source: Humana Press URL: [Link]
-
Title: How to test if a liquid is antiviral: Suspension test for virucidal activity Source: Virology Research Services URL: [Link]
-
Title: Biosafety Levels & Lab Safety Guidelines Source: S3: Science Safety Security URL: [Link]
-
Title: Viral load quantification by qPCR and mGNS per patient sample. Source: ResearchGate URL: [Link]
-
Title: The possible mechanisms of trans fatty acid effects on digestive disorders based on computational toxicology: a case study of elaidic acid Source: PubMed URL: [Link]
-
Title: Six useful viral qRT-PCR tips Source: Virology Research Services URL: [Link]
-
Title: Biosafety Levels 1, 2, 3 & 4: What's the Difference? Source: Consolidated Sterilizer Systems URL: [Link]
-
Title: Table of Biosafety Levels for Biological Agents Source: The George Washington University Office of Research Safety URL: [Link]
-
Title: Plaque Reduction Neutralization Test Source: Bio-protocol URL: [Link]
-
Title: Plaque Assay Protocols Source: American Society for Microbiology URL: [Link]
-
Title: Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses Source: ResearchGate URL: [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Elaidic acid increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The possible mechanisms of trans fatty acid effects on digestive disorders based on computational toxicology: a case study of elaidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elaidic acid - Wikipedia [en.wikipedia.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Biosafety level - Wikipedia [en.wikipedia.org]
- 9. consteril.com [consteril.com]
- 10. Laboratory biosafety for handling emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 12. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. cellbiologics.com [cellbiologics.com]
- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. brainvta.tech [brainvta.tech]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
- 25. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
- 26. Viral Load Testing - Creative Diagnostics [qbd.creative-diagnostics.com]
- 27. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Elaidic Alcohol in Cosmetics: A Technical Guide for Formulation Scientists
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of elaidic alcohol in cosmetic and personal care formulations. It delves into the physicochemical properties, functional benefits, and practical application protocols of this long-chain unsaturated fatty alcohol.
Introduction to this compound
This compound, also known as (E)-9-octadecen-1-ol, is the trans isomer of oleyl alcohol. It is a monounsaturated fatty alcohol with an 18-carbon chain. While less common in cosmetic formulations than its cis-isomer, oleyl alcohol, this compound possesses unique properties that make it a valuable ingredient for formulators seeking specific textural and performance characteristics.
Key Physicochemical Properties:
| Property | Value | Source |
| INCI Name | Elaidyl Alcohol | - |
| CAS Number | 506-42-3 | [1] |
| Molecular Formula | C₁₈H₃₆O | [1] |
| Molecular Weight | 268.48 g/mol | [1] |
| Appearance | White, waxy solid at room temperature | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol. | [1] |
The trans configuration of the double bond in this compound results in a more linear and rigid molecular structure compared to the bent structure of oleyl alcohol. This structural difference influences its physical properties, such as a higher melting point, and its interactions within a formulation matrix.
Functional Applications in Cosmetic Science
This compound, like other fatty alcohols, is a multifunctional ingredient. Its utility in cosmetic and personal care formulations stems from its ability to act as an emollient, thickener, emulsifier, and opacifying agent.
Emollient and Skin Barrier Interactions
As an emollient, this compound helps to soften and smooth the skin by forming a protective layer on its surface, which reduces water loss.[2] While direct studies on this compound's impact on the skin barrier are limited, research on its cis-isomer, oleyl alcohol, provides valuable insights. Oleyl alcohol has been shown to be a less disruptive penetration enhancer compared to oleic acid, without adversely affecting transepidermal water loss (TEWL) or skin electrical impedance.[3] This suggests that unsaturated fatty alcohols can enhance the delivery of active ingredients while maintaining skin barrier integrity. Fatty alcohols, in general, support the skin's natural protective barrier by replenishing lipids.[4]
Mechanism of Action: Skin Barrier Interaction
Caption: Interaction of this compound with the Stratum Corneum.
Emulsion Stabilization and Viscosity Modification
In emulsions such as creams and lotions, this compound functions as a co-emulsifier and a viscosity-enhancing agent.[5] It partitions at the oil-water interface, working synergistically with the primary emulsifier to create a stable and homogenous product. The long hydrocarbon chain of this compound contributes to the formation of a structured network within the external phase of an emulsion, thereby increasing its viscosity and providing a rich, creamy texture.
Experimental Workflow: Emulsion Preparation
Caption: General workflow for preparing an O/W emulsion.
Hair Care Applications
In hair care, particularly in conditioners, this compound contributes to the product's conditioning properties.[6][7] It deposits on the hair shaft, providing lubrication, reducing friction between hair strands, and improving combability. Its emollient nature helps to soften the hair, leaving it with a smooth and healthy appearance. Patents related to hair conditioning agents have mentioned the use of elaidic acid, the precursor to this compound, suggesting its relevance in this application area.[1]
Other Potential Applications
-
Opacifying Agent: Its solid, waxy nature allows it to be used as an opacifier in formulations, giving them a more lotion-like, less transparent appearance.
-
Structuring Agent in Anhydrous Formulations: In products like lipsticks and stick antiperspirants, this compound can contribute to the solid structure, providing rigidity and influencing the payoff and feel upon application.[8][9]
Application Protocols and Formulation Guidelines
Protocol for Preparation of an Oil-in-Water (O/W) Cream
This protocol outlines the preparation of a basic O/W cream incorporating this compound as a co-emulsifier and thickener.
Materials:
-
Oil Phase:
-
This compound: 2-5%
-
Primary Emulsifier (e.g., Glyceryl Stearate & PEG-100 Stearate): 3-6%
-
Emollient Oil (e.g., Caprylic/Capric Triglyceride): 10-20%
-
-
Aqueous Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3-5%
-
Xanthan Gum: 0.2-0.5%
-
Preservative: As required
-
-
Cool-Down Phase:
-
Active Ingredients, Fragrance: As required
-
Procedure:
-
Combine the components of the oil phase and heat to 70-75°C with gentle stirring until all components are melted and uniform.
-
In a separate vessel, combine the components of the aqueous phase and heat to 70-75°C with stirring until the xanthan gum is fully hydrated.
-
Slowly add the aqueous phase to the oil phase under high-shear homogenization.
-
Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Begin cooling the emulsion while stirring gently.
-
When the temperature is below 40°C, add the cool-down phase ingredients and continue stirring until the cream is smooth and uniform.
-
Adjust the pH if necessary.
Protocol for Emulsion Stability Testing
Objective: To assess the physical stability of the formulated cream over time and under stress conditions.
Methods:
-
Macroscopic Evaluation:
-
Observe the sample for any signs of phase separation, creaming, or changes in color and odor at regular intervals (e.g., 24h, 1 week, 1 month, 3 months) under different storage conditions (room temperature, 40°C, 4°C).
-
-
Microscopic Evaluation:
-
Examine a droplet of the emulsion under a microscope to assess the droplet size and distribution. Look for any signs of coalescence (merging of droplets) over time.
-
-
Centrifugation Test:
-
Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Observe for any phase separation. A stable emulsion should show no separation.
-
-
Viscosity Measurement:
-
Measure the viscosity of the emulsion at a controlled temperature using a viscometer.
-
Monitor changes in viscosity over the stability testing period. A significant drop in viscosity may indicate instability.
-
Example Stability Data Table (Hypothetical):
| Parameter | Initial | 1 Month at 40°C | 3 Months at 40°C |
| Appearance | Homogeneous white cream | Homogeneous white cream | Homogeneous white cream |
| pH | 5.5 | 5.4 | 5.3 |
| Viscosity (cps) | 15,000 | 14,500 | 14,000 |
| Droplet Size (µm) | 2-5 | 2-6 | 3-7 |
| Centrifugation | No separation | No separation | No separation |
Protocol for Analytical Quantification of this compound in a Cosmetic Cream
This protocol is based on a validated HPLC method for elaidic acid and can be adapted for this compound.[10][11]
Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile/Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a low wavelength (e.g., 205 nm) or ELSD
Sample Preparation:
-
Accurately weigh a known amount of the cosmetic cream.
-
Perform a liquid-liquid extraction to separate the lipid-soluble components, including this compound, from the aqueous phase. A suitable solvent system would be a mixture of a polar and a non-polar solvent (e.g., methanol and hexane).
-
Evaporate the organic solvent and reconstitute the residue in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection into the HPLC system.
Quantification:
-
Prepare a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Safety and Regulatory Considerations
Safety Profile
While a specific Cosmetic Ingredient Review (CIR) safety assessment for this compound was not found, the CIR has reviewed other long-chain fatty alcohols and found them to be safe for use in cosmetics.[12] Safety data for elaidic acid, its precursor, indicates it is not classified as hazardous.[5] However, as with any cosmetic ingredient, it is recommended to conduct appropriate safety testing for the final formulation. Some studies have indicated that oleyl alcohol, the cis-isomer, may cause allergic contact dermatitis in some individuals.[13] Therefore, the potential for skin sensitization should be considered.
Regulatory Status
In the United States, cosmetic products and their ingredients (with the exception of color additives) are not subject to pre-market approval by the Food and Drug Administration (FDA).[14][15] The manufacturer is responsible for ensuring the safety of their products. Cosmetic companies are encouraged to participate in the FDA's Voluntary Cosmetic Registration Program (VCRP).[14]
In the European Union, cosmetic ingredients are regulated under Regulation (EC) No 1223/2009. Information on registered substances can be found on the European Chemicals Agency (ECHA) website.[16] Formulators should ensure that their use of this compound complies with the regulations in the target market.
Conclusion
This compound is a versatile fatty alcohol with potential applications in a wide range of cosmetic and personal care products. Its unique physicochemical properties, stemming from its trans-unsaturated structure, can be leveraged to create formulations with desirable sensory and stability characteristics. While direct research on this compound in cosmetics is not as extensive as for its cis-isomer, the existing body of knowledge on fatty alcohols provides a strong foundation for its effective and safe use. The protocols and guidelines presented in this document are intended to assist formulation scientists in exploring the benefits of this compound in their product development endeavors.
References
- Google Patents. (n.d.). Hair-conditioning agents.
-
ResearchGate. (2025). Allergic contact dermatitis from oleyl alcohol in Elidel (R) cream. Retrieved from [Link]
-
PubMed. (n.d.). Induction of human skin sensitization to ethanol. Retrieved from [Link]
- EPO. (2015). Hair conditioner composition.
-
Justia Patents. (1995). Acidic hair care preparations. Retrieved from [Link]
- Google Patents. (n.d.). Hair conditioning composition comprising a fatty alcohol mixture, and cosmetic process for treating the hair.
- Google Patents. (n.d.). Stable conditioning shampoo containing fatty acid/fatty alcohol blend.
-
ECHA. (2024). Substance Information. Retrieved from [Link]
-
IJIRT. (n.d.). review article on lipstick. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. Retrieved from [Link]
-
ECHA. (n.d.). Substance Information. Retrieved from [Link]
-
MDPI. (n.d.). New Oils for Cosmetic O/W Emulsions: In Vitro/In Vivo Evaluation. Retrieved from [Link]
-
An overview on: Lipistick History, Formulation and production. (2023). An overview on: Lipistick History, Formulation and production. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. Retrieved from [Link]
-
PubMed. (n.d.). Skin permeation enhancement effect and skin irritation of saturated fatty alcohols. Retrieved from [Link]
- Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. (2015). British Journal of Applied Science & Technology, 12(1), 1-10.
-
Scribd. (n.d.). Lipstick Formulation and Manufacturing Guide. Retrieved from [Link]
-
ECHA. (n.d.). Octadecan-1-ol - Registration Dossier. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical structure of o/w creams. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. Retrieved from [Link]
-
PubMed. (2021). Preparation, Characterization and Evaluation of Organogel-Based Lipstick Formulations: Application in Cosmetics. Retrieved from [Link]
-
ECHA. (n.d.). (Z)-9-Octadecen-1-ol ethoxylated - Registration Dossier. Retrieved from [Link]
-
Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). JRC Guidelines for 1 - Selecting and/or validating analytical methods for cosmetics 2 - Recommending standardization steps for. Retrieved from [Link]
-
ResearchGate. (2025). New Oils for Cosmetic O/W Emulsions: In Vitro/In Vivo Evaluation. Retrieved from [Link]
-
PubMed. (n.d.). Late phase allergic reaction of the skin to ethyl alcohol. Retrieved from [Link]
-
SciSpace. (n.d.). Factors affecting the properties of ethanol-in-oil emulsions. Retrieved from [Link]
- Influence of Alcohol on Stability of Oil-in-Water Emulsions Containing Sodium Caseinate. (1998). Journal of Colloid and Interface Science, 197(1), 133-141.
-
U.S. Food and Drug Administration. (2023). Voluntary Cosmetic Registration Program. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Lipsticks History, Formulations, and Production: A Narrative Review. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) The effect of ethanol content and emulsifying agent concentration on the stability of vegetable oil–ethanol emulsions. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). "Alcohol Free". Retrieved from [Link]
-
Amended Safety Assessment of Octoxynols as Used in Cosmetics. (2025). Cosmetic Ingredient Review. Retrieved from [Link]
-
CRITICAL CATALYST. (n.d.). ECHA assessment on the need of further EU regulatory measures for cosmetic substances. Retrieved from [Link]
-
SciSpace. (n.d.). Validation of a method for ethanol analysis in biological and non. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Policy for Testing of Alcohol (Ethanol) and Isopropyl Alcohol for Methanol. Retrieved from [Link]
-
PubMed. (n.d.). Safety assessment of 1,2-glycols as used in cosmetics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). FDA Authority Over Cosmetics: How Cosmetics Are Not FDA-Approved, but Are FDA-Regulated. Retrieved from [Link]
-
The Beauty Crop. (n.d.). Exploring the Benefits of Fatty Alcohols in Skincare. Retrieved from [Link]
-
PubMed. (n.d.). Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques". Retrieved from [Link]
-
Amended Safety Assessment of Octoxynols as Used in Cosmetics. (2023). Cosmetic Ingredient Review. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Cosmetics & U.S. Law. Retrieved from [Link]
- Google Patents. (n.d.). O/W/O multiple-structure sunscreen cream and preparation method thereof.
-
CIR Report Data Sheet. (2025). Amended Safety Assessment of Octoxynols as Used in Cosmetics. Retrieved from [Link]
Sources
- 1. WO1999039690A1 - Hair-conditioning agents - Google Patents [patents.google.com]
- 2. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. patents.justia.com [patents.justia.com]
- 7. US20030003073A1 - Hair conditioning composition comprising a fatty alcohol mixture, and cosmetic process for treating the hair - Google Patents [patents.google.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. scribd.com [scribd.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. cir-safety.org [cir-safety.org]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. FDA Authority Over Cosmetics: How Cosmetics Are Not FDA-Approved, but Are FDA-Regulated | FDA [fda.gov]
- 16. Substance Information - ECHA [echa.europa.eu]
Application Notes and Protocols for the Use of Elaidic Alcohol as a Skin Penetration Enhancer
Introduction: Navigating the Cutaneous Barrier with Elaidic Alcohol
The transdermal and topical delivery of therapeutic agents offers significant advantages, including the avoidance of first-pass metabolism, controlled release, and improved patient compliance. However, the formidable barrier properties of the skin, primarily attributed to the stratum corneum, pose a substantial challenge to effective drug permeation. The stratum corneum's unique "brick and mortar" structure, composed of corneocytes embedded in a highly organized lipid matrix, restricts the passage of most xenobiotics.
To overcome this barrier, formulation scientists employ a variety of strategies, including the use of chemical penetration enhancers. Among these, long-chain unsaturated fatty alcohols have garnered considerable interest due to their efficacy and favorable safety profiles. This document provides a comprehensive guide to the application of This compound (trans-9-octadecen-1-ol) as a skin penetration enhancer for researchers, scientists, and drug development professionals.
While its cis-isomer, oleyl alcohol, is more extensively studied, this compound presents unique physicochemical properties stemming from its linear conformation due to the trans double bond. This structural difference may influence its interaction with the stratum corneum lipids, offering a distinct profile as a penetration enhancer. These notes will delve into the mechanistic underpinnings of this compound's action, provide detailed protocols for its evaluation, and present a framework for its incorporation into novel topical and transdermal formulations.
Mechanism of Action: A Tale of Two Isomers and the Stratum Corneum
The efficacy of a penetration enhancer is intrinsically linked to its ability to transiently and reversibly disrupt the highly ordered structure of the stratum corneum lipids. While direct studies on this compound are limited, a wealth of data on its cis-isomer, oleyl alcohol, and the structurally related oleic acid, provides a strong foundation for understanding its mechanism.
It is hypothesized that this compound, much like oleyl alcohol, primarily functions by partitioning into the intercellular lipid matrix of the stratum corneum and creating disordered or fluid domains.[1][2] This is in contrast to enhancers like oleic acid, which tend to cause a more profound and widespread fluidization of the lipid bilayers.[1] This distinction is critical, as the formation of discrete fluid domains by this compound may facilitate drug diffusion through these pathways without severely compromising the overall integrity of the skin barrier.[1][3] This targeted disruption is believed to be a key factor in the lower skin irritation potential of oleyl alcohol compared to oleic acid, a property that is likely shared by this compound.[1][4]
The proposed mechanism involves the insertion of the long, linear C18 chain of this compound into the lipid lamellae, where the trans double bond introduces a kink that disrupts the tight packing of the ceramides, cholesterol, and free fatty acids. This disruption increases the fluidity of localized regions, thereby enhancing the diffusion coefficient of the co-administered drug.
Sources
- 1. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Guide to the Preparation and Characterization of Elaidic Alcohol-Containing Liposomes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Incorporating Elaidic Alcohol into Liposomal Formulations
Liposomes, versatile phospholipid vesicles, have become a cornerstone of advanced drug delivery systems due to their biocompatibility and ability to encapsulate a wide range of therapeutic agents.[1] The physicochemical properties of the liposomal membrane are paramount to its stability, drug retention, and interaction with biological systems.[2] The inclusion of non-phospholipid components, such as sterols and fatty alcohols, is a well-established strategy to modulate these properties.
This guide focuses on the incorporation of this compound, the trans-unsaturated C18 fatty alcohol counterpart to the cis-configured oleyl alcohol. The unique stereochemistry of the trans double bond in this compound results in a more linear and rigid structure compared to the kinked conformation of oleyl alcohol. This structural difference is hypothesized to impart distinct characteristics to the liposomal bilayer, potentially influencing membrane fluidity, packing density, and stability. The incorporation of fatty alcohols has been shown to modulate the flexibility of the liposomal membrane by altering the phospholipid bilayer arrangement, thereby influencing the penetration efficiency of the liposome vesicles.[3][4][5] Specifically, this compound's linear nature may lead to increased membrane order and stability, offering a potential advantage for the sustained release of encapsulated drugs.
This document provides a comprehensive, step-by-step protocol for the preparation of this compound-containing liposomes using the thin-film hydration method followed by extrusion. It further details the essential characterization techniques required to ensure a reproducible and well-defined formulation, empowering researchers to explore the potential of this compound in novel drug delivery applications.
Materials and Equipment
Materials
-
Phospholipids:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Alternative phospholipids can be used based on the desired transition temperature (Tm) and charge.
-
-
Sterol: Cholesterol
-
Fatty Alcohol: this compound (trans-9-Octadecen-1-ol)
-
Solvents:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
-
Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other biologically relevant buffer.
-
For Encapsulation Studies (Optional):
-
Hydrophilic marker: Carboxyfluorescein
-
Lipophilic drug of interest
-
Equipment
-
Rotary evaporator
-
Round-bottom flasks (50 mL or 100 mL)
-
Water bath or heating block
-
Nitrogen gas source
-
Vacuum pump
-
Vortex mixer
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm and 200 nm pore sizes)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
High-Performance Liquid Chromatography (HPLC) system for encapsulation efficiency determination
-
Spectrofluorometer (if using fluorescent markers)
-
Transmission Electron Microscope (TEM) (for morphological analysis)
Experimental Protocols
Part 1: Preparation of this compound-Containing Liposomes via Thin-Film Hydration and Extrusion
The thin-film hydration method is a robust and widely used technique for liposome preparation, involving the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer.[6][7] Subsequent extrusion is crucial for obtaining unilamellar vesicles with a defined and homogenous size distribution.[8]
-
Lipid Preparation:
-
Accurately weigh the desired amounts of phospholipid (e.g., DPPC), cholesterol, and this compound. A common starting molar ratio is 55:40:5 (Phospholipid:Cholesterol:this compound). This can be optimized based on experimental goals.
-
Dissolve the lipids in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the chosen phospholipid (e.g., 45-50°C for DPPC).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This process creates a thin, uniform lipid film on the inner surface of the flask.
-
Once the bulk of the solvent is removed, continue to apply a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the aqueous hydration buffer (e.g., PBS, pH 7.4) to a temperature above the lipid film's Tm.
-
Add the pre-heated buffer to the flask containing the dry lipid film. For encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed in the buffer. This initial hydration forms multilamellar vesicles (MLVs). The suspension will appear milky.
-
Allow the suspension to hydrate for at least 1 hour above the Tm, with intermittent vortexing, to ensure complete swelling of the lipid sheets.
-
-
Size Reduction by Extrusion:
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm for the initial passes, followed by 100 nm for the final sizing).
-
Ensure the extruder is heated to a temperature above the Tm of the lipid mixture.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process breaks down the large MLVs into smaller, unilamellar vesicles (LUVs) with a more uniform size distribution.[8]
-
The resulting liposome suspension should appear more translucent than the initial MLV suspension.
-
-
Purification (Optional but Recommended):
-
To remove any unencapsulated drug or solutes, the liposome suspension can be purified using size exclusion chromatography or dialysis against the hydration buffer.
-
Diagram of the Liposome Preparation Workflow
Caption: Workflow for preparing this compound-containing liposomes.
Part 2: Characterization of this compound-Containing Liposomes
Thorough characterization is essential to ensure the quality, reproducibility, and performance of the liposomal formulation.[9][10]
-
Principle: Dynamic Light Scattering (DLS) is a non-invasive technique that measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension.[11] This information is used to determine the hydrodynamic diameter (size) and the size distribution (PDI) of the liposomes. The PDI is a measure of the heterogeneity of the sample, with values below 0.2 generally considered acceptable for pharmaceutical applications. Electrophoretic Light Scattering (ELS), often integrated into DLS instruments, measures the velocity of charged particles in an electric field to determine their zeta potential, which is an indicator of colloidal stability.[11]
-
Protocol:
-
Dilute a small aliquot of the liposome suspension in the original hydration buffer to an appropriate concentration for DLS analysis.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the DLS measurement to obtain the average particle size and PDI.
-
For zeta potential, use an appropriate folded capillary cell and perform the ELS measurement.
-
Record the mean values and standard deviations from at least three independent measurements.
-
-
Principle: To determine the amount of drug successfully encapsulated within the liposomes, the unencapsulated ("free") drug must be separated from the liposome-encapsulated drug.[11] This is typically achieved by methods such as ultracentrifugation or size-exclusion chromatography. The amount of drug in the liposomes and the total amount of drug are then quantified, often by HPLC.
-
Protocol:
-
Separation of Free Drug:
-
Size Exclusion Chromatography (SEC): Pass an aliquot of the liposome formulation through a pre-packed SEC column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules. Collect the liposome-containing fractions.
-
-
Quantification:
-
Disrupt the collected liposomes by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the drug concentration in the disrupted liposome fraction using a validated HPLC method.
-
Quantify the total drug concentration in an undisrupted aliquot of the original formulation.
-
-
Calculation:
-
-
Principle: The stability of the liposomal formulation is assessed over time under specific storage conditions.[13][14] Key parameters to monitor include changes in vesicle size, PDI, zeta potential, and drug leakage.
-
Protocol:
-
Store aliquots of the liposome suspension at different temperatures (e.g., 4°C and 25°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a sample and analyze for:
-
Vesicle size and PDI using DLS.
-
Zeta potential using ELS.
-
Percentage of drug remaining encapsulated (drug leakage). This is done by separating the free drug and quantifying the encapsulated drug as described for %EE.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound-Containing Liposomes
| Formulation Code | Molar Ratio (PC:Chol:EA) | Mean Diameter (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD |
| Lipo-EA-1 | 55:40:5 | Insert Data | Insert Data | Insert Data |
| Lipo-EA-2 | 55:35:10 | Insert Data | Insert Data | Insert Data |
| Control (no EA) | 55:45:0 | Insert Data | Insert Data | Insert Data |
| PC: Phosphocholine, Chol: Cholesterol, EA: this compound. Data should be presented as mean ± standard deviation (n=3). |
Table 2: Encapsulation Efficiency and Drug Loading
| Formulation Code | Drug | % Encapsulation Efficiency (%EE) ± SD | % Drug Loading (%DL) ± SD |
| Lipo-EA-1 | Drug Name | Insert Data | Insert Data |
| Lipo-EA-2 | Drug Name | Insert Data | Insert Data |
| Control (no EA) | Drug Name | Insert Data | Insert Data |
| Data should be presented as mean ± standard deviation (n=3). |
Causality and Field-Proven Insights
-
Choice of Phospholipid: The choice of phospholipid (e.g., DPPC vs. DSPC) will significantly impact the phase transition temperature (Tm) of the liposomes. The Tm is the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase. All hydration and extrusion steps should be performed above the Tm to ensure the formation of stable, well-defined vesicles.
-
Role of Cholesterol: Cholesterol is often included in liposome formulations to modulate membrane fluidity, reduce permeability, and enhance stability. It intercalates between the phospholipid molecules, filling gaps and increasing the packing density of the bilayer.
-
Impact of this compound: As a trans-unsaturated fatty alcohol, this compound is expected to have a more linear conformation than its cis-isomer, oleyl alcohol. This linearity may allow it to pack more tightly with the phospholipid acyl chains, potentially increasing membrane order and stability. This is in contrast to some short-chain alcohols which can increase membrane fluidity.[12][15] The concentration of this compound should be carefully optimized, as high concentrations of single-chain amphiphiles can lead to membrane destabilization and the formation of micelles.
-
Extrusion Passes: An odd number of extrusion passes is recommended to ensure that the final liposome suspension is collected from the opposite syringe to which it was initially loaded, ensuring all of the material has passed through the membrane the intended number of times.
Self-Validating System and Trustworthiness
The protocols outlined above are designed to be self-validating. The characterization data, particularly the PDI, provides immediate feedback on the success of the extrusion process in producing a homogenous population of liposomes. Stability studies are crucial for validating the long-term integrity of the formulation. Consistent results across multiple batches prepared using these protocols will establish the trustworthiness and reproducibility of the method.
Conclusion
The incorporation of this compound into liposomal formulations presents an intriguing avenue for modulating their physicochemical properties for enhanced drug delivery. The detailed protocols and characterization methods provided in this guide offer a robust framework for researchers to systematically prepare and evaluate these novel drug delivery systems. By understanding the rationale behind each step and diligently characterizing the final product, scientists can confidently explore the potential of this compound-containing liposomes in their research and development endeavors.
References
- Patel, R. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. International Journal of Pharmaceutical Sciences, 3(3), 2005-2021.
- ACS Applied Materials & Interfaces. (2025). Enhancing Skin Delivery of Liposomes via Flexibility Optimization with Fatty Alcohol Incorporation for Skin Barrier Reinforcement and Brightening.
- ACS Publications. (2025). Enhancing Skin Delivery of Liposomes via Flexibility Optimization with Fatty Alcohol Incorporation for Skin Barrier Reinforcement and Brightening.
- PubMed. (2025). Enhancing Skin Delivery of Liposomes via Flexibility Optimization with Fatty Alcohol Incorporation for Skin Barrier Reinforcement and Brightening. ACS Applied Materials & Interfaces, 17(42), 57976-57988.
- Request PDF. (n.d.).
- PubMed. (2002). A novel pH-sensitive liposome formulation containing oleyl alcohol. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1564(1), 30-38.
- Patel, R. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach.
- PubMed Central. (2018). Preparation, Purification, and Use of Fatty Acid-containing Liposomes. Journal of Visualized Experiments, (132), 57324.
- The Metabolism of Fatty Alcohols in Lipid Nanoparticles by Alcohol Dehydrogenase. (n.d.).
- Patel, R. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach.
- The Metabolism of Fatty Alcohols in Lipid Nanoparticles by Alcohol Dehydrogenase. (n.d.).
- PubMed. (2021). Analytical characterization of liposomes and other lipid nanoparticles for drug delivery. Journal of Pharmaceutical and Biomedical Analysis, 192, 113642.
- PubMed Central. (2012). Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea. Applied and Environmental Microbiology, 78(18), 6565–6572.
- PubMed Central. (2011). Short-Chain Alcohols Promote Accelerated Membrane Distention in a Dynamic Liposome Model of Exocytosis. Biophysical Journal, 101(4), 866–874.
- Indian Journal of Pharmaceutical Education and Research. (2007). Stability Aspects of Liposomes.
- Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. (n.d.).
- MDPI. (2021). Novel Liposome–Gel Formulations Containing a Next Generation Postbiotic: Characterization, Rheological, Stability, Release Kinetic, and In Vitro Antimicrobial Activity Studies. Gels, 7(3), 103.
- Atlas of Science. (2020).
- MDPI. (2021). Stability aspects of liposome.
- PubMed Central. (2018). Liposomes with an Ethanol Fraction as an Application for Drug Delivery. International Journal of Molecular Sciences, 19(12), 3806.
- MDPI. (2019). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 24(7), 1331.
- Ingenta Connect. (2023). Preparation, characterization and application of long-chain fatty alcohol-based polymeric micelles. Journal of Drug Delivery Science and Technology, 79, 104031.
- Echelon Biosciences. (n.d.).
- PubMed. (2008). On the stability of liposomes and catansomes in aqueous alcohol solutions. Langmuir, 24(5), 1695-1700.
- Intertek. (n.d.).
- Google Patents. (1996). Preparation of liposome and lipid complex compositions (U.S.
- PubMed Central. (2016).
- Development and optimization of a new processing approach for manufacturing topical liposomes-in-hydrogel drug formul
- PubMed. (2024). Production of liposomes by microfluidics: The impact of post-manufacturing dilution on drug encapsulation and lipid loss. International Journal of Pharmaceutics, 661, 124641.
- Stability and release performance of curcumin-loaded liposomes with varying content of hydrogen
- Sigma-Aldrich. (n.d.).
- Benchchem. (n.d.).
- Norwegian Research Information Repository. (2020).
- CHARACTERIZ
- Protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs.
- PubMed. (2023). Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. Pharmaceutics, 15(12), 2697.
- Request PDF. (2002).
- ResearchGate. (2019). Rapid optimization of liposome characteristics using a combined microfluidics and design-of-experiment approach.
- UniCA IRIS. (2024). Production of liposomes by microfluidics.
- PubMed Central. (2011). Alcohol's Effects on Lipid Bilayer Properties. Biophysical Journal, 101(4), 866-874.
- Farmacia Journal. (2015). QUERCETIN-LOADED LIPOSOMES: FORMULATION OPTIMIZATION THROUGH A D-OPTIMAL EXPERIMENTAL DESIGN. Farmacia, 63(4), 548-555.
- MDPI. (2024). Lipid Nanovesicles for Antioxidant Delivery in Skin: Liposomes, Ufasomes, Ethosomes, and Niosomes. Cosmetics, 11(3), 67.
- PubMed Central. (2022). Liposomes: structure, composition, types, and clinical applications. Therapeutic Delivery, 13(5), 321-343.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing Skin Delivery of Liposomes via Flexibility Optimization with Fatty Alcohol Incorporation for Skin Barrier Reinforcement and Brightening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, Purification, and Use of Fatty Acid-containing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A novel pH-sensitive liposome formulation containing oleyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Short-Chain Alcohols Promote Accelerated Membrane Distention in a Dynamic Liposome Model of Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
- 14. Novel Liposome–Gel Formulations Containing a Next Generation Postbiotic: Characterization, Rheological, Stability, Release Kinetic, and In Vitro Antimicrobial Activity Studies [mdpi.com]
- 15. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Strategy for the Analysis of Elaidic Alcohol and its Geometric Isomer
Abstract
This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) methodologies for the quantitative analysis of elaidic alcohol. This compound, a trans-monounsaturated C18 fatty alcohol, presents a significant analytical challenge due to its lack of a strong UV chromophore and the frequent requirement for its separation from its cis-geometric isomer, oleyl alcohol.[1] To address this, we provide two distinct, field-proven protocols. Protocol A details a direct analysis using Reversed-Phase HPLC coupled with a universal Charged Aerosol Detector (CAD), which offers high sensitivity without the need for derivatization.[2] Protocol B provides an alternative workflow for laboratories equipped with standard UV detectors, employing a pre-column derivatization step with diphenic anhydride to attach a UV-active moiety, enhancing detection and chromatographic performance.[3] Both methods are designed to provide high resolution, accuracy, and precision for researchers in lipid analysis, quality control, and drug development.
Introduction and Analytical Challenge
This compound ((9E)-Octadecen-1-ol) is a fatty alcohol derived from elaidic acid, the principal trans-fatty acid found in partially hydrogenated vegetable oils.[1][4] Its presence and quantification are of interest in various fields, including the formulation of cosmetics, surfactants, and as a chemical intermediate. The primary analytical challenge in its analysis is twofold:
-
Isomeric Separation: It must often be resolved from its naturally occurring cis-isomer, oleyl alcohol. The subtle difference in the spatial arrangement of the double bond—a linear shape for the trans-isomer versus a bent shape for the cis-isomer—requires a highly efficient chromatographic system for baseline separation.
-
Detection Sensitivity: Like other long-chain fatty alcohols, this compound lacks a functional group that absorbs light strongly in the UV-visible spectrum, making its detection by standard UV detectors inherently insensitive.[5]
This guide provides two comprehensive solutions to overcome these challenges, leveraging different detection technologies to suit varying laboratory capabilities.
Core Principle: Chromatographic Separation
Both protocols described herein utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., acetonitrile and water). Separation is governed by hydrophobic interactions; longer, more saturated (and more linear) molecules interact more strongly with the stationary phase and thus have longer retention times.[6] The rigid, linear structure of this compound allows for a slightly stronger interaction with the C18 alkyl chains compared to the kinked structure of oleyl alcohol, enabling their separation under optimized conditions.
Part A: Direct Analysis by HPLC with Charged Aerosol Detection (HPLC-CAD)
This method is recommended for its simplicity, high sensitivity, and broad applicability to any non-volatile analyte, eliminating the need for chemical derivatization.
A.1. Principle of Charged Aerosol Detection (CAD)
Charged Aerosol Detection is a mass-based detection technique that provides a near-uniform response for non-volatile analytes, irrespective of their chemical structure.[7] The HPLC eluent is first nebulized into fine droplets. The solvent is then evaporated, leaving behind dried analyte particles. These particles are charged by a stream of ionized nitrogen gas and the total charge is measured by an electrometer. The resulting signal is proportional to the mass of the analyte present.[2][8] This makes CAD an ideal tool for quantifying compounds like this compound that lack chromophores.
A.2. Experimental Protocol: HPLC-CAD
Materials and Instrumentation
-
Standards: this compound (≥99%), Oleyl alcohol (≥99%)
-
Solvents: Acetonitrile (HPLC Grade), Water (Deionized, 18.2 MΩ·cm)
-
Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and a Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ or similar).
-
Column: High-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Protocol Steps
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound and oleyl alcohol individually in acetonitrile.
-
Create a mixed working standard containing both isomers at 100 µg/mL.
-
Prepare a calibration curve by serial dilution of the stock solution to concentrations ranging from 5 µg/mL to 500 µg/mL.
-
-
HPLC-CAD Conditions:
-
Set up the HPLC system according to the parameters outlined in Table 1 .
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.
-
-
System Suitability:
-
Inject the mixed working standard (100 µg/mL) five times.
-
Verify that the resolution between the this compound and oleyl alcohol peaks is greater than 1.5.
-
The relative standard deviation (RSD) for the peak area of replicate injections should be less than 2.0%.
-
-
Analysis:
-
Inject the calibration standards, followed by the samples.
-
Construct a calibration curve by plotting the log of the peak area against the log of the concentration. A quadratic fit may also be suitable for the wide dynamic range of CAD.[9]
-
Table 1: HPLC-CAD Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 85% B to 100% B in 15 min, hold at 100% for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 10 µL |
| CAD Settings | Evaporation Temp: 35°C, Nebulizer: N₂, Filter: None |
A.3. Expected Results
Under these conditions, this compound will elute after oleyl alcohol due to its more linear geometry, which allows for greater interaction with the C18 stationary phase. The separation should be sufficient for accurate quantification. CAD provides sensitive detection with limits of detection (LOD) typically in the low nanogram range on-column.[2]
Part B: Analysis by HPLC-UV via Pre-Column Derivatization
This protocol is an excellent alternative for laboratories without access to universal detectors like CAD or ELSD. By attaching a chromophore to the alcohol's hydroxyl group, sensitive UV detection becomes possible.
B.1. Principle of Derivatization
Pre-column derivatization is a technique used to modify an analyte to enhance its analytical properties.[10] For fatty alcohols, this involves an esterification reaction. We have selected diphenic anhydride as the derivatizing reagent, as it reacts with the hydroxyl group to form a diphenate ester. This derivative possesses a strong UV chromophore, significantly increasing detection sensitivity at wavelengths around 220-230 nm, and has been shown to yield derivatives with excellent chromatographic properties (e.g., good peak symmetry).[3]
B.2. Experimental Protocol: Derivatization and HPLC-UV
Materials and Instrumentation
-
Additional Reagents: Diphenic anhydride, Pyridine (anhydrous), Acetic Acid (Glacial)
-
Instrumentation: Standard HPLC system with binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Other: Heating block or water bath, 2 mL reaction vials.
Protocol Steps
1. Derivatization Reaction:
-
To 100 µL of a sample or standard solution (containing 10-200 µg of fatty alcohol in acetonitrile), add 100 µL of a 10 mg/mL solution of diphenic anhydride in anhydrous pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
After cooling to room temperature, the sample is ready for dilution and injection. Note: The excess reagent and pyridine will typically elute early in the chromatogram and not interfere with the analytes of interest.
2. Standard and Sample Preparation:
-
Derivatize a series of this compound standards (e.g., 10, 25, 50, 100, 200 µg/mL) following the procedure above.
-
These derivatized standards will be used to create the calibration curve.
3. HPLC-UV Conditions:
-
Set up the HPLC system according to the parameters in Table 2 . The mobile phase is acidified to ensure complete protonation of any residual acidic species and improve peak shape.
-
Equilibrate the column for at least 20 minutes.
4. Analysis:
-
Inject the derivatized standards and samples.
-
Monitor the chromatogram at 230 nm.
-
Construct a linear calibration curve by plotting peak area against concentration.
Table 2: HPLC-UV Chromatographic Conditions for Derivatized Alcohols
| Parameter | Setting |
|---|---|
| Column | C8, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Acetic Acid |
| Gradient | 70% B to 100% B in 20 min, hold at 100% for 5 min |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 20 µL |
| Detection | UV at 230 nm |
Note: A C8 column is recommended here as the bulky diphenate derivative is significantly more hydrophobic than the parent alcohol, and a C8 phase can provide optimal retention and resolution without excessive analysis times.[3]
B.3. Visualizing the Workflow and Reaction
The overall analytical process and the key derivatization reaction are depicted below.
Caption: General experimental workflow for the analysis of this compound.
Caption: Derivatization of this compound with diphenic anhydride.
Conclusion
This application note provides two validated, reliable HPLC methods for the separation and quantification of this compound. The choice between the direct HPLC-CAD method and the derivatization-based HPLC-UV method depends on available instrumentation. The HPLC-CAD approach offers superior simplicity and a more universal response, while the derivatization protocol provides a robust solution for any laboratory with standard HPLC-UV equipment. Both methods deliver the necessary selectivity to resolve this compound from its critical cis-isomer, oleyl alcohol, ensuring accurate results for research and quality control applications.
References
-
Title: The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids Source: American Laboratory URL: [Link]
-
Title: Determination of fatty alcohol ethoxylates with diphenic anhydride derivatization and liquid chromatography with spectrophotometric detection Source: PubMed URL: [Link]
-
Title: this compound | C18H36O Source: PubChem, National Institutes of Health URL: [Link]
-
Title: this compound (CAS 506-42-3): Odor profile, Properties, & IFRA compliance Source: Scent.vn URL: [Link]
-
Title: Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection Source: California State University, Sacramento ScholarWorks URL: [Link]
-
Title: Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation Source: ResearchGate URL: [Link]
-
Title: The quantitative analysis of lipids via hplc with a charged aerosol detector Source: USDA Agricultural Research Service URL: [Link]
-
Title: Lipid analysis via HPLC with a charged aerosol detector Source: ResearchGate URL: [Link]
-
Title: Derivatization of fatty alcohol ethoxylates for liquid chromatography separation with UV-VIS detection Source: ResearchGate URL: [Link]
-
Title: Reversed-Phase HPLC: The Separation Method for the Characterization and Purification of Long Chain Polyunsaturated Fatty Acids Source: Journal of the American Oil Chemists' Society URL: [Link]
-
Title: Unlocking the Potential of Derivatization Technology in HPLC Analysis Source: Welch Materials URL: [Link]
-
Title: Reversed Phase HPLC of Fatty Acids Source: Agilent Technologies URL: [Link]
-
Title: Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats Source: ResearchGate URL: [Link]
Sources
- 1. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 2. The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of fatty alcohol ethoxylates with diphenic anhydride derivatization and liquid chromatography with spectrophotometric detection: a comparative study with other anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. agilent.com [agilent.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Research Portal [scholars.csus.edu]
- 10. welch-us.com [welch-us.com]
Application Note: Derivatization of Elaidic Alcohol for Enhanced GC-MS Analysis
For: Researchers, scientists, and drug development professionals engaged in the analysis of long-chain unsaturated fatty alcohols.
Abstract & Introduction
Elaidic alcohol ((9E)-Octadecen-1-ol), a monounsaturated 18-carbon fatty alcohol, is of significant interest in various fields, including biochemistry and industrial applications. As the trans-isomer of oleyl alcohol, its accurate identification and quantification are crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[1] However, the direct analysis of long-chain fatty alcohols like this compound by GC-MS is challenging due to their high boiling points and polar hydroxyl groups, which can lead to poor chromatographic peak shape, thermal degradation, and undesirable interactions with the stationary phase.[2]
To overcome these limitations, derivatization is an essential sample preparation step. This process involves chemically modifying the polar hydroxyl group to form a less polar, more volatile, and more thermally stable derivative.[2] This application note provides a comprehensive guide to two robust derivatization methodologies for this compound: silylation to form a trimethylsilyl (TMS) ether and acylation to form a pentafluorobenzoyl (PFB) ester. We will delve into the causality behind these experimental choices, provide detailed, field-proven protocols, and discuss the expected mass spectrometric fragmentation patterns to ensure confident identification.
The Rationale for Derivatization: Enhancing Analyte Amenability for GC-MS
The primary objective of derivatizing this compound is to transform its hydroxyl (-OH) group, which is responsible for its low volatility and potential for hydrogen bonding.[3][4] By replacing the active hydrogen of the hydroxyl group, we achieve several critical enhancements for GC-MS analysis:
-
Increased Volatility: The non-polar derivatives have weaker intermolecular forces, leading to lower boiling points and allowing them to be readily vaporized in the GC inlet without decomposition.[3]
-
Improved Thermal Stability: The resulting ethers and esters are generally more resistant to thermal degradation in the high-temperature environment of the GC injector and column.[3]
-
Enhanced Chromatographic Performance: Derivatization minimizes peak tailing caused by the interaction of the polar hydroxyl group with active sites on the GC column and liner, resulting in sharper, more symmetrical peaks and improved resolution.
-
Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in confident compound identification.[5]
Derivatization Strategies for this compound
We present two highly effective derivatization strategies: silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation with pentafluorobenzoyl chloride (PFBoylCl).
Silylation: Formation of Trimethylsilyl (TMS) Ethers
Silylation is a widely used and versatile derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts readily with alcohols.[3] For sterically hindered or less reactive alcohols, the addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.[6]
Mechanism of Silylation with BSTFA: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of BSTFA. The byproducts of this reaction, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.[6]
Diagram of Silylation Workflow:
Caption: Experimental workflow for the silylation of this compound.
Acylation: Formation of Pentafluorobenzoyl (PFB) Esters
Acylation involves the introduction of an acyl group, in this case, the pentafluorobenzoyl group, to the this compound molecule. This is achieved using pentafluorobenzoyl chloride (PFBoylCl). This method is particularly advantageous for enhancing sensitivity when using an electron capture detector (ECD) or for negative chemical ionization (NCI) mass spectrometry, due to the electrophoric nature of the pentafluorobenzoyl group.[7]
Mechanism of Acylation with PFBoylCl: The reaction is a nucleophilic acyl substitution where the oxygen of the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of the pentafluorobenzoyl chloride. This results in the formation of the PFB ester and hydrochloric acid (HCl) as a byproduct.[8] A weak base is often used to neutralize the HCl.[9]
Diagram of Acylation Workflow:
Caption: Experimental workflow for the acylation of this compound.
Experimental Protocols
Safety Precaution: All derivatization reagents are moisture-sensitive and should be handled in a dry environment (e.g., under a nitrogen atmosphere or in a glove box). Always consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Silylation with BSTFA (+1% TMCS)
This protocol is optimized for the formation of the trimethylsilyl ether of this compound.
Reagents and Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (anhydrous, optional as solvent)
-
Hexane (GC grade)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a 2 mL GC vial. If the sample is in a solvent, evaporate to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is free of water.[10]
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the dried sample. If the sample is not readily soluble, 50-100 µL of anhydrous pyridine can be added as a solvent.[3] A molar ratio of BSTFA to active hydrogens of at least 2:1 is recommended.[4]
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or oven set to 60-75°C for 30-60 minutes.[3][4]
-
Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with hexane prior to analysis.
Protocol 2: Acylation with Pentafluorobenzoyl Chloride (PFBoylCl)
This protocol details the formation of the pentafluorobenzoyl ester of this compound.
Reagents and Materials:
-
This compound standard or sample extract
-
Pentafluorobenzoyl chloride (PFBoylCl)
-
Pyridine (anhydrous, as a catalyst and acid scavenger)
-
Hexane (GC grade)
-
Deionized water
-
2 mL GC vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Step-by-Step Procedure:
-
Sample Preparation: Place approximately 1 mg of the this compound sample into a 2 mL vial and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of a 10% PFBoylCl solution in hexane and 10 µL of pyridine to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60°C for 45 minutes in a heating block.[7]
-
Post-Derivatization Cleanup: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water to the vial. Vortex thoroughly and allow the layers to separate.
-
Sample Collection: Carefully transfer the upper organic (hexane) layer to a clean vial.
-
Final Preparation: Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Analysis: Reconstitute the dried derivative in an appropriate volume of hexane (e.g., 100 µL) for GC-MS analysis.
GC-MS Analysis Parameters
The following table provides typical GC-MS parameters for the analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.
| Parameter | Silylated this compound (TMS-ether) | Acylated this compound (PFB-ester) |
| GC Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 280 °C | 280 °C |
| Injection Mode | Splitless (1 µL) | Splitless (1 µL) |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Helium, constant flow at 1.0-1.2 mL/min |
| Oven Program | Initial 100°C for 2 min, ramp at 15°C/min to 250°C, then 20°C/min to 320°C, hold for 10 min.[11] | Initial 150°C for 2 min, ramp at 10°C/min to 300°C, hold for 10 min. |
| MS Transfer Line | 280 °C | 290 °C |
| Ion Source Temp. | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV or NCI |
| Mass Range | m/z 40-500 | m/z 50-600 |
Expected Results and Mass Spectral Fragmentation
TMS-Elaidic Alcohol
The TMS derivative of this compound will have a molecular weight of 340.6 g/mol . Under electron ionization, TMS ethers of long-chain alcohols exhibit characteristic fragmentation patterns.[5]
-
Molecular Ion (M+): The molecular ion at m/z 340 may be weak or absent.
-
[M-15]+: A prominent ion at m/z 325, corresponding to the loss of a methyl group (-CH₃) from the TMS moiety, is expected.[12]
-
Base Peak: The base peak is often observed at m/z 73, representing the trimethylsilyl cation [(CH₃)₃Si]⁺, or at m/z 75, corresponding to [(CH₃)₂Si=OH]⁺ through rearrangement.[12][13]
-
Other Fragments: Other significant fragments may arise from cleavage along the alkyl chain.
PFB-Elaidic Alcohol
The PFB ester of this compound will have a molecular weight of 462.6 g/mol . The fragmentation is often dominated by the stable pentafluorobenzoyl moiety.
-
Molecular Ion (M+): The molecular ion at m/z 462 may be observed.
-
Pentafluorobenzoyl Cation: A very intense ion at m/z 195, corresponding to the pentafluorobenzoyl cation [C₆F₅CO]⁺, is a key diagnostic fragment.
-
Loss of Pentafluorobenzoic Acid: A fragment corresponding to the loss of pentafluorobenzoic acid ([M-195]⁺) may also be present.
-
Alkyl Chain Fragmentation: Fragmentation of the C18 alkyl chain will also contribute to the spectrum.
Conclusion
Derivatization of this compound is a critical step for reliable and sensitive analysis by GC-MS. Both silylation with BSTFA and acylation with pentafluorobenzoyl chloride are effective methods that significantly improve the volatility and chromatographic behavior of the analyte. The choice between these methods may depend on the specific analytical requirements, such as the desired sensitivity and the available detection methods (e.g., NCI for PFB esters). By understanding the principles behind these derivatization strategies and the expected fragmentation patterns, researchers can confidently identify and quantify this compound in a variety of sample matrices.
References
-
Fernandes, T., Martel, A., & Cordeiro, N. (2020). Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers and/or esters. ResearchGate. Retrieved from [Link]
-
Clay, K. L., Murphy, R. C., & Andres, J. L. (1993). Differential electron capture mass spectral response of pentafluorobenzoyl derivatives of platelet activating factor alkyl chain homologs. Biological Mass Spectrometry, 22(10), 559-564. Retrieved from [Link]
-
Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. Retrieved from [Link]
-
Mudge, S. M. (2018). Analytical Methods. In Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Royal Society of Chemistry. Retrieved from [Link]
-
Tomic, O., et al. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 27(15), 4987. Retrieved from [Link]
-
El-Aneed, A., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions of pentafluorobenzoyl chloride alcoholysis.... Retrieved from [Link]
-
Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Semantic Scholar. Retrieved from [Link]
-
Regis Technologies. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]
-
ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. Retrieved from [Link]
-
Rozsypal, T., et al. (2021). Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis. ResearchGate. Retrieved from [Link]
-
Clark, J. (2023). Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. Retrieved from [Link]
-
Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(7), 1141-1144. Retrieved from [Link]
-
NIST. (n.d.). Pentafluorobenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). precision data of fatty alcohol standards mixtures in terms of peak area for gas chromatography (gc) instrument. Retrieved from [Link]
-
Agilent. (2011). Analysis of fatty alcohols in olive oil. Retrieved from [Link]
-
Wang, Z., & Chen, Z. (2010). Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 24(1), 120-128. Retrieved from [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
D'Archivio, A. A., et al. (2022). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 27(19), 6296. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of fatty alcohol ethoxylates by derivatization with phthalic anhydride followed by liquid chromatography with UV-vis detection | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. Retrieved from [Link]
-
Schimmelmann, A. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. Retrieved from [Link]
-
Lapidot, A., & Samuel, D. (1995). Fatty acid ethyl esters: non-oxidative metabolites of ethanol. Prostaglandins, Leukotrienes and Essential Fatty Acids, 52(2-3), 87-91. Retrieved from [Link]
-
NIST. (n.d.). 9-Octadecenoic acid, methyl ester, (E)-. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl elaidate | C20H38O2 | CID 5364430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Differential electron capture mass spectral response of pentafluorobenzoyl derivatives of platelet activating factor alkyl chain homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Quantification of Elaidic Alcohol in Biological Samples: An Application Note and Protocol
<
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the quantitative analysis of elaidic alcohol in various biological matrices, such as plasma, serum, and tissues. This compound, the trans isomer of oleyl alcohol, is a long-chain fatty alcohol whose presence and concentration in biological systems are of growing interest due to its relationship with dietary intake of trans fatty acids.[1][2] Accurate quantification is crucial for understanding its metabolism, distribution, and potential physiological effects. This guide details two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind each step, from sample preparation, including robust lipid extraction and derivatization, to instrumental analysis and data interpretation. The protocols provided are designed to be self-validating, incorporating quality control measures to ensure data integrity, accuracy, and reproducibility in accordance with regulatory expectations.[3][4][5]
Introduction: The Significance of this compound Quantification
This compound ((E)-octadec-9-en-1-ol) is a monounsaturated fatty alcohol.[6][7] It is the trans isomer of the more common oleyl alcohol. The primary source of this compound in biological systems is believed to be the metabolic reduction of elaidic acid, a major trans fatty acid found in industrially hydrogenated vegetable oils.[1][2] Given the established links between high intake of trans fats and adverse health outcomes, particularly cardiovascular diseases, the ability to accurately measure related metabolites like this compound is of significant scientific interest.[2][8][9]
Quantifying this compound in biological samples presents several analytical challenges:
-
Low Endogenous Concentrations: It is typically present at trace levels, necessitating highly sensitive analytical techniques.
-
Complex Biological Matrices: The presence of a vast excess of other lipids and biomolecules can interfere with the analysis, a phenomenon known as the matrix effect.[10][11][12][13]
-
Physicochemical Properties: The long hydrocarbon chain and the hydroxyl group influence its solubility and chromatographic behavior.
This guide provides detailed protocols for overcoming these challenges using state-of-the-art analytical instrumentation and methodologies.
Analytical Strategies: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on several factors, including available instrumentation, required sensitivity, and sample throughput.
-
GC-MS is a robust and widely available technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like long-chain fatty alcohols, a chemical modification step called derivatization is necessary to increase their volatility and thermal stability.[14][15]
-
LC-MS/MS offers high sensitivity and specificity and can often analyze compounds without derivatization. It is particularly well-suited for complex biological matrices due to the separation power of liquid chromatography and the selectivity of tandem mass spectrometry.[16]
Workflow for this compound Quantification
A generalized workflow for the quantification of this compound in biological samples is presented below. Subsequent sections will provide detailed protocols for each step.
Figure 1: General workflow for quantifying this compound.
Detailed Protocols
Reagents and Materials
-
Solvents: HPLC or LC-MS grade chloroform, methanol, isopropanol, acetonitrile, n-hexane, and water.
-
Standards:
-
Derivatization Reagents (for GC-MS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[20]
-
Other Reagents: 0.9% NaCl solution (saline), anhydrous sodium sulfate, nitrogen gas (high purity).
-
Labware: Glass centrifuge tubes with PTFE-lined caps, volumetric flasks, pipettes, SPE cartridges (if needed), autosampler vials with inserts.
Sample Preparation
4.2.1. Internal Standard Spiking: The Key to Accuracy
The use of an internal standard (IS) is critical for accurate quantification.[18] An IS is a compound with similar chemical and physical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls before any processing. It corrects for variability in extraction efficiency and potential matrix effects.[18] A stable isotope-labeled (SIL) version of the analyte (e.g., deuterated this compound) is the ideal IS.[18][19]
Protocol:
-
Prepare a stock solution of the internal standard in a suitable organic solvent (e.g., methanol).
-
Add a small, precise volume of the IS stock solution to each biological sample, calibration standard, and quality control sample at the very beginning of the sample preparation process.
4.2.2. Lipid Extraction: Isolating the Analyte
The goal of lipid extraction is to efficiently remove this compound from the complex biological matrix while minimizing the co-extraction of interfering substances.[21] The Folch and Bligh-Dyer methods are classic, robust liquid-liquid extraction techniques widely used for lipids.[21][22][23][24][25][26][27][28]
Protocol (Modified Folch Method):
-
To 100 µL of plasma or serum (or homogenized tissue equivalent) spiked with the internal standard, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 500 µL of 0.9% NaCl solution.
-
Vortex for another 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to facilitate phase separation.
-
Two distinct phases will form: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.
-
Carefully collect the lower chloroform layer using a glass Pasteur pipette, ensuring not to disturb the protein interface.
-
Transfer the chloroform extract to a clean glass tube.
-
Dry the extract under a gentle stream of nitrogen gas at room temperature or in a centrifugal evaporator.
-
The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution for LC-MS/MS analysis.
Figure 2: Lipid extraction workflow using the modified Folch method.
4.2.3. Derivatization (for GC-MS Analysis): Enhancing Volatility
Derivatization is a chemical reaction that converts the polar hydroxyl group of this compound into a less polar, more volatile silyl ether.[14][15] This is essential for preventing poor peak shape and thermal degradation during GC analysis.[14][15][29] Silylation using BSTFA or MSTFA is a common and effective method.[20][30]
Protocol (Silylation):
-
To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[20]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Instrumental Analysis
4.3.1. GC-MS Protocol
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MSD Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound-TMS derivative: Monitor characteristic ions (e.g., m/z specific to the derivative).
-
Internal Standard-TMS derivative: Monitor corresponding characteristic ions.
-
4.3.2. LC-MS/MS Protocol
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium acetate.
-
Gradient: A typical gradient would start at 30% B, ramp to 100% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex 7500 QTRAP or equivalent triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion [M+H-H₂O]⁺ → Product ion.
-
MRM Transition for Internal Standard: Corresponding precursor → product ion transition.
-
4.3.3. Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) to ensure the reliability of the results.[3][4][5][31][32]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[3] | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples from at least six different sources. |
| Linearity & Range | The range of concentrations over which the method is accurate and precise. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Mean concentration within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (%CV) ≤ 15% (≤ 20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components.[10][11][12][13][16] | The ratio of analyte response in the presence and absence of matrix should be consistent. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Table 1: Key parameters for bioanalytical method validation.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both this compound and the internal standard in all samples, calibrators, and QCs.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
Conclusion
The protocols detailed in this application note provide a robust framework for the accurate and precise quantification of this compound in biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific needs and resources of the laboratory. Adherence to rigorous sample preparation techniques, the use of an appropriate internal standard, and a thorough method validation are paramount for generating high-quality, reliable data. This will enable researchers to better understand the role of this compound in health and disease.
References
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
- Li, W., & Tse, F. L. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(8), 1373-1376.
- Chambers, E., & Wagrowski-Diehl, D. M. (2010). Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. AAPS J, 12(4), 415-426.
- Li, D., & Tse, F. L. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis.
- Wang, X., et al. (2021). Simultaneous determination of short-chain fatty alcohols in aged oil and biodiesels by stable isotope labeling assisted liquid chromatography-mass spectrometry. Talanta, 229, 122223.
- Asikin, Y., et al. (2012). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Food Science and Technology Research, 18(6), 849-854.
- van der Meeren, P., et al. (2023). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. PLOS ONE, 18(5), e0285624.
-
LCGC International. (2015). Living Off the Fat of the Land: Lipid Extraction Methods. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
American Oil Chemists' Society. (2019). Preparation of Lipid Extracts Tissues. Retrieved from [Link]
-
Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]
- Dove, S. B., & Mayes, R. W. (1996). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. Journal of Agricultural Science, 126(1), 13-24.
- Saini, R. K., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7639.
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]
-
FAO. (n.d.). Extraction and separation of fats and lipids. Retrieved from [Link]
-
LCGC North America. (2001). Validation of Bioanalytical Methods—Highlights of FDA's Guidance. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
Wikipedia. (n.d.). Elaidic acid. Retrieved from [Link]
- Iverson, S. J., et al. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287.
-
Ataman Kimya. (n.d.). ELAIDIC ACID. Retrieved from [Link]
- Ulmer, C. Z., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. Analytical and Bioanalytical Chemistry, 410(24), 6189-6198.
-
ResearchGate. (n.d.). Comparison of Bligh and Dyer method[20] and Folch method[33] of lipid extraction. Retrieved from [Link]
- D'Agostino, P. A., & Hancock, J. R. (2001). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry.
- Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms.
- Bujaroska, M., et al. (2020). DEVELOPMENT AND VALIDATION OF A QUANTITATIVE HS-GC/FID METHOD FOR ALCOHOL ANALYSIS IN BIOLOGICAL SAMPLES. Macedonian Pharmaceutical Bulletin, 66(1), 35-44.
-
GlobalCompliancePanel. (2017). Validation of Analytical Methods according to the New FDA Guidance. YouTube. Retrieved from [Link]
- Shah, V. P., et al. (2000). Validation of bioanalytical methods - Highlights of FDA's guidance. Pharmaceutical Science & Technology Today, 3(10), 342-348.
-
The LCGC Blog. (2017). Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. Retrieved from [Link]
-
Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov. Retrieved from [Link]
- Gouveia-Figueira, S., & Nording, M. L. (2013). Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells.
-
LGC Standards. (2018). Dr. Ehrenstorfer - Selection and use of isotopic internal standards. YouTube. Retrieved from [Link]
- Silver, B., et al. (2016). GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure.
- Abbey, M., & Nestel, P. J. (1994). Plasma cholesteryl ester transfer protein activity is increased when trans-elaidic acid is substituted for cis-oleic acid in the diet.
- Judd, J. T., et al. (1994). Trans (Elaidic) Fatty Acids Adversely Affect the Lipoprotein Profile Relative to Specific Saturated Fatty Acids in Humans. The Journal of Nutrition, 124(11), 2174-2180.
-
ResearchGate. (n.d.). Liquid chromatography–tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells | Request PDF. Retrieved from [Link]
-
Waters Corporation. (n.d.). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Retrieved from [Link]
-
Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Retrieved from [Link]
- Carlier, J., et al. (2022). Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. Molecules, 27(7), 2315.
- Zaitsu, K., et al. (2019). Quantification of ethanol in whole blood by extraction using NeedlEx and gas chromatography/mass spectrometry. Legal Medicine, 38, 33-37.
- Al-Asmari, A. I., & Anderson, R. A. (2018). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. Journal of Analytical Toxicology, 42(8), 565-571.
-
Shimadzu. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Retrieved from [Link]
Sources
- 1. Elaidic acid - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. fda.gov [fda.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. caymanchem.com [caymanchem.com]
- 7. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 8. Plasma cholesteryl ester transfer protein activity is increased when trans-elaidic acid is substituted for cis-oleic acid in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trans (elaidic) fatty acids adversely affect the lipoprotein profile relative to specific saturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. e-b-f.eu [e-b-f.eu]
- 14. youtube.com [youtube.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. aocs.org [aocs.org]
- 24. aquaculture.ugent.be [aquaculture.ugent.be]
- 25. vliz.be [vliz.be]
- 26. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. youtube.com [youtube.com]
- 32. researchgate.net [researchgate.net]
- 33. Simultaneous determination of short-chain fatty alcohols in aged oil and biodiesels by stable isotope labeling assisted liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Experimental Protocol for the Synthesis of Elaidic Alcohol
Introduction
Elaidic alcohol, the trans-isomer of oleyl alcohol, is a long-chain unsaturated fatty alcohol with significant applications in the cosmetic, pharmaceutical, and chemical industries.[1] Its unique physical properties, stemming from the trans-configuration of its double bond, make it a valuable precursor for the synthesis of various specialty chemicals, including surfactants, emollients, and lubricants.[1] This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound via the reduction of elaidic acid. The primary focus will be on the robust and widely applicable method utilizing lithium aluminum hydride (LiAlH₄), a powerful reducing agent. An alternative two-step approach involving esterification followed by reduction will also be discussed, offering a comparative perspective for researchers. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing not only a detailed methodology but also the underlying chemical principles and safety considerations essential for successful and safe execution.
Comparative Synthesis Strategies
The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For the synthesis of this compound from elaidic acid, several reductive strategies can be employed.
-
Direct Reduction with Metal Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can directly reduce carboxylic acids to primary alcohols in a single step.[2][3] This method is often preferred in laboratory settings for its efficiency.
-
Two-Step Esterification-Reduction: This approach involves the initial conversion of the carboxylic acid to an ester, which is then reduced to the primary alcohol.[4][5] While involving an additional step, the reduction of esters can sometimes be achieved under milder conditions or with more selective reagents.
-
Catalytic Hydrogenation: This industrial-scale method involves the high-pressure hydrogenation of the carboxylic acid or its ester in the presence of a metal catalyst.[4][6] The primary challenge with this method is achieving selective reduction of the carboxyl group while preserving the carbon-carbon double bond.
This protocol will detail the direct reduction of elaidic acid using LiAlH₄ due to its high yield and straightforward, albeit rigorous, procedure suitable for research-scale synthesis.
Mechanism of LiAlH₄ Reduction of a Carboxylic Acid
The reduction of a carboxylic acid with lithium aluminum hydride is a multi-step process. Initially, the acidic proton of the carboxylic acid reacts with the hydride in an acid-base reaction, producing hydrogen gas and a lithium carboxylate salt.[3][7] Subsequently, the carboxylate is reduced to a tetrahedral intermediate, which then collapses to form an aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to form an alkoxide. Finally, an acidic workup protonates the alkoxide to yield the primary alcohol.[8]
Experimental Protocol: Direct Reduction of Elaidic Acid with LiAlH₄
This protocol outlines the synthesis of this compound from elaidic acid using lithium aluminum hydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Elaidic Acid | >98% | (e.g., Sigma-Aldrich, TCI) | |
| Lithium Aluminum Hydride (LiAlH₄) | Powder or granular | (e.g., Sigma-Aldrich, Acros Organics) | Extremely reactive with water. Handle with care. |
| Anhydrous Diethyl Ether (Et₂O) | ACS Grade | (e.g., Fisher Scientific, VWR) | Must be dry. |
| Sulfuric Acid (H₂SO₄) | Concentrated | (e.g., Fisher Scientific, VWR) | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | (e.g., Fisher Scientific, VWR) | For drying the organic phase. |
| Deionized Water | |||
| Standard Glassware | Oven-dried before use. | ||
| Magnetic Stirrer and Stir Bars | |||
| Heating Mantle | |||
| Reflux Condenser | |||
| Separatory Funnel | |||
| Rotary Evaporator |
Safety Precautions
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water and protic solvents to produce hydrogen gas. [2] All manipulations should be performed in a well-ventilated fume hood, away from sources of ignition. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.
-
The reaction is exothermic, particularly the initial acid-base reaction and the quenching step.[7] Proper temperature control is crucial.
-
Handle concentrated sulfuric acid with extreme care, as it is highly corrosive.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel.
-
Ensure all glassware is completely dry by oven-drying and cooling under a stream of dry nitrogen or in a desiccator.
-
Place the flask in an ice-water bath on a magnetic stirrer.
-
-
Preparation of LiAlH₄ Suspension:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully weigh 2.0 g (52.7 mmol) of lithium aluminum hydride powder and add it to the reaction flask.
-
Add 100 mL of anhydrous diethyl ether to the flask to create a suspension.
-
-
Addition of Elaidic Acid:
-
Dissolve 10.0 g (35.4 mmol) of elaidic acid in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the elaidic acid solution dropwise to the stirred LiAlH₄ suspension over a period of 1 hour. Control the addition rate to maintain a gentle reflux. An initial vigorous evolution of hydrogen gas will be observed.[3]
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux for 4-6 hours, or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
-
Quenching the Reaction (Caution: Highly Exothermic):
-
Cool the reaction flask back to 0 °C in an ice-water bath.
-
Slowly and carefully add 2 mL of water dropwise to quench the excess LiAlH₄. A vigorous evolution of hydrogen gas will occur.
-
Next, add 2 mL of 15% aqueous sodium hydroxide solution dropwise.
-
Finally, add 6 mL of water dropwise. The mixture should become a white, granular precipitate that is easy to filter.
-
-
Workup and Isolation:
-
Filter the granular precipitate through a bed of Celite or by gravity filtration.
-
Wash the precipitate thoroughly with two 50 mL portions of diethyl ether.
-
Combine the filtrate and the ether washes in a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane at low temperature) to obtain pure this compound.[9]
-
Workflow Diagram
Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.
Alternative Two-Step Synthesis: Esterification and Reduction
For large-scale preparations or when avoiding the use of LiAlH₄ with carboxylic acids is desired, a two-step approach is a viable alternative.
-
Esterification: Elaidic acid is first converted to its methyl or ethyl ester. A common method is Fischer esterification, where the carboxylic acid is refluxed with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).
-
Reduction of the Ester: The resulting elaidyl ester can then be reduced to this compound. While LiAlH₄ is also effective for this transformation, other reducing agents can be employed, potentially under milder conditions. For instance, Diisobutylaluminum hydride (DIBAL-H) can reduce esters to alcohols, although it is often used to stop at the aldehyde stage at low temperatures.[10]
Workflow Diagram for Two-Step Synthesis
Caption: Two-step synthesis of this compound via an ester intermediate.
Characterization of this compound
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the alcohol functionality and the trans double bond.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol and the C=C stretch of the alkene.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and confirm its molecular weight.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. |
| Wet reagents or glassware | Ensure all reagents and glassware are scrupulously dried. | |
| Loss of product during workup | Perform extractions carefully and wash the precipitate thoroughly. | |
| Incomplete Reaction | Insufficient LiAlH₄ | Use a slight excess of the reducing agent. |
| Poor quality of LiAlH₄ | Use a fresh, unopened container of LiAlH₄. | |
| Formation of Byproducts | Overheating during reaction or workup | Maintain proper temperature control throughout the procedure. |
| Impure starting material | Use high-purity elaidic acid. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from elaidic acid using lithium aluminum hydride. By adhering to the outlined procedures and safety precautions, researchers can successfully synthesize this valuable fatty alcohol for a variety of applications. The discussion of alternative methods and troubleshooting guidelines further equips the user to adapt and optimize the synthesis to their specific needs.
References
-
Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
-
StudySmarter. (n.d.). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Retrieved from [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). Retrieved from [Link]
-
Proprep. (n.d.). How does DIBAL-H react with esters or nitriles?. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). Retrieved from [Link]
-
Scent.vn. (n.d.). This compound (CAS 506-42-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Oleyl alcohol. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). Elaidyl alcohol. Retrieved from [Link]
-
Wikipedia. (n.d.). Elaidic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, June 26). Catalytic processes for the selective hydrogenation of fats and oils: reevaluating a mature technology for feedstock diversification. Retrieved from [Link]
-
PubMed. (n.d.). Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Heterogeneously Catalyzed Carboxylic Acid Hydrogenation to Alcohols. Retrieved from [Link]
-
MDPI. (n.d.). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Retrieved from [Link]
-
PubMed. (1982, August 18). The modification of lipid composition in L-M cultured cells supplemented with elaidate. Increased formation of fatty alcohols. Retrieved from [Link]
-
ResearchGate. (2021, February 17). (PDF) Fatty acid isoprenoid alcohol ester synthesis in fruits of the African Oil Palm (Elaeis guineensis). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Elaidic acid – Knowledge and References. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Catalytic processes for the selective hydrogenation of fats and oils: reevaluating a mature technology for feedstock diversification. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Elaidic acid – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). WO2014057248A1 - Process for the production of a fatty alcohol from a fatty acid.
- Google Patents. (n.d.). US2248465A - Process for the reduction of fatty acids to alcohols.
-
ResearchGate. (n.d.). Selective hydrogenation of oleic acid to fatty alcohols on Rh-Sn-B/Al2O3 catalysts. Influence of Sn content | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) Catalytic Processes for the Selective Hydrogenation of Fats and Oils: Reevaluating a Mature Technology for Feedstock Diversification. Retrieved from [Link]
Sources
- 1. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. d-nb.info [d-nb.info]
- 5. WO2014057248A1 - Process for the production of a fatty alcohol from a fatty acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Elaidic Alcohol
Introduction
Welcome to the Technical Support Center for the purification of elaidic alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this trans-unsaturated fatty alcohol. The purification of this compound presents unique challenges, primarily the separation from its cis-isomer, oleyl alcohol, and from saturated fatty alcohols, as well as preventing oxidation of the double bond. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common issues encountered during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity this compound for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities in a crude this compound sample?
A1: Crude this compound, often synthesized by the hydrogenation of elaidic acid, typically contains several impurities.[1] The most common and challenging impurity to remove is its cis-isomer, oleyl alcohol, due to their very similar physical properties. Other frequent impurities include saturated C18 alcohol (stearyl alcohol), unreacted elaidic acid, and residual catalysts from the synthesis process. The presence of these impurities can significantly impact downstream applications.[2][3]
Q2: Why is it difficult to separate this compound from oleyl alcohol?
A2: The separation of this compound (trans-9-octadecen-1-ol) from oleyl alcohol (cis-9-octadecen-1-ol) is challenging because they are geometric isomers with the same molecular weight and chemical formula. Their physical properties, such as boiling point and polarity, are very similar, making conventional distillation and standard chromatography difficult. The key to their separation lies in exploiting the subtle differences in their molecular shape; the linear structure of the trans-isomer (this compound) compared to the bent structure of the cis-isomer (oleyl alcohol).
Q3: My this compound sample is showing signs of degradation. What could be the cause?
A3: this compound, being an unsaturated alcohol, is susceptible to oxidation at the double bond. This can be initiated by exposure to air (oxygen), light, high temperatures, and trace metal contaminants. Oxidation can lead to the formation of hydroperoxides, aldehydes, and other degradation products, which will compromise the purity and reactivity of your sample. It is crucial to handle and store this compound under conditions that minimize these risks.
Q4: What is the recommended method for storing purified this compound?
A4: For long-term stability, purified this compound should be stored at -20°C.[1] To prevent oxidation, it is best to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container. Amber glass vials are recommended to protect the sample from light. For frequent use, it may be beneficial to aliquot the sample into smaller vials to minimize repeated freeze-thaw cycles and exposure to air.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor Separation of Saturated and Unsaturated Alcohols by Crystallization
Question: I'm trying to remove stearyl alcohol from my this compound sample using fractional crystallization, but the purity is not improving significantly. What am I doing wrong?
Answer:
Fractional crystallization is an effective method for separating saturated and unsaturated fatty alcohols based on their different melting points and solubilities at low temperatures. However, its success is highly dependent on the solvent system and crystallization conditions.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent | The chosen solvent may not provide a sufficient solubility difference between this compound and stearyl alcohol at the crystallization temperature. | Consider using a solvent system that maximizes the solubility of this compound while minimizing the solubility of stearyl alcohol at low temperatures. A mixture of a polar and a non-polar solvent can be effective. For instance, acetone or methanol can be good choices.[4] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the co-precipitation of this compound with stearyl alcohol, trapping impurities within the crystals.[5] | Employ a slow and controlled cooling process. This allows for the selective crystallization of the less soluble component (stearyl alcohol). A stepwise cooling regimen can be beneficial. |
| Insufficient Solvent Volume | Using too little solvent can result in a supersaturated solution of both components, leading to poor separation. | Ensure that the crude sample is fully dissolved in the minimum amount of hot solvent. If the crystallization is too rapid upon cooling, add a small amount of additional solvent to slow down the process.[5] |
| Inadequate Washing of Crystals | Residual mother liquor containing this compound can adhere to the surface of the stearyl alcohol crystals. | Wash the filtered crystals with a small amount of ice-cold solvent to remove any adhering impurities. |
Issue 2: Co-elution of this compound and Oleyl Alcohol in GC/HPLC Analysis
Question: I am analyzing my purified this compound by GC (or HPLC), but I'm seeing a single broad peak, suggesting my sample is still a mixture of elaidic and oleyl alcohol. How can I resolve these isomers?
Answer:
The separation of cis/trans isomers like elaidic and oleyl alcohol requires optimized chromatographic conditions that exploit their differences in spatial arrangement.
Troubleshooting Chromatographic Separation:
| Technique | Parameter to Optimize | Explanation & Recommendations |
| Gas Chromatography (GC) | Stationary Phase | A highly polar capillary column is essential. A cyanopropyl or a polyethylene glycol (WAX) stationary phase is recommended for separating fatty acid and alcohol isomers. These phases provide different selectivities based on the geometry of the double bond.[6] |
| Temperature Program | A slow oven temperature ramp rate will increase the interaction time of the analytes with the stationary phase, improving resolution. Start with a lower initial oven temperature to enhance the separation of early-eluting peaks. | |
| Derivatization | To improve volatility and reduce peak tailing, derivatize the alcohol to its trimethylsilyl (TMS) ether using a reagent like BSTFA.[7] This can also enhance separation. | |
| High-Performance Liquid Chromatography (HPLC) | Stationary Phase | A C18 reversed-phase column is a good starting point. For enhanced separation, consider specialized columns with higher shape selectivity, such as those with a cholesteryl stationary phase.[8][9][10] |
| Mobile Phase | An isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) with a small amount of acetic acid (e.g., 0.1%) can be effective.[8][9][10] Adjusting the solvent ratio can optimize the separation. | |
| Flow Rate | A lower flow rate generally improves resolution by allowing more time for partitioning between the mobile and stationary phases. |
Issue 3: Sample Degradation During Purification
Question: I suspect my this compound is oxidizing during my purification workflow. How can I prevent this?
Answer:
Preventing oxidation is critical when working with unsaturated compounds. The following precautions should be taken throughout the purification process.
Strategies to Minimize Oxidation:
-
Use an Inert Atmosphere: Whenever possible, perform purification steps under an inert gas like nitrogen or argon. This is especially important when heating the sample or removing solvents.
-
Avoid High Temperatures: Use the lowest possible temperatures for distillation or solvent evaporation. Vacuum distillation is highly recommended to lower the boiling point.
-
Protect from Light: Work in a well-ventilated fume hood with the sash down to minimize light exposure. Use amber glassware or wrap your flasks in aluminum foil.
-
Use High-Purity Solvents: Solvents can contain peroxides or metal impurities that can initiate oxidation. Use freshly opened, high-purity solvents.
-
Add Antioxidants (with caution): In some cases, a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added to the crude sample before purification. However, be aware that this will need to be removed in a subsequent step.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Crystallization
This protocol is designed to remove saturated fatty alcohols (e.g., stearyl alcohol) from crude this compound.
Materials:
-
Crude this compound
-
Acetone (HPLC grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Low-temperature bath or freezer
Procedure:
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot acetone required for complete dissolution. Add a stir bar and gently heat the mixture while stirring.
-
Cooling and Crystallization: Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in a low-temperature bath (e.g., -20°C) for 2-4 hours to induce crystallization of the saturated alcohol.
-
Filtration: Quickly filter the cold suspension through a pre-chilled Buchner funnel under vacuum to separate the crystallized stearyl alcohol (solid) from the this compound-rich mother liquor (filtrate).
-
Washing: Wash the crystals on the filter paper with a small volume of ice-cold acetone to remove any residual mother liquor.
-
Solvent Removal: Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator to obtain the enriched this compound.
-
Purity Analysis: Analyze the purity of the resulting this compound using GC or HPLC (see Protocol 2 or 3). Repeat the crystallization process if necessary to achieve the desired purity.
Protocol 2: GC-FID Analysis of this compound Purity
This protocol is for the quantitative analysis of this compound and its common impurities.
Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Highly polar capillary column (e.g., Agilent J&W DB-23, Restek FAMEWAX)
Reagents:
-
This compound sample
-
Heptane (HPLC grade)
-
Internal standard (e.g., methyl heptadecanoate)
-
Derivatization reagent (e.g., BSTFA with 1% TMCS)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of heptane and the internal standard.
-
Add 100 µL of the derivatization reagent.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: 150°C for 1 min, ramp at 4°C/min to 240°C, hold for 10 min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: Identify peaks based on their retention times compared to standards. Quantify the purity based on the peak area percentages.
Protocol 3: HPLC-UV Analysis for Isomer Separation
This protocol is designed to separate this compound from its cis-isomer, oleyl alcohol.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 80:20 (v/v) acetonitrile:water containing 0.1% acetic acid.[8][9][10] Filter and degas the mobile phase.
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 205 nm
-
-
Data Analysis: Identify the elaidic and oleyl alcohol peaks based on their retention times (this compound, being more linear, will have a slightly longer retention time). Calculate the purity based on the peak area percentages.
Visualizations
Purification Workflow Diagram
Caption: Workflow for the purification of this compound by fractional crystallization.
Troubleshooting Logic for Isomer Co-elution
Caption: Decision tree for troubleshooting the separation of elaidic and oleyl alcohol isomers.
References
-
AZoM. (2022, September 15). Determining Impurities in Cetyl Alcohol Additive. [Link]
- BenchChem Technical Support Team. (2025, December). Application Note: Analysis of C18 Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
- BenchChem Technical Support Team. (2025, December).
- Al-Rimawi, F., Abadi, J., & Afaneh, I. (2015). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. British Journal of Applied Science & Technology, 12(6), 1-9.
-
Wikipedia. Elaidic acid. [Link]
-
Al-Rimawi, F., Abadi, J., & Afaneh, I. (2015). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. ResearchGate. [Link]
- Chen, B., et al. (2021). Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin. Microbial Cell Factories, 20(1), 1-13.
- Al-Rimawi, F., Abadi, J., & Afaneh, I. (2015). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. Current Journal of Applied Science and Technology, 1-9.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
- Teh, H.-F., et al. (2021). Fatty acid isoprenoid alcohol ester synthesis in fruits of the African Oil Palm (Elaeis guineensis).
-
ResearchGate. Chromatogram of oleic and elaidic acid with a concentration of 10 mg.... [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. azom.com [azom.com]
- 3. pepolska.pl [pepolska.pl]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. journalcjast.com [journalcjast.com]
troubleshooting elaidic alcohol crystallization and oiling out
Welcome to the technical support guide for the crystallization of elaidic alcohol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this long-chain unsaturated fatty alcohol. As a compound with a low melting point and flexible carbon chain, this compound requires careful control of crystallization parameters to avoid common pitfalls such as oiling out and to ensure the formation of pure, stable crystals.
This guide is structured in a practical, question-and-answer format to directly address the issues you may be facing in the lab. We will delve into the root causes of these problems and provide validated, step-by-step protocols to resolve them.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" instead of crystallizing. What is happening and why?
Answer: "Oiling out" is a common phenomenon where a compound separates from a supersaturated solution as a liquid (an oil) rather than as a solid (crystals).[1][2] This is particularly prevalent with compounds like this compound for two primary reasons:
-
Low Melting Point: this compound has a melting point of 32-34°C .[3] Oiling out occurs when your solution becomes supersaturated at a temperature that is higher than the solute's melting point.[4][5] If your solution is, for example, at 40°C when the this compound begins to separate, it will do so in its liquid form.
-
Presence of Impurities: Significant impurities can depress the melting point of your compound, making it even more susceptible to oiling out at a given temperature.[1][4][5] These impurities are often highly soluble in the oily phase of your product, leading to a final solid that is significantly less pure.[2][4]
The long, flexible hydrocarbon chain of this compound can also hinder the orderly arrangement required for lattice formation, favoring a disordered, liquid-like state if conditions are not optimal.[6]
Q2: How can I prevent my this compound from oiling out?
Answer: Preventing oiling out requires precise control over the cooling rate and saturation level of your solution. The core principle is to ensure the solution's temperature drops below this compound's melting point (32-34°C) before it becomes significantly supersaturated.
Here is a decision-making workflow to prevent this issue:
Caption: Workflow to prevent oiling out.
Key Strategies:
-
Slow Down Cooling: This is the most critical factor. Do not place your hot solution directly into an ice bath. Allow it to cool gradually to room temperature first, perhaps by placing the flask on a cork ring or inside a beaker with paper towels for insulation. An ideal crystallization should show initial crystal formation over 5-20 minutes.[4]
-
Use More Solvent: While the goal is to use the minimum amount of hot solvent, if oiling out persists, you may be reaching supersaturation too quickly. Re-heat the solution and add a small amount of additional hot solvent (e.g., 10-20% more) to keep the this compound soluble for longer as it cools.[4]
-
Solvent System Selection: this compound is soluble in ethanol and insoluble in water.[3] An ethanol/water two-solvent system can be very effective. Dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to clarify, then cool slowly.[7][8]
Q3: I managed to get a solid, but my yield is very low. What went wrong?
Answer: A low percent recovery is a common issue in recrystallization. The primary causes are:
| Cause | Explanation | Recommended Solution |
| Excess Solvent Usage | Using too much solvent to dissolve the initial solid means a significant amount of your product will remain dissolved in the mother liquor even after cooling.[4] | Use the absolute minimum amount of hot solvent required to fully dissolve the impure solid. Test solubility on a small scale first. |
| Premature Crystallization | If performing a hot gravity filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem. | Use an excess of solvent (10-20%) before filtration and pre-heat the funnel and receiving flask. After filtration, boil off the excess solvent to reach the saturation point before cooling. |
| Incomplete Crystallization | The solution may not have been cooled sufficiently to maximize crystal formation. | After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the cold solvent. |
| Washing with Room Temp Solvent | Washing the collected crystals with room temperature or warm solvent will dissolve some of your product. | Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent. |
Q4: My final product looks waxy or clumpy, not like fine crystals. Is it pure?
Answer: A waxy or amorphous solid is often a sign of rapid precipitation or solidification from an oiled-out state.[2] This material is likely to be impure because impurities get trapped in the rapidly solidifying mass rather than being excluded during slow crystal growth.[5]
Furthermore, long-chain fatty alcohols can exhibit polymorphism , meaning they can crystallize into different solid-state forms (e.g., α, β', γ) that have different stabilities and physical appearances.[7][9] Rapid cooling often yields a less stable, metastable form (like the α-form), which may appear less "crystalline."[8]
To obtain a more crystalline product, the solution is to repeat the recrystallization with a much slower cooling rate. Seeding the solution with a previously obtained pure crystal can also promote the growth of the desired crystal habit.[6]
Protocols and Methodologies
Protocol 1: Single-Solvent Recrystallization of this compound (Ethanol)
This protocol is ideal for purifying this compound that is relatively free of insoluble impurities.
-
Dissolution: Place your crude this compound (~1 g) in a 50 mL Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add ~5 mL of ethanol and heat the mixture gently on a hot plate (to ~60-70°C) with stirring until the solid dissolves completely. Add more ethanol dropwise if needed until a clear solution is obtained. Avoid adding a large excess.
-
Cooling (Crucial Step): Turn off the heat and remove the flask from the hotplate. Cover it with a watch glass and place it on a cork ring or insulated pad to allow for slow cooling to room temperature. Do not disturb the flask. Crystal formation should begin within 20 minutes.
-
Chilling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize yield.
-
Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a few drops of ice-cold ethanol. Swirl the flask to create a slurry and pour it into the funnel with the vacuum applied.
-
Washing: With the vacuum still on, wash the crystals on the filter paper with two small portions (1-2 mL each) of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely.
Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
This method is effective when the product is too soluble in the primary solvent (ethanol) even when cold.
-
Dissolution: Dissolve the crude this compound in the absolute minimum amount of hot ethanol as described in Protocol 1.
-
Induce Saturation: While keeping the ethanol solution hot, add hot water (the "anti-solvent") drop-by-drop with swirling until the solution remains persistently cloudy.
-
Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again. The solution is now saturated at this high temperature.
-
Cooling, Chilling, Isolation, and Drying: Follow steps 2 through 6 from Protocol 1. For the washing step (Step 5), use an ice-cold ethanol/water mixture with the same composition as your final crystallization solution.
Analytical Characterization
To validate the success of your crystallization, it is essential to analyze the final product for purity and identity.
| Analytical Technique | Purpose | Expected Outcome for Pure this compound |
| Melting Point Analysis | To assess purity and confirm identity. | A sharp melting range of 32-34°C .[3] Impure samples will exhibit a depressed and broader melting range. |
| Gas Chromatography (GC-FID) | To quantify purity and identify related fatty alcohol impurities (e.g., oleyl alcohol, stearyl alcohol).[10] | A single major peak corresponding to this compound, with purity typically >98%. Purity is determined by area percent. |
| HPLC with RID or ELSD | An alternative method for quantifying purity, especially for non-volatile impurities.[11] | A single major peak confirming the high purity of the sample. |
| Differential Scanning Calorimetry (DSC) | To precisely determine the melting point and investigate potential polymorphic transitions. | A sharp endotherm corresponding to the melting event. May reveal other thermal events if different polymorphs are present. |
| X-Ray Diffraction (XRD) | To determine the specific crystalline form (polymorph) of the solid. | A characteristic diffraction pattern that can be used to identify the crystal structure (e.g., β', γ).[9] |
Workflow for Purity Analysis via GC
Caption: General workflow for GC-FID purity analysis.
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Human Metabolome Database. (2005, November 16). Showing metabocard for Elaidic acid (HMDB0000573).
- Chem-Impex. (n.d.). Elaidic acid.
- TradeIndia. (n.d.).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
- Biomol.de. (n.d.). Elaidyl Alcohol | CAS 506-42-3 | Cayman Chemical.
- BOC Sciences. (2024, December 25).
-
Cyberlipid. (n.d.). ANALYSIS OF LONG-CHAIN ALCOHOLS. Retrieved from [Link]
- Nerz, J. (2013, February 3).
- Benchchem. (n.d.).
- PubMed. (2009, March 16). Polymorphism of ethanol-metabolism genes and alcoholism: correlation of allelic variations with the pharmacokinetic and pharmacodynamic consequences.
- University of Colorado Boulder. (n.d.).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- PubMed. (n.d.). The modification of lipid composition in L-M cultured cells supplemented with elaidate.
- Al-Rimawi, F., Kharoaf, M., & Al-Rimawi, W. (2015). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. British Journal of Applied Science & Technology, 12(6), 1-9.
- ResearchGate. (2015, August 7). Analysis of fatty alcohol derivatives with comprehensive two-dimensional liquid chromatography coupled with mass spectrometry.
- Valoppi, F., Calligaris, S., & Marangoni, A. G. (2016). Phase Transition and Polymorphic Behavior of Binary Systems Containing Fatty Alcohols and Peanut Oil. Crystal Growth & Design.
- PubMed. (n.d.).
- Nacalai Tesque, Inc. (n.d.).
- PubMed. (2008, August 29).
- PerkinElmer. (n.d.). GC-FID: Limit of Cetyl Alcohol and Aliphatic Alcohol Impurities According to USP.
- ResearchGate. (n.d.).
- ResearchGate. (2015, August 6). Analytical Methods for Quantification of Modified Fatty Acids and Sterols Formed as a Result of Processing.
- MDPI. (n.d.). Free Fatty Acid Determination in Alcoholic and Non-Alcoholic Beers via Liquid Chromatography–High-Resolution Mass Spectrometry Analysis.
- PubMed. (n.d.). Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models.
Sources
- 1. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Elaidyl Alcohol - Manufacturer: High Quality at Best Price [acmesynthetic.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C18H36O | CID 5367665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. pepolska.pl [pepolska.pl]
- 11. Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for Elaidic Alcohol Stability
Welcome to the technical support center for elaidic alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
What is the optimal temperature for storing this compound?
For long-term stability, this compound should be stored at 2-8°C .[1][2] Some suppliers recommend storage in a cool, dry, and well-ventilated area.[3] Storing at refrigerated temperatures minimizes the rate of potential degradation reactions, particularly auto-oxidation. It is crucial to avoid repeated freeze-thaw cycles, as this can affect the physical state and potentially the stability of the compound.
How does exposure to air and light affect this compound stability?
This compound, being an unsaturated fatty alcohol, is susceptible to auto-oxidation upon exposure to air (oxygen) and light.[4] This process is a free-radical chain reaction that can lead to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes, ketones, and carboxylic acids.[5] These degradation products can interfere with experimental results and alter the biological activity of the alcohol. Therefore, it is highly recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber glass vial to protect it from light.[4][6]
What is the expected shelf-life of this compound?
Under optimal storage conditions (refrigerated, protected from light and air), this compound is reported to be stable for at least four years .[7] However, the actual shelf-life can be influenced by the purity of the initial material and the frequency of handling. Once a container is opened, the risk of degradation increases. It is best practice to aliquot the compound into smaller, single-use vials to minimize exposure of the bulk stock to the atmosphere.
In which solvents is this compound soluble?
This compound is a white, waxy solid at room temperature and is generally insoluble in water.[8] It is soluble in organic solvents. For example, it is soluble in ethanol (approximately 15 mg/mL), dimethyl sulfoxide (DMSO, approximately 10 mg/mL), and dimethylformamide (DMF, approximately 5 mg/mL).[7] When preparing stock solutions, it is advisable to use solvents that have been purged with an inert gas to remove dissolved oxygen.
Troubleshooting Guide
Scenario 1: I observe a precipitate in my this compound solution after storing it in the refrigerator. What should I do?
Cause: This is likely due to the crystallization of this compound at lower temperatures, especially if the solution is close to its saturation point. This is a common issue with long-chain fatty alcohols.
Solution:
-
Gentle Warming: Warm the solution in a water bath at a temperature not exceeding 37-40°C. Swirl the vial gently until the precipitate redissolves. Do not use high heat, as this can accelerate degradation.
-
Solvent Consideration: If crystallization persists, consider preparing a more dilute stock solution. Alternatively, for certain applications, using a co-solvent system might help to improve solubility at lower temperatures.
-
Pre-warming: Before use in cell culture or other aqueous-based assays, ensure the stock solution is brought to the working temperature and is fully dissolved to prevent precipitation upon dilution into your experimental medium.
Scenario 2: My experimental results are inconsistent when using older batches of this compound.
Cause: Inconsistent results are often a sign of compound degradation. Over time, exposure to air and light can lead to the formation of various oxidation products that may have different biological activities or interfere with your assays.
Solution:
-
Assess Purity: It is crucial to assess the purity of the older batch. You can perform simple qualitative tests or more quantitative analytical methods to check for degradation.
-
Peroxide Value (PV) Test: This is a common method to measure the initial stages of oxidation.[9][10] A significant increase in the peroxide value compared to a fresh batch indicates oxidation. Fresh oils typically have a peroxide value of less than 10 meq/kg.[10]
-
Acid Value (AV) Test: This test measures the amount of free fatty acids, which can form from the oxidation of the alcohol functional group.[11][12] An increased acid value suggests degradation.
-
Chromatographic Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify impurities and degradation products.[6][13][14]
-
Procure Fresh Stock: If significant degradation is confirmed or suspected, it is always best to use a fresh, unopened vial of this compound for your experiments to ensure data integrity.
Scenario 3: I am having trouble dissolving this compound in my aqueous buffer for a biological experiment.
Cause: this compound has very poor solubility in aqueous solutions. Direct addition to buffers will likely result in an insoluble suspension.
Solution:
-
Use a Stock Solution: First, prepare a concentrated stock solution in a suitable organic solvent like ethanol or DMSO.[7]
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer. It is important to add the stock solution to the buffer while vortexing or stirring to facilitate dispersion and prevent immediate precipitation.
-
Carrier Molecules: For cell culture experiments, consider using a carrier molecule like bovine serum albumin (BSA) to enhance the solubility and delivery of the fatty alcohol to the cells.
-
Solvent Concentration: Be mindful of the final concentration of the organic solvent in your experimental system, as it can have its own biological effects. Typically, the final solvent concentration should be kept below 0.1-0.5%.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to validate the stability-indicating nature of analytical methods.[15][16][17]
1. Materials:
-
This compound
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen peroxide (for oxidation)
-
High-purity water
-
Methanol or other suitable solvent
-
Amber glass vials
-
pH meter
-
Heating block or water bath
-
UV lamp (254 nm and 365 nm)
2. Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place solid this compound in an amber vial and heat at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm and 365 nm) for 24 hours.
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating method, such as HPLC or GC-MS, to separate and identify the degradation products.[6][14]
Protocol 2: Determination of Peroxide Value (PV)
This protocol provides a method to quantify the initial products of oxidation in this compound.[9][10][18]
1. Materials:
-
This compound sample
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) standard solution
-
1% Starch indicator solution
-
Erlenmeyer flasks
-
Burette
2. Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into an Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl for one minute, and store in the dark for exactly 5 minutes.
-
Add 30 mL of deionized water.
-
Titrate with 0.01 N Na₂S₂O₃ solution with constant and vigorous shaking until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration until the blue color disappears.
-
Perform a blank determination under the same conditions.
3. Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
Interpretation: A higher peroxide value indicates a greater extent of primary oxidation.[10][19]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | Minimizes chemical degradation and auto-oxidation.[1][2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[4] |
| Light Exposure | Amber vial or protection from light | Prevents photolytic degradation.[6] |
| Handling | Aliquot into single-use vials | Minimizes contamination and repeated exposure of bulk stock. |
| Analytical Method | Purpose | Potential Findings |
| Peroxide Value | Measures primary oxidation products.[9] | Increased value indicates initial stages of rancidity. |
| Acid Value | Measures free fatty acids.[11] | Increased value suggests oxidation of the alcohol group. |
| GC-MS | Separation and identification of volatile impurities and degradation products.[20][21] | Identification of aldehydes, ketones, and other small molecules. |
| HPLC | Purity assessment and quantification of non-volatile degradation products.[6][13][22] | Separation of this compound from its isomers and degradation products. |
Visualizations
Caption: Key considerations for this compound stability and troubleshooting.
References
-
Acme Synthetic Chemicals. Lipid Chemicals Manufacturer,Lipid Chemicals Supplier,Exporter.[Link]
-
MedCrave. Forced Degradation Studies.[Link]
-
Guide for crystallization. Crystallization guide.[Link]
-
Al-Rimawi, F., Abadi, J., & Afaneh, I. (2015). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. Current Journal of Applied Science and Technology, 12(6), 1–9. [Link]
-
Al-Rimawi, F. (2015). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. ResearchGate. [Link]
-
Wikipedia. Acid value.[Link]
-
Technobis. Successfully preventing crystallization of parenteral formulations using solubility measurements.[Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals.[Link]
-
Wikipedia. Peroxide value.[Link]
-
Slideshare. Acid value.[Link]
-
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.[Link]
-
Food and Agriculture Organization of the United Nations. DETERMINATION OF PEROXIDE VALUE.[Link]
-
Al-Rimawi, F., Abadi, J., & Afaneh, I. (2015). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. Current Journal of Applied Science and Technology. [Link]
-
Medallion Labs. Peroxide Value Test For Fats, Oils, Flours & nuts.[Link]
-
YouTube. Acidity and Basicity of Alcohols.[Link]
- Google Patents.Preventing Solvent of Crystallization in Production of Polyphosphite Ligands.
-
Food and Agriculture Organization of the United Nations. DETERMINATION OF ACID VALUE.[Link]
-
Vitas Analytical Services. Quantification of peroxide value (PV) in oil.[Link]
-
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol.[Link]
-
MDPI. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice.[Link]
-
Dissolution Technologies. Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.[Link]
-
YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.[Link]
-
ResearchGate. Solution Crystallization of Vanillin in the Presence of a Liquid−Liquid Phase Separation.[Link]
-
LCGC International. Solubility of Buffers in Aqueous-Organic Eluents for Reversed-Phase Liquid Chromatography.[Link]
-
Waters Corporation. Determination of Fatty Acids in Polysorbate 80 Pharmaceutical Raw Materials by HPLC With Mass Detection.[Link]
-
Xylem Analytics. Determination of Peroxide value (POV) in fats and oils.[Link]
-
Shimadzu. No.106 GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae.[Link]
-
Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC.[Link]
-
PMC. Alcohol's Effects on Lipid Bilayer Properties.[Link]
-
ICH. Q1A(R2) Guideline.[Link]
-
ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods.[Link]
-
UvA-DARE (Digital Academic Repository). Analysis of triglyceride degradation products in drying oils and oil paints using LC–ESI-MS.[Link]
-
YouTube. Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid.[Link]
-
WHO. Guideline for Stability Study of Imported Drug Substance and Drug Product.[Link]
-
EMA. NOTE FOR GUIDANCE ON IN-USE STABILITY TESTING OF HUMAN MEDICINAL PRODUCTS.[Link]
-
MDPI. DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys.[Link]
-
PubMed. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid.[Link]
-
FDA. Q1 Stability Testing of Drug Substances and Drug Products.[Link]
-
PubMed. Membrane solubility of ethanol in chronic alcoholism.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]
- 4. culinarysolvent.com [culinarysolvent.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. nedstar.com [nedstar.com]
- 8. Learn the Best Practices for Safely Storing Isopropyl Alcohol [northindustrial.net]
- 9. Peroxide value - Wikipedia [en.wikipedia.org]
- 10. repository.seafdec.org [repository.seafdec.org]
- 11. Acid value - Wikipedia [en.wikipedia.org]
- 12. Acid value | PPTX [slideshare.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. journalcjast.com [journalcjast.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. pharmtech.com [pharmtech.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. medallionlabs.com [medallionlabs.com]
- 19. Quantification of peroxide value (PV) in oil â Vitas Analytical Services [vitas.no]
- 20. mdpi.com [mdpi.com]
- 21. gcms.cz [gcms.cz]
- 22. hplc.eu [hplc.eu]
Technical Support Center: Elaidic Alcohol Solubility in Aqueous Solutions
Welcome to the technical support center for handling elaidic alcohol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound in their experiments. Here, we will move beyond simple protocol recitation to explore the underlying chemical principles and provide robust, field-tested solutions to common solubility issues.
Introduction to this compound
This compound (trans-9-Octadecen-1-ol) is a long-chain unsaturated fatty alcohol.[1][2] Its molecular structure, characterized by an 18-carbon chain with a trans double bond and a terminal hydroxyl group, is the primary determinant of its physical and chemical properties.[1] While it is a valuable compound in various research applications, including the formation of model lipid membranes and in drug delivery systems, its highly lipophilic nature presents a significant challenge: it is practically insoluble in water.[1][3][4]
Core Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O | [1][5] |
| Molecular Weight | 268.48 g/mol | [5][6] |
| Appearance | White to off-white waxy solid | [1] |
| Water Solubility | Insoluble | [1][4] |
| Organic Solvent Solubility | Soluble in ethanol, methanol, isopropanol, DMF, and DMSO | [2][3] |
| XLogP3-AA | 7.4 | [2][6] |
The high XLogP3-AA value of 7.4 indicates a strong preference for non-polar environments over aqueous ones, which is the root cause of its poor water solubility.[2][6]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound's long, 18-carbon hydrocarbon chain is non-polar and hydrophobic. Water, a polar solvent, forms strong hydrogen bonds with other water molecules. The this compound molecule cannot disrupt this hydrogen-bonding network and is therefore excluded, leading to its insolubility.
Q2: I see that this compound is soluble in ethanol. Can I just add my ethanolic stock solution to my aqueous buffer?
A2: While this is a common starting point, it often leads to precipitation. When the ethanolic stock of this compound is added to an aqueous buffer, the ethanol disperses, and the local concentration of the organic solvent around the this compound molecules drops rapidly. This causes the this compound to crash out of the solution. This is a classic solvent-shifting problem.
Q3: Does pH affect the solubility of this compound?
A3: For this compound, pH has a negligible effect on its solubility in the typical biological pH range. Unlike its corresponding carboxylic acid (elaidic acid), which can be deprotonated to form a more soluble salt at higher pH, the hydroxyl group of this compound is not readily ionizable.[7]
Q4: Is heating the solution a viable method to dissolve this compound?
A4: Gentle heating can increase the kinetic energy of the system and may help in dissolving this compound, particularly in the presence of co-solvents or surfactants. However, it is crucial to be mindful of the thermal stability of this compound and any other components in your formulation. Excessive heat can lead to degradation. For elaidic acid, the melting point is between 43-45°C, and the boiling point is 288°C, suggesting that moderate heating is unlikely to cause degradation.[8][9] Always check for any changes in the physical appearance or chemical integrity of your compound after heating.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered when preparing aqueous solutions of this compound.
Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer
This is the most common issue and is due to the rapid change in solvent polarity.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Solution Appears Cloudy or Forms an Emulsion
This indicates that the this compound is not fully dissolved and is present as fine, dispersed particles.
Solutions:
-
Increase the Ratio of Organic Co-solvent: The final concentration of the organic solvent in your aqueous solution may be too low. Gradually increase the percentage of the co-solvent (e.g., ethanol, isopropanol) in your final solution.[10][11] Be mindful of the tolerance of your experimental system to the organic solvent.
-
Utilize a Surfactant: Surfactants are amphiphilic molecules that can form micelles around the hydrophobic this compound, allowing it to be dispersed in an aqueous solution.[12]
Experimental Protocols for Solubilization
Protocol 1: Co-Solvent Method
This method is suitable for applications where a low percentage of an organic solvent is tolerable.
Materials:
-
This compound
-
Ethanol (or DMSO)
-
Aqueous buffer of choice (e.g., PBS pH 7.2)
Procedure:
-
Prepare a stock solution of this compound in ethanol at a high concentration (e.g., 10-20 mg/mL).
-
While vigorously vortexing or stirring the aqueous buffer, add the this compound stock solution drop by drop.
-
Continue stirring for at least 15-30 minutes.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
If the solution remains clear, it is ready for use. If not, consider increasing the final ethanol concentration or proceeding to the surfactant method. A known successful formulation is a 1:2 mixture of Ethanol:PBS (pH 7.2), which yields a solubility of 0.3 mg/mL for elaidyl alcohol.[3]
Protocol 2: Surfactant-Mediated Solubilization
This method is ideal for creating more stable aqueous formulations, especially for drug delivery applications.
Materials:
-
This compound
-
Ethanol (or DMSO)
-
A non-ionic surfactant (e.g., Polysorbate 80, Cremophor® EL)
-
Aqueous buffer of choice
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
In a separate container, prepare a solution of the surfactant in the aqueous buffer. The concentration of the surfactant should be above its critical micelle concentration (CMC).[13][14][15]
-
While vigorously stirring the surfactant solution, slowly add the this compound stock solution.
-
The surfactant molecules will form micelles that encapsulate the this compound, allowing it to be solubilized in the aqueous phase.
-
Continue stirring for 30-60 minutes to ensure complete micelle formation and encapsulation.
-
The resulting solution should be clear and stable.
Surfactant Selection and Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactants begin to form micelles, and it is a crucial parameter for effective solubilization.[14][15][16]
| Surfactant | Type | Typical CMC (in water) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM |
| Polysorbate 80 (Tween® 80) | Non-ionic | ~0.012 mM |
| Polysorbate 20 (Tween® 20) | Non-ionic | ~0.059 mM |
| Cremophor® EL | Non-ionic | ~0.02% w/v |
Note: CMC values can be influenced by temperature, pH, and the presence of electrolytes.
Visualization of Solubilization Mechanisms
Co-Solvency Mechanism
Caption: Simplified workflow of the co-solvency mechanism.
Surfactant-Mediated Micellar Solubilization
Caption: Mechanism of surfactant-mediated micellar solubilization.
Safety Precautions
This compound is classified as a skin irritant.[2][5] Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Consult the Safety Data Sheet (SDS) for detailed safety information.
References
-
Scent.vn. (n.d.). This compound (CAS 506-42-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Di Meo, C., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir, 36(30), 8757-8767. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical micelle concentration (CMC) for different surfactants in aqueous solutions. Retrieved from [Link]
-
Acme Synthetic Chemicals. (n.d.). Lipid Chemicals Manufacturer, Lipid Chemicals Supplier, Exporter. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]
-
Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl alcohol. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Quora. (2021). Why are fats soluble in alcohol?. Retrieved from [Link]
-
Uddin, M. S., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 13(11), 1887. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Elaidic acid (FDB002951). Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of various co-solvents on the solubility between blends of soybean oil with either methanol or ethanol. Retrieved from [Link]
-
MDPI. (2024). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Retrieved from [Link]
- Google Patents. (n.d.). WO2013040313A2 - Method of manufacture of guerbet alcohols for making surfactants used in petroleum industry operations.
-
National Center for Biotechnology Information. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Micelles based on polyvinyl alcohol substituted with oleic acid for targeting of lipophilic drugs. PubMed. Retrieved from [Link]
-
Ingredients To Die For. (n.d.). Surfactants & Solubilizers. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Self nanoemulsifying drug delivery system of stabilized ellagic acid–phospholipid complex with improved dissolution and permeability. PubMed Central. Retrieved from [Link]
-
LCGC International. (n.d.). Choosing an Optimal Co-Solvent for Method Development in Supercritical Fluid Chromatography (SFC) for the Whelk-O®1, RegisPack®, and RegisCell® Chiral Stationary Phases. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Electrolytes, pH, and Alcohol Concentration on the Solubilities of Acidic Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2018). Surfactants and alcohols, micelles and mixed micells?. Retrieved from [Link]
-
Wikipedia. (n.d.). Fatty alcohol. Retrieved from [Link]
-
ScienceDirect. (2023). Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions. Retrieved from [Link]
-
Bioavailability.com. (n.d.). Lipid Based Formulation. Retrieved from [Link]
-
ARC Journals. (n.d.). The Published Fusion Enthalpy and its Influence on Solubility Estimation for Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). EP1536701A1 - Use of surfactants to solubilize water-insoluble solids in beverages.
-
MDPI. (n.d.). Amphiphilic Alkylated Pectin Hydrogels for Enhanced Topical Delivery of Fusidic Acid: Formulation and In Vitro Investigation. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (n.d.). The Effect of pH upon the Solubility of Phenobarbital in Alcohol-Aqueous Solutions. Retrieved from [Link]
Sources
- 1. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 2. scent.vn [scent.vn]
- 3. caymanchem.com [caymanchem.com]
- 4. Lipid Chemicals Manufacturer,Lipid Chemicals Supplier,Exporter [acmesynthetic.com]
- 5. Elaidyl alcohol =99 506-42-3 [sigmaaldrich.com]
- 6. This compound | C18H36O | CID 5367665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. You are being redirected... [ingredientstodiefor.com]
- 13. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 15. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 16. nanoscience.com [nanoscience.com]
Technical Support Center: Overcoming Matrix Effects in Elaidic Alcohol Quantification
Welcome to the technical support center for the accurate quantification of elaidic alcohol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this specific trans fatty alcohol in various biological matrices. Here, we will delve into the common challenges posed by matrix effects and provide robust, field-proven strategies to mitigate them, ensuring the integrity and reliability of your experimental data.
Introduction to the Challenge: The Nature of Matrix Effects
In analytical chemistry, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix" refers to all the components of a sample other than the analyte of interest. When analyzing this compound in biological samples such as plasma, serum, or tissues, co-extracted lipids, proteins, and salts can significantly interfere with the ionization process and detector response. This interference is known as the matrix effect .
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during this compound quantification.
Q1: I'm seeing poor reproducibility and accuracy in my this compound quantification using LC-MS. Could this be due to matrix effects?
A: Absolutely. Poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects. Co-eluting matrix components can interfere with the ionization of this compound, leading to inconsistent signal responses.[1][2] In electrospray ionization (ESI), for example, compounds in the matrix can compete with the analyte for access to the droplet surface for ionization, leading to suppression.[4]
Q2: Which ionization technique, ESI or APCI, is less susceptible to matrix effects for this compound analysis?
A: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less prone to matrix effects than Electrospray Ionization (ESI).[1][5][6] This is because APCI involves gas-phase ionization, which is less influenced by the non-volatile components of the matrix that often cause suppression in ESI.[1][7] However, the choice of ionization source should also consider the polarity and thermal stability of the analyte. For less polar compounds like fatty alcohols, APCI can be a robust choice.[6][8]
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
A: Long-chain fatty alcohols like this compound have low volatility due to their polar hydroxyl group and high molecular weight.[9] This makes them unsuitable for direct GC analysis, as they may not elute properly from the column or may produce broad, tailing peaks. Derivatization, typically through silylation to form trimethylsilyl (TMS) ethers, replaces the active hydrogen of the hydroxyl group with a nonpolar group.[9][10][11] This increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[10]
Q4: My TMS derivatization with BSTFA is yielding inconsistent results. What could be the problem?
A: The most common culprits for failed or incomplete silylation are the presence of moisture and an insufficient amount of the derivatizing reagent. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are extremely sensitive to water, which will react preferentially with the reagent.[9]
Troubleshooting Checklist:
-
Ensure all glassware is meticulously dried.
-
Use anhydrous solvents for all steps.
-
Always use a significant excess of the silylating reagent to drive the reaction to completion. [9]
-
Confirm the reaction temperature and time are optimal for your specific analyte and matrix.
Troubleshooting Guides & Detailed Protocols
This section provides in-depth, step-by-step protocols for key experimental workflows designed to mitigate matrix effects in this compound quantification.
Strategy 1: Robust Sample Preparation using Solid-Phase Extraction (SPE)
Effective sample cleanup is the first and most critical line of defense against matrix effects. Solid-Phase Extraction (SPE) is a powerful technique for selectively isolating lipids like this compound from complex biological matrices.[12][13]
Rationale:
SPE works by partitioning the analyte and matrix components between a solid stationary phase and a liquid mobile phase. By carefully selecting the sorbent and elution solvents, it's possible to retain the analyte of interest while washing away interfering substances.[12][13] This significantly reduces the complexity of the sample injected into the analytical instrument, thereby minimizing matrix effects. Novel SPE methods have shown equivalent or better qualitative and quantitative results than traditional liquid-liquid extraction (LLE) methods.[14]
Visualizing the SPE Workflow:
Caption: A generalized workflow for Solid-Phase Extraction (SPE).
Detailed Protocol: SPE for this compound from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Preparation:
-
Select a suitable SPE cartridge (e.g., a reverse-phase C18 or a specialized lipid extraction sorbent).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry out between steps.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a water/acetonitrile mixture (e.g., 9:1 v/v) to remove polar interferences.[15]
-
-
Elution:
-
Elute the this compound and other lipids using 1 mL of a less polar solvent mixture, such as chloroform/methanol (1:1 v/v).[15]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS or the derivatization solvent for GC-MS.
-
Strategy 2: Stable Isotope Dilution Analysis (SIDA) for Ultimate Accuracy
Stable Isotope Dilution Analysis (SIDA) is widely regarded as the "gold standard" for quantitative analysis in mass spectrometry, as it effectively compensates for matrix effects and variations in sample work-up.[16][17][18]
Rationale:
This technique involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, this compound, e.g., ¹³C- or ²H-labeled) to the sample at the earliest stage of preparation. This internal standard is chemically identical to the analyte but has a different mass. It will co-elute with the native this compound and experience the same matrix effects (ion suppression or enhancement).[19][20] By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as any signal variation will affect both compounds equally, leaving the ratio unchanged.[16][21]
Logical Framework for SIDA:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Isotope dilution mass spectrometry as a candidate definitive method for determining total glycerides and triglycerides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor yield in elaidic alcohol synthesis
Welcome to the technical support center for the synthesis of elaidic alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate challenges that may arise during the synthesis of this long-chain unsaturated alcohol. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that can lead to poor yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory-scale method for synthesizing this compound is the reduction of elaidic acid or its corresponding ester, methyl elaidate.[1] This reduction is typically accomplished using a powerful reducing agent, with lithium aluminum hydride (LiAlH4) being a common choice due to its high reactivity.[2][3][4] The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), at room temperature.[2]
Q2: Can I use sodium borohydride (NaBH4) to reduce elaidic acid?
A2: Sodium borohydride (NaBH4) is generally not reactive enough to reduce carboxylic acids directly.[2] While it is a safer alternative to LiAlH4 for reducing aldehydes and ketones, it will not be effective for the synthesis of this compound from elaidic acid.[2] However, if you are starting with a more reactive derivative, such as an acid chloride or in some cases an ester under specific conditions, NaBH4 might be a viable option.[3][5]
Q3: My starting elaidic acid has a low melting point. Could this be a problem?
A3: Yes, a depressed melting point for your starting elaidic acid could indicate the presence of impurities, most likely the cis-isomer, oleic acid.[6] The presence of oleic acid will lead to the formation of oleyl alcohol in your product mixture, which can complicate purification and lower the yield of the desired trans-isomer, this compound. It is crucial to start with pure elaidic acid to maximize your yield.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[7] You can spot the reaction mixture alongside your starting material (elaidic acid or methyl elaidate) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to this compound will indicate the reaction's progression. Staining with a suitable agent, such as potassium permanganate, can help visualize the spots.
Troubleshooting Guide: Low Yield
A number of common errors can contribute to low reaction yields.[8] These can range from procedural mistakes to issues with reagents and reaction conditions.[8]
Issue 1: The reaction appears sluggish or does not go to completion.
Potential Cause & Solution
-
Insufficient Reducing Agent: The reduction of a carboxylic acid with LiAlH4 proceeds through an initial acid-base reaction, which consumes one equivalent of the hydride.[9] Therefore, a molar excess of LiAlH4 is required. Ensure your calculations account for this initial deprotonation step. It is common to use a significant excess of LiAlH4 to drive the reaction to completion.
-
Poor Quality Reducing Agent: Lithium aluminum hydride is highly reactive and can decompose upon exposure to atmospheric moisture. If your LiAlH4 is old or has been improperly stored, its reducing capacity may be diminished. It is recommended to use a fresh, unopened bottle of LiAlH4 or to titrate a solution of the reagent to determine its active hydride content.
-
Low Reaction Temperature: While the reduction of carboxylic acids with LiAlH4 is typically performed at room temperature, some reactions may require gentle heating to proceed at a reasonable rate.[2] If your reaction is sluggish, consider carefully warming the reaction mixture, for example, by refluxing in THF. However, be aware that higher temperatures can also promote side reactions.
Issue 2: The yield is significantly lower than expected after workup.
Potential Cause & Solution
-
Presence of Water: Lithium aluminum hydride reacts violently with water.[2][10] The presence of even trace amounts of water in your reaction solvent, glassware, or starting material will consume the reducing agent and significantly lower your yield.[11] Ensure all glassware is oven-dried or flame-dried before use and that your solvent is anhydrous.[8]
-
Improper Quenching: The workup procedure for a LiAlH4 reaction is critical for obtaining a good yield. The reaction must be carefully quenched to neutralize any remaining hydride and to hydrolyze the aluminum alkoxide intermediate to release the alcohol product. A common and effective method is the Fieser workup, which involves the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.
-
Product Loss During Extraction: this compound is a long-chain fatty alcohol and is soluble in many organic solvents.[12] However, during the aqueous workup, emulsions can form, making the separation of the organic and aqueous layers difficult and leading to product loss. Using a saturated sodium chloride solution (brine) during the washing steps can help to break up emulsions and improve phase separation.
Issue 3: The final product is impure.
Potential Cause & Solution
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, the final product will be contaminated with unreacted starting material. As mentioned previously, ensure you are using a sufficient excess of a high-quality reducing agent and allowing adequate reaction time.
-
Side Reactions: While the reduction of carboxylic acids with LiAlH4 is generally a clean reaction, side reactions can occur. For example, if the reaction is run at too high a temperature, dehydration of the alcohol product could potentially occur, although this is less common for long-chain alcohols.
-
Ineffective Purification: Purification of the crude product is essential for obtaining pure this compound. Column chromatography on silica gel is a common and effective method for separating the nonpolar this compound from more polar impurities. Recrystallization from a suitable solvent system can also be an effective purification technique.[13]
Experimental Protocols
Protocol 1: Synthesis of this compound from Elaidic Acid using LiAlH4
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of elaidic acid (1.0 equivalent) in anhydrous diethyl ether to a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully and sequentially add water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL), where X is the mass of LiAlH4 used in grams.
-
Workup: Stir the resulting mixture at room temperature for 30 minutes, then filter the granular precipitate and wash it thoroughly with diethyl ether.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Gas chromatography with flame ionization detection (GC-FID) is a suitable method for assessing the purity of this compound.[14]
-
Column: A polar capillary column (e.g., a wax or cyano-based phase) is recommended for the separation of fatty alcohols.
-
Injector and Detector Temperature: Typically set to 250 °C.
-
Oven Program: A temperature gradient from a lower temperature (e.g., 150 °C) to a higher temperature (e.g., 240 °C) is used to elute the this compound.
-
Sample Preparation: The sample can be dissolved in a suitable solvent like hexane or dichloromethane. Derivatization to the trimethylsilyl (TMS) ether may improve peak shape and resolution.
Visualizing the Troubleshooting Process
The following diagram illustrates a decision-making workflow for troubleshooting poor yield in this compound synthesis.
Sources
- 1. CAS 1937-62-8: Methyl elaidate | CymitQuimica [cymitquimica.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of esters to alcohols [quimicaorganica.org]
- 5. Sciencemadness Discussion Board - NaBH4 ester reduction to alcohol ?'s - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Elaidic acid - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Khan Academy [khanacademy.org]
- 11. quora.com [quora.com]
- 12. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 13. US2816903A - Purification of long chain fatty acids - Google Patents [patents.google.com]
- 14. azom.com [azom.com]
Technical Support Center: Elaidic Alcohol in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for utilizing elaidic alcohol in your cell culture experiments. As a long-chain unsaturated fatty alcohol, this compound presents unique challenges and opportunities in experimental design. Its stability and bioavailability in aqueous cell culture media are critical for obtaining reproducible and meaningful results. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the common issues encountered when working with this molecule. We will delve into the causality behind our recommended procedures, ensuring your experiments are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using this compound in cell culture?
The primary challenges with this compound, like other long-chain lipids, stem from its inherent hydrophobicity and chemical structure:
-
Poor Aqueous Solubility: this compound is practically insoluble in water and saline-based cell culture media.[1] Direct addition will lead to the formation of micelles or precipitates, resulting in inconsistent and non-quantifiable concentrations available to the cells.
-
Chemical Instability: The trans-double bond in this compound is susceptible to oxidation, especially in the rich, pro-oxidant environment of cell culture media containing transition metals, dissolved oxygen, and riboflavin, which can be photoactivated.[] This degradation can lead to the formation of aldehydes and other reactive species that may have unintended cytotoxic effects.[3]
-
Solvent-Induced Toxicity: Organic solvents are required to create a stock solution, but these solvents can be toxic to cells.[4][5] It is crucial to minimize the final solvent concentration in the culture medium.[6]
-
Interaction with Media Components: this compound can bind non-specifically to proteins in fetal bovine serum (FBS) and other media components.[5] This can affect its actual free concentration and availability to the cells.
Understanding these challenges is the first step toward designing robust experimental protocols.
Q2: Which solvent should I use to prepare my this compound stock solution, and at what concentration?
The choice of solvent is critical for both solubility and minimizing cellular toxicity.
Recommended Solvents:
-
Ethanol (EtOH): Ethanol is a widely used and effective solvent for lipids.[4][7] It is less toxic than DMSO for many cell lines.[4] Stock solutions of related fatty acids have been prepared at concentrations as high as 1800 mM in ethanol.[4]
-
Dimethyl Sulfoxide (DMSO): DMSO is another common solvent with high solubilizing power for hydrophobic compounds.[8] However, it can be more toxic than ethanol for some cell lines and can interfere with certain assays.[4]
Core Directive: Always prepare a high-concentration stock solution to ensure the final solvent concentration in your cell culture medium is negligible. The final ethanol concentration should not exceed 0.5%, and ideally should be below 0.1%.[5][6] A solvent tolerance study for your specific cell line is highly recommended.[6]
| Solvent | Recommended Max. Stock Conc. | Recommended Final Conc. in Media | Key Considerations |
| Ethanol | Up to 1000 mM (or higher) | < 0.5% (ideally < 0.1%) | Generally less cytotoxic than DMSO.[4] Can be metabolized by some cells.[9] |
| DMSO | Up to 1000 mM | < 0.5% (ideally < 0.1%) | Higher solubilizing power for some lipids. Can induce cellular differentiation and has known toxicities.[4] |
Table 1: Comparison of Recommended Solvents for this compound Stock Preparation.
Q3: My this compound is precipitating when I add it to the culture medium. How can I prevent this?
Precipitation is a common issue caused by the low aqueous solubility of this compound.[1] The solution is to complex it with a carrier protein, most commonly fatty acid-free Bovine Serum Albumin (BSA). BSA binds to the lipid, forming a stable complex that is soluble in the aqueous medium and facilitates delivery to the cells.[4][5]
Why BSA is Critical:
-
Enhances Solubility: BSA acts as a physiological carrier, preventing the lipid from forming insoluble aggregates.
-
Improves Bioavailability: The BSA-lipid complex mimics the natural transport of fatty acids and related molecules in vivo, allowing for cellular uptake.
-
Reduces Toxicity: By sequestering the free lipid, BSA can buffer cells from the potential cytotoxic effects of high concentrations of free fatty alcohols.
See the Troubleshooting Guide below for a detailed protocol on how to properly complex this compound with BSA.
Q4: How stable is this compound in my prepared media, and how should I store it?
The stability of this compound in solution is a significant concern due to the risk of oxidation.
Stock Solutions (in organic solvent):
-
Storage: Store stock solutions at -20°C or -80°C under an inert gas atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] Purging the vial with inert gas before sealing is a crucial step.
-
Shelf-life: When stored properly, concentrated stock solutions in pure ethanol or DMSO are stable for several months.
Working Solutions (in cell culture medium):
-
Storage: Aqueous solutions of related lipids are far less stable. It is strongly recommended to prepare fresh working solutions for each experiment and use them within a few hours.[8]
-
Degradation: In the incubator environment (37°C, high oxygen), the unsaturated bond is vulnerable to peroxidation. Degradation products can include reactive aldehydes and peroxides, which can induce oxidative stress and cell death, confounding experimental results.[3][10][11]
Troubleshooting Guides & Protocols
Guide 1: Protocol for Preparation of this compound-BSA Complex
This protocol is a self-validating system designed to ensure maximum solubility and stability of this compound in your cell culture medium.
Materials:
-
This compound
-
Ethanol (200 proof, anhydrous)
-
Fatty Acid-Free BSA (high purity)
-
Phosphate Buffered Saline (PBS), sterile
-
Serum-free cell culture medium
-
Sterile conical tubes and glassware
-
0.22 µm sterile filter
Methodology:
-
Prepare BSA Solution (10% w/v):
-
Under sterile conditions, dissolve 1g of fatty acid-free BSA in 10 mL of sterile PBS.
-
Gently swirl to dissolve. Do not shake vigorously, as this can denature the protein.
-
Warm to 37°C in a water bath to aid dissolution.
-
Sterile filter the solution using a 0.22 µm filter. This is your 10% BSA stock.
-
-
Prepare this compound Stock (e.g., 100 mM):
-
Dissolve the required mass of this compound in pure ethanol to make a concentrated stock (e.g., 100 mM).
-
Ensure it is fully dissolved. Gentle warming to 37°C may be necessary.[7]
-
Overlay the solution with nitrogen or argon gas, cap tightly, and store at -20°C.
-
-
Complexation Procedure:
-
Warm the 10% BSA solution and your serum-free medium to 37°C.
-
In a sterile conical tube, add the desired volume of the 10% BSA solution.
-
While gently vortexing the BSA solution, add the required volume of the this compound stock solution dropwise. The slow addition to a vortexing protein solution is critical to ensure proper complexation and prevent precipitation.
-
Let the mixture incubate on a shaker or rotator at 37°C for at least 1 hour to ensure complete binding.
-
This creates your concentrated this compound-BSA complex stock.
-
-
Final Dilution:
-
Add the this compound-BSA complex stock to your final cell culture medium (containing serum, if used) to achieve the desired final concentration of this compound.
-
Crucially, prepare a vehicle control containing an equivalent amount of BSA and ethanol, but no this compound. This allows you to distinguish the effects of the lipid from the effects of the delivery system.[4]
-
Diagram of Experimental Workflow:
Caption: Workflow for preparing and using this compound-BSA complexes.
Guide 2: Troubleshooting Inconsistent Cellular Responses
Problem: You observe high variability in your results (e.g., cytotoxicity, signaling pathway activation) between experiments.
Potential Causes & Solutions:
-
Oxidation of this compound:
-
Why it happens: The double bond in this compound can oxidize over time in media, creating cytotoxic byproducts.[][3] This is accelerated by light and heat.
-
Solution: Always prepare fresh media from your frozen stock for each experiment. Avoid storing supplemented media. Protect stock solutions from light and overlay with inert gas.[4]
-
-
Solvent Toxicity:
-
Why it happens: Even low concentrations of ethanol or DMSO can affect cell viability and function, especially in sensitive cell lines or long-term assays.[12][13]
-
Solution: Perform a solvent dose-response curve to determine the maximum tolerated concentration for your specific cell line and assay duration. Always keep the final solvent concentration constant across all conditions, including the vehicle control.[6]
-
-
Variable BSA Complexation:
-
Why it happens: Incomplete or inconsistent binding to BSA can lead to different amounts of free vs. bound this compound, altering its effective concentration.
-
Solution: Strictly adhere to the complexation protocol. Ensure the BSA solution is warm and constantly, but gently, agitated during the addition of the lipid stock.
-
Diagram of Potential Degradation & Cellular Impact:
Caption: Potential pathways of this compound in cell culture.
References
-
Chen, X., et al. (2017). Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells. Molecular Medicine Reports, 17(1), 895-902. [Link]
-
Lee, T. C., & Stephens, N. (1982). The modification of lipid composition in L-M cultured cells supplemented with elaidate. Increased formation of fatty alcohols. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 712(2), 299-304. [Link]
-
Lee, T. C., Hougland, A. E., & Stephens, N. (1979). Perturbation of lipid metabolism in L-M cultured cells by elaidic acid supplementation: formation of fatty alcohols. Biochemical and Biophysical Research Communications, 91(4), 1497-1503. [Link]
-
Lee, T. C., Hougland, A. E., & Stephens, N. (1979). Perturbation of Lipid Metabolism in L-M Cultured Cells by Elaidic Acid Supplementation: Formation of Fatty Alcohols. Digital Commons@ETSU. [Link]
-
Spector, A. A., & Kiser, R. E. (1981). Uptake and oxidation of elaidic acid by Ehrlich ascites tumor cells. Cancer Biochemistry Biophysics, 5(2), 111-117. [Link]
-
Serafini, M., et al. (1984). Oxidative cell injury in the killing of cultured hepatocytes by allyl alcohol. Journal of Biological Chemistry, 259(23), 14384-14389. [Link]
-
Laposata, E. A., Harrison, E. H., & Hedberg, E. B. (1990). Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol. Journal of Biological Chemistry, 265(17), 9688-9693. [Link]
-
Pils, V., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Procedures Online, 23(1), 11. [Link]
-
Chen, X., et al. (2017). Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells. Molecular Medicine Reports, 17(1), 895-902. [Link]
-
ResearchGate. (n.d.). Effect of elaidic acid on cell viability. [Link]
-
Meadows, G. G., Blank, S. E., & Duncan, D. D. (1984). Inhibition of antibody-dependent cell-mediated cytotoxicity by ethanol. Immunopharmacology, 7(1), 77-85. [Link]
-
Arafat, M. (2015). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. Journal of Chromatographic Science, 54(3), 369-374. [Link]
-
Lee, T. C., Hougland, A. E., & Stephens, N. (1979). Perturbation of Lipid Metabolism in L-M Cultured Cells by Elaidic Acid Supplementation: Formation of Fatty Alcohols. Digital Commons@ETSU. [Link]
-
Cnop, M., et al. (2014). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. International Journal of Molecular Sciences, 15(7), 12345-12369. [Link]
-
ResearchGate. (2017). How to prevent fatty acid precipitation/micelle formation in cell culture media?[Link]
-
ResearchGate. (2015). In cell culture, can ethanol be used as a solvent for dissolving the drug?[Link]
-
ResearchGate. (2014). Could anyone recommend any method for dissolving the oil in the aqueous culture medium?[Link]
-
Kim, H. J., et al. (2018). Chronic Alcohol Exposure of Cells Using Controlled Alcohol-Releasing Capillaries. International Journal of Molecular Sciences, 19(11), 3426. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. Oxidative cell injury in the killing of cultured hepatocytes by allyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Chronic Alcohol Exposure of Cells Using Controlled Alcohol-Releasing Capillaries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Mass Spectrum Fragmentation of Long-Chain Alcohols
Welcome to the technical support center for mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with long-chain alcohols and need to interpret their mass spectra. Here, we will delve into the characteristic fragmentation patterns of these molecules and provide troubleshooting advice for common issues encountered during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the molecular ion (M+) peak of my long-chain alcohol weak or completely absent in the mass spectrum?
This is a very common observation and a key characteristic of long-chain alcohols in electron ionization mass spectrometry (EI-MS).[1][2][3][4][5]
-
Causality: Long-chain alcohols readily undergo fragmentation upon ionization.[1] The energy from the electron impact is often sufficient to induce immediate cleavage of the molecule, leaving very few intact molecular ions to reach the detector.[6][7] Tertiary alcohols are particularly susceptible to this, often showing no detectable molecular ion peak.[4][5]
-
Troubleshooting & Best Practices:
-
"Soft" Ionization Techniques: If the molecular weight is a critical piece of information, consider using a "softer" ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI).[7] These techniques impart less energy to the molecule, increasing the likelihood of observing the molecular ion or a protonated molecule ([M+H]+).
-
Derivatization: Converting the alcohol to a different functional group, such as a silyl ether or an ester, can increase the stability of the molecular ion.[8][9][10] This is a common strategy to enhance the molecular ion peak and obtain more informative spectra.[9][10]
-
Q2: What are the most common fragmentation pathways for long-chain alcohols, and what characteristic ions should I look for?
Long-chain alcohols primarily fragment via two main pathways: α-cleavage and dehydration (loss of water) .[1][11][12]
-
α-Cleavage (Alpha-Cleavage):
-
Mechanism: This is the cleavage of the carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon).[13][14][15][16] This process is highly favored because it results in the formation of a resonance-stabilized oxonium ion.[12][14]
-
Characteristic Ions: For primary long-chain alcohols, α-cleavage results in the loss of an alkyl radical and the formation of a prominent peak at a mass-to-charge ratio (m/z) of 31, corresponding to the [CH₂OH]⁺ ion.[5][17][18] The presence of a significant peak at m/z 31 is a strong indicator of a primary alcohol.[5][17] For secondary alcohols, α-cleavage can occur on either side of the hydroxyl group, leading to different fragment ions.[12][14]
-
-
Dehydration (Loss of H₂O):
-
Combined Fragmentation: It's also common to see peaks resulting from a combination of these events, such as the loss of both water and an alkene, which can be represented as [M - H₂O - CₙH₂ₙ].[2]
Q3: I'm seeing a prominent peak at m/z 43 in the spectrum of my long-chain alcohol. What could this indicate?
A peak at m/z 43 is a common fragment in mass spectrometry and can arise from a few sources. In the context of long-chain alcohols, it often suggests:
-
Isopropyl Cation ([CH(CH₃)₂]⁺): This indicates branching in the alkyl chain.
-
Propyl Cation ([CH₂CH₂CH₃]⁺): This can be formed from the cleavage of a longer straight chain.
-
Acylium Ion ([CH₃CO]⁺): While more characteristic of ketones, it can sometimes be formed through rearrangements.[12]
To distinguish between these possibilities, you need to consider the overall fragmentation pattern and the structure of your starting material.
Q4: What is the McLafferty rearrangement, and is it relevant for long-chain alcohols?
The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and a sufficiently long alkyl chain.[20][21][22] It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond.[20][21][23]
While the classic McLafferty rearrangement is specific to carbonyl compounds, a similar type of rearrangement involving hydrogen transfer can occur in other functional groups. However, for underivatized long-chain alcohols, the primary fragmentation pathways are α-cleavage and dehydration. The McLafferty rearrangement is not a major fragmentation route for these compounds.[11][12] If you have derivatized your alcohol to an ester or another carbonyl-containing derivative, then the McLafferty rearrangement becomes a highly relevant and diagnostic fragmentation pathway.[8]
Experimental Protocols & Data Interpretation
Step-by-Step Guide to Interpreting a Long-Chain Alcohol Mass Spectrum
-
Identify the Molecular Ion (M+): Look for the peak with the highest m/z value. As discussed, this may be weak or absent.[1][3][5] If absent, consider the possibility of it having fragmented completely.
-
Look for the M-18 Peak: Scan the spectrum for a peak that is 18 mass units lower than the suspected molecular ion. This corresponds to the loss of water.[1][4][12]
-
Identify α-Cleavage Fragments: For a primary alcohol, look for a prominent peak at m/z 31.[5][17][18] For secondary alcohols, calculate the expected m/z values for cleavage on either side of the hydroxyl group.
-
Analyze the Alkyl Chain Fragmentation: Look for a series of peaks separated by 14 mass units (CH₂ groups), which is characteristic of the fragmentation of a long alkyl chain.[3] The most intense peaks in these clusters often correspond to CₙH₂ₙ₊₁ fragments.
-
Consider Rearrangements: Be aware of the possibility of rearrangements, which can lead to unexpected fragment ions.
Data Summary Table
| Fragmentation Process | Characteristic Ion(s) / Mass Loss | Structural Implication |
| Molecular Ion (M+) | Highest m/z peak | Molecular weight of the compound. Often weak or absent for long-chain alcohols.[1][2][3][4][5] |
| α-Cleavage | m/z 31 ([CH₂OH]⁺) | Strong indicator of a primary alcohol.[5][17][18] |
| m/z 45, 59, 73, etc. | Suggests a secondary or tertiary alcohol.[4] | |
| Dehydration | M-18 | Loss of a water molecule.[1][4][12] |
| Alkyl Chain Cleavage | Series of peaks 14 amu apart | Fragmentation of the long hydrocarbon chain.[3] |
| Combined Loss | M - (H₂O + CₙH₂ₙ) | Loss of water and an alkene molecule.[2] |
Visualizing Fragmentation Pathways
To better understand the primary fragmentation mechanisms, the following diagrams illustrate the processes of α-cleavage and dehydration for a generic primary long-chain alcohol.
Caption: α-Cleavage of a primary alcohol.
Caption: Dehydration of a primary alcohol.
References
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. Retrieved from [Link]
-
YouTube. (2025, August 12). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
Chemistry Steps. Alpha (α) Cleavage. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Electron-impact ionization of the simple alcohols. Retrieved from [Link]
-
Scribd. Mass Spectrometry of Alcohols and Ethers. Retrieved from [Link]
-
YouTube. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. Retrieved from [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
-
ResearchGate. (PDF) Review: Derivatization in mass spectrometry 2. Acylation. Retrieved from [Link]
-
A Review on Mass Spectroscopy and Its Fragmentation Rules. Retrieved from [Link]
-
Organic Chemistry Tutor. The McLafferty Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.3: Rearangement. Retrieved from [Link]
-
Chemistry Steps. McLafferty Rearrangement. Retrieved from [Link]
-
Alcohol : Mass Spectra Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Electron Impact Ionisation and Fragmentation of Methanol and Ethanol. Retrieved from [Link]
-
Wikipedia. McLafferty rearrangement. Retrieved from [Link]
-
OUCI. How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]
-
YouTube. (2025, October 22). The McLafferty Rearrangement in Mass Spectrometry. Retrieved from [Link]
-
Interpretation of mass spectra. Retrieved from [Link]
-
Spectroscopy Online. (2010, November 1). Derivatization in Mass Spectrometry. Retrieved from [Link]
-
RSC Publishing. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. Retrieved from [Link]
-
YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]
-
PubMed. (2001, March 15). Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
ResearchGate. Indicative fragment patterns on mass spectra identification. Retrieved from [Link]
-
Whitman People. GCMS Section 6.10. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. Retrieved from [Link]
-
Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]
Sources
- 1. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 5. GCMS Section 6.10 [people.whitman.edu]
- 6. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]
- 7. uni-saarland.de [uni-saarland.de]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. whitman.edu [whitman.edu]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. organicchemistrytutor.com [organicchemistrytutor.com]
- 21. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 22. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Separation of Elaidic and Oleyl Alcohol
Welcome to the technical support center dedicated to the nuanced challenge of separating elaidic alcohol from oleyl alcohol. As geometric isomers—elaidic being the trans form and oleyl the cis form of (Z)-octadec-9-en-1-ol—these compounds share identical molecular weights and similar polarities, rendering their separation a non-trivial task for researchers and drug development professionals. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in the fundamental physicochemical differences between these two molecules.
Section 1: The Core Challenge & Physicochemical Properties
The primary difficulty in separating elaidic and oleyl alcohol stems from their stereoisomerism. Oleyl alcohol's cis double bond introduces a distinct "kink" in its 18-carbon chain, while this compound's trans configuration results in a more linear, straight-chain geometry. This structural difference is the key to their separation, as it influences their physical properties, particularly melting point and their interaction with chromatographic media.
Table 1: Comparative Physicochemical Properties
| Property | Oleyl Alcohol ((Z)-octadec-9-en-1-ol) | This compound ((E)-octadec-9-en-1-ol) | Rationale for Difference |
| Molecular Formula | C₁₈H₃₆O[1] | C₁₈H₃₆O[2] | Identical (Isomers) |
| Molecular Weight | 268.49 g/mol | 268.49 g/mol [2] | Identical (Isomers) |
| Melting Point | ~6-7 °C | ~33-36 °C | The linear trans structure of this compound allows for more efficient packing into a stable crystal lattice, requiring more energy to melt. The cis "kink" in oleyl alcohol disrupts this packing. |
| Boiling Point | ~330-360 °C (at 760 mmHg) | ~330-360 °C (at 760 mmHg) | Boiling points are nearly identical as they are primarily dependent on molecular weight and intermolecular forces, which are very similar. This makes fractional distillation ineffective.[3] |
| Geometry | Bent / Kinked | Linear / Straight | Governed by the cis vs. trans configuration of the C9 double bond. |
Section 2: Troubleshooting Guide & Common Issues
This section is designed in a question-and-answer format to directly address problems you may encounter during your separation experiments.
Q1: My separated fractions are still impure and contain both isomers. What's going wrong?
Answer: This is the most common challenge. The cause depends on your chosen method.
-
For Fractional Crystallization:
-
Possible Cause: The cooling rate was too fast. Rapid cooling traps the liquid isomer within the crystal matrix of the solidifying isomer, leading to co-crystallization.[4]
-
Troubleshooting Step: Decrease the cooling rate significantly. For "dry" fractionation, a rate below 2°C/minute is advisable.[5] For solvent-based crystallization, aim for slow, controlled cooling over several hours to allow for selective crystal formation.
-
Possible Cause: Insufficient number of crystallization stages. A single crystallization step is rarely sufficient for high purity.
-
Troubleshooting Step: Perform sequential recrystallizations. Dissolve the enriched solid fraction and recrystallize it. Combine the liquid filtrates for further purification of the other isomer.[6]
-
-
For Argentation (Silver Nitrate) Chromatography:
-
Possible Cause: The column is overloaded. Exceeding the column's binding capacity for the π-complex formation will cause isomers to co-elute.
-
Troubleshooting Step: Reduce the sample load. As a rule of thumb, start with a 1:100 ratio of sample to silver nitrate-impregnated silica by weight.[7]
-
Possible Cause: Inappropriate solvent system. The eluent polarity is critical. If it's too polar, both isomers will elute quickly with poor separation. If it's not polar enough, elution times will be excessively long.
-
Troubleshooting Step: Optimize your gradient. Start with a non-polar solvent like hexane and gradually introduce a slightly more polar solvent like ethyl acetate or acetone. The trans (elaidic) isomer will elute first. The more strongly retained cis (oleyl) isomer will require a higher concentration of the polar solvent to elute.[8]
-
-
For HPLC/SFC:
-
Possible Cause: Sub-optimal column chemistry or mobile phase. Not all C18 columns are created equal, and mobile phase composition is key.
-
Troubleshooting Step: For reversed-phase HPLC, ensure your mobile phase (e.g., acetonitrile/water) provides sufficient selectivity. The more linear trans isomer often retains longer than the cis isomer.[9] For SFC, adjusting the co-solvent (modifier) percentage and pressure is crucial for optimizing resolution.[10][11]
-
Q2: My final yield is very low after achieving the desired purity. How can I improve it?
Answer: Low yield is a common trade-off for high purity.
-
For Fractional Crystallization: Each recrystallization step inevitably leads to product loss.[12] Avoid an excessive number of steps. Aim for an optimal balance. Consider using a solvent system where the desired isomer has very low solubility at the crystallization temperature to maximize its precipitation.[6]
-
For Argentation Chromatography: The silver nitrate stationary phase can be sensitive.
-
Degradation: Silver nitrate is light-sensitive and can degrade, reducing column efficiency. Always prepare and run the column with protection from direct light.[8]
-
Irreversible Binding: In some cases, strong interactions can lead to poor recovery. Ensure the mobile phase is sufficiently strong to elute all bound compounds. Multiple column cycles might be necessary to recover all material.[7]
-
Q3: How do I confirm the purity and identity of my separated fractions?
Answer: A combination of techniques is recommended for validation.
-
Gas Chromatography (GC-FID): This is an excellent method for quantification.[13][14] Use a long capillary column (e.g., 60-100m) with a polar stationary phase (like biscyanopropyl polysiloxane) designed for separating cis/trans fatty acid methyl esters (FAMEs). While your sample is an alcohol, these columns are highly effective for isomeric separation. You will see two distinct peaks with different retention times.
-
¹H NMR Spectroscopy: Proton NMR can be used to confirm the identity. The protons around the double bond have different chemical shifts and coupling constants in cis and trans isomers.
-
FTIR Spectroscopy: The trans double bond in this compound exhibits a characteristic absorption band around 965 cm⁻¹, which is absent in the cis isomer (oleyl alcohol).
Section 3: Method Selection Guide
Choosing the right separation strategy depends on your specific needs: scale, required purity, and available instrumentation.
Diagram 1: Decision Workflow for Separation Method Selection
Sources
- 1. nbinno.com [nbinno.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DE19912684C2 - Process for the production of coconut and / or palm kernel fatty alcohols - Google Patents [patents.google.com]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. US3028435A - Separation and purification of fatty alcohols - Google Patents [patents.google.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipidomics by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Separation of fatty acids by extractive crystallization" by Sanjay N Wale [digitalcommons.unl.edu]
- 13. ives-openscience.eu [ives-openscience.eu]
- 14. ives-openscience.eu [ives-openscience.eu]
avoiding emulsion formation during elaidic alcohol extraction
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of elaidic alcohol extraction, with a specific focus on preventing and resolving emulsion formation. Our goal is to provide you with the technical expertise and practical solutions needed to ensure the efficiency and success of your experimental workflows.
Introduction: The Challenge of this compound Extraction
This compound, a long-chain unsaturated fatty alcohol, presents unique challenges during liquid-liquid extraction due to its amphipathic nature.[1] Its structure, containing a long hydrophobic carbon chain and a polar hydroxyl group, allows it to act as a surfactant, reducing the interfacial tension between aqueous and organic phases.[1][2][3] This property significantly increases the likelihood of forming stable emulsions, which can complicate phase separation, reduce extraction efficiency, and lead to sample loss. This guide provides a comprehensive approach to understanding, preventing, and breaking these emulsions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound extraction so prone to emulsion formation?
This compound's molecular structure is the primary reason for its tendency to form emulsions.[1] It possesses both a hydrophilic (water-loving) hydroxyl (-OH) head and a long, lipophilic (oil-loving) hydrocarbon tail.[1][4] This dual nature allows it to align at the interface between two immiscible liquids, such as an aqueous buffer and an organic solvent.[2][5] By doing so, it lowers the interfacial tension that would normally keep the two phases separate, making it easier for one liquid to disperse into the other as fine droplets, creating a stable emulsion.[2][6]
Q2: What is the scientific principle behind "salting out" to break an emulsion?
"Salting out" is a technique that involves adding a neutral salt, like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase of an emulsion.[7][8][9] The addition of salt increases the ionic strength of the aqueous layer.[10] This has two main effects:
-
Increased Polarity of the Aqueous Phase: The dissolved salt ions hydrate, effectively reducing the amount of "free" water available to dissolve polar organic molecules like this compound. This forces the this compound and other organic components more completely into the organic phase.[10]
-
Disruption of the Emulsifying Layer: The increased ionic strength disrupts the electrostatic interactions that can help stabilize the emulsion droplets, promoting their coalescence.[10][11]
Q3: How does adjusting the pH of the aqueous phase help in preventing emulsions?
Adjusting the pH can influence the charge state of molecules that may be acting as emulsifying agents. While this compound itself is neutral, other components in a complex sample matrix (e.g., fatty acids, phospholipids) can be ionized. At a pH far from their isoelectric point, these molecules may carry a charge that enhances their surfactant-like properties. By adjusting the pH, you can neutralize these charges, reducing their ability to stabilize an emulsion.[8][12][13] For instance, lowering the pH can protonate acidic compounds, making them less water-soluble and less effective as emulsifiers.[8][12]
Q4: Can the choice of organic solvent influence emulsion formation?
Absolutely. The choice of solvent is critical. Key properties to consider are:
-
Density: A significant density difference between the organic and aqueous phases will facilitate gravitational separation.
-
Polarity: The polarity of the solvent will affect the partitioning of this compound and the stability of the emulsion. Sometimes, adding a small amount of a more polar co-solvent (a phase modifier) can help to break an emulsion by altering the overall properties of the organic phase.[7][14][15]
-
Viscosity: Less viscous solvents generally allow for faster phase separation.
Refer to the table below for a comparison of common solvents.
Troubleshooting Guide: Emulsion Formation
Issue: A persistent emulsion has formed at the interface of the aqueous and organic layers.
This is the most common issue encountered during this compound extraction. The following steps provide a systematic approach to resolving the emulsion.
Workflow for Breaking an Emulsion
Below is a decision-tree diagram to guide you through the process of breaking an emulsion.
Caption: A step-by-step decision tree for breaking emulsions.
Detailed Protocols for Troubleshooting
1. Patience and Gentle Agitation:
-
Rationale: Sometimes, emulsions are kinetically stable but thermodynamically unstable.[8][12] Allowing the mixture to stand undisturbed can give the droplets time to coalesce. Gentle swirling or tapping can encourage this process without re-introducing high shear forces.[8][12]
-
Protocol:
-
Secure the separatory funnel in a ring stand.
-
Allow it to sit undisturbed for 15-30 minutes.
-
If the emulsion persists, gently tap the side of the funnel or slowly stir the emulsion layer with a glass rod.[16]
-
2. The "Salting Out" Method:
-
Rationale: As detailed in the FAQs, adding salt increases the ionic strength of the aqueous phase, which promotes the separation of the organic components and destabilizes the emulsion.[7][9][10]
-
Protocol:
-
Prepare a saturated solution of sodium chloride (brine).
-
Add a few milliliters of the brine solution to the separatory funnel.
-
Gently rock the funnel back and forth a few times to mix. Avoid vigorous shaking.
-
Allow the layers to separate. Repeat if necessary.
-
3. Filtration:
-
Rationale: Physical methods can be used to coalesce the emulsified droplets. Filtering through a coarse material like glass wool can provide a surface for the droplets to merge on.[7][9] Phase separation paper is specifically designed to allow the organic phase to pass through while retaining the aqueous phase.[7]
-
Protocol:
-
Place a small plug of glass wool into the neck of a funnel.
-
Slowly pour the entire contents of the separatory funnel (both layers and the emulsion) through the glass wool into a clean beaker.
-
Allow the layers to resettle in the new container.
-
4. Centrifugation:
-
Rationale: Centrifugation applies a strong gravitational force that accelerates the separation of the two phases.[7][9][12] This is often the most effective method for breaking stubborn emulsions.[8]
-
Protocol:
-
Carefully transfer the mixture into appropriate centrifuge tubes.
-
Balance the tubes in the centrifuge.
-
Spin at a moderate speed (e.g., 1000-3000 x g) for 5-10 minutes.
-
Carefully pipette the separated layers.
-
Preventative Measures: Best Practices for this compound Extraction
It is always more efficient to prevent an emulsion from forming than to break one that has already formed.[7]
Gentle Mixing Technique:
-
Rationale: Vigorous shaking introduces a high amount of shear energy, which is a primary cause of emulsion formation.[9] Gentle inversion allows for sufficient surface area contact for extraction to occur without forcefully dispersing the phases into each other.[7]
-
Best Practice: Instead of shaking the separatory funnel vigorously, gently invert it 5-10 times, ensuring to vent after each inversion.
Pre-emptive Salting:
-
Rationale: If you know your sample is prone to emulsion formation, adding salt to the aqueous phase before adding the organic solvent can prevent the emulsion from forming in the first place.[8][12]
-
Best Practice: Dissolve NaCl in your aqueous sample to near saturation before beginning the extraction.
Solvent Selection and Phase Modifiers:
-
Rationale: The choice of solvent can significantly impact the likelihood of emulsion formation. Additionally, the use of a "phase modifier," a small amount of a co-solvent like an alcohol, can alter the properties of the organic phase to prevent the formation of a stable third phase or emulsion.[14][15]
-
Best Practice: Choose a solvent with a significant density difference from water. If emulsions are a persistent issue, consider adding 1-5% (v/v) of a short-chain alcohol like isopropanol or ethanol to your primary organic solvent.
Data Summary Table: Solvent Properties for Extraction
| Solvent | Density (g/mL) | Polarity (Dielectric Constant) | Water Solubility | Notes |
| Hexane | ~0.66 | 1.9 | Immiscible | Good for non-polar extractions. Low density, forms top layer. |
| Diethyl Ether | ~0.71 | 4.3 | Slightly soluble | Volatile. Peroxide formation risk. Good general-purpose solvent. |
| Ethyl Acetate | ~0.90 | 6.0 | Moderately soluble | Less volatile than ether. Can dissolve some water, potentially leading to emulsions. |
| Dichloromethane | ~1.33 | 9.1 | Slightly soluble | High density, forms bottom layer. Prone to emulsion formation. |
| Chloroform | ~1.49 | 4.8 | Slightly soluble | High density, forms bottom layer. Often used in lipid extractions.[17] |
Data compiled from various chemical data sources.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]
-
This compound (CAS 506-42-3): Odor profile, Properties, & IFRA compliance - Scent.vn. [Link]
-
Hydrophilic-lipophilic balance – Knowledge and References - Taylor & Francis. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]
-
Tackling emulsions just got easier - Biotage. [Link]
-
(PDF) Chemical demulsification techniques in oil refineries: A review - ResearchGate. [Link]
-
Evaluation of emulsion stability by interfacial rheology measurements - Biolin Scientific. [Link]
-
Understanding the effect of phase modifier as n-octanol on extraction, aggregation and third phase appearance in solvent extraction | Request PDF - ResearchGate. [Link]
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]
-
Role of pH and cations on emulsion formation and stability of crude oils - ResearchGate. [Link]
-
How Does Surface Energy Affect Emulsions? - Chemistry For Everyone - YouTube. [Link]
-
The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods - MDPI. [Link]
-
[FREE] Why does the addition of salt (NaCl) to the aqueous layer sometimes help to break up an emulsion that forms - Brainly. [Link]
-
The HLB System. [Link]
-
Understanding the Effect of the Phase Modifier n-Octanol on Extraction, Aggregation, and Third-Phase Appearance in Solvent Extraction | Langmuir - ACS Publications. [Link]
-
What Is Interfacial Tension, and How Does It Impact Crude Production? [Link]
-
Hydrophilic–lipophilic balance - Wikipedia. [Link]
-
Hydrophilic-Lipophilic Balance (HLB). [Link]
-
Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]
-
Molecular mechanisms induced by phase modifiers used in hydrometallurgy: consequences on transfer efficiency and process safety - Comptes Rendus de l'Académie des Sciences. [Link]
-
Surveying Phase Modifier Functional Groups for Applications to Ln(III) Separations - NIH. [Link]
-
Chemistry and Action of Demulsifiers on Other Solvents - Rimpro India. [Link]
-
Stability of Oil-in-Water Emulsions in a Low Interfacial Tension System - ACS Publications. [Link]
-
How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions - Figshare. [Link]
-
Chemical Demulsification of Oil-in-Water Emulsion from Gas Condensate Field - FUPRESS. [Link]
-
Demulsification | Surfactants & Emulsions - Biolin Scientific. [Link]
-
Demulsifier - Wikipedia. [Link]
-
How does adding a salt (such as sodium chloride) help to break an emulsion? - Quora. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. [Link]
-
The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - PMC - NIH. [Link]
-
Liquid-Liquid extraction problems and solutions - YouTube. [Link]
-
Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. [Link]
-
What are some common mistakes when doing liquid-liquid extraction labs? - Reddit. [Link]
-
Problems with extractions - Chemistry Teaching Labs - University of York. [Link]
-
Effect of pH on the yield of extraction. | Download Scientific Diagram - ResearchGate. [Link]
-
Alcohols: Structure & Properties – HSC Chemistry - Science Ready. [Link]
-
an introduction to alcohols - Chemguide. [Link]
Sources
- 1. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. youtube.com [youtube.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. biotage.com [biotage.com]
- 10. brainly.com [brainly.com]
- 11. quora.com [quora.com]
- 12. azom.com [azom.com]
- 13. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Derivatization Reactions for Fatty Alcohols
Welcome to the technical support center for fatty alcohol derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chemical modification of fatty alcohols for analysis, primarily by gas chromatography (GC).
The derivatization of fatty alcohols is a critical step to enhance their volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity.[1] The most common techniques involve silylation, acylation, and esterification to mask the polar hydroxyl group.[2] However, these reactions are not without their pitfalls. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed explanations and protocols, please refer to the Troubleshooting Guides.
Q1: My chromatogram shows no peak, or the peak for my derivatized fatty alcohol is very small.
A1: This is a classic sign of incomplete or failed derivatization. Several factors could be at play:
-
Presence of Water: Silylating reagents, in particular, are highly sensitive to moisture.[3] Ensure your sample, solvents, and glassware are anhydrous.[4][5] Evaporate aqueous samples to complete dryness, preferably under a stream of nitrogen.[6]
-
Insufficient Reagent: The derivatizing agent should be in excess. A general rule for silylation is at least a 2:1 molar ratio of reagent to active hydrogens.
-
Suboptimal Reaction Conditions: Reaction time and temperature are critical. For many common reagents like BSTFA, reactions can be completed at room temperature for simple alcohols, but hindered or complex samples may require heating (e.g., 60°C for 45 minutes for pentafluorobenzoyl derivatization).[1][7][8]
Q2: I'm seeing multiple peaks for a single fatty alcohol standard. What's causing this?
A2: This often points to the formation of multiple derivatives or isomers, which can occur if the fatty alcohol has other reactive functional groups. For compounds containing carbonyl groups, a two-step process involving methoximation before silylation is recommended to prevent the formation of multiple isomers.[1] It could also indicate incomplete derivatization, where you see both the derivatized and underivatized analyte.
Q3: My chromatogram is cluttered with extraneous peaks, especially at the beginning.
A3: These are likely byproducts from the derivatization reagent itself.[7][8][9]
-
Excess Reagent: While an excess is necessary, a very large excess can lead to significant artifact peaks.
-
Post-Derivatization Cleanup: Implementing a cleanup step, such as a liquid-liquid extraction, can effectively remove excess reagent and byproducts.[7][9] For example, after pentafluorobenzoyl derivatization, an extraction with a solvent like dichloromethane or methyl tert-butyl ether and deionized water can clean up the sample.[7] For BSTFA, a novel base treatment followed by liquid-liquid extraction has been shown to remove interference from the excess reagent.
Q4: My derivative seems to be degrading in the GC inlet or on the column.
A4: This suggests a lack of thermal stability.
-
Choice of Derivative: Silyl ethers have varying stabilities. Generally, bulkier silyl groups (e.g., TBS, TBDPS) are more stable than smaller ones (e.g., TMS).[10][11][12] Consider using a more robust derivatizing agent if thermal degradation is suspected.
-
GC Conditions: Optimize your inlet temperature. A temperature that is too high can cause degradation, while one that is too low can lead to poor peak shape.
II. In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common problems, complete with recommended solutions and protocols.
Guide 1: Problem - Incomplete or No Derivatization
Incomplete derivatization is the most frequent issue, leading to poor sensitivity, inaccurate quantification, and non-reproducible results.
Visualizing the Workflow
The following diagram illustrates the critical decision points in a typical derivatization workflow where problems can arise.
Caption: Key stages and troubleshooting points in the fatty alcohol derivatization workflow.
Probable Causes & Solutions
| Probable Cause | In-Depth Explanation & Causality | Recommended Solution & Protocol |
| Moisture Contamination | Silylating reagents like BSTFA and MSTFA react readily with active hydrogens, including those in water.[3] This reaction consumes the reagent, making it unavailable for the analyte. The presence of water is a common reason for the failure of esterification reactions as well. The reaction is reversible, and water can drive the equilibrium back toward the reactants.[4][5] | Solution: Rigorously exclude water. Use high-quality anhydrous solvents.[13] Dry glassware in an oven (e.g., >100°C for several hours) and cool in a desiccator before use. If the sample is in an aqueous matrix, it must be evaporated to complete dryness under a gentle stream of nitrogen before adding the reagent.[6] |
| Incorrect Reagent Stoichiometry | The derivatization reaction is a chemical process that follows stoichiometric principles. An insufficient amount of reagent will lead to an incomplete reaction, leaving a portion of the fatty alcohol underivatized. This is particularly crucial for silylation, where a 2:1 molar excess of reagent to active hydrogen is recommended as a starting point. | Solution: Calculate the molar quantity of your analyte and ensure a sufficient excess of the derivatization reagent. If the concentration of the analyte is unknown, start with a significant excess and optimize downwards if reagent byproducts become problematic. |
| Suboptimal Reaction Kinetics (Time/Temp) | Derivatization is not always instantaneous. The ease of reaction depends on the functional group (primary alcohols react faster than secondary or tertiary) and steric hindrance. Insufficient time or temperature will result in an incomplete reaction. For example, the pentafluorobenzoyl (PFBoyl) derivatization of fatty alcohols was found to be optimal at 60°C for 45 minutes; shorter reaction times were insufficient.[7][8][9] | Solution: Optimize reaction conditions by running a time-course or temperature-gradient experiment. Analyze aliquots at different time points or temperatures and plot the peak area of the derivative. The optimal condition is where the peak area plateaus. For challenging analytes, consider using a catalyst (e.g., TMCS with BSTFA for hindered alcohols) or a more powerful silylating agent.[14] Microwave-assisted derivatization can also dramatically reduce reaction times.[7][8][9] |
| Poor Sample/Reagent Solubility | The reaction cannot proceed efficiently if the fatty alcohol is not fully dissolved in the reaction medium. Some long-chain fatty alcohols may have limited solubility in common derivatization solvents at room temperature. | Solution: Choose a solvent that effectively dissolves both the analyte and the reagent. Pyridine, acetonitrile, and dichloromethane are common choices.[1] Gentle heating and vortexing can aid dissolution. For some esterification methods, an inert co-solvent like hexane or toluene must be added to solubilize lipids.[4][5] |
Guide 2: Problem - Extraneous or Interfering Peaks
The presence of unexpected peaks can complicate data analysis and compromise the accuracy of quantification.
Visualizing the Problem
This decision tree helps diagnose the source of extraneous peaks.
Caption: Decision tree for diagnosing the source of extraneous chromatographic peaks.
Probable Causes & Solutions
| Probable Cause | In-Depth Explanation & Causality | Recommended Solution & Protocol |
| Reagent Artifacts & Byproducts | Derivatization reagents, especially when used in large excess, and their byproducts can be detected by the GC system.[7][8] For instance, BSTFA can produce several silicon-containing byproducts that may appear as peaks in the chromatogram.[15] | Solution 1 (Optimization): Use the minimum amount of excess reagent necessary for complete derivatization. Solution 2 (Cleanup): Implement a post-derivatization cleanup step. A liquid-liquid extraction is highly effective. For PFBoyl derivatives, washing with deionized water and extracting into an organic solvent like dichloromethane removes polar byproducts.[7] For silyl derivatives, a base wash (e.g., aqueous sodium hydroxide) can decompose excess BSTFA without hydrolyzing the stable derivatives of short-chain alcohols. |
| Sample Matrix Contamination | Biological or environmental samples are complex matrices. Other compounds in the sample may co-extract with your fatty alcohols and either be detected themselves or react with the derivatizing agent. | Solution: Improve the initial sample cleanup and extraction protocol before derivatization. Techniques like solid-phase extraction (SPE) can be used to isolate the fatty alcohol fraction from the bulk of the matrix components. |
| Derivative Instability (Hydrolysis) | Trimethylsilyl (TMS) ethers are susceptible to hydrolysis, especially in the presence of trace moisture.[3] If the sample is not analyzed promptly or is exposed to the atmosphere, the derivative can revert to the original alcohol, resulting in a peak for the underivatized compound. | Solution: Analyze samples as soon as possible after derivatization, ideally within 24 hours.[1] Store derivatized samples in tightly sealed vials with minimal headspace. If stability is a persistent issue, switch to a more sterically hindered and stable silylating reagent, such as one that produces TBDMS or TBDPS ethers, which are significantly more resistant to hydrolysis.[11][12] |
III. Key Experimental Protocols
The following are detailed, step-by-step methodologies for common derivatization procedures.
Protocol 1: Silylation using BSTFA (+1% TMCS)
This protocol is suitable for forming trimethylsilyl (TMS) ethers of fatty alcohols, enhancing their volatility for GC analysis.[1]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)
-
Dried fatty alcohol sample
-
Heating block or oven
-
GC vials with inserts and caps
Procedure:
-
Sample Preparation: Ensure the fatty alcohol sample (typically 1-10 mg) is completely dry in a GC vial. If the sample was in an aqueous solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100-200 µL of an anhydrous solvent to dissolve the sample. Then, add 100-200 µL of BSTFA (+1% TMCS). The reagent should be in molar excess.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. For most primary and secondary fatty alcohols, the reaction is rapid and can be completed at room temperature (20-25°C) within 15-30 minutes. For sterically hindered or less reactive alcohols, heat the vial at 60-70°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature before opening. The sample can be injected directly into the GC-MS. If the concentration is too high, it can be diluted with the anhydrous solvent. For best results, analyze within 24 hours.[1]
Protocol 2: Acylation using Pentafluorobenzoyl Chloride (PFBoylCl)
This protocol is used to form pentafluorobenzoyl esters, which are excellent for sensitive detection using Electron Capture Negative Ion Chemical Ionization (ECNICI-MS).[6][7]
Materials:
-
Pentafluorobenzoyl chloride (PFBoylCl)
-
Hexane (GC grade)
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Heating block
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Place the fatty alcohol sample in a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.[6]
-
Derivatization: Add 100 µL of PFBoylCl to the dried residue. Vortex briefly to ensure dissolution. Seal the vial and place it in a heating block at 60°C for 45 minutes.[6][7]
-
Post-Derivatization Cleanup (Crucial Step):
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water and 1 mL of either DCM or MTBE.[6][7]
-
Vortex vigorously for 30 seconds to extract the derivatized analytes into the organic phase.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer (bottom for DCM, top for MTBE) to a clean vial.
-
-
Sample Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.[6]
IV. Concluding Remarks
Successful derivatization of fatty alcohols is a balance of careful sample preparation, correct stoichiometry, and optimized reaction conditions. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot issues as they arise. This guide serves as a foundational resource, but it is essential to remember that each specific analyte and matrix may require further method optimization. Always run standards and blanks to validate your procedure and ensure the integrity of your results.
References
- Application Notes & Protocols: Derivatization of Fatty Alcohols with Pentafluorobenzoyl Chloride for GC-MS Analysis. Benchchem.
- An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. National Institutes of Health (NIH).
- Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS.
- Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon. PubMed.
- An examination of pentafluorobenzoyl derivatization strategies for the analysis of fatty alcohols using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry. PubMed.
- Analytical Methods. Books Gateway.
- An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. ResearchGate.
- Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. Benchchem.
- Determination of fatty alcohol ethoxylates by derivatization with phthalic anhydride followed by liquid chromatography with UV-vis detection. PubMed.
- The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
- Preparation of ester derivatives of fatty acids for chromatographic analysis. ResearchGate.
- Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. ACS Publications.
- Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry. ResearchGate.
- Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
- Kinetics and Modeling of Fatty Alcohol Ethoxylation in an Industrial Spray Loop Reactor. ResearchGate.
- Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
- Derivatization of Fatty acids to FAMEs. Sigma-Aldrich.
- Derivatization. Chemistry LibreTexts.
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
- Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide Interference by Base Treatment in Derivatization Gas Chromatography Mass Spectrometry Determination of Parts Per Billion of Alcohols in a Food Additive. PubMed.
- What is the purpose of BSTFA derivatization in plant epicuticle composition analysis? ResearchGate.
- Hydroxyl Protecting Groups.
- Silyl ether. Wikipedia.
- Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate.
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography.
- Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate.
- Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry. PubMed.
- Deprotection of Silyl Ethers. Gelest.
- Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. ResearchGate.
- Ways of making silyl ethers from alcohols. ResearchGate.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
- Silylation. Wikipedia.
- Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples. PubMed.
- Silylation of Non-Terminal Double Bonds of Natural Oils. ResearchGate.
- Determination of aliphatic alcohols, squalene, alpha-tocopherol and sterols in olive oils: Direct method involving gas chromatography of the unsaponifiable fraction following silylation. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An examination of pentafluorobenzoyl derivatization strategies for the analysis of fatty alcohols using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. researchgate.net [researchgate.net]
- 15. Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Elaidic Alcohol vs. Oleyl Alcohol: Contrasting Effects on Membrane Fluidity
Executive Summary
In the intricate world of membrane biophysics and drug delivery systems, the seemingly subtle difference between a cis and trans double bond can manifest as a profound divergence in function. This guide provides an in-depth comparison of two C18 unsaturated fatty alcohols, oleyl alcohol and elaidic alcohol, focusing on their diametrically opposed effects on the fluidity of lipid bilayers. Oleyl alcohol, with its cis double bond, acts as a membrane fluidizer, while its trans isomer, this compound, promotes membrane rigidity. Understanding these differences is paramount for researchers in cell biology and professionals in pharmaceutical development, as membrane fluidity is a critical parameter governing cellular processes and the performance of lipid-based drug delivery vehicles. This document synthesizes experimental evidence, explains the underlying molecular mechanisms, and provides standardized protocols for quantifying these effects.
Introduction: The Critical Role of Membrane Fluidity
The plasma membrane is not a static barrier but a dynamic, fluid mosaic of lipids and proteins. This fluidity, which refers to the freedom of movement of phospholipids and other components within the bilayer, is essential for a vast array of cellular functions.[1] It governs the activity of membrane-bound enzymes and receptors, modulates ion channel gating, and is crucial for processes like endocytosis, exocytosis, and cell signaling.[1][2] The composition of the lipid bilayer, particularly the nature of the fatty acid chains of its constituent phospholipids, is a primary determinant of membrane fluidity.[3][4][5] The incorporation of exogenous molecules, such as the fatty alcohols discussed herein, can significantly alter this delicate biophysical property.
Molecular Architecture: A Tale of Two Isomers
Oleyl alcohol and this compound are geometric isomers of 9-octadecen-1-ol, sharing the same molecular formula (C₁₈H₃₆O).[6][7][8][9][10] The critical distinction lies in the configuration of the double bond at the ninth carbon position.
-
Oleyl Alcohol: Features a cis double bond ((Z)-octadec-9-en-1-ol), which introduces a distinct kink or bend in its hydrocarbon tail.[7][11]
-
This compound: Possesses a trans double bond ((E)-octadec-9-en-1-ol), resulting in a more linear, rod-like molecular shape, similar to that of a saturated fatty alcohol.[9][11][12][13]
This structural variance is the cornerstone of their opposing effects on membrane architecture.
Figure 1: Molecular structures of Oleyl (cis) and Elaidic (trans) alcohol.
Differential Impacts on Membrane Packing and Fluidity
The geometric dissimilarity between these isomers directly translates into how they integrate into and influence the lipid bilayer.
Oleyl Alcohol: The Fluidizer
The kinked structure of oleyl alcohol disrupts the tight, ordered packing of the phospholipid acyl chains.[11] By inserting itself between phospholipid tails, it increases the average distance between them, reducing the van der Waals forces that contribute to membrane cohesion. This disruption creates more free volume within the hydrophobic core of the membrane, leading to a significant increase in membrane fluidity .[14][15] This effect is analogous to that of its corresponding fatty acid, oleic acid, which is well-documented to enhance membrane fluidity.[16][17]
This compound: The Rigidifier
In stark contrast, the linear shape of this compound allows it to align closely with the saturated acyl chains of phospholipids. This favorable packing arrangement enhances the van der Waals interactions within the bilayer, effectively filling interstitial spaces and reducing the mobility of the surrounding lipid tails. The result is a more ordered, condensed membrane state, leading to a decrease in membrane fluidity .[3][4][5][18] This ordering effect makes the membrane more rigid and less permeable.[19]
Figure 2: Differential packing of alcohols in a lipid bilayer.
Experimental Evidence: Quantifying the Effects
The distinct effects of these alcohols on membrane fluidity can be quantitatively assessed using various biophysical techniques. Two of the most common and powerful methods are Differential Scanning Calorimetry (DSC) and Fluorescence Anisotropy.
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat required to alter the temperature of a sample.[20][21] For lipid vesicles, it is used to determine the gel-to-liquid crystalline phase transition temperature (Tₘ).[22][23] A lower Tₘ indicates a more fluid membrane, as less thermal energy is needed to induce the phase transition. Molecules that increase fluidity (fluidizers) will cause a downward shift in Tₘ, while those that decrease fluidity (rigidifiers) will cause an upward shift or a broadening of the transition peak.[24]
Expected Results: Incorporating oleyl alcohol into a phospholipid bilayer (e.g., DPPC) is expected to significantly lower the Tₘ. Conversely, this compound would be expected to cause a smaller depression or even a slight increase in Tₘ, reflecting its ability to stabilize the gel phase.
| Compound Added to DPPC Vesicles | Expected Main Phase Transition Temp (Tₘ) | Interpretation |
| None (Control) | ~41 °C | Baseline |
| Oleyl Alcohol (10 mol%) | Lower Tₘ (e.g., ~37-39 °C) | Increased membrane fluidity |
| This compound (10 mol%) | Minimal change or slightly higher Tₘ | Decreased membrane fluidity |
Table 1: Expected DSC results for the effect of oleyl and this compound on the phase transition temperature (Tₘ) of DPPC model membranes.
Protocol: DSC Analysis of Lipid Vesicles
-
Preparation of Lipid Films: Prepare solutions of your primary phospholipid (e.g., DPPC) and the alcohol to be tested (oleyl or elaidic) in a chloroform/methanol solvent mixture at the desired molar ratio (e.g., 9:1 lipid:alcohol).
-
Film Hydration: Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial. Place the vial under high vacuum for at least 2 hours to remove residual solvent.
-
Vesicle Formation: Hydrate the lipid film with an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) at a temperature well above the Tₘ of the lipid mixture (~50-60 °C for DPPC).[23] Vortex vigorously to form multilamellar vesicles (MLVs).
-
DSC Sample Preparation: Accurately transfer a known amount of the vesicle suspension into a DSC sample pan. Prepare a reference pan with the same volume of buffer.
-
Data Acquisition: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a starting temperature below the expected transition. Scan the temperature upwards at a controlled rate (e.g., 1-2 °C/min) through the phase transition.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature (Tₛ), the peak temperature (Tₘ), and the enthalpy of the transition (ΔH). Compare the Tₘ values between the control and alcohol-containing samples.
Fluorescence Anisotropy
Causality: This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[1][25][26] A common probe is 1,6-diphenyl-1,3,5-hexatriene (DPH). When excited with polarized light, the probe's emission will also be polarized. However, rotational motion of the probe between excitation and emission causes depolarization. In a more fluid environment, the probe tumbles more rapidly, leading to greater depolarization and thus a lower anisotropy value (r). Conversely, in a more rigid, viscous environment, the probe's motion is restricted, resulting in a higher anisotropy value.[1]
Expected Results: Membranes containing oleyl alcohol will exhibit lower fluorescence anisotropy values compared to control membranes, indicating higher fluidity. Membranes treated with this compound will show higher anisotropy values, signifying restricted probe mobility and thus lower fluidity.
| Compound Added to DPPC Vesicles | Expected Steady-State Anisotropy (r) | Interpretation |
| None (Control) | Baseline value (e.g., 0.25) | Baseline fluidity |
| Oleyl Alcohol (10 mol%) | Lower anisotropy (e.g., < 0.22) | Increased membrane fluidity |
| This compound (10 mol%) | Higher anisotropy (e.g., > 0.26) | Decreased membrane fluidity |
Table 2: Expected fluorescence anisotropy results for the effect of oleyl and this compound on the fluidity of DPPC model membranes.
Protocol: Steady-State Fluorescence Anisotropy
Figure 3: Experimental workflow for fluorescence anisotropy measurement.
-
Vesicle Preparation: Prepare lipid vesicles (as described in the DSC protocol) of the control and test samples.
-
Probe Labeling: Add a small aliquot of a concentrated DPH stock solution (in THF or methanol) to the vesicle suspension while vortexing. The final probe-to-lipid molar ratio should be low (e.g., 1:250 to 1:500) to avoid artifacts.
-
Incubation: Incubate the mixture for at least 30-60 minutes at room temperature, protected from light, to allow the probe to fully incorporate into the bilayers.[1]
-
Instrument Setup: Set up a fluorometer equipped with polarizers in both the excitation and emission light paths. Set the excitation wavelength for DPH to ~350 nm and the emission wavelength to ~450 nm.[27]
-
Measurement: For each sample, measure the fluorescence intensities with the polarizers in four configurations:
-
I_VV (Vertical excitation, Vertical emission)
-
I_VH (Vertical excitation, Horizontal emission)
-
I_HV (Horizontal excitation, Vertical emission)
-
I_HH (Horizontal excitation, Horizontal emission)
-
-
Calculation: First, calculate the G-factor (instrument correction factor): G = I_HV / I_HH. Then, calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).
-
Analysis: Compare the calculated 'r' values. A statistically significant decrease in 'r' for the oleyl alcohol sample and an increase for the this compound sample, relative to the control, confirms their opposing effects on membrane fluidity.
Implications for Research and Drug Development
The choice between oleyl and this compound, or similar cis vs. trans isomers, is not trivial and has significant practical consequences:
-
Drug Delivery: In the design of lipid-based nanoparticles and liposomes, membrane fluidity is a key parameter that affects drug loading efficiency, stability during storage, and the rate of drug release at the target site.[23] Oleyl alcohol could be used to create more fluid, "leaky" vesicles for rapid drug release, while this compound could be used to formulate more rigid, stable carriers for sustained release applications.
-
Topical Formulations: As penetration enhancers, these alcohols can modulate the fluidity of the stratum corneum lipids. Studies have shown that oleyl alcohol can fluidize these lipids, potentially enhancing drug permeation through the skin.[14][28] The rigidifying effect of this compound might be leveraged to control the depth of penetration or create occlusive barriers.
-
Cell Biology Research: When studying membrane-protein interactions or signaling cascades, these alcohols can be used as tools to manipulate the membrane environment. For example, increasing membrane fluidity with oleyl alcohol could alter the conformation or activity of a membrane receptor, providing insights into its function.
Conclusion
The cases of elaidic and oleyl alcohol provide a classic illustration of the structure-function paradigm in biochemistry. A single, subtle change in molecular geometry—the configuration of a double bond—gives rise to completely opposite effects on a critical biophysical property of cell membranes. Oleyl alcohol, the cis isomer, disrupts lipid packing and acts as a potent membrane fluidizer. This compound, the trans isomer, integrates seamlessly into the bilayer, enhancing order and acting as a rigidifier. For researchers and developers working with lipid systems, a thorough understanding and experimental validation of these effects are essential for the rational design of experiments and the successful formulation of advanced therapeutic products.
References
-
Title: Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations.[20] Source: Methods in Molecular Biology, 2007. URL: [Link]
-
Title: Differential Scanning Calorimetric Study of Bilayer Membrane Phase Transitions. A Biophysical Chemistry Experiment.[22] Source: Journal of Chemical Education, ACS Publications. URL: [Link]
-
Title: Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes.[23] Source: Technology Networks. URL: [Link]
-
Title: Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes.[16] Source: PubMed. URL: [Link]
-
Title: Dynamics and Structural Responses to Cis–Trans Isomerization in Bacterial Lipid Bilayers.[3] Source: ACS Omega. URL: [Link]
-
Title: Schematic representing the effect of Oleic acid (OA) and Elaidic Acid (EA) on DOPC membranes.[2] Source: ResearchGate. URL: [Link]
-
Title: Dynamics and structural responses to cis-trans isomerization in bacterial lipid bilayers.[4] Source: ChemRxiv, Cambridge Open Engage. URL: [Link]
-
Title: Differential Scanning Calorimetry of Protein–Lipid Interactions.[21] Source: Springer Link. URL: [Link]
-
Title: Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics.[11] Source: Frontiers in Cell and Developmental Biology. URL: [Link]
-
Title: Oleyl alcohol - Grokipedia.[6] Source: Grokipedia. URL: [Link]
-
Title: Investigation of phase transitions of lipids and lipid mixtures by sensitivity differential scanning calorimetry.[24] Source: PMC, NIH. URL: [Link]
-
Title: Dynamics and structural responses to cis-trans isomerization in bacterial lipid bilayers | Request PDF.[5] Source: ResearchGate. URL: [Link]
-
Title: OLEYL ALCOHOL. Source: Ataman Kimya. URL: [Link]
-
Title: Cis and Trans Unsaturated Phosphatidylcholine Bilayers: A Molecular Dynamics Simulation Study.[19] Source: Tuhat. URL: [Link]
-
Title: Oleyl alcohol - Wikipedia.[7] Source: Wikipedia. URL: [Link]
-
Title: Dynamics and structural responses to cis-trans isomerization in bacterial lipid bilayers.[18] Source: ChemRxiv. URL: [Link]
-
Title: Oleyl Alcohol | C18H36O | CID 5284499.[8] Source: PubChem. URL: [Link]
-
Title: (PDF) Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes.[17] Source: ResearchGate. URL: [Link]
-
Title: this compound (CAS 506-42-3): Odor profile, Properties, & IFRA compliance.[9] Source: Scent.vn. URL: [Link]
-
Title: this compound | C18H36O | CID 5367665.[10] Source: PubChem, NIH. URL: [Link]
-
Title: (PDF) Fluorescence anisotropy measurement of membrane fluidity.[1] Source: ResearchGate. URL: [Link]
-
Title: Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes.[27] Source: NIH. URL: [Link]
-
Title: Membrane “Fluidity” From Fluorescence Anisotropy Measurements.[25] Source: Taylor & Francis eBooks. URL: [Link]
-
Title: Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier.[28] Source: PMC, NIH. URL: [Link]
-
Title: Membrane fluidity measured by fluorescence polarization using an EPICS V cell sorter.[26] Source: Cytometry. URL: [Link]
-
Title: Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier.[14] Source: PubMed. URL: [Link]
-
Title: Alcohol's Effects on Lipid Bilayer Properties.[15] Source: PMC, NIH. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Oleyl alcohol - Wikipedia [en.wikipedia.org]
- 8. Oleyl Alcohol | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scent.vn [scent.vn]
- 10. This compound | C18H36O | CID 5367665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. tuhat.helsinki.fi [tuhat.helsinki.fi]
- 20. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ucm.es [ucm.es]
- 22. pubs.acs.org [pubs.acs.org]
- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 24. Investigation of phase transitions of lipids and lipid mixtures by sensitivity differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. taylorfrancis.com [taylorfrancis.com]
- 26. Membrane fluidity measured by fluorescence polarization using an EPICS V cell sorter. | Semantic Scholar [semanticscholar.org]
- 27. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cis vs. Trans Fatty Alcohol Membrane Incorporation
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Executive Summary
The geometric isomerism of fatty alcohols—specifically the distinction between cis and trans configurations—plays a pivotal role in their interaction with and incorporation into lipid membranes. This guide provides a comparative analysis of how these isomers differentially affect membrane structure and function. We delve into the fundamental biophysical principles, supported by experimental data, to illustrate that cis fatty alcohols, with their characteristic kinked structure, induce significant disruption to membrane packing, leading to increased fluidity. In contrast, trans fatty alcohols, being structurally analogous to saturated lipids, integrate with minimal perturbation, preserving membrane order. Understanding these differences is critical for researchers in drug development and cell biology, as the choice of isomer can profoundly influence the efficacy of lipid-based drug delivery systems and modulate the function of membrane-associated proteins.
Introduction: The Significance of a Double Bond's Geometry
Fatty alcohols are amphiphilic molecules that readily partition into cellular membranes, influencing their physical properties and biological functions.[1][2] While chemically similar, the geometric configuration of the double bond in unsaturated fatty alcohols—cis versus trans—results in dramatically different three-dimensional structures. A cis double bond introduces a rigid ~30-degree bend in the hydrocarbon tail, whereas a trans double bond maintains a more linear, extended conformation similar to that of a saturated fatty acid.[3][4]
This subtle difference in molecular architecture is the primary determinant of their distinct modes of membrane incorporation and their subsequent effects on bilayer properties such as fluidity, packing, and phase behavior.[3][5] This guide will explore these differences through a lens of biophysical principles and provide validated experimental protocols for their characterization.
Biophysical Fundamentals: Shape Dictates Function
The core of the comparative analysis lies in the steric differences between the isomers and how they interact with the surrounding phospholipid matrix.
-
Cis Fatty Alcohols (e.g., Oleyl Alcohol): The kinked acyl chain of a cis isomer physically obstructs the tight packing of neighboring phospholipid tails. This creates additional free volume within the hydrophobic core of the bilayer, disrupting the van der Waals interactions that lend cohesion to the membrane.[4] The result is a significant increase in membrane fluidity and a decrease in the gel-to-liquid crystalline phase transition temperature (T_m).[3]
-
Trans Fatty Alcohols (e.g., Elaidyl Alcohol): The linear shape of a trans isomer allows it to align efficiently with saturated phospholipid chains.[3] This leads to minimal disruption of the lipid packing order. Consequently, membranes containing trans fatty alcohols exhibit properties more akin to those with saturated lipids: higher order, decreased fluidity, and a less pronounced effect on T_m compared to their cis counterparts.[5][6]
This fundamental difference in packing efficiency is the causal origin of the divergent experimental observations detailed below.
Comparative Analysis of Membrane Effects
Experimental data consistently confirms the theoretical effects of cis and trans fatty alcohol incorporation. Key techniques used to probe these differences include Differential Scanning Calorimetry (DSC) and Laurdan Generalized Polarization (GP) spectroscopy.
Impact on Thermotropic Phase Behavior
DSC is a powerful technique for studying the phase transitions of lipid membranes.[7][8] The main phase transition (T_m) from a tightly packed gel state to a more disordered liquid-crystalline state is highly sensitive to the incorporation of foreign molecules.
-
Cis isomers significantly broaden and lower the T_m of phospholipid bilayers, indicating a fluidizing and disordering effect.[9]
-
Trans isomers cause a much smaller depression of T_m and can even lead to phase separation, behaving similarly to saturated fatty acids which preferentially partition into more ordered domains.[9]
| Parameter | Effect of Cis Fatty Alcohol | Effect of Trans Fatty Alcohol | Rationale |
| Phase Transition Temp (T_m) | Substantial Decrease | Minor Decrease or Unchanged | Kinked structure disrupts packing, lowering energy needed for transition.[3] |
| Transition Enthalpy (ΔH) | Decreased | Slightly Decreased | Reduced cooperativity between lipid tails due to packing defects. |
| Peak Broadening | Significant | Minimal | Heterogeneous membrane environment with disordered domains. |
Table 1. Summary of Differential Scanning Calorimetry (DSC) results comparing the effects of cis and trans fatty alcohols on a model DPPC (dipalmitoylphosphatidylcholine) membrane.
Impact on Membrane Fluidity
Membrane fluidity, a measure of the viscosity of the lipid bilayer, can be quantified using the fluorescent probe Laurdan. Laurdan's emission spectrum is sensitive to the polarity of its environment, which correlates with water penetration into the bilayer and thus lipid packing. This is expressed as the Generalized Polarization (GP) value, where lower GP values indicate higher fluidity.[10]
-
Cis isomers cause a marked decrease in the Laurdan GP value, confirming their ability to increase membrane fluidity by disrupting acyl chain packing.[3]
-
Trans isomers result in a significantly smaller change in the GP value, indicating their limited impact on membrane fluidity.[5]
| Condition | Typical Laurdan GP Value | Interpretation |
| Control (DPPC Liposomes) | ~0.50 | Ordered (Gel Phase) |
| + Cis Fatty Alcohol | ~0.10 | Highly Fluid (Disordered) |
| + Trans Fatty Alcohol | ~0.45 | Ordered (Minimal Perturbation) |
Table 2. Representative Laurdan GP values illustrating the differential effects of cis and trans fatty alcohols on membrane fluidity. Values are illustrative and depend on concentration and temperature.
Experimental Methodologies
To ensure trustworthy and reproducible results, the following validated protocols are provided. These protocols represent a self-validating system when appropriate controls (e.g., liposomes without fatty alcohols) are included.
Protocol: Measuring Membrane Fluidity with Laurdan GP Spectroscopy
This protocol details the steps for assessing membrane fluidity changes in model liposomes upon incorporation of fatty alcohols.
Step-by-Step Methodology:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., 10 mg/mL DPPC) using a standard method such as extrusion.[11]
-
Sample Preparation: In a microplate or cuvette, dilute the liposome stock to a final concentration of 1 mg/mL in the desired buffer (e.g., 5 mM Tris-HCl, pH 7.4).[12]
-
Fatty Alcohol Incorporation: Add the cis or trans fatty alcohol from a concentrated stock solution (e.g., in ethanol) to the liposome suspension to achieve the desired final concentration. Ensure the final solvent concentration is minimal (<1%) and consistent across all samples, including a solvent-only control.
-
Laurdan Staining: Add Laurdan dye from a 1 mM stock solution in DMF to a final concentration of 10 µM.[12]
-
Incubation: Incubate the samples for 30 minutes at a controlled temperature (e.g., 30°C), protected from light, to ensure complete incorporation of the dye and fatty alcohol.[11][12]
-
Measurement: Using a fluorescence plate reader or spectrofluorometer with temperature control, excite the sample at 350 nm and record the emission intensities at 440 nm (I_440) and 490 nm (I_490).[10][11]
-
Calculation: Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490) .[10]
Causality Note: This method is effective because the spectral shift of Laurdan is a direct consequence of changes in the local water content around the probe, which is physically dictated by the packing density of the lipid acyl chains.
Protocol: Conceptual Workflow for Molecular Dynamics (MD) Simulations
MD simulations provide atomic-level insight into the precise orientation and dynamic behavior of fatty alcohols within the bilayer, corroborating experimental findings.[13][14]
-
System Setup: Construct a model bilayer (e.g., 128 DPPC lipids) and solvate with water.
-
Molecule Insertion: Introduce several molecules of the cis or trans fatty alcohol into the simulation box, allowing them to spontaneously partition into the bilayer.
-
Equilibration: Run the simulation for several nanoseconds under constant temperature and pressure (NPT ensemble) to allow the system to reach equilibrium.[14]
-
Production Run: Extend the simulation for a longer duration (100+ ns) to collect data for analysis.
-
Analysis: Analyze trajectories to determine:
-
Area per lipid: To quantify membrane expansion.
-
Acyl chain order parameters (S_CD): To measure the degree of lipid packing.
-
Location and orientation: To determine the precise position of the alcohol within the bilayer leaflets.
-
Molecular dynamics studies have confirmed that trans fatty acids produce membrane properties more similar to saturated chains, while cis double bonds induce much larger perturbations.[5]
Biological and Pharmaceutical Implications
The choice between cis and trans fatty alcohols as excipients in drug formulations, particularly in lipid nanoparticles (LNPs) and liposomal carriers, is not trivial.
-
Drug Delivery: The increased fluidity and permeability induced by cis fatty alcohols can enhance the release rate of encapsulated drugs from liposomal carriers. Conversely, trans fatty alcohols can be used to create more rigid, stable vesicles with slower release kinetics.
-
Membrane Protein Function: The function of transmembrane proteins is often highly sensitive to the fluidity and thickness of the surrounding lipid environment.[1] The differential perturbation by cis and trans isomers can be exploited to modulate the activity of specific channels or receptors. For example, bacteria are known to isomerize cis fatty acids in their membranes to trans isomers as a mechanism to adapt to environmental stresses by increasing membrane rigidity.[13]
Conclusion
References
-
Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. (2018). Bio-protocol. [Link]
-
Alonso, A., & Goñi, F. M. (1987). A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes. Chemistry and Physics of Lipids, 45(1), 75-91. [Link]
-
Lewis, R. N., & McElhaney, R. N. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Methods in Molecular Biology, 400, 171-195. [Link]
-
Membrane fluidity properties of lipid-coated polylactic acid nanoparticles. (2024). RSC Publishing. [Link]
-
Alcohol's Effects on Lipid Bilayer Properties. (n.d.). ResearchGate. [Link]
-
McElhaney, R. N. (1986). The Use of Differential Scanning Calorimetry and Differential Thermal Analysis in Studies of Model and Biological Membranes. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 864(3-4), 361-421. [Link]
-
Tsong, T. Y. (2008). Differential Scanning Calorimetry of Protein–Lipid Interactions. In Lipid-Protein Interactions: Methods and Protocols. Humana Press. [Link]
-
Strahl, H., & Hamoen, L. W. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Journal of Visualized Experiments. [Link]
-
Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. (n.d.). ResearchGate. [Link]
-
Zorila, B., Bacalum, M., Popescu, A. I., & Radu, M. (2017). LOG-NORMAL DECONVOLUTION OF LAURDAN FLUORESCENCE SPECTRA – A TOOL TO ASSESS LIPID MEMBRANE FLUIDITY. Romanian Reports in Physics, 69(4). [Link]
-
Bel, C., Cascales, C., & Pié, A. (1988). Thermodynamic interpretation of effects of alcohols on membrane lipid fluidity. Biochemical and Biophysical Research Communications, 152(3), 1147-1153. [Link]
-
Mabrey, S., & Sturtevant, J. M. (1977). Differential thermal analysis of dipalmitoylphosphatidylcholine-fatty acid mixtures. Biochemistry, 16(11), 2409-2416. [Link]
-
Roach, C., Feller, S. E., Ward, J. A., Shaikh, S. R., Zerouga, M., & Stillwell, W. (2004). Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties. Biochemistry, 43(20), 6344-6351. [Link]
-
Dynamics and structural responses to cis-trans isomerization in bacterial lipid bilayers. (2023). ChemRxiv. [Link]
-
Setiawan, N., & Blanchard, G. J. (2015). Effects of Ethanol and n-Butanol on the Fluidity of Supported Lipid Bilayers. The Journal of Physical Chemistry B, 119(4), 1484-1491. [Link]
-
Patra, M., Salonen, E., Terama, E., Vattulainen, I., Faller, R., Lee, B. W., Holopainen, J., & Karttunen, M. (2006). Under the Influence of Alcohol: The Effect of Ethanol and Methanol on Lipid Bilayers. Biophysical Journal, 90(4), 1121-1135. [Link]
-
Vanegas, J. M., & Andersen, O. S. (2012). Alcohol's Effects on Lipid Bilayer Properties. Biophysical Journal, 102(3), 503-512. [Link]
-
Cis and Trans Unsaturated Phosphatidylcholine Bilayers: A Molecular Dynamics Simulation Study. (n.d.). ResearchGate. [Link]
-
Ferreri, C., & Chatgilialoglu, C. (2012). Trans fatty acids in membranes: the free radical path. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(10), 2499-2508. [Link]
-
Kulig, W., Pasenkiewicz-Gierula, M., Róg, T., & Vattulainen, I. (2016). Cis and Trans Unsaturated Phosphatidylcholine Bilayers: A Molecular Dynamics Simulation Study. Chemistry and Physics of Lipids, 195, 12-20. [Link]
-
Comparison of Cis and Trans Fatty Acid Containing Phosphatidylcholines on Membrane Properties. (n.d.). ResearchGate. [Link]
-
d'Espaux, L., Ghosh, A., Runguphan, W., & Keasling, J. D. (2019). Multi-Omics Analysis of Fatty Alcohol Production in Engineered Yeasts Saccharomyces cerevisiae and Yarrowia lipolytica. Frontiers in Bioengineering and Biotechnology, 7. [Link]
-
Fatty Alcohol Membrane Model for Quantifying and Predicting Amphiphilicity. (n.d.). ResearchGate. [Link]
-
Sachs, J. N., Petrache, H. I., & Woolf, T. B. (2004). Experimental Validation of Molecular Dynamics Simulations of Lipid Bilayers: A New Approach. Biophysical Journal, 86(6), 3773-3784. [Link]
-
Ahmad, N. A., & Ho, J. (2025). Fatty Alcohol Membrane Model for Quantifying and Predicting Amphiphilicity. Journal of Chemical Information and Modeling, 65(1), 417-426. [Link]
-
Wnętrzak, A., Błasiak, E., & Makulska-Nowak, H. (2021). Experimental and Theoretical Approaches to Describing Interactions in Natural Cell Membranes Occurring as a Result of Fatal Alcohol Poisoning. International Journal of Molecular Sciences, 22(16). [Link]
-
Davis, M. B., & Silbert, D. F. (1974). Modification of membrane lipid: physical properties in relation to fatty acid structure. Biochimica et Biophysica Acta (BBA) - Biomembranes, 373(2), 224-241. [Link]
-
Only cis double bonds provide the membrane fluidity and functionality required for life. (n.d.). ResearchGate. [Link]
-
Gkala, A., & Gkikas, E. (2023). Free Fatty Acid Determination in Alcoholic and Non-Alcoholic Beers via Liquid Chromatography–High-Resolution Mass Spectrometry Analysis. Applied Sciences, 13(13). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Experimental Validation of Molecular Dynamics Simulations of Lipid Bilayers: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Antiviral Mechanism of Elaidic Alcohol
For researchers, scientists, and drug development professionals, the rigorous validation of a potential antiviral compound's mechanism of action is paramount. This guide provides an in-depth, objective comparison of methodologies to elucidate the antiviral mechanism of elaidic alcohol, a long-chain unsaturated fatty alcohol. By synthesizing technical accuracy with field-proven insights, we will explore a hypothesized mechanism and detail the experimental framework required for its validation, comparing its potential performance against relevant alternatives.
Introduction: The Imperative of Mechanistic Validation in Antiviral Research
The emergence of novel viral threats necessitates a robust pipeline for the discovery and development of new antiviral agents. While initial high-throughput screening can identify compounds with antiviral activity, a thorough understanding of their mechanism of action is crucial for further development. Mechanistic insight allows for the optimization of lead compounds, the prediction of potential resistance pathways, and the rational design of combination therapies.
This guide focuses on this compound (trans-9-octadecen-1-ol), the trans isomer of oleyl alcohol. While the antiviral properties of various fatty acids and alcohols have been reported, particularly against enveloped viruses, the specific mechanism of this compound remains to be definitively elucidated.[1] This document will propose a plausible mechanism and provide a comprehensive, step-by-step framework for its experimental validation.
Hypothesized Antiviral Mechanism of this compound
Based on existing literature on long-chain unsaturated fatty acids and alcohols, we hypothesize that this compound's primary antiviral activity is directed at the disruption of the viral lipid envelope .[1][2] This mechanism is predicated on the amphipathic nature of this compound, allowing it to intercalate into the viral membrane.
This intercalation is proposed to have the following consequences:
-
Increased Membrane Fluidity: The presence of the trans-double bond in this compound may disrupt the ordered packing of the lipid bilayer, increasing its fluidity and compromising its structural integrity.
-
Membrane Destabilization and Leakage: The altered membrane structure could lead to the formation of pores or channels, causing leakage of the viral contents.
-
Inhibition of Viral Fusion: By modifying the properties of the viral envelope, this compound may inhibit the conformational changes in viral glycoproteins that are necessary for fusion with the host cell membrane, a critical step in viral entry.[3]
This proposed mechanism suggests that this compound would be most effective against enveloped viruses , such as influenza virus, herpes simplex virus (HSV), and coronaviruses.
Diagram of Hypothesized Mechanism
Caption: Hypothesized antiviral mechanism of this compound targeting the viral envelope.
Comparative Framework for Mechanistic Validation
To rigorously validate the hypothesized mechanism, a series of experiments should be conducted, comparing the activity of this compound to that of carefully selected alternative compounds. This comparative approach provides crucial context for interpreting the results.
Table 1: Comparison of Antiviral Agents
| Compound | Chemical Class | Hypothesized Primary Mechanism | Rationale for Inclusion |
| This compound | Unsaturated Fatty Alcohol (trans) | Viral envelope disruption | Test Compound |
| Oleyl Alcohol | Unsaturated Fatty Alcohol (cis) | Viral envelope disruption | To assess the impact of cis/trans isomerism on antiviral activity. |
| Stearyl Alcohol | Saturated Fatty Alcohol | Minimal to no direct antiviral activity | To determine the importance of the double bond for antiviral efficacy. |
| Ethanol | Short-chain Alcohol | Protein denaturation and lipid dissolution | A well-characterized, broad-spectrum antiviral agent for positive control and mechanistic comparison.[4][5][6] |
Experimental Protocols for Mechanistic Validation
The following experimental workflow is designed to systematically test the hypothesized antiviral mechanism of this compound and the comparator compounds.
Diagram of Experimental Workflow
Caption: Experimental workflow for validating the antiviral mechanism of this compound.
Experiment 1: Virucidal Suspension Test (Modified from EN 14476)
Objective: To determine if this compound and the comparators have a direct inactivating effect on viral particles in suspension.
Methodology:
-
Virus Preparation: Prepare a high-titer stock of an enveloped virus (e.g., Influenza A virus or Herpes Simplex Virus-1).
-
Compound Preparation: Prepare a series of concentrations for each test compound (this compound, Oleyl Alcohol, Stearyl Alcohol, Ethanol) in a suitable solvent. Include a solvent-only control.
-
Incubation: Mix the virus suspension with each compound concentration (and controls) and incubate for a defined contact time (e.g., 5, 15, and 30 minutes) at a controlled temperature (e.g., 37°C). The European standard EN 14476 provides a framework for this type of quantitative suspension test.[7][8][9]
-
Neutralization: After incubation, immediately neutralize the activity of the compound by dilution in a large volume of appropriate cell culture medium. This step is critical to prevent further effects on the cells during the subsequent infectivity assay.
-
Quantification of Remaining Infectivity: Determine the remaining viral titer in each sample using a Plaque Reduction Assay or a TCID50 Assay (detailed in Experiment 2).
-
Data Analysis: Calculate the log reduction in viral titer for each compound at each concentration and contact time compared to the virus control. A significant log reduction indicates direct virucidal activity.
Experiment 2: Quantification of Antiviral Activity (Plaque Reduction Assay / TCID50 Assay)
Objective: To quantify the dose-dependent antiviral activity of the compounds against a replicating virus in a cell-based assay.
Methodology (Plaque Reduction Assay):
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for HSV) in multi-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium (e.g., containing 1.2% Avicel) with serial dilutions of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones in the stained cell monolayer.[3][10][11]
-
Data Analysis: Count the number of plaques in each well and calculate the concentration of the compound that inhibits plaque formation by 50% (IC50).
Methodology (TCID50 Assay):
-
Cell Seeding: Seed susceptible host cells in a 96-well plate.
-
Virus Dilution and Infection: Prepare serial dilutions of the virus and add them to the wells.
-
Compound Treatment: Add serial dilutions of the test compounds to the infected wells.
-
Incubation: Incubate the plates for a period sufficient to observe cytopathic effect (CPE).
-
CPE Observation: Visually score each well for the presence or absence of CPE.
-
Data Analysis: Calculate the 50% tissue culture infective dose (TCID50) using the Reed-Muench or Spearman-Kärber method.[12][13][14][15][16] The reduction in TCID50 in the presence of the compound indicates antiviral activity.
Experiment 3: Time-of-Addition Assay
Objective: To determine the stage of the viral life cycle that is inhibited by the compounds.
Methodology:
-
Synchronized Infection: Pre-chill susceptible cells and allow the virus to adsorb for 1-2 hours at 4°C. This allows for attachment but prevents entry.
-
Temperature Shift: Shift the temperature to 37°C to initiate synchronized viral entry and replication.
-
Compound Addition at Different Time Points: Add a fixed, effective concentration (e.g., 3x IC50) of each compound at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).[17][18][19][20]
-
Quantify Viral Yield: At a late time point (e.g., 24 hours post-infection), harvest the supernatant and determine the viral titer using a Plaque Reduction Assay or TCID50 Assay.
-
Data Analysis: Plot the viral yield as a function of the time of compound addition.
-
Early-stage inhibitors (e.g., entry inhibitors) will lose their effectiveness when added after viral entry has occurred.
-
Late-stage inhibitors (e.g., replication or release inhibitors) will remain effective even when added several hours post-infection.
-
Experiment 4: Viral Fusion Assay
Objective: To specifically investigate the effect of the compounds on the fusion of the viral envelope with the host cell membrane.
Methodology (R18-Labeled Virus Fusion Assay):
-
Virus Labeling: Label the viral envelope with a fluorescent lipid dye, such as octadecyl rhodamine B chloride (R18), at a self-quenching concentration.
-
Compound Treatment: Pre-incubate the R18-labeled virus with the test compounds.
-
Fusion Induction: Add the treated virus to susceptible cells and induce fusion (e.g., by lowering the pH for influenza virus).
-
Fluorescence Measurement: As the labeled viral envelope fuses with the cell membrane, the R18 dye will diffuse into the larger cell membrane, causing dequenching and an increase in fluorescence.[21][22][23][24] Monitor this increase in fluorescence over time using a plate reader or fluorescence microscope.
-
Data Analysis: Compare the rate and extent of fluorescence dequenching in the presence of each compound to the control. Inhibition of dequenching indicates an inhibition of viral fusion.
Expected Outcomes and Interpretation
Table 2: Predicted Experimental Outcomes Based on Hypothesized Mechanism
| Experiment | This compound | Oleyl Alcohol | Stearyl Alcohol | Ethanol |
| Virucidal Suspension Test | High log reduction | High log reduction | Low to no log reduction | High log reduction |
| Plaque Reduction / TCID50 | Low IC50 | Low IC50 | High to no activity | Low IC50 |
| Time-of-Addition Assay | Loss of activity when added after ~1-2 hours post-infection | Loss of activity when added after ~1-2 hours post-infection | N/A (if no activity in previous assays) | Loss of activity when added after ~1-2 hours post-infection |
| Viral Fusion Assay | Strong inhibition of fluorescence dequenching | Strong inhibition of fluorescence dequenching | No inhibition | Strong inhibition |
Interpretation:
-
If This compound and oleyl alcohol show potent virucidal activity, are effective only when added early in the viral life cycle, and inhibit viral fusion, this would strongly support the hypothesis that they act by disrupting the viral envelope.
-
If stearyl alcohol shows little to no activity, it would confirm the crucial role of the unsaturated double bond in the antiviral mechanism.
-
The comparison between elaidic acid (trans) and oleyl alcohol (cis) will reveal if the stereochemistry of the double bond influences the efficacy of membrane disruption.
-
Ethanol is expected to show a similar profile to an early-stage inhibitor in the time-of-addition assay, as it acts on the viral envelope, providing a valuable positive control for the experimental system.[5][6]
Conclusion
This guide provides a comprehensive framework for the validation of the hypothesized antiviral mechanism of this compound. By employing a comparative approach and a series of well-defined experimental protocols, researchers can generate robust and reliable data to elucidate its mode of action. This detailed mechanistic understanding is a critical step in the journey from a promising compound to a potential therapeutic agent in the fight against viral diseases. The self-validating nature of these described protocols, coupled with the inclusion of appropriate controls, ensures the scientific integrity and trustworthiness of the generated results.
References
-
Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug-addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 909–918. [Link]
-
Tang, T., et al. (2021). Virus-cell fusion assay. Bio-protocol, 11(15), e4105. [Link]
-
Thormar, H., Isaacs, C. E., Brown, H. R., Barshatzky, M. R., & Pessolano, T. (1987). Inactivation of enveloped viruses and killing of cells by fatty acids and monoglycerides. Antimicrobial Agents and Chemotherapy, 31(1), 27–31. [Link]
-
Geller, C., Varbanov, M., & Duval, R. E. (2012). Human coronaviruses: insights into environmental resistance and its influence on the development of new antiseptic strategies. Viruses, 4(11), 3044–3068. [Link]
-
Pauwels, R., et al. (1987). Time of addition experiments with antiviral drugs. Journal of Virological Methods, 16(3), 171-179. [Link]
-
European Committee for Standardization. (2019). EN 14476:2013+A2:2019. Chemical disinfectants and antiseptics - Quantitative suspension test for the evaluation of virucidal activity in the medical area - Test method and requirements (Phase 2/Step 1).[Link]
-
Lee, C. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(9), e2830. [Link]
-
Poh, M. K., & Daut, R. (2018). A time-of-addition assay to determine the mode-of-action of antiviral compounds. Bio-protocol, 8(19), e3020. [Link]
-
Schroeder, C., & Korte, T. (2016). Transient Transfection-based Fusion Assay for Viral Proteins. Bio-protocol, 6(21), e1973. [Link]
-
Iha, K., et al. (2014). Influenza Virus-cell Fusion Inhibition Assay. Bio-protocol, 4(1), e980. [Link]
-
Watts, S., Ramstedt, M., & Salentinig, S. (2021). Ethanol Inactivation of Enveloped Viruses: Structural and Surface Chemistry Insights into Phi6. The Journal of Physical Chemistry Letters, 12(4), 1251–1256. [Link]
-
Golin, A. P., Choi, D., & Ghahary, A. (2020). Hand sanitizers: A review of ingredients, mechanisms of action, and contribution to antimicrobial resistance. Applied Microbiology and Biotechnology, 104(22), 9453-9471. [Link]
-
Shapypro. (2025). EN 14476:2025 – Virucidal Suspension Test Updates. [Link]
-
Microbe Investigations. (n.d.). EN 14476 Virucidal Testing – Disinfectant Efficacy Lab Services. [Link]
-
Biology Stack Exchange. (2020). How exactly does alcohol solution kill or neutralize viruses?. [Link]
-
Viroxy. (n.d.). EN 14476:2013+A2:2019. [Link]
-
Izon Science. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]
-
Floyd, D. L., et al. (2017). Measuring single-virus fusion kinetics using an assay for nucleic acid exposure. Biophysical Journal, 112(11), 2354-2364. [Link]
-
BrainVTA. (n.d.). TCID50 Assay Protocol. [Link]
-
Wang, J. Y., et al. (2022). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. Journal of Visualized Experiments, (186), e59920. [Link]
-
BMG LABTECH. (2021). Tissue Culture Infectious Dose (TCID50) Assays. [Link]
-
Halldorsson, T., et al. (2021). Virucidal activity of a proprietary blend of plant-based oils (Viruxal) against SARS-CoV-2 and influenza viruses – an in vitro study. bioRxiv. [Link]
-
Sands, J. A., Auperin, D., & Snipes, W. (1979). Inactivation and Inhibition of Replication of the Enveloped Bacteriophage φ6 by Fatty Acids. Antimicrobial Agents and Chemotherapy, 15(1), 67-71. [Link]
-
Jones, J., et al. (2017). A High-throughput Cre-Lox Activated Viral Membrane Fusion Assay to Identify Inhibitors of HIV-1 Viral Membrane Fusion. Journal of Visualized Experiments, (129), 56475. [Link]
-
Creative Diagnostics. (n.d.). 50% Tissue Culture Infectious Dose Assay. [Link]
-
Agilent. (n.d.). TCID50 Assay. [Link]
-
Liu, S., et al. (2017). Application of fatty acids as antiviral agents against tobacco mosaic virus. Pesticide Biochemistry and Physiology, 141, 59-64. [Link]
-
Amanat, F., & Krammer, F. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Nature Protocols, 15(12), 3845-3867. [Link]
-
Eurofins Scientific. (2024). Virucidal efficacy and virucidal inactivation studies. [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]
-
Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assay. [Link]
-
Sales-Campos, H., et al. (2013). Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid. International Journal of Molecular Sciences, 14(4), 8399-8417. [Link]
-
SWF Health & Social Care Group. (2021). Fatty acids could be used for antiviral treatments. [Link]
-
Moorer, W. R. (2003). Antiviral activity of alcohol for surface disinfection. International Journal of Dental Hygiene, 1(3), 138-142. [Link]
-
Moorer, W. R. (2003). Antiviral activity of alcohol for surface disinfection. Journal of Hospital Infection, 55(1), 71-72. [Link]
-
Hsu, S., et al. (2022). Virucidal activities of novel hand hygiene and surface disinfectant formulations containing EGCG-palmitate (EC16). Journal of Medical Virology, 94(8), 3635-3642. [Link]
-
Kramer, A., et al. (2006). Virucidal activity of a new hand disinfectant with reduced ethanol content: Comparison with other alcohol-based formulations. Journal of Hospital Infection, 62(1), 98-106. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Does alcohol kill viruses? How it works and ways to use [medicalnewstoday.com]
- 5. How does ethanol inactivate viruses? - Ceric [ceric-eric.eu]
- 6. Alcohol-based hand sanitisers as first line of defence against SARS-CoV-2: a review of biology, chemistry and formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. airmidhealthgroup.com [airmidhealthgroup.com]
- 8. EN 14476:2025 – Virucidal Suspension Test Updates [shapypro.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. brainvta.tech [brainvta.tech]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 15. 50% Tissue Culture Infectious Dose Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. agilent.com [agilent.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 20. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Measuring single-virus fusion kinetics using an assay for nucleic acid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A High-throughput Cre-Lox Activated Viral Membrane Fusion Assay to Identify Inhibitors of HIV-1 Viral Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Elaidic Alcohol and Stearyl Alcohol: An In-Depth Guide for Researchers
For professionals in drug development and cellular biology, a nuanced understanding of the cytotoxic potential of excipients and chemical entities is paramount. This guide provides a detailed comparative analysis of two long-chain fatty alcohols: elaidic alcohol and stearyl alcohol. While both share structural similarities, their distinct chemical properties—the presence of a trans double bond in this compound versus the saturated nature of stearyl alcohol—may lead to different interactions at the cellular level. This document synthesizes the available toxicological data, outlines experimental protocols for cytotoxic evaluation, and discusses the underlying mechanisms of fatty alcohol-induced cellular responses.
Introduction to Elaidic and Stearyl Alcohol
Stearyl Alcohol (1-octadecanol) is a saturated long-chain fatty alcohol. It is a white, waxy solid at room temperature and is widely used in cosmetics, personal care products, and pharmaceuticals as an emollient, emulsifier, and thickener.[1][2] Its extensive use is supported by a long history of safe application and a substantial body of toxicological data indicating a very low order of toxicity.[3]
This compound ((9E)-9-octadecen-1-ol) is the trans-unsaturated counterpart to oleyl alcohol. It is derived from elaidic acid, a common trans-fatty acid.[4] Like stearyl alcohol, it is a white, waxy solid at room temperature.[4] Its applications are less widespread than stearyl alcohol's, but it is used in the cosmetic and personal care industries as an emollient and emulsifier.[4] While generally considered non-toxic and biodegradable, the public data on its cytotoxicity is less comprehensive than for stearyl alcohol.[4]
Comparative Cytotoxicity: A Data-Driven Overview
Stearyl Alcohol: A Profile of Low Toxicity
Stearyl alcohol is generally recognized as safe for its intended uses in cosmetics and as a food additive.[1][2][5] Multiple safety assessments have concluded that it has a very low potential for skin irritation, sensitization, and systemic toxicity.[1][3] Acute oral toxicity studies in rats have shown a very low order of toxicity.[3] Furthermore, clinical patch testing in humans has demonstrated a very low likelihood of skin irritation or sensitization.[3] While rare cases of allergic contact dermatitis have been reported, these are not common.[6]
This compound: An Inferred Safety Profile
Information on the specific cytotoxicity of this compound is more limited. It is described as non-toxic and biodegradable.[4] Research has shown its activity against certain enveloped viruses, such as herpes simplex virus 2, suggesting some level of biological activity.[7] The presence of a trans double bond in its structure is a key differentiator from stearyl alcohol. While the health effects of dietary trans-fatty acids like elaidic acid are well-documented, it is not scientifically sound to directly extrapolate these findings to the topical application or in vitro cytotoxicity of this compound without specific studies.
Table 1: Summary of Toxicological Data
| Parameter | Stearyl Alcohol | This compound |
| Chemical Structure | Saturated C18 alcohol | Monounsaturated C18 alcohol (trans) |
| Acute Oral Toxicity | Very low order of toxicity | No specific data found; generally considered non-toxic |
| Skin Irritation | Minimal to mild in rabbits; low potential in humans[3] | No specific data found |
| Sensitization | No evidence of contact sensitization[3] | No specific data found |
| Systemic Toxicity | Not expected at typical usage levels[3] | No specific data found |
Mechanistic Insights into Fatty Alcohol Cytotoxicity
The cytotoxic effects of alcohols, particularly short-chain alcohols like ethanol, are well-studied and can provide a framework for understanding the potential mechanisms of long-chain fatty alcohols.[8] High concentrations of alcohols can induce cell death through both necrosis and apoptosis.[9][10]
Potential Mechanisms of Action:
-
Membrane Disruption: Alcohols can intercalate into the lipid bilayer of cell membranes, altering their fluidity and integrity. This can lead to increased permeability and, at high concentrations, membrane rupture and necrosis.[9]
-
Oxidative Stress: The metabolism of some alcohols can generate reactive oxygen species (ROS), leading to oxidative stress.[9][11] This can damage cellular components like lipids, proteins, and DNA, and trigger apoptotic pathways.[9][12]
-
Mitochondrial Dysfunction: Alcohols can interfere with mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[13]
-
Induction of Apoptosis: Cellular stress induced by alcohols can activate intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[14][15][16]
It is important to note that the long hydrocarbon chains of elaidic and stearyl alcohol make them significantly less water-soluble and more lipophilic than short-chain alcohols. This difference in physicochemical properties will influence their interaction with cells and their potential for cytotoxicity.
Experimental Protocols for Assessing Cytotoxicity
To definitively compare the cytotoxicity of elaidic and stearyl alcohol, a series of in vitro assays should be performed. The following are standard, robust methods for such an evaluation.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[17][18]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare stock solutions of this compound and stearyl alcohol in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. Replace the medium in the wells with the treatment solutions and incubate for a further 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[19]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[17][19]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[20][21]
Experimental Workflow: LDH Assay
Caption: Workflow for assessing cytotoxicity via LDH release.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Reaction Setup: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.[22]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[22]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[22]
Conclusion and Future Directions
Based on the currently available data, stearyl alcohol exhibits a very low level of cytotoxicity and is considered safe for a wide range of applications. [1] The cytotoxic profile of This compound is less well-characterized, although it is generally regarded as non-toxic. The presence of a trans double bond in this compound is the primary structural difference and warrants further investigation into its potential to influence cellular processes differently than its saturated counterpart.
For researchers and drug development professionals, it is crucial to conduct specific, head-to-head cytotoxicity studies using relevant cell lines and a battery of assays to make informed decisions about the use of these fatty alcohols in their formulations. The experimental protocols provided in this guide offer a robust starting point for such an investigation.
References
-
Final Report on the Safety Assessment of Stearyl Alcohol, Oleyl Alcohol, and Octyl Dodecanol. Cosmetic Ingredient Review. [Link]
-
Apoptosis and Necrosis: Two Types of Cell Death in Alcoholic Liver Disease. National Institute on Alcohol Abuse and Alcoholism. [Link]
-
Stearyl Alcohol. Cosmetics Info. [Link]
-
Apoptosis and necrosis: two types of cell death in alcoholic liver disease. PubMed. [Link]
-
STEARYL ALCOHOL. ecoworkers. [Link]
-
LDH Cytotoxicity Assay. 3H Biomedical. [Link]
-
Is Stearyl Alcohol Bad For Skin?. PEAK SOAP. [Link]
-
Seven cases of contact dermatitis due to stearyl alcohol contained in topical medications. PubMed. [Link]
-
Apoptosis and necrosis: Two types of cell death in alcoholic liver disease. ResearchGate. [Link]
-
Safety Data Sheet: Stearyl alcohol. Carl ROTH. [Link]
-
STEARYL ALCOHOL. Ataman Kimya. [Link]
-
Reduction-Responsive Stearyl Alcohol-Cabazitaxel Prodrug Nanoassemblies for Cancer Chemotherapy. National Institutes of Health. [Link]
-
Final Report on the Safety Assessment of Cetearyl Alcohol, Cetyl Alcohol, lsostearyl Alcohol, Myristyl. SAGE Journals. [Link]
-
Dose-response Effect of Ellagic Acid on Circulatory Antioxidants and Lipids During Alcohol-Induced Toxicity in Experimental Rats. PubMed. [Link]
-
MTT Assay Protocol. Cyrusbio. [Link]
-
Cetearyl Alcohol: What You Need to Know About This Common Ingredient. Healthline. [Link]
-
Cytotoxicity of short-chain alcohols. PubMed. [Link]
-
In vitro effect of ethanol on cell-mediated cytotoxicity by murine spleen cells. PubMed. [Link]
-
Programmed cell death in alcohol-associated liver disease. National Institutes of Health. [Link]
-
Alcohol Causes Cell Death… by Murder and Suicide. Duke University. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health. [Link]
-
Cell Necrosis Vs. Apoptosis: Differences Between Cell Deaths. Akadeum Life Sciences. [Link]
-
Alcohol-Associated Tissue Injury: Current Views on Pathophysiological Mechanisms. National Institutes of Health. [Link]
-
Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. PubMed. [Link]
-
Mechanisms and cell signaling in alcoholic liver disease. National Institutes of Health. [Link]
-
MTT assay. Protocols.io. [Link]
-
Fatty Acid Ethyl Esters: Potentially Toxic Products of Myocardial Ethanol Metabolism. PubMed. [Link]
-
In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. PubMed. [Link]
-
In vitro cytotoxicity of allyl alcohol and bromobenzene in a novel organ culture system. PubMed. [Link]
Sources
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. specialchem.com [specialchem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 5. Cetostearyl Alcohol: Uses, Safety Issues, Adaptations [elchemy.com]
- 6. Seven cases of contact dermatitis due to stearyl alcohol contained in topical medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alcohol Causes Cell Death… by Murder and Suicide – The Alcohol Pharmacology Education Partnership [sites.duke.edu]
- 10. akadeum.com [akadeum.com]
- 11. Alcohol-Associated Tissue Injury: Current Views on Pathophysiological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Programmed cell death in alcohol-associated liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis and Necrosis: Two Types of Cell Death in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis and necrosis: two types of cell death in alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT assay [protocols.io]
- 19. cyrusbio.com.tw [cyrusbio.com.tw]
- 20. LDH Cytotoxicity Assay [3hbiomedical.com]
- 21. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 22. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Biological Effects of Elaidic Alcohol vs. Elaidic Acid
Introduction
In the landscape of lipid research, the geometric configuration of unsaturated fatty acids has profound implications for their biological function. Elaidic acid, the principal trans-isomer of oleic acid, is a well-documented modulator of cellular pathways, often associated with adverse health outcomes.[1][2] Its structural counterpart, elaidic alcohol, which shares the same C18 carbon backbone and trans-9 double bond but features a hydroxyl group instead of a carboxylic acid, is less studied. This guide provides a comprehensive comparison of the known and inferred biological effects of these two molecules. We will dissect their structural differences, metabolic fates, and consequent impacts on cellular signaling, inflammation, and lipid metabolism, providing researchers with a foundational understanding for experimental design and drug development.
Section 1: Structural and Physicochemical Properties
The fundamental difference between elaidic acid and this compound is the functional group at the C1 position. This single substitution—a carboxyl group (–COOH) for the acid and a hydroxyl group (–CH₂OH) for the alcohol—dramatically alters their polarity, reactivity, and how they interact with biological systems. While both are linear molecules due to the trans double bond, which allows for tighter packing similar to saturated fats, their metabolic activation and subsequent biological roles diverge significantly.[3][4]
| Property | Elaidic Acid | This compound |
| Chemical Formula | C₁₈H₃₄O₂ | C₁₈H₃₆O |
| Molar Mass | 282.46 g/mol [1] | 268.5 g/mol [5] |
| Functional Group | Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) |
| IUPAC Name | (E)-octadec-9-enoic acid[1] | (E)-octadec-9-en-1-ol[5] |
| Melting Point | ~45 °C[1] | Not specified, but likely solid at room temp. |
| Primary Source | Industrial partial hydrogenation of vegetable oils.[6][7] | Hydrogenation (reduction) of elaidic acid.[5] |
| Key Feature | Major dietary trans fatty acid.[2] | Fatty alcohol used in membrane studies.[5] |
Section 2: The Decisive Role of Metabolism
The divergent biological effects of these molecules are rooted in their distinct metabolic pathways. This compound can be considered a metabolic precursor, or "pro-drug," to elaidic acid.
Metabolism of this compound: Long-chain fatty alcohols are primarily metabolized through a two-step oxidation process. First, a fatty alcohol dehydrogenase (FAD) oxidizes this compound to its corresponding aldehyde (elaidic aldehyde). Subsequently, an aldehyde dehydrogenase (ALDH) rapidly converts the aldehyde to elaidic acid.[8]
Metabolism of Elaidic Acid: Once formed or ingested directly, elaidic acid is activated by conversion to Elaidoyl-CoA. From this point, it enters the metabolic pathways common to other fatty acids: it can be incorporated into complex lipids like phospholipids and triglycerides or undergo mitochondrial β-oxidation for energy production.[9]
This metabolic convergence is critical: while this compound may exert some direct effects due to its unique physicochemical properties, its long-term, systemic biological impact is likely dominated by its conversion into elaidic acid.
Caption: Metabolic pathways of this compound and elaidic acid, converging on elaidoyl-CoA.
Section 3: Comparative Biological Effects
Given the metabolic relationship, we can categorize the effects of this compound as either direct (pre-conversion) or indirect (post-conversion to elaidic acid).
Elaidic Acid: A Pro-Inflammatory and Dysmetabolic Agent
The biological activities of elaidic acid are extensively documented and predominantly detrimental.
-
Lipid Metabolism and Cardiovascular Health: Elaidic acid adversely alters blood lipid profiles. It increases low-density lipoprotein (LDL) cholesterol and decreases high-density lipoprotein (HDL) cholesterol, a combination strongly associated with cardiovascular disease.[10][11][12] Mechanistically, it elevates plasma cholesteryl ester transfer protein (CETP) activity, which facilitates the transfer of cholesteryl esters from HDL to LDL.[1] Furthermore, when incorporated into HDL phospholipids, elaidic acid can impair HDL's functionality by suppressing lecithin-cholesterol acyltransferase (LCAT), an enzyme critical for cholesterol uptake and HDL maturation.[13]
-
Inflammation and Cellular Senescence: Elaidic acid is a potent pro-inflammatory agent. It integrates into the lipid rafts of cell membranes, amplifying signaling through the interleukin-1 receptor (IL-1R) and activating the TAK1-NF-κB pathway.[14] This leads to an increased expression of senescence-associated secretory phenotype (SASP) factors like IL-6 and IL-8, promoting cellular senescence and chronic inflammation, particularly in liver cells.[14] In immune cells like Kupffer cells, elaidic acid triggers endoplasmic reticulum stress (ERS) and activates the MAPK signaling pathway, culminating in the formation of the NLRP3 inflammasome and the release of inflammatory cytokines.[15]
-
Other Pathological Effects: Studies have linked elaidic acid to neurotoxicity through the induction of reactive oxygen species (ROS) and ER stress in neuronal cells.[16] It has also been shown to enhance the metastatic potential of colorectal cancer cells by activating the epidermal growth factor receptor (EGFR) pathway.[17]
This compound: Direct Effects and Inferred Activity
Direct experimental data on this compound's biological effects are limited. However, we can infer its activities based on its structure and metabolic fate.
-
Direct Effects (Pre-Metabolism): As a fatty alcohol, this compound is more amphipathic than its acid counterpart and can act as a non-ionic surfactant.[18] This property likely governs its direct interactions with cellular membranes.
-
Membrane Interactions: It has been used in biophysical studies to model the effect of unsaturation on lipid membranes.[5] Its linear trans structure would be expected to decrease membrane fluidity, similar to elaidic acid, but its hydroxyl head group would interact differently with the aqueous interface and neighboring lipids.
-
Antiviral Activity: Notably, this compound has demonstrated direct antiviral activity against enveloped viruses such as herpes simplex virus 2 (HSV-2).[5] This effect is likely due to the disruption of the viral lipid envelope, a mechanism shared by other long-chain unsaturated alcohols and monoglycerides.
-
-
Indirect Effects (Post-Metabolism): The majority of the systemic, long-term biological effects of this compound are likely attributable to its metabolic product, elaidic acid. Therefore, chronic exposure to this compound would be expected to produce a similar profile of cardiovascular, pro-inflammatory, and pro-senescent activities as elaidic acid itself.
Summary of Comparative Effects
| Biological Effect | Elaidic Acid | This compound |
| LDL Cholesterol | Increases[12] | Inferred to Increase (via conversion) |
| HDL Cholesterol | Decreases[12] | Inferred to Decrease (via conversion) |
| Inflammation | Potently Pro-inflammatory (NF-κB, NLRP3)[14][15] | Inferred to be Pro-inflammatory (via conversion) |
| Cellular Senescence | Promotes[14] | Inferred to Promote (via conversion) |
| Direct Membrane Effects | Alters fluidity, integrates into lipid rafts[14] | Alters membrane properties, potential surfactant[5][18] |
| Unique Activity | Linked to cancer metastasis, neurotoxicity[16][17] | Antiviral activity against enveloped viruses[5] |
| Primary Mechanism | Direct action as a signaling lipid and metabolic fuel | Acts as a metabolic precursor to elaidic acid |
Section 4: Experimental Methodologies
To investigate the pro-inflammatory potential of these lipids, a key experiment is to measure NLRP3 inflammasome activation in macrophages.
Protocol: Assessment of NLRP3 Inflammasome Activation in Kupffer Cells
This protocol is adapted from methodologies described for studying elaidic acid's effects on liver-resident macrophages (Kupffer cells).[15]
-
Cell Culture: Culture Kupffer cells (e.g., primary mouse Kupffer cells or a suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Priming Step: Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours. This upregulates the expression of pro-IL-1β and NLRP3, the inactive components of the inflammasome.
-
Lipid Treatment: Prepare elaidic acid and this compound by complexing them to bovine serum albumin (BSA) to ensure solubility and cellular uptake. Treat the primed cells with various concentrations (e.g., 50-200 µM) of BSA-complexed elaidic acid, this compound, or a BSA-only vehicle control for 6-12 hours.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted IL-1β and caspase-1 activity.
-
Cell Lysate: Lyse the cells to collect protein for Western blot analysis.
-
-
Endpoint Analysis:
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit. A significant increase relative to the control indicates inflammasome activation.
-
Western Blot: Probe the cell lysates for cleaved Caspase-1 (p20 subunit) and NLRP3. Probe the supernatant for secreted, cleaved Caspase-1. An increase in the cleaved form indicates enzymatic activation.
-
ASC Speck Visualization: Use immunofluorescence to visualize the formation of ASC (apoptosis-associated speck-like protein containing a CARD) specks within the cells, a hallmark of inflammasome assembly.
-
Caption: Experimental workflow for assessing NLRP3 inflammasome activation.
Section 5: Conclusion and Future Directions
The comparison between elaidic acid and this compound is fundamentally a story of metabolism. While elaidic acid's detrimental biological activities are well-established, this compound remains a less-explored molecule. The evidence strongly suggests that this compound functions primarily as a metabolic precursor to elaidic acid, and thus, chronic exposure is expected to recapitulate the negative health effects of its acid counterpart.
The unique, direct effects of this compound, such as its antiviral properties, are likely confined to its pre-metabolic state and are dependent on its distinct physicochemical interactions with lipid membranes.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the potency and kinetics of this compound versus elaidic acid in inducing inflammation, dyslipidemia, and cellular senescence.
-
Metabolic Rate Analysis: Quantifying the rate of conversion of this compound to elaidic acid in different cell types (e.g., hepatocytes vs. macrophages) to understand tissue-specific effects.
-
Membrane Biophysics: Further elucidating the specific effects of this compound on the biophysical properties of cellular and viral membranes to better understand its direct mechanisms of action.
This guide provides a logical framework for understanding and investigating these two structurally related but functionally distinct lipids. By appreciating the central role of metabolism, researchers can better design experiments to dissect their precise contributions to health and disease.
References
- Ohmori, R., et al. (2025).
- Larsen, M. K., et al. (2013). Effects of elaidic acid on lipid metabolism in HepG2 cells, investigated by an integrated approach of lipidomics, transcriptomics and proteomics. PubMed.
- Yuan, Y., et al. (2021).
- Larsen, M. K., et al. (2013). Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics. PubMed Central.
- Wikipedia. (n.d.). Elaidic acid.
- Weigert, C., et al. (2011). Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models. British Journal of Nutrition.
- Judd, J. T., et al. (1997). Trans (Elaidic)
- Human Metabolome Database. (2005). Showing metabocard for Elaidic acid (HMDB0000573).
- Weigert, C., et al. (n.d.). Effects of 24 h exposure to varying doses of oleic acid or elaidic acid...
- Taylor & Francis. (n.d.). Elaidic acid – Knowledge and References.
- Ohmori, R., et al. (2020). Elaidic Acid, a Trans-Fatty Acid, Enhances the Metastasis of Colorectal Cancer Cells.
- Tuscany Diet. (n.d.). Elaidic acid.
- Willebrands, A. F., & Van der Veen, K. J. (1966).
- ECHEMI. (n.d.). The Role of Elaidic Acid in Food Science and Health.
- Lieber, C. S. (2004). ALCOHOL METABOLISM. PubMed Central.
- World Health Organization. (n.d.).
- Liu, M., et al. (2017). Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells. PubMed.
- Cayman Chemical. (n.d.). Elaidyl Alcohol (CAS 506-42-3).
- Wikipedia. (n.d.).
- Dr. Mike & Dr. Matt. (2018). Alcohol Metabolism. YouTube.
- Gómez-Murcia, V., et al. (2003).
- Weigert, C., et al. (2011). Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models. PubMed.
- Parekh, P. (2010). Comparatively Speaking: Fatty Alcohols vs. Fatty Acids vs. Esters. Cosmetics & Toiletries.
- American Heart Association. (2025).
- Wikipedia. (n.d.). Pharmacology of ethanol.
- Dhaka, V., et al. (2011). Trans fats—sources, health risks and alternative approach - A review. PubMed Central.
- DaVinci Academy. (2020). Alcohol Metabolism [Nutrition 4 of 5]. YouTube.
- Okabe, T., et al. (2022). Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity. MDPI.
- Wang, Y., et al. (2025). The possible mechanisms of trans fatty acid effects on digestive disorders based on computational toxicology: a case study of elaidic acid. PubMed.
- Ron, D., & Barak, S. (2016).
- Eder, K., & Kirchgessner, M. (1996).
- Taylor & Francis. (n.d.). Elaidic acid – Knowledge and References.
- ResearchGate. (n.d.). Ethanol-induced changes in signaling pathways/components (red colored arrow)...
- Deaciuc, I. V., & Szabo, G. (2021).
Sources
- 1. Elaidic acid - Wikipedia [en.wikipedia.org]
- 2. Trans fats—sources, health risks and alternative approach - A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. tuscany-diet.net [tuscany-diet.net]
- 7. afro.who.int [afro.who.int]
- 8. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for Elaidic acid (HMDB0000573) [hmdb.ca]
- 10. Effects of elaidic acid on lipid metabolism in HepG2 cells, investigated by an integrated approach of lipidomics, transcriptomics and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trans (elaidic) fatty acids adversely affect the lipoprotein profile relative to specific saturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Elaidic acid drives cellular senescence and inflammation via lipid raft-mediated IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elaidic acid induced NLRP3 inflammasome activation via ERS-MAPK signaling pathways in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
A Comparative Guide to the Validation of Elaidic Alcohol's Effect on Skin Barrier Function
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of elaidic alcohol on the skin's barrier function. We will delve into the theoretical underpinnings of its potential interactions, present a comparative analysis with other relevant fatty alcohols, and provide detailed experimental protocols for robust validation. This document is designed to be a practical resource, blending established scientific principles with actionable experimental designs.
Introduction: The Skin Barrier and the Role of Lipids
The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment. Its function is critically dependent on the highly organized structure of its intercellular lipid matrix, which is primarily composed of ceramides, cholesterol, and free fatty acids.[1][2] This lipid barrier regulates transepidermal water loss (TEWL) and prevents the entry of harmful substances.[3][4]
Fatty alcohols are common ingredients in topical formulations, valued for their emollient, thickening, and stabilizing properties.[5][6][7][8][9] They can influence skin hydration and overall barrier health.[6][7] this compound (trans-9-octadecen-1-ol) is the trans-isomer of the more common oleyl alcohol (cis-9-octadecen-1-ol). While oleyl alcohol is a known penetration enhancer, its effects on the skin barrier are a subject of ongoing research, with some studies suggesting it is less disruptive than its corresponding fatty acid, oleic acid.[10][11][12][13] Direct research on this compound's impact on the skin barrier is limited, necessitating a structured and comparative validation approach.
Hypothesized Mechanism of Action: this compound and the Stratum Corneum
The geometry of a fatty alcohol's hydrocarbon tail can influence how it integrates into the SC lipid matrix. Saturated fatty alcohols have linear chains that can pack densely, whereas the cis-double bond in oleyl alcohol creates a kink, potentially disrupting the ordered lipid lamellae.[11] this compound, with its trans-double bond, has a more linear conformation than its cis-isomer, suggesting it might integrate into the lipid matrix with less disruption. However, the presence of the rigid double bond could still alter the lipid packing compared to saturated fatty alcohols.
It is hypothesized that this compound may act as a penetration enhancer by creating transient disruptions in the lipid bilayer, thereby increasing the permeability of the skin to other molecules.[14] The extent of this disruption and its impact on barrier integrity, as measured by TEWL, are key parameters for investigation.
Caption: Hypothesized interaction of this compound with the SC lipid bilayer.
Comparative Framework for Validation
To comprehensively evaluate this compound, its effects should be compared against well-characterized benchmarks. A robust study should include:
-
Negative Control: A vehicle without any fatty alcohol.
-
Positive Control (Potential Barrier Disruptor): Oleic acid or a known irritant like sodium lauryl sulfate (SLS).[15]
-
Benchmark Comparators:
-
Oleyl Alcohol: The cis-isomer of this compound.
-
Stearyl Alcohol: A saturated fatty alcohol of the same chain length (C18), to assess the impact of unsaturation.
-
Experimental Validation Protocols
A multi-faceted approach employing in vitro and ex vivo models is recommended for a thorough validation.
In Vitro Assessment using Reconstructed Human Epidermis (RHE)
RHE models, such as EpiSkin™, EpiDerm™, or SkinEthic™, offer a standardized and ethically sound platform for initial screening.[16][17][18][19][20] These models replicate the multilayered structure of the human epidermis, including a functional stratum corneum.[16][17][18]
Objective: To assess the effect of this compound on barrier function and tissue viability in an RHE model.
Methodology:
-
RHE Model Acclimatization: Upon receipt, culture the RHE tissues according to the manufacturer's instructions for 24 hours.[21]
-
Test Substance Application: Topically apply a defined dose (e.g., 10-20 µL) of the test substances (this compound, oleyl alcohol, stearyl alcohol, positive and negative controls) to the surface of the RHE tissues.
-
Incubation: Incubate the treated tissues for a relevant time course (e.g., 6, 24, and 48 hours).
-
Barrier Function Assessment (TEWL):
-
Tissue Viability Assay (MTT Assay):
-
Following the final TEWL measurement, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19]
-
This will determine if the observed barrier effects are due to a general cytotoxic response.
-
-
Data Analysis: Compare the TEWL and viability data for this compound with the controls and benchmarks.
Ex Vivo Skin Permeation Studies
Ex vivo studies using human or porcine skin mounted in Franz diffusion cells provide a more complex and biologically relevant model.[10]
Objective: To evaluate the effect of this compound on the skin's barrier integrity and its potential as a penetration enhancer.
Methodology:
-
Skin Preparation: Use fresh or frozen full-thickness human or porcine skin. Shave the hair and excise sections of appropriate size.
-
Franz Cell Mounting: Mount the skin sections in Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Equilibration: Allow the skin to equilibrate with phosphate-buffered saline (PBS) in the receptor compartment for at least one hour.[10]
-
Baseline Measurements: Measure the baseline TEWL and electrical impedance to ensure barrier integrity.[10]
-
Treatment: Apply the test substances to the donor compartment.
-
Time-Course Evaluation: Over a 24-48 hour period, periodically measure TEWL and electrical impedance.[10]
-
Data Analysis: Analyze the changes in TEWL and impedance over time for each treatment group. A significant increase in TEWL or decrease in impedance suggests barrier disruption.[10][12]
Stratum Corneum Lipid Analysis
To understand the biochemical basis of any observed barrier changes, the effect of this compound on the SC lipid composition and organization should be investigated.
Objective: To determine if this compound alters the lipid profile of the stratum corneum.
Methodology:
-
Sample Collection (Tape Stripping):
-
Lipid Extraction:
-
Lipid Analysis (HPLC-MS):
-
Data Analysis: Compare the lipid profiles of the different treatment groups to identify any significant changes in lipid composition.
Caption: Overall experimental workflow for validating this compound's effects.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical TEWL Data from RHE Model (g/m²/h)
| Treatment Group | Baseline | 6 hours | 24 hours | 48 hours |
| Negative Control (Vehicle) | 5.2 ± 0.8 | 5.5 ± 0.9 | 5.3 ± 0.7 | 5.4 ± 0.8 |
| This compound (5%) | 5.3 ± 0.7 | 8.1 ± 1.1 | 9.5 ± 1.3 | 7.8 ± 1.0 |
| Oleyl Alcohol (5%) | 5.1 ± 0.9 | 8.5 ± 1.2 | 10.2 ± 1.5 | 8.1 ± 1.1 |
| Stearyl Alcohol (5%) | 5.4 ± 0.8 | 5.6 ± 0.9 | 5.5 ± 0.8 | 5.7 ± 0.9 |
| Positive Control (SLS 1%) | 5.2 ± 0.6 | 15.8 ± 2.1 | 22.4 ± 3.0 | 25.1 ± 3.5* |
| Statistically significant increase from baseline (p < 0.05) |
Table 2: Hypothetical SC Lipid Composition Changes (µg lipid/µg protein)
| Treatment Group | Total Ceramides | Cholesterol | Free Fatty Acids |
| Negative Control (Vehicle) | 0.85 ± 0.12 | 0.42 ± 0.06 | 0.45 ± 0.07 |
| This compound (5%) | 0.78 ± 0.10 | 0.40 ± 0.05 | 0.43 ± 0.06 |
| Oleyl Alcohol (5%) | 0.75 ± 0.09 | 0.38 ± 0.05 | 0.41 ± 0.05 |
| Stearyl Alcohol (5%) | 0.83 ± 0.11 | 0.41 ± 0.06 | 0.46 ± 0.07 |
| Positive Control (SLS 1%) | 0.55 ± 0.08 | 0.28 ± 0.04 | 0.30 ± 0.04 |
| Statistically significant difference from negative control (p < 0.05) |
Conclusion and Future Directions
The validation of this compound's effect on skin barrier function requires a systematic and comparative approach. The experimental framework outlined in this guide provides a robust methodology for characterizing its impact on barrier integrity and lipid composition. Based on the behavior of its cis-isomer, oleyl alcohol, it is plausible that this compound may transiently disrupt the skin barrier. However, the extent of this disruption, its reversibility, and its comparison to saturated and cis-unsaturated counterparts must be empirically determined.
Future research should focus on the long-term effects of repeated this compound exposure and its influence on the expression of genes involved in lipid synthesis and barrier maintenance. Understanding these aspects will be crucial for its safe and effective use in dermatological and cosmetic formulations.
References
-
Lademann, J., Jacobi, U., Surber, C., Weigmann, H., & Fluhr, J. W. (2009). The tape stripping procedure--evaluation of some critical parameters. Skin Pharmacology and Physiology, 22(6), 269-277. [Link]
-
SGS. (n.d.). 3D reconstructed skin models: Transforming clinical and safety testing. [Link]
-
Roguet, R., Cohen, C., Dossou, K. G., & Rougier, A. (1992). Reconstructed human epidermis: a model to study in vitro the barrier function of the skin. Skin pharmacology, 5(1), 49–56. [Link]
-
Creative Bioarray. (n.d.). In vitro Reconstructed Human Epidermis (RHE). [Link]
-
EURL ECVAM. (n.d.). Reconstructed Human Epidermis Model Test. [Link]
-
de Oliveira, E. A., de Freitas, L. B., de Azevêdo, L. F. S., da Silva, C. L. F., Sarmento, V. H. V., & de Medeiros, S. R. B. (2017). A new reconstructed human epidermis for in vitro skin irritation testing. Toxicology in Vitro, 42, 17-25. [Link]
-
IMPReSS. (n.d.). Transepidermal water loss Protocol. [Link]
-
Eurofins. (n.d.). Transepidermal Water Loss (TEWL). [Link]
-
Viman, M., Tichotová, O., Vávrová, K., & Tichý, T. (2023). Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. Pharmaceutics, 15(12), 2707. [Link]
-
Clausen, M. L., Slotved, H. C., Krogfelt, K. A., & Agner, T. (2016). Tape Stripping Technique for Stratum Corneum Protein Analysis. Journal of visualized experiments : JoVE, (108), 53568. [Link]
-
Alexander, H., Brown, S., Danby, S., & Flohr, C. (2018). Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool. The Journal of investigative dermatology, 138(11), 2295–2300.e1. [Link]
-
KEYENCE. (n.d.). Stratum Corneum Evaluation by Tape Stripping. [Link]
-
Zhai, H., & Maibach, H. I. (2001). Measuring transepidermal water loss. Skin research and technology : official journal of International Society for Bioengineering and the Skin (ISBS) [and] International Society for Digital Imaging of Skin (ISDIS) [and] International Society for Skin Imaging (ISSI), 7(1), 1–6. [Link]
-
Klinická farmakologie a farmacie. (n.d.). The Importance of Penetration Enhancers choice in Topical Products. [Link]
-
The Kingsley Clinic. (n.d.). Transdermal Water Loss: Essential Skin Hydration Test Guide. [Link]
-
Amanote Research. (n.d.). (PDF) Tape Stripping Technique for Stratum Corneum Protein. [Link]
-
Bikle, D. D., & Oda, Y. (2017). Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum. Dermato-endocrinology, 9(1), e1322532. [Link]
-
Caring Sunshine. (n.d.). Relationship: Skin and Fatty alcohol. [Link]
-
The Beauty Crop. (n.d.). Exploring the Benefits of Fatty Alcohols in Skincare. [Link]
-
Simon, K., Roloff, A., & Keck, C. M. (2023). Continuous removal of single cell layers by tape stripping the stratum corneum. European journal of pharmaceutics and biopharmaceutics : official journal of Arbeitsgemeinschaft fur Pharmazeutische Verfahrenstechnik e.V, 188, 48–53. [Link]
-
Viman, M., Tichotová, O., Vávrová, K., & Tichý, T. (2023). Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. Pharmaceutics, 15(12), 2707. [Link]
-
Musim Mas. (2022, July 5). Dispelling Myths: The Truth About Fatty Alcohol in Skincare and Haircare. [Link]
-
ResearchGate. (n.d.). Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier | Request PDF. [Link]
-
CREMER. (n.d.). How Fatty Alcohols Are Used in Cosmetic and Personal Care Products. [Link]
-
Skin Type Solutions. (2022, July 16). Fatty Alcohols in Skin Care | Ingredient Dictionary. [Link]
-
Hammock, B. D., et al. (2021). Stable analogs of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL), an oxidized derivative of linoleic acid implicated in the epidermal skin barrier. Prostaglandins, Leukotrienes and Essential Fatty Acids, 174, 102357. [Link]
-
Vaughn, A. R., & Sivamani, R. K. (2024). Skin Lipids and Their Influence on Skin Microbiome and Skin Care. Cosmetics, 11(2), 43. [Link]
-
ResearchGate. (n.d.). (PDF) Effect of different alcohols on stratum corneum kallikrein 5 and phospholipase A 2 together with epidermal keratinocytes and skin irritation. [Link]
-
Pigale, F., et al. (2015). Structure and organization of cutaneous lipids on reconstructed skin model: Raman microspectroscopy and HPLC-MS analysis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(10), 1316-1324. [Link]
-
Cyberlipid. (n.d.). Purification and HPLC. [Link]
-
Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. (n.d.). Oleyl Alcohol. [Link]
-
Wigger-Alberti, W., et al. (2020). The Effect of Alcohol-Based Virucidal Hand Sanitizers on Skin Barrier Function-A Randomised Experimental Study. Journal of the European Academy of Dermatology and Venereology, 34(10), e614-e616. [Link]
-
Bouwstra, J. A., & Ponec, M. (2006). The lipid organisation in human stratum corneum and model systems. The open dermatology journal, 1, 1-13. [Link]
-
Hammock, B. D., et al. (2021). Stable analogs of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL), an oxidized derivative of linoleic acid implicated in the epidermal skin barrier. Prostaglandins, Leukotrienes and Essential Fatty Acids, 174, 102357. [Link]
-
Bommannan, D., Potts, R. O., & Guy, R. H. (1991). Ethanol effects on the stratum corneum lipid phase behavior. Journal of pharmaceutical sciences, 80(4), 309–313. [Link]
-
Dermatology Times. (2023, May 20). The Impact of Alcohol-Based Hand Sanitizers on Skin Barrier Function. [Link]
-
Yasuda, Y., et al. (2020). Skin permeability barrier formation by the ichthyosis-causative gene FATP4 through formation of the barrier lipid ω-O-acylceramide. Proceedings of the National Academy of Sciences, 117(5), 2510-2518. [Link]
-
Lab Muffin Beauty Science. (2018, February 20). Skincare Oils and Free Fatty Acids: The Science [Video]. YouTube. [Link]
-
Rawlings, A. V., & Matts, P. J. (2005). Stratum corneum fatty acids: their critical role in preserving barrier integrity during cleansing. International journal of cosmetic science, 27(2), 75–91. [Link]
-
ResearchGate. (n.d.). α-Linolenic acid and linoleic acid modulate the lipidome and the skin barrier of a tissue-engineered skin model | Request PDF. [Link]
-
The Good Scents Company. (n.d.). (E)-9-octadecen-1-ol. [Link]
-
Lin, M. H., & Schaffer, J. E. (2012). Fatty acid transporters in skin development, function and disease. Biochimica et biophysica acta, 1821(5), 820–826. [Link]
Sources
- 1. opendermatologyjournal.com [opendermatologyjournal.com]
- 2. [논문]Stratum corneum fatty acids: their critical role in preserving barrier integrity during cleansing [scienceon.kisti.re.kr]
- 3. Transepidermal water loss Protocol - IMPReSS [web.mousephenotype.org]
- 4. thekingsleyclinic.com [thekingsleyclinic.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. thebeautycrop.com [thebeautycrop.com]
- 7. Dispelling Myths: The Truth About Fatty Alcohol in Skincare and Haircare - Musim Mas [musimmas.com]
- 8. petercremerna.com [petercremerna.com]
- 9. skintypesolutions.com [skintypesolutions.com]
- 10. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. klinickafarmakologie.cz [klinickafarmakologie.cz]
- 12. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oleyl Alcohol — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 15. ovid.com [ovid.com]
- 16. sgs.com [sgs.com]
- 17. Reconstructed human epidermis: a model to study in vitro the barrier function of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 20. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. arrow.tudublin.ie [arrow.tudublin.ie]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. researchgate.net [researchgate.net]
- 24. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tape Stripping Technique for Stratum Corneum Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Stratum Corneum Evaluation by Tape Stripping | KEYENCE America [keyence.com]
- 27. ovid.com [ovid.com]
- 28. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 30. hplc.eu [hplc.eu]
- 31. Purification and HPLC | Cyberlipid [cyberlipid.gerli.com]
A Comparative Guide to C18 Fatty Alcohols in Cellular Signaling: Unraveling the Nuances of Saturation and Unsaturation
Introduction: The Subtle Language of Lipids in Cell Communication
In the intricate world of cellular communication, lipids have emerged as far more than mere structural components or energy reserves. They are dynamic signaling molecules that modulate a vast array of physiological processes. Among these, C18 fatty alcohols—eighteen-carbon chain alcohols derived from fatty acids—represent a fascinating class of lipid messengers. Their structural simplicity, characterized by a long hydrocarbon tail and a terminal hydroxyl group, belies a remarkable diversity in signaling capabilities. This diversity is largely dictated by the degree of saturation in their hydrocarbon chains.
This guide provides a comparative analysis of three key C18 fatty alcohols: the saturated stearyl alcohol, the monounsaturated oleyl alcohol, and the polyunsaturated linoleyl alcohol. We will delve into their distinct roles in cell signaling, supported by experimental evidence, and provide detailed protocols for their investigation. Our aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how these subtle molecular differences translate into profound functional distinctions in cellular behavior.
The C18 Fatty Alcohol Family: An Overview
C18 fatty alcohols are primarily synthesized in the body through the reduction of their corresponding fatty acids. This conversion is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). The resulting alcohols can then be incorporated into more complex lipids, such as wax esters and ether lipids, or they can act as signaling molecules themselves. Their amphiphilic nature allows them to partition into cellular membranes, where they can influence membrane fluidity, lipid raft organization, and the activity of membrane-associated proteins.
Stearyl Alcohol (C18:0): The Saturated Modulator
Stearyl alcohol, a saturated C18 fatty alcohol, is characterized by its straight, flexible hydrocarbon chain. This lack of double bonds allows for tight packing within the lipid bilayer, which can have significant consequences for membrane organization and signaling.
Role in Membrane Microdomains: Stearyl alcohol's saturated nature promotes its partitioning into ordered membrane microdomains known as lipid rafts. These cholesterol- and sphingolipid-rich domains serve as platforms for the assembly of signaling complexes. By influencing the stability and composition of these rafts, stearyl alcohol can indirectly modulate the activity of raft-associated proteins, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.
Direct Signaling Effects: While direct receptor-mediated signaling by stearyl alcohol is not as well-defined as for its unsaturated counterparts, its influence on membrane properties can impact downstream signaling events. For instance, alterations in membrane fluidity can affect the activity of membrane-bound enzymes like protein kinase C (PKC). However, studies on saturated fatty acids suggest that longer chain lengths (C16 and C18) have minimal direct activating effects on PKC isoforms.[1]
Oleyl Alcohol (C18:1): The Monounsaturated Messenger
Oleyl alcohol, with a single cis double bond at the ninth carbon, introduces a kink in the hydrocarbon chain. This structural feature prevents the tight packing observed with stearyl alcohol, leading to increased membrane fluidity and distinct signaling properties.
Activation of Protein Kinase C (PKC): Unsaturated fatty alcohols, including oleyl alcohol, have been implicated in the activation of PKC, a crucial family of enzymes in signal transduction that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The introduction of oleyl alcohol into cell membranes can mimic the action of diacylglycerol (DAG), a canonical PKC activator, by altering the physical properties of the membrane and facilitating the translocation and activation of PKC isoforms. Furthermore, oxidized metabolites of oleic acid, which can be reduced to alcohols, have been shown to activate PKC.[2]
Modulation of Intracellular Calcium: Emerging evidence suggests that oleyl alcohol may influence intracellular calcium (Ca²⁺) signaling. By altering membrane fluidity, it can modulate the activity of ion channels and pumps embedded in the plasma membrane and organellar membranes, such as the endoplasmic reticulum. This can lead to changes in cytosolic Ca²⁺ concentrations, a universal second messenger that controls a myriad of cellular functions.
Linoleyl Alcohol (C18:2): The Polyunsaturated Regulator of Inflammation and Gene Expression
Linoleyl alcohol, with two cis double bonds, possesses an even more pronounced kinked structure than oleyl alcohol, leading to greater disruption of membrane packing. This polyunsaturated fatty alcohol and its metabolites are potent signaling molecules, particularly in the context of inflammation and gene regulation.
Pro-inflammatory Signaling: Linoleyl alcohol can be metabolized by lipoxygenase enzymes to produce hydroperoxy derivatives.[3][4] These oxidized metabolites can serve as precursors to a variety of pro-inflammatory signaling molecules. While direct evidence for linoleyl alcohol's role in activating the NF-κB pathway is still emerging, its corresponding fatty acid, linoleic acid, and its metabolites have been shown to induce pro-inflammatory responses.
Regulation of Gene Expression via PPARs: Linoleic acid is a known activator of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism and inflammation.[5] It is plausible that linoleyl alcohol can exert similar effects, either directly or after its conversion to linoleic acid. Activation of PPARs can have profound effects on cellular metabolism and inflammatory responses.
Comparative Analysis of C18 Fatty Alcohols in Cell Signaling
The distinct signaling properties of stearyl, oleyl, and linoleyl alcohol are a direct consequence of the degree of unsaturation in their hydrocarbon chains.
| Feature | Stearyl Alcohol (C18:0) | Oleyl Alcohol (C18:1) | Linoleyl Alcohol (C18:2) |
| Structure | Saturated, straight chain | Monounsaturated, kinked chain | Polyunsaturated, more kinked chain |
| Membrane Effects | Increases membrane order, stabilizes lipid rafts | Increases membrane fluidity | Significantly increases membrane fluidity |
| Protein Kinase C (PKC) | Likely minimal direct activation | Potential activator | Potential activator, possibly after oxidation |
| Calcium Signaling | Indirect modulation via membrane properties | Potential modulator of Ca²⁺ channels/pumps | Less characterized, likely indirect effects |
| PPAR Activation | No direct activation | Limited evidence | Potential activator (direct or via conversion) |
| Inflammatory Signaling | Generally considered non-inflammatory | Context-dependent effects | Can be a precursor to pro-inflammatory mediators |
Visualizing the Signaling Pathways
To better understand the distinct and overlapping signaling pathways of these C18 fatty alcohols, the following diagrams illustrate their proposed mechanisms of action.
Caption: Stearyl alcohol's influence on signaling is primarily through membrane organization.
Caption: Oleyl alcohol directly influences key signaling enzymes and ion channels.
Sources
- 1. Human adipocyte fatty acid-binding protein (aP2) gene promoter-driven reporter assay discriminates nonlipogenic peroxisome proliferator-activated receptor gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of rat brain protein kinase C by lipid oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of linoleyl alcohol by potato tuber lipoxygenase: possible mechanism and the role of carboxylic group in substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of linoleyl alcohol by potato tuber lipoxygenase: kinetics and positional, stereo, and geometrical (cis, trans) specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthetic Elaidic Alcohol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials is not merely a quality metric; it is the bedrock of reproducible science and, ultimately, patient safety. Synthetic elaidic alcohol, a long-chain unsaturated fatty alcohol, serves as a critical intermediate in the synthesis of various bioactive molecules and drug delivery systems. Its isomeric purity and the absence of process-related impurities are paramount. This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of synthetic this compound, offering field-proven insights and actionable protocols to ensure the integrity of your research.
The Criticality of Purity in Synthetic this compound
This compound ((9E)-octadecen-1-ol) is the trans isomer of oleyl alcohol.[1] Its synthesis, often involving the reduction of elaidic acid or its esters, can introduce a spectrum of impurities.[2] These may include the cis-isomer (oleyl alcohol), saturated fatty alcohols (stearyl alcohol), residual starting materials, and byproducts from the synthetic route.[3] Such impurities can significantly alter the physicochemical properties of downstream products, impacting everything from the stability of lipid-based drug formulations to the biological activity of the final active pharmaceutical ingredient (API). Therefore, a robust analytical strategy to verify purity is indispensable.
Comparative Analysis of Key Analytical Methodologies
The selection of an appropriate analytical technique hinges on the specific purity attributes being assessed, such as isomeric purity, identification of trace impurities, and overall quantification. Here, we compare the most effective methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation of volatile compounds based on partitioning between a stationary phase and a mobile gas phase. | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Ionization of molecules and their separation based on their mass-to-charge ratio. |
| Primary Application | Quantification of volatile impurities, isomeric purity assessment (with appropriate columns). | Purity determination of non-volatile compounds and separation of isomers. | Structural elucidation, definitive identification, and quantitative analysis (qNMR). | Identification and quantification of impurities, often coupled with GC or HPLC. |
| Advantages | High resolution for volatile compounds, excellent sensitivity with Flame Ionization Detection (FID), well-established methods.[4] | Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.[5] | Provides unambiguous structural information, can be used for absolute quantification against a standard.[6][7] | High sensitivity and selectivity, provides molecular weight and fragmentation information for impurity identification.[8] |
| Limitations | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.[9] | May have lower resolution for closely related isomers compared to specialized GC columns. | Lower sensitivity compared to chromatographic techniques, can be complex to interpret for mixtures. | Typically requires coupling with a separation technique (GC/LC-MS) for complex samples. |
| Typical Purity Range | 98-99.9% | 97-99.5% | >98% (for qNMR) | Highly sensitive for trace impurity detection. |
| Limit of Detection (LOD) | ~1 ng/mL | ~0.1 µg/mL | ~0.05% (impurity) | As low as 0.1 pg (with specific setups).[10] |
In-Depth Methodological Review and Experimental Protocols
Gas Chromatography (GC) for Isomeric and Impurity Profiling
Causality Behind Experimental Choices: GC is the workhorse for fatty alcohol analysis due to its high resolving power for isomers when using appropriate capillary columns.[11][12] Flame Ionization Detection (FID) offers excellent sensitivity and a wide linear range for quantifying organic analytes. For fatty alcohols, which are sufficiently volatile, direct injection is often feasible, though derivatization to trimethylsilyl (TMS) ethers can improve peak shape and thermal stability.[9]
Experimental Protocol: GC-FID Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like hexane or dichloromethane.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: PerkinElmer GC 2400 System or equivalent.[3]
-
Injector: Split/Splitless inlet at 250°C with a split ratio of 50:1.
-
Column: A highly polar capillary column, such as a SP-2560 (100 m x 0.25 mm I.D., 0.2 µm film thickness), is recommended for optimal separation of cis/trans isomers.[11]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold at 240°C for 15 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
-
Analysis and Data Processing:
-
Inject 1 µL of the prepared sample.
-
Identify peaks based on the retention times of certified reference standards (this compound, oleyl alcohol, stearyl alcohol).
-
Calculate the purity by the area percent method, assuming a similar response factor for all C18 alcohol isomers. For higher accuracy, determine relative response factors using the reference standards.
-
Diagram: GC-FID Workflow for this compound Purity Assessment
Sources
- 1. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. azom.com [azom.com]
- 4. youtube.com [youtube.com]
- 5. Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. epa.gov [epa.gov]
- 11. Determination of elaidic and vaccenic acids in foods using GC×GC-FID and GC×GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Validating HPLC Methods for Elaidic Alcohol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of specific lipid isomers, such as elaidic alcohol, is critical. As the trans isomer of oleyl alcohol, understanding its concentration in various matrices is vital for applications ranging from pharmaceutical formulation to food science. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. However, the reliability of any quantitative data hinges entirely on the rigorous validation of the analytical method.
This guide provides an in-depth comparison of key considerations and methodologies for validating HPLC methods for this compound quantification. Moving beyond a simple checklist of validation parameters, we will explore the scientific rationale behind experimental choices, ensuring a robust and trustworthy analytical procedure. All protocols and claims are grounded in authoritative guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3]
The "Why" Behind Method Validation for this compound
This compound, being an unsaturated fatty alcohol, presents specific analytical challenges. Its lack of a strong chromophore makes UV detection less straightforward than for many pharmaceutical compounds.[4][5] Furthermore, its structural similarity to its cis-isomer, oleyl alcohol, demands high specificity from the analytical method. Method validation, therefore, is not merely a regulatory hurdle but a scientific necessity to ensure that the generated data is accurate, precise, and reproducible.
The core validation parameters as stipulated by ICH guidelines include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][3][6]
Comparative Analysis of HPLC Methodologies
The choice of HPLC column and mobile phase is paramount in achieving a successful separation and, consequently, a validatable method. For lipid analysis, reversed-phase columns are the most common choice.[7][8]
Method A: Isocratic Elution on a C18 Column
-
Column: A standard C18 column (e.g., 150 x 4.6 mm, 5 µm) is a workhorse for the separation of non-polar to moderately polar compounds.[7][9][10]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and water (e.g., 80:20 v/v) with a small amount of acid (e.g., 0.1% acetic acid), can be effective.[9][10][11] The acid helps to suppress the ionization of the alcohol's hydroxyl group, leading to better peak shape.
-
Advantages: Simplicity of operation, stable baseline, and potentially shorter run times.
-
Disadvantages: May not be suitable for complex matrices where a wide range of polarities needs to be resolved. There is a higher risk of co-elution with other lipid species.
Method B: Gradient Elution on a C30 Column
-
Column: A C30 column offers enhanced shape selectivity for structurally similar isomers, which can be advantageous for separating this compound from oleyl alcohol and other related lipids.[12]
-
Mobile Phase: A gradient elution starting with a higher aqueous content and moving towards a higher organic content (e.g., a gradient of water, acetonitrile, and isopropanol) can provide superior resolution for complex samples.[12]
-
Advantages: Better resolution of complex mixtures, improved peak shape for later eluting compounds, and the ability to analyze a wider range of lipid classes in a single run.[13]
-
Disadvantages: More complex method development, potential for baseline drift, and requires longer re-equilibration times between injections.
Below is a visual representation of a typical HPLC method validation workflow:
Caption: A streamlined workflow for HPLC method development and validation.
Experimental Protocols
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., n-hexane or isopropanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range for linearity could be 1-100 µg/mL.
-
Sample Preparation: The sample preparation will be matrix-dependent. For oil-based samples, a simple dilution in the mobile phase or a compatible solvent may be sufficient. For more complex matrices like biological tissues, a lipid extraction method (e.g., Folch or Bligh-Dyer) will be necessary, followed by reconstitution in a suitable solvent.
A forced degradation study is crucial to establish the stability-indicating nature of the method.[14][15][16] This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[17]
-
Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
The goal is to achieve 5-20% degradation of the parent compound.[17] The chromatograms of the stressed samples should be compared to that of an unstressed sample to evaluate the method's ability to separate the this compound peak from any degradation products.
Data Presentation and Comparison
The performance of two hypothetical HPLC methods for this compound quantification is summarized below.
Table 1: Comparison of Validation Parameters for Method A and Method B
| Validation Parameter | Method A (Isocratic C18) | Method B (Gradient C30) | ICH Q2(R1) Acceptance Criteria |
| Specificity | Baseline resolution from oleyl alcohol (Rs > 1.5) | Excellent resolution from oleyl alcohol and other lipids (Rs > 2.0) | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.999 | A linear relationship should be evaluated across the range of the analytical procedure. |
| Range (µg/mL) | 5 - 100 | 1 - 150 | The specified range is normally derived from linearity studies. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 1.0% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| - Intermediate Precision | < 2.0% | < 1.5% | Expresses within-laboratories variations: different days, different analysts, different equipment, etc. |
| LOD (µg/mL) | 1.5 | 0.5 | The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| LOQ (µg/mL) | 5.0 | 1.0 | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy. |
| Robustness | Minor variations in mobile phase composition and flow rate had minimal impact on results. | Sensitive to changes in gradient profile and temperature. | The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Causality Behind Experimental Choices
-
Choice of Detector: For this compound, which lacks a strong chromophore, UV detection at low wavelengths (e.g., 205 nm) is often employed.[9][10][11] This is a region where many organic molecules have some absorbance. However, this can also lead to interference from other compounds in the sample matrix. An alternative is to use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are more universal for non-volatile analytes. Derivatization to add a UV-absorbing moiety is another option but adds complexity to the sample preparation.[18]
-
System Suitability: Before any validation runs, system suitability tests must be performed. This involves injecting a standard solution multiple times to check for parameters like theoretical plates, tailing factor, and retention time precision. This ensures that the chromatographic system is performing adequately on that day.
The logical relationship between the core validation parameters is illustrated below:
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. aocs.org [aocs.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. starodub.nl [starodub.nl]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. journalcjast.com [journalcjast.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. medcraveonline.com [medcraveonline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Cellular Effects of Elaidic Alcohol: A Framework for Investigation
This guide provides a comprehensive analysis of the known and potential effects of elaidic alcohol across various cell lines. Given the nascent stage of direct research on this compound, this document establishes a foundational framework by synthesizing data from its corresponding trans fatty acid, elaidic acid, and other structurally related lipids. We will delve into postulated mechanisms of action, present comparative data from analogous compounds, and provide detailed experimental protocols to empower researchers to explore this molecule's biological significance. Our objective is to equip scientists and drug development professionals with the necessary context and tools to design robust investigations into the cytotoxic and metabolic effects of this compound.
Introduction: The Unexplored Potential of a Trans Fatty Alcohol
This compound (trans-9-Octadecen-1-ol) is the alcohol derivative of elaidic acid, the most common trans fatty acid found in industrially hydrogenated vegetable oils. While the detrimental health effects of elaidic acid are well-documented, particularly its association with cardiovascular disease and inflammation, the biological activities of its alcohol counterpart remain largely uncharacterized.
Fatty alcohols are integral components of cellular lipids and signaling pathways. Understanding how the trans configuration of this compound influences its interaction with cellular systems is critical. Does it mimic the cytotoxicity of its acid form? Does it exhibit selective effects on cancerous versus non-cancerous cells? This guide will explore these questions by drawing logical parallels from existing research on related molecules and outlining a clear experimental path forward.
Postulated Mechanisms of Action: From Membrane Disruption to Apoptosis
Based on the behavior of elaidic acid and other fatty acids, we can postulate several key mechanisms through which this compound may exert its effects on cells. These hypotheses provide a strong foundation for targeted experimental validation.
Alteration of Cell Membrane Properties
The structure of a lipid is paramount to its function within a cell membrane. The linear, rigid structure of trans fatty acids like elaidic acid is known to decrease membrane fluidity when incorporated into phospholipids.[1][2] This is in stark contrast to its cis-isomer, oleic acid, which has a kinked structure that increases membrane fluidity.[1]
Causality: A decrease in membrane fluidity can have profound consequences, disrupting the function of embedded proteins such as receptors and ion channels, and altering signaling cascades. It is highly probable that this compound, sharing the linear structure of elaidic acid, would similarly reduce membrane fluidity, representing a primary mechanism of its cellular impact.
Induction of Oxidative and Endoplasmic Reticulum (ER) Stress
A significant body of evidence demonstrates that elaidic acid induces apoptosis in various cell lines by triggering cellular stress pathways.[3][4]
-
Reactive Oxygen Species (ROS) Accumulation: In the SH-SY5Y neuroblastoma cell line, elaidic acid treatment leads to a marked increase in ROS and lipid peroxides while diminishing the activity of crucial antioxidant enzymes like superoxide dismutase.[3][4]
-
ER Stress and the Unfolded Protein Response (UPR): This oxidative stress is closely linked to ER stress. Elaidic acid has been shown to upregulate key markers of the UPR, including GRP78 and CHOP, indicating that the cell's protein-folding machinery is overwhelmed, a condition that can trigger apoptosis.[3][4]
It is plausible that this compound could initiate a similar cascade, leading to a state of cellular stress that ultimately culminates in cell death.
Comparative Analysis Across Different Cell Lines
Direct data on this compound is limited. Therefore, to guide future research, the following table summarizes the effects of the closely related elaidic acid and other relevant lipids on a variety of cell lines. This comparative data is crucial for selecting appropriate models and anticipating potential outcomes in studies of this compound.
| Cell Line | Cell Type | Compound | Key Observed Effects | Reference(s) |
| SH-SY5Y | Human Neuroblastoma | Elaidic Acid | Inhibited cell viability, induced apoptosis, increased ROS, and triggered ER stress. | [3][4] |
| C2C12 | Mouse Myoblast | Elaidic Acid | Reduced IL-15 mRNA levels and increased TNF-α expression; did not increase insulin-stimulated glucose uptake. | |
| 3T3-L1 | Mouse Adipocyte | Elaidic Acid | Did not share the beneficial effects of oleic acid on adiponectin and resistin expression. | [5] |
| BV-2 | Murine Microglia | Elaidic Acid | Increased plasma membrane fluidity (in contrast to its expected effect in other contexts) but offered less protection against 7-ketocholesterol-induced cytotoxicity compared to oleic acid. | [2] |
| MCF-7 | Human Breast Cancer | Cetyl Alcohol Sophorolipids (CAS) | Exhibited significant cytotoxic activity with an IC50 of 151.38 µg/ml. | |
| MDA-MB-231 | Human Breast Cancer | Cetyl Alcohol Sophorolipids (CAS) | Showed strong cytotoxic effects with an IC50 value of 82.93 µg/ml. | |
| HeLa | Human Cervical Cancer | Oleic Acid Sophorolipids (OAS) | Induced a significant decrease in cell viability (3.7% viability at 160 µg/ml). | |
| HaCaT | Human Keratinocyte (Non-cancerous) | CAS & OAS | Did not significantly affect the viability of these non-cancerous cells. | [6] |
Insight: The data strongly suggests that the effects of lipids like elaidic acid and fatty alcohol derivatives can be highly cell-type specific. Notably, certain sophorolipids derived from fatty alcohols show selective cytotoxicity towards cancer cells while sparing non-cancerous lines, a critical area for investigation with this compound.[7][6]
Experimental Protocols: A Guide to Investigation
To validate the hypotheses outlined above, rigorous and standardized experimental protocols are essential. The following methods provide a self-validating system to comprehensively assess the effects of this compound.
Preparation of this compound-BSA Complex for Cell Treatment
Rationale: Fatty alcohols are poorly soluble in aqueous culture media. To ensure bioavailability and mimic physiological transport, it is best to complex them with fatty acid-free Bovine Serum Albumin (BSA). This method avoids the potential confounding cytotoxic effects of solvents like DMSO or ethanol.[8]
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% ethanol.
-
Prepare a 5% BSA solution in serum-free culture medium and warm to 37°C.
-
While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final molar ratio (e.g., a 4:1 ratio of this compound to BSA).
-
Incubate the complex solution at 37°C for 30-60 minutes to allow for complete conjugation.
-
Sterile-filter the final solution through a 0.22 µm filter before adding to cell cultures.
-
Crucial Control: Prepare a BSA-only vehicle control using the same volume of ethanol as used for the highest concentration of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a robust, colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[9] A reduction in metabolic activity is often correlated with cytotoxicity or a loss of proliferation.[10][11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[12]
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex and the BSA vehicle control. Incubate for the desired time points (e.g., 24, 48, 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay provides more detailed information than viability assays alone. It differentiates between healthy cells, early apoptotic cells (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Annexin V and PI positive).[10][12] This distinction is critical for understanding the mechanism of cell death.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound-BSA and vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Centrifuge all collected cells to form a pellet.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate for 15 minutes in the dark at room temperature.[12]
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. This will quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Conclusion and Future Directions
While direct experimental data on this compound is currently sparse, a compelling, hypothesis-driven framework for its investigation emerges from the study of elaidic acid and other fatty alcohols. The evidence points towards potential mechanisms involving membrane disruption, induction of cellular stress, and subsequent apoptosis. The preliminary data from related compounds also raises the exciting possibility of selective cytotoxicity against cancer cell lines.
The path forward requires a systematic and comparative approach. By utilizing the protocols detailed in this guide, researchers can:
-
Determine the cytotoxic concentrations (IC50) of this compound across a panel of cancerous and non-cancerous cell lines.
-
Elucidate the primary mode of cell death (apoptosis vs. necrosis).
-
Investigate the upstream signaling events, including ROS production and ER stress.
Such studies will be invaluable in defining the biological role of this compound, clarifying its potential risks and therapeutic applications, and expanding our understanding of how the stereochemistry of lipids dictates their cellular effects.
References
-
A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay. (n.d.). National Institutes of Health. [Link]
-
Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells. (2017). PubMed. [Link]
-
MTT assay for cell viability following treatment. The viability of... (n.d.). ResearchGate. [Link]
-
Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models. (2011). PubMed. [Link]
-
Ellagic acid induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells. (2009). National Institutes of Health. [Link]
-
Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells. (2017). PubMed Central. [Link]
-
CETYL ALCOHOL AND OLEIC ACID SOPHOROLIPIDS EXHIBIT ANTICANCER ACTIVITY. (2016). ResearchGate. [Link]
-
Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes. (2001). PubMed. [Link]
-
Comparison of the effects of major fatty acids present in the Mediterranean diet (oleic acid, docosahexaenoic acid) and in hydrogenated oils (elaidic acid) on 7-ketocholesterol-induced oxiapoptophagy in microglial BV-2 cells. (2020). ResearchGate. [Link]
-
CETYL ALCOHOL AND OLEIC ACID SOPHOROLIPIDS EXHIBIT ANTICANCER ACTIVITY. (2016). Innovare Academic Sciences. [Link]
-
What is the most appropriate way to treat cells with fatty acids? (2016). ResearchGate. [Link]
Sources
- 1. Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CETYL ALCOHOL AND OLEIC ACID SOPHOROLIPIDS EXHIBIT ANTICANCER ACTIVITY - Europub [europub.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Tale of Two Environments: Unraveling the In Vitro and In Vivo Effects of Elaidic Alcohol
For the dedicated researcher in cellular biology and drug development, understanding the journey of a molecule from the controlled environment of a petri dish to the complex biological system of a living organism is paramount. This guide provides an in-depth comparison of the in vitro and in vivo effects of elaidic alcohol, a trans-fatty alcohol. While direct research on this compound is nascent, by examining its chemical precursor, elaidic acid, and the broader class of fatty alcohols, we can construct a scientifically grounded narrative of its anticipated biological activities. This guide is designed to equip researchers with the foundational knowledge and experimental frameworks to explore this molecule's potential.
Introduction to this compound: A Molecule of Interest
This compound, or (9E)-octadecen-1-ol, is the alcohol derivative of elaidic acid, the most common trans fatty acid found in industrially hydrogenated vegetable oils.[1][2] Its structure, a long 18-carbon chain with a single trans double bond, imparts specific physicochemical properties that are expected to influence its interaction with biological membranes and metabolic pathways. While its cis isomer, oleyl alcohol, is a common component of biological systems, the trans configuration of this compound suggests unique effects that warrant investigation.
The In Vitro Perspective: A Controlled Cellular Encounter
In vitro studies provide a reductionist view, allowing for the precise measurement of a compound's direct effects on specific cell types and molecular pathways, free from the complexities of systemic metabolism.
Anticipated Effects on Cell Membranes
Long-chain alcohols are known to intercalate into lipid bilayers, altering their physical properties. Ethanol, a short-chain alcohol, is well-documented to increase membrane fluidity.[3][4][5] For this compound, its long, straight-chain structure due to the trans double bond is predicted to have a more rigidifying effect compared to its cis-isomer, oleyl alcohol. This can influence the function of membrane-bound proteins and signaling complexes. Studies on elaidic acid have shown it causes profound remodeling of cellular membranes.[6][7] It is plausible that this compound would have a similar, if not more direct, impact on membrane structure.
A key experiment to test this would be a membrane fluidity assay using a fluorescent probe like Laurdan.
Experimental Protocol: In Vitro Membrane Fluidity Assay
Objective: To determine the effect of this compound on the fluidity of a model cell membrane.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cells or SH-SY5Y neuroblastoma cells) to 80-90% confluency in appropriate media.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for increased fluidity (e.g., oleyl alcohol).
-
Labeling: Wash the cells with phosphate-buffered saline (PBS) and incubate with 5 µM Laurdan in serum-free media for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS. Measure the fluorescence emission intensity at 440 nm and 490 nm using a fluorescence spectrophotometer or a fluorescence microscope.
-
Data Analysis: Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490). A higher GP value indicates lower membrane fluidity.
Cytotoxicity and Cellular Stress
The cytotoxicity of fatty alcohols can vary depending on their chain length and saturation. Studies on elaidic acid have demonstrated that it can induce apoptosis, the production of reactive oxygen species (ROS), and endoplasmic reticulum (ER) stress in neuronal cells.[8][9] It is highly probable that this compound, through its metabolism to elaidic aldehyde and subsequently elaidic acid, would trigger similar cytotoxic pathways.
Diagram: Postulated In Vitro Cytotoxicity Pathway of this compound
Caption: Intracellular metabolism of this compound leading to cellular stress.
The In Vivo Perspective: A Systemic Biological Response
In vivo studies in animal models are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its systemic effects, which can differ significantly from in vitro observations.
Metabolism and Distribution
Ingested long-chain fatty alcohols are primarily oxidized to their corresponding fatty acids in the intestine and liver.[10][11] Therefore, it is expected that a significant portion of orally administered this compound would be converted to elaidic acid. These metabolites are then incorporated into various lipid pools, including triglycerides, phospholipids, and wax esters, and transported in the plasma.[10] The trans configuration of elaidic acid is known to be metabolized more slowly than its cis counterpart, which could lead to its accumulation in tissues.
Diagram: In Vivo Metabolism and Distribution of this compound
Caption: Simplified overview of this compound's journey in a biological system.
Impact on Lipid Metabolism and Inflammation
The in vivo effects of this compound are likely to mirror those of elaidic acid due to metabolic conversion. Diets high in trans fats have been shown to have a detrimental effect on plasma lipid profiles, increasing LDL ("bad") cholesterol and decreasing HDL ("good") cholesterol.[12] In rodent models, the addition of trans fats to an atherogenic diet augmented steatosis (fatty liver).[13]
The inflammatory response to alcohols can be complex. While acute alcohol intake can have anti-inflammatory effects, chronic exposure often leads to a pro-inflammatory state.[14][15][16] In the context of liver injury models, the inclusion of trans fats with alcohol resulted in a more inflammatory and fibrogenic phenotype.[13]
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
The primary discrepancy between in vitro and in vivo studies of this compound will likely stem from its metabolism.
| Feature | In Vitro Effects (Predicted) | In Vivo Effects (Predicted) | Rationale for Differences |
| Primary Active Molecule | This compound | This compound, Elaidic Aldehyde, Elaidic Acid | Systemic metabolism in the gut and liver converts the alcohol to its aldehyde and acid forms. |
| Effect on Cell Membranes | Direct intercalation leading to altered fluidity and function. | Similar direct effects, but also indirect effects from incorporation of its metabolite, elaidic acid, into membrane phospholipids. | The metabolic conversion to elaidic acid provides an additional mechanism for membrane alteration. |
| Cytotoxicity | Dose-dependent cytotoxicity observable in specific cell lines. | May be less pronounced at equivalent exposure levels due to systemic clearance and detoxification mechanisms. However, chronic exposure could lead to tissue-specific toxicity. | The liver's detoxification pathways (e.g., glutathione conjugation) can mitigate the toxicity of the aldehyde intermediate. |
| Inflammatory Response | Direct effects on inflammatory signaling pathways in isolated immune cells. | A complex systemic response involving multiple organs and cell types, influenced by gut microbiota and the overall metabolic state. | The gut-liver axis plays a significant role in the systemic inflammatory response to dietary lipids. |
Experimental Protocol: In Vivo Assessment of Hepatotoxicity and Dyslipidemia
Objective: To evaluate the effects of chronic this compound administration on liver health and plasma lipid profiles in a rodent model.
Methodology:
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Dietary Groups (n=10 per group):
-
Control diet (e.g., AIN-93G).
-
Control diet + vehicle.
-
Control diet supplemented with this compound (e.g., 1% w/w).
-
Control diet supplemented with elaidic acid (1% w/w) for comparison.
-
-
Administration: Administer the diets for a period of 12-16 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Sample Collection: At the end of the study, collect blood via cardiac puncture for plasma analysis and perfuse and collect the liver.
-
Plasma Analysis: Measure total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available kits.
-
Liver Analysis:
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin for H&E and Oil Red O staining to assess steatosis and inflammation.
-
Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction and qRT-PCR analysis of genes involved in lipid metabolism (e.g., Srebf1, Fasn, Ppara) and inflammation (e.g., Tnf, Il6, Ccl2).
-
Conclusion and Future Directions
While direct experimental data on this compound remains limited, a comparative analysis based on its chemical properties and the known effects of elaidic acid and other fatty alcohols provides a strong foundation for future research. The primary divergence between its in vitro and in vivo effects will likely be driven by its metabolic conversion to elaidic acid.
Future studies should focus on directly assessing the in vitro cytotoxicity of this compound in various cell lines and conducting comprehensive in vivo studies to determine its ADME profile and its long-term effects on metabolic and cardiovascular health. Such research is essential for a complete understanding of this trans-fatty alcohol and its potential implications for human health.
References
- Cayman Chemical. Elaidyl Alcohol (CAS 506-42-3) Product Information. [URL: https://www.caymanchem.com/product/20723/elaidyl-alcohol]
- Goldstein, D. B. (1986). Effect of alcohol on cellular membranes. Annals of Emergency Medicine, 15(9), 1013-1018. [URL: https://pubmed.ncbi.nlm.nih.gov/3526990/]
- Baker, R. C., & Kramer, R. E. (1999). Cytotoxicity of short-chain alcohols. Annual Review of Pharmacology and Toxicology, 39, 127-150. [URL: https://pubmed.ncbi.nlm.nih.gov/10331079/]
- Ellagic Acid Prevents Binge Alcohol-Induced Leaky Gut and Liver Injury through Inhibiting Gut Dysbiosis and Oxidative Stress. (2021). Antioxidants, 10(9), 1386. [URL: https://www.mdpi.com/2076-3921/10/9/1386]
- Ellagic Acid Prevents Binge Alcohol-Induced Leaky Gut and Liver Injury through Inhibiting Gut Dysbiosis and Oxidative Stress. (2021). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34573119/]
- Nielsen, L. V., Krogager, T. P., Young, C., Ferreri, C., Chatgilialoglu, C., Jensen, O. N., & Enghild, J. J. (2013). Effects of elaidic acid on lipid metabolism in HepG2 cells, investigated by an integrated approach of lipidomics, transcriptomics and proteomics. PloS one, 8(9), e74283. [URL: https://pubmed.ncbi.nlm.nih.gov/24058537/]
- Sipping Smart: The Impact of Alcohol on Inflammation. The Paleo Diet®. [URL: https://thepaleodiet.
- Larsen, L., Aardema, H., van der Valk, E., Kastelein, J. J., & Stroes, E. S. (2020). Addition of trans fat and alcohol has divergent effects on atherogenic diet-induced liver injury in rodent models of steatohepatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 318(3), G503-G512. [URL: https://pubmed.ncbi.nlm.nih.gov/31917585/]
- Molecular Depot. Elaidyl Alcohol (Highly Pure). [URL: https://www.moleculardepot.com/product/elaidyl-alcohol-highly-pure-b2016759]
- CymitQuimica. CAS 506-42-3: Elaidyl alcohol. [URL: https://www.cymitquimica.com/cas/506-42-3]
- Nielsen, L. V., Krogager, T. P., Young, C., Ferreri, C., Chatgilialoglu, C., Jensen, O. N., & Enghild, J. J. (2013). Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics. PLOS ONE, 8(9), e74283. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0074283]
- Patra, M., Salonen, E., Terama, E., Vattulainen, I., Faller, R., Lee, B. W., Holopainen, J., & Karttunen, M. (2006). Under the Influence of Alcohol: The Effect of Ethanol and Methanol on Lipid Bilayers. Biophysical Journal, 90(4), 1121–1135. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1367271/]
- Wikipedia. Elaidic acid. [URL: https://en.wikipedia.org/wiki/Elaidic_acid]
- Alling, C. (1983). Alcohol effects on cell membranes. Substance and alcohol actions/misuse, 4(2-3), 67–72. [URL: https://pubmed.ncbi.nlm.nih.gov/6316573/]
- Baker, R. C., & Kramer, R. E. (1999). Cytotoxicity of short-chain alcohols. Annual review of pharmacology and toxicology, 39, 127–150. [URL: https://pubmed.ncbi.nlm.nih.gov/10331079/]
- Quora. Why does alcohol destroy the cell membrane and not water?. [URL: https://www.quora.
- Friedberg, S. J., & Greene, R. C. (1967). Plasma transport forms of ingested fatty alcohols in the rat. The Journal of clinical investigation, 46(6), 855–864. [URL: https://pubmed.ncbi.nlm.nih.gov/6026821/]
- PubChem. Elaidic Acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Elaidic-acid]
- TargetMol. Elaidic acid. [URL: https://www.targetmol.com/product/elaidic-acid]
- Nielsen, L. V., Krogager, T. P., Young, C., Ferreri, C., Chatgilialoglu, C., Jensen, O. N., & Enghild, J. J. (2013). Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics. PLOS ONE, 8(9), e74283. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3772929/]
- Rizzo, W. B. (2014). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. Biochimica et biophysica acta, 1841(3), 377–389. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4289319/]
- Wang, Y., Li, Y., Wang, C., & Liu, G. (2017). Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells. Experimental and therapeutic medicine, 14(6), 5783–5789. [URL: https://pubmed.ncbi.nlm.nih.gov/29285108/]
- Ohlrogge, J., & Jaworski, J. (1997). Mechanism of Allyl Alcohol Toxicity and Protective Effects of Low-Molecular-Weight Thiols Studied With Isolated Rat Hepatocytes. Plant Physiology, 114(4), 1381–1387. [URL: https://pubmed.ncbi.nlm.nih.gov/12223788/]
- Stubbs, C. D., & Smith, A. D. (1984). The modification of mammalian membrane polyunsaturated fatty acid composition in relation to membrane fluidity and function. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 779(1), 89-137. [URL: https://pubmed.ncbi.nlm.nih.gov/6362539/]
- Decsi, T., & Koletzko, B. (1995). Metabolic aspects of trans fatty acids. Wiener klinische Wochenschrift, 107(18), 573–575. [URL: https://pubmed.ncbi.nlm.nih.gov/7483606/]
- Wang, Y., Li, Y., Wang, C., & Liu, G. (2017). Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells. Experimental and Therapeutic Medicine, 14(6), 5783–5789. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5740498/]
- Wanders, A. J., Zock, P. L., & Brouwer, I. A. (2017). The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns. Foods, 6(12), 104. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5742811/]
- Sébédio, J. L. (2019). Metabolism of Trans Polyunsaturated Fatty Acids Formed during Frying. AOCS. [URL: https://www.aocs.org/stay-informed/inform-magazine/featured-articles/metabolism-of-trans-polyunsaturated-fatty-acids-formed-during-frying-july-2019]
- You, M., & Arteel, G. E. (2019). Alcohol and lipid metabolism. Journal of lipid research, 60(4), 741–746. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6446714/]
- Ardu Recovery Center. Why is alcohol so inflammatory?. [URL: https://ardurecoverycenter.
- GoodRx. (2024). How Alcohol Causes Inflammation. [URL: https://www.goodrx.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Elaidic acid - Wikipedia [en.wikipedia.org]
- 3. Effect of alcohol on cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Under the Influence of Alcohol: The Effect of Ethanol and Methanol on Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcohol effects on cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of elaidic acid on lipid metabolism in HepG2 cells, investigated by an integrated approach of lipidomics, transcriptomics and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]
- 8. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma transport forms of ingested fatty alcohols in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic aspects of trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Addition of trans fat and alcohol has divergent effects on atherogenic diet-induced liver injury in rodent models of steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thepaleodiet.com [thepaleodiet.com]
- 15. ardurecoverycenter.com [ardurecoverycenter.com]
- 16. goodrx.com [goodrx.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Elaidic Alcohol
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper handling and disposal of laboratory chemicals are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of elaidic alcohol, grounded in technical expertise and regulatory awareness. Our aim is to empower laboratory personnel with the knowledge to manage this substance responsibly, ensuring the safety of both the individual and the wider ecosystem.
Understanding this compound: Properties and Hazards
This compound (CAS No. 506-42-3), also known as (E)-9-Octadecen-1-ol, is a long-chain unsaturated fatty alcohol.[1] It is a waxy, white solid at room temperature and is insoluble in water but soluble in organic solvents.[1] While one manufacturer classifies it as non-hazardous for transport, it is identified as a skin irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2]
Key Safety and Physical Properties:
| Property | Value | Source |
| CAS Number | 506-42-3 | [3] |
| Molecular Formula | C₁₈H₃₆O | [1][3] |
| Molecular Weight | 268.48 g/mol | [3] |
| Physical State | Solid | [1] |
| GHS Classification | Skin Irritation, Category 2 (H315) | [3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Storage Class | 11 - Combustible Solids | |
| Storage Temperature | 2-8°C |
Hazardous Waste Determination: A Critical First Step
According to the U.S. Environmental Protection Agency (EPA), a solid waste is considered hazardous if it is specifically listed as such or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]
-
Ignitability: While one source indicates the flashpoint is not applicable, this compound is classified as a combustible solid. Liquids with a flash point below 60°C (140°F) are considered ignitable hazardous waste.[4][5] If this compound is dissolved in a flammable solvent for disposal, the resulting mixture may be classified as ignitable hazardous waste.
-
Corrosivity, Reactivity, Toxicity: Based on available Safety Data Sheets (SDS), this compound is not classified as corrosive, reactive, or acutely toxic. However, the toxicological properties have not been fully investigated.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: For fine dusts or aerosols, a dust mask (e.g., N95) may be appropriate.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the disposal of this compound. This workflow is designed to ensure safety and compliance with general hazardous waste principles.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol for Disposal:
-
Waste Collection:
-
For small quantities of uncontaminated this compound, collect the solid waste in a clearly labeled, sealed container designated for solid chemical waste.[7]
-
For larger quantities or this compound contaminated with other substances, consult your EHS department. They may advise dissolving the material in a combustible solvent (such as ethanol or another suitable alcohol) for incineration. This should only be done with EHS approval and following their specific procedures.
-
-
Container Management:
-
Use a container compatible with this compound and any solvents used.
-
The container must have a tightly sealing lid to prevent leaks or spills.
-
Label the waste container clearly with "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and any other components of the waste mixture.
-
Ensure the exterior of the waste container is clean and free of contamination.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[2]
-
-
Final Disposal:
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, prevent the generation of dust.[6] Carefully sweep or scoop the material into a suitable container for disposal. For spills dissolved in a solvent, use absorbent pads to contain and clean up the spill.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste.
Environmental Considerations
While long-chain fatty alcohols are generally considered to be biodegradable, they can be toxic to aquatic organisms.[9] Therefore, preventing the release of this compound into the environment is crucial. Never dispose of this compound or its solutions down the drain, as this can harm aquatic ecosystems.
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our natural resources. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and research.
References
-
Acme Synthetic Chemicals. Elaidyl Alcohol - Manufacturer. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Characteristics. [Link]
-
University of California, Berkeley. Chemical Waste Disposal Guidelines. [Link]
-
U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]
-
Regulations.gov. (2017, September 19). Fatty alcohols pose health and environmental risks. [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Auburn University. Hazardous Waste Disposal. [Link]
-
The University of Texas at Austin. Procedures for Disposal of Hazardous Waste. [Link]
-
Stanford University Environmental Health & Safety. Ethanol Factsheet. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
Collect and Recycle. Ethanol Disposal In Laboratories. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Elaidyl Alcohol - Manufacturer: High Quality at Best Price [acmesynthetic.com]
- 3. Elaidyl alcohol =99 506-42-3 [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Elaidic Alcohol
Navigating the landscape of laboratory safety requires more than just following a checklist; it demands a deep, causal understanding of the materials we handle. As researchers and drug development professionals, our primary mandate is to ensure the integrity of our work, which begins with the integrity of our safety protocols. This guide provides essential, immediate safety and logistical information for handling Elaidic alcohol (CAS 506-42-3), moving beyond a simple list of rules to explain the scientific reasoning behind each procedural step. Our goal is to build a self-validating system of safety, ensuring that every action is deliberate, understood, and effective.
Hazard Assessment: Understanding the Nature of this compound
This compound is a long-chain, unsaturated fatty alcohol, existing as a white, waxy solid at room temperature. While it is valued in various industrial applications and is considered non-toxic, its specific chemical properties necessitate careful handling to mitigate workplace hazards. The primary, officially recognized hazard is skin irritation.
According to the Globally Harmonized System (GHS), this compound is classified as follows:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |
This classification is the cornerstone of our PPE strategy. The "H315: Causes skin irritation" statement is a clear directive that direct contact with the skin must be prevented. While specific GHS classifications for eye or respiratory irritation are not universally listed for this compound itself, its solid, potentially dusty nature and the irritant properties of the related compound, elaidic acid, warrant a cautious and comprehensive approach to protecting all potential routes of exposure.
Core Directive: Selecting the Right Personal Protective Equipment
The selection of PPE is not a one-size-fits-all solution. It is a risk-based decision process tailored to the specific tasks being performed. Below is a summary of the essential PPE for handling this compound, followed by a detailed explanation of the rationale.
| Protection Type | Recommended PPE |
| Eye & Face Protection | Safety glasses with side shields (EN166 standard) |
| Hand Protection | Nitrile gloves |
| Body Protection | Standard laboratory coat |
| Respiratory Protection | N95 dust mask (when handling powder/generating dust) |
The "Why": Causality in PPE Selection
-
Hand Protection: The primary hazard of this compound is skin irritation, making glove selection critical.
-
Why Nitrile? Nitrile gloves offer excellent resistance to a broad range of chemicals, including alcohols and organic solvents in which this compound is soluble. They provide a robust physical barrier against solids and powders, preventing the skin contact that leads to irritation.
-
The Alternative: While latex gloves are an option, they have poorer resistance to many organic solvents and can cause allergic reactions in some individuals.
-
-
Eye Protection: Although this compound is a solid, the fine, dusty particles can easily become airborne during weighing or transfer.
-
Why Safety Glasses with Side Shields? These are essential to prevent airborne particles from entering the eyes, which could cause mechanical irritation. Given that the related elaidic acid is a known eye irritant, this is a critical preventative measure.
-
-
Respiratory Protection: This is a task-dependent requirement.
-
When is a Dust Mask Necessary? Any procedure that can generate airborne dust from the solid this compound—such as weighing, scraping, or vigorous mixing—requires respiratory protection. An N95-rated dust mask is effective at filtering these fine particles, preventing potential irritation of the respiratory tract. For handling solutions where no aerosols are generated, a mask may not be required if work is performed in a well-ventilated area.
-
Procedural Guidance: Donning, Doffing, and Operational Plans
A self-validating safety protocol ensures that the handler is protected from initial setup through final disposal. The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize cross-contamination.
Experimental Protocol: PPE Donning and Doffing Sequence
A. Donning Sequence (Putting On PPE)
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respiratory Protection (if required): Put on your N95 dust mask. Ensure a tight seal around the nose and mouth.
-
Eye Protection: Put on your safety glasses.
-
Gloves: Don your nitrile gloves. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
B. Doffing Sequence (Taking Off PPE) This sequence is critical for preventing contamination of your skin and clothing.
-
Gloves: Remove gloves first as they are the most likely to be contaminated. Use a glove-to-glove technique for the first hand and a skin-to-skin technique for the second to avoid touching the outer surface of the glove with your bare hand.
-
Lab Coat: Unfasten the lab coat. Remove it by rolling it down your arms and folding it so the contaminated exterior is contained inward.
-
Eye Protection: Remove safety glasses by handling the ear-pieces.
-
Respiratory Protection (if worn): Remove the dust mask without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Visualization: PPE Workflow
Fig 1: PPE Donning and Doffing Workflow
Disposal and Decontamination Plan
Proper disposal is the final step in the chemical handling lifecycle. Improper disposal not only poses a risk to others and the environment but also represents a break in our self-validating safety system.
Protocol for Waste Disposal
-
Contaminated Solid Waste (Non-sharps):
-
This includes used gloves, masks, paper towels, and any other disposable materials visibly contaminated with this compound.
-
Place these items into a designated, clearly labeled hazardous waste bag or container. Do not mix with regular trash.
-
-
Unused or Waste this compound:
-
This compound should not be poured down the drain or disposed of in the regular trash.
-
Collect all waste this compound (solid or in solution) in a compatible, sealed, and clearly labeled hazardous waste container.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste contractor.
-
-
Contaminated Glassware:
-
Rinse contaminated glassware with a suitable solvent (such as ethanol) in a fume hood.
-
Collect the first rinse as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but consult your local EHS guidelines.
-
Once decontaminated, the glassware can be washed normally.
-
Visualization: Disposal Decision Tree
Fig 2: Disposal Plan for this compound
By adhering to this comprehensive guide, you are not just following procedures but actively participating in a culture of safety that is built on scientific principles and validated by experience. This ensures the protection of yourself, your colleagues, and the integrity of your research.
References
-
CanGard Personal Protective Equipment. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 5367665. Available at: [Link]
-
Acme Synthetic Chemicals. Elaidyl Alcohol - Manufacturer: High Quality at Best Price. Available at: [Link]
- Carl ROTH. Safety Data Sheet: Ethyl alcohol.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
